molecular formula C10H10O2 B167957 4-Cyclopropylbenzoic acid CAS No. 1798-82-9

4-Cyclopropylbenzoic acid

Cat. No.: B167957
CAS No.: 1798-82-9
M. Wt: 162.18 g/mol
InChI Key: GJCRWEAWEDESNZ-UHFFFAOYSA-N
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Description

4-Cyclopropylbenzoic acid is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135139. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopropylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O2/c11-10(12)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCRWEAWEDESNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20300155
Record name 4-cyclopropylbenzoic acid
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1798-82-9
Record name 1798-82-9
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Record name 4-cyclopropylbenzoic acid
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Record name 1798-82-9
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Foundational & Exploratory

4-Cyclopropylbenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Cyclopropylbenzoic Acid: Properties, Synthesis, and Applications

Introduction

This compound (CAS No: 1798-82-9) is an aromatic carboxylic acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] Its structure, which uniquely combines a rigid cyclopropyl group with a benzoic acid moiety, imparts distinct chemical and physical properties that make it a valuable building block for complex molecular architectures.[1][2] The presence of the cyclopropyl group can enhance metabolic stability and binding affinity to biological targets, making it a desirable feature in the design of novel therapeutics.[2][3] This guide provides a comprehensive overview of the core chemical properties, spectroscopic profile, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

The fundamental properties of a compound are critical for its application in synthesis and formulation. This compound is typically an off-white to white solid at room temperature.[1][4] Its relatively high melting point is indicative of strong intermolecular hydrogen bonding facilitated by the carboxylic acid group.

Core Chemical Properties

The key physicochemical data for this compound are summarized in the table below, compiled from authoritative chemical databases.

PropertyValueSource
CAS Number 1798-82-9[5]
Molecular Formula C₁₀H₁₀O₂[1][5]
Molecular Weight 162.19 g/mol [2][4]
Appearance Off-white solid[4]
Melting Point 221-224 °C[4]
Boiling Point (Predicted) 305.8 ± 21.0 °C[4]
Density (Predicted) 1.248 ± 0.06 g/cm³[4]
pKa (Predicted) 4.41 ± 0.10[4][6]
Solubility Low solubility in water, more soluble in organic solvents.[1]
Spectroscopic Signature

Spectroscopic analysis is essential for the structural elucidation and quality control of chemical compounds.[7] The expected spectral data for this compound are as follows:

  • ¹H NMR Spectroscopy : The proton NMR spectrum provides a clear map of the hydrogen environments. The aromatic protons ortho and meta to the carboxylic acid group would appear as distinct doublets in the aromatic region (~7.5-8.0 ppm). The methine proton of the cyclopropyl group would appear as a multiplet further upfield, while the four methylene protons of the cyclopropyl ring would also present as multiplets at a characteristic shift. The acidic proton of the carboxylic acid would typically be a broad singlet at a downfield shift (>10 ppm).

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum would show distinct signals for the carboxyl carbon, the four unique aromatic carbons (ipso, ortho, meta, and para), and the two unique carbons of the cyclopropyl group (methine and methylene).

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by the characteristic absorptions of the functional groups.[8] A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.[9] A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration.[8][9] Aromatic C=C stretching vibrations are typically observed in the 1600-1450 cm⁻¹ region.[8]

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its practical application as a chemical intermediate.

Synthetic Pathway

A documented method for synthesizing this compound involves the reaction of coumalic acid with cyclopropyl acetylene.[4][10] This reaction proceeds via a Diels-Alder reaction followed by a decarboxylation/aromatization sequence.

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine coumalic acid (1.0 eq) and cyclopropyl acetylene (1.0 eq) in diethylene glycol dimethyl ether.

  • Reflux : Heat the reaction mixture to reflux and maintain for approximately 36 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).

  • Solvent Removal : Upon completion, cool the mixture to room temperature. Remove the solvent by distillation under reduced pressure.

  • Purification : Recrystallize the resulting crude product from ethanol to yield pure this compound.[4][10]

G cluster_start Starting Materials cluster_process Reaction Conditions cluster_product Product & Purification A Coumalic Acid C Diethylene Glycol Dimethyl Ether (Solvent) A->C B Cyclopropyl Acetylene B->C D Reflux (36h) C->D E Crude Product D->E F Recrystallization (Ethanol) E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Reactivity Profile

The reactivity of this compound is governed by its two primary functional components: the carboxylic acid group and the substituted aromatic ring.

  • Carboxylic Acid Group : This group is the primary site for reactions such as esterification, amide bond formation, and reduction to the corresponding alcohol (4-cyclopropylbenzyl alcohol) using reducing agents like lithium aluminum hydride.[11]

  • Aromatic Ring : The benzene ring can undergo electrophilic aromatic substitution. The carboxylic acid group is a deactivating, meta-directing group, while the cyclopropyl group is generally considered an activating, ortho/para-directing group. The pKa of 4.45 suggests that the cyclopropyl group decreases the electron density of the benzene ring compared to unsubstituted benzoic acid, which can make the ring less reactive towards electrophilic substitution than benzene itself.[6]

G cluster_reactions Potential Reactions 4-CPBA This compound Carboxylic Acid Aromatic Ring Ester Esterification 4-CPBA:COOH->Ester Amide Amide Formation 4-CPBA:COOH->Amide Reduction Reduction to Alcohol 4-CPBA:COOH->Reduction EAS Electrophilic Aromatic Substitution 4-CPBA:Ring->EAS

Caption: Reactivity profile of this compound.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of high-value molecules, particularly active pharmaceutical ingredients (APIs).[2]

  • Bruton's Tyrosine Kinase (BTK) Inhibitors : It is a documented component in the preparation of BTK inhibitors, a class of drugs used in the treatment of certain cancers and autoimmune diseases.[4][10]

  • Anti-Inflammatory Agents : The molecule has been incorporated into the structure of potent and selective EP4 antagonists, which are investigated for treating inflammatory pain.[12] The discovery of MF-766, a complex derivative, highlights the utility of the cyclopropylbenzoic acid scaffold in modulating biological receptors.[12]

  • Agrochemicals : The rigid aromatic-cyclopropyl structure is also explored in agrochemical research for designing novel pesticides and herbicides with potentially improved target selectivity and environmental stability.[2]

The inclusion of the cyclopropyl ring is a common strategy in medicinal chemistry to fine-tune a molecule's properties. It can increase metabolic stability by blocking sites susceptible to oxidation and can improve binding affinity by introducing conformational rigidity.[2][3]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[5]

Hazard Identification
Hazard StatementGHS CodeDescription
Skin Irritation H315Causes skin irritation.[5]
Eye Irritation H319Causes serious eye irritation.[5]
Respiratory Irritation H335May cause respiratory irritation.[5]
Acute Oral Toxicity H302Harmful if swallowed.[5]
Recommended Handling and Storage
  • Personal Protective Equipment (PPE) : Always wear appropriate protective gloves, safety goggles, and a lab coat.[13][14] Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[14]

  • First Aid Measures :

    • Skin Contact : Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[13][14]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13][14]

    • Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[13][14]

    • Ingestion : If swallowed, call a poison center or doctor. Rinse mouth.[13][15]

  • Storage : Store in a tightly closed container in a dry, well-ventilated place at room temperature.[4][14]

Conclusion

This compound is a compound of significant synthetic utility. Its unique structural features, well-defined reactivity, and role as a key building block in the pharmaceutical and agrochemical industries underscore its importance. This guide provides the foundational technical knowledge required for researchers to effectively and safely utilize this versatile molecule in their research and development endeavors.

References

  • Benchchem. (n.d.). 4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid.
  • ChemicalBook. (n.d.). 4-CYCLOPROPYL-BENZOIC ACID CAS#: 1798-82-9.
  • CymitQuimica. (n.d.). CAS 1798-82-9: 4-CYCLOPROPYL-BENZOIC ACID.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • MySkinRecipes. (n.d.). This compound.
  • ChemicalBook. (n.d.). 4-CYCLOPROPYL-BENZOIC ACID | 1798-82-9.
  • Sigma-Aldrich. (n.d.). 4-Cyclopropyl-benzoic acid | 1798-82-9.
  • Fisher Scientific. (2010). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • MilliporeSigma. (2025). SAFETY DATA SHEET.
  • Colucci, J., et al. (2010). Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(12), 3760-3.
  • Filo. (2024). The p K_{a}^{} of p -cyclopropylbenzoic acid is 4.45*.
  • Future Med Chem. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.
  • Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College.
  • BenchChem. (2025). Spectroscopic analysis of 4-Hydroxybenzoic acid (NMR, IR, Mass Spec).
  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)....

Sources

An In-depth Technical Guide to 4-Cyclopropylbenzoic Acid (CAS: 1798-82-9)

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the Cyclopropyl Moiety

In the landscape of modern medicinal chemistry and materials science, the cyclopropyl group stands out as a "bioisostere" of choice. Its rigid, three-membered ring structure imparts unique conformational constraints, enhances metabolic stability, and improves binding affinity to biological targets.[1][2] 4-Cyclopropylbenzoic acid is a quintessential building block that leverages these properties. As an aromatic carboxylic acid, it serves as a versatile scaffold, allowing for straightforward derivatization into a multitude of more complex and high-value molecules.[1] This guide provides a comprehensive technical overview of its synthesis, properties, and applications, grounded in established scientific principles and practical, field-proven methodologies.

Core Chemical and Physical Properties

This compound is an aromatic carboxylic acid where a cyclopropyl group is attached at the para-position of the benzoic acid ring.[3] This structure results in a white to off-white solid compound with low solubility in water but good solubility in common organic solvents.[3]

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 1798-82-9 [4][5][6][7]
Molecular Formula C₁₀H₁₀O₂ [3][4][6]
Molecular Weight 162.19 g/mol [4][6]
Melting Point 221-224 °C [8][9]
Boiling Point 305.8 °C at 760 mmHg (Predicted) [8][9]
Appearance White to off-white solid [3][8][9]
pKa 4.41 ± 0.10 (Predicted) [9]
XLogP3 2.8 [8]
IUPAC Name This compound [4][7]
SMILES C1CC1C2=CC=C(C=C2)C(=O)O [4][10]

| InChIKey | GJCRWEAWEDESNZ-UHFFFAOYSA-N |[4][11] |

Synthesis and Mechanistic Insights

A common and effective method for the laboratory-scale synthesis of this compound involves a cycloaddition reaction between coumalic acid and cyclopropylacetylene. This reaction proceeds via a Diels-Alder type mechanism followed by a retro-Diels-Alder extrusion of CO₂, which serves as the driving force for the aromatization of the ring.

Causality in Experimental Design:

  • Solvent Choice: A high-boiling point, aprotic solvent like diethylene glycol dimethyl ether ("diglyme") is selected to achieve the necessary reflux temperatures that drive the reaction, particularly the CO₂ extrusion step.

  • Reaction Time: The extended reflux period (e.g., 36 hours) is necessary because the cycloaddition and subsequent extrusion are kinetically slow processes. Reaction progress should be monitored (e.g., by TLC) to determine the optimal endpoint.

  • Purification: Recrystallization from ethanol is an effective purification method. The target acid has lower solubility in cold ethanol compared to impurities and unreacted starting materials, allowing for its selective crystallization upon cooling.

Experimental Protocol: Synthesis from Coumalic Acid

Objective: To synthesize this compound with high purity.

Materials:

  • Coumalic acid (1 equivalent)

  • Cyclopropylacetylene (1 equivalent)

  • Diethylene glycol dimethyl ether (Diglyme)

  • Ethanol (for recrystallization)

  • Standard reflux apparatus with condenser and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine coumalic acid (e.g., 18.74 mmol) and cyclopropylacetylene (e.g., 18.74 mmol) in diglyme.

  • Heating: Heat the reaction mixture to reflux and maintain for approximately 36 hours.[9]

  • Monitoring: Periodically check the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the diglyme solvent by distillation under reduced pressure using a rotary evaporator.[9]

  • Purification: Dissolve the resulting crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the precipitated crystals of this compound by vacuum filtration. Wash the crystals with a small amount of cold ethanol and dry them under vacuum.

  • Characterization: Confirm the identity and purity of the product using melting point analysis, NMR, and IR spectroscopy.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Purification cluster_product Final Product Coumalic_Acid Coumalic Acid Reflux Reflux in Diglyme (36 hours) Coumalic_Acid->Reflux Cyclopropylacetylene Cyclopropylacetylene Cyclopropylacetylene->Reflux Distillation Solvent Removal (Reduced Pressure) Reflux->Distillation [Cooling] Recrystallization Recrystallization (Ethanol) Distillation->Recrystallization [Crude Product] Final_Product This compound (CAS 1798-82-9) Recrystallization->Final_Product [Pure Crystals]

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

A self-validating protocol requires rigorous characterization of the final compound. The spectroscopic data for this compound is distinctive due to the combination of aromatic, carboxylic acid, and cyclopropyl moieties.

Table 2: Key Spectroscopic Data for this compound

Technique Feature Expected Chemical Shift / Frequency Rationale
¹H NMR Carboxylic Acid (-COOH) δ 12.0-13.0 ppm (broad singlet) Highly deshielded acidic proton.
Aromatic Protons δ 7.2-8.1 ppm (two doublets, AA'BB' system) Protons on the benzene ring, split by ortho coupling.
Cyclopropyl Methine (-CH) δ 1.8-2.0 ppm (multiplet) Methine proton adjacent to the aromatic ring.
Cyclopropyl Methylene (-CH₂) δ 0.6-1.1 ppm (two multiplets) Diastereotopic methylene protons of the cyclopropyl ring.
¹³C NMR Carbonyl Carbon (-C=O) δ ~170 ppm Characteristic shift for a carboxylic acid carbonyl.
Aromatic Carbons δ 125-150 ppm Shifts for substituted and unsubstituted aromatic carbons.
Cyclopropyl Methine (-CH) δ ~16 ppm Aliphatic carbon shielded by the ring strain.
Cyclopropyl Methylene (-CH₂) δ ~9.5 ppm Highly shielded aliphatic carbons due to ring geometry.[12]
IR Spectroscopy O-H Stretch (Carboxylic Acid) 2500-3300 cm⁻¹ (very broad) Characteristic broad absorption due to hydrogen bonding.
C=O Stretch (Carboxylic Acid) ~1680-1710 cm⁻¹ (strong) Carbonyl stretch, position indicates conjugation with the aromatic ring.[13]
C=C Stretch (Aromatic) ~1600 cm⁻¹ and ~1450 cm⁻¹ Skeletal vibrations of the benzene ring.[13]

| Mass Spec. (ESI-) | [M-H]⁻ | m/z 161.06 | Deprotonated molecular ion, confirming molecular weight.[10] |

Applications in Drug Discovery

The unique stereoelectronic properties of the cyclopropyl group make this compound a valuable building block in pharmaceutical development.[2]

  • Metabolic Stability: The cyclopropyl group is resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a more labile group (like an isopropyl or ethyl group) with a cyclopropyl moiety can significantly enhance a drug candidate's half-life.[1]

  • Conformational Rigidity: The fixed structure of the cyclopropyl ring reduces the number of available conformations for a molecule. This can lock the molecule into a bioactive conformation, increasing its binding affinity and selectivity for a specific protein target.

  • Key Therapeutic Areas:

    • Oncology: It is a component in the synthesis of potent enzyme inhibitors, such as Bruton's Tyrosine Kinase (BTK) inhibitors, which are crucial for treating certain B-cell cancers.[9]

    • Inflammation and Pain: Derivatives have been developed as highly potent and selective EP4 antagonists for treating inflammatory pain, demonstrating efficacy in animal models of arthritis.[14]

    • Antiviral and Anti-inflammatory Agents: The carboxylic acid handle allows for easy derivatization to form amides and esters, facilitating its incorporation into complex molecules designed as antiviral or anti-inflammatory drugs.[1]

Conceptual Signaling Pathway: Kinase Inhibition

Many drugs derived from this compound function as kinase inhibitors. The diagram below illustrates the general principle where an inhibitor molecule binds to the ATP-binding pocket of a kinase, preventing the phosphorylation of a downstream substrate and thereby blocking the signaling cascade.

Kinase_Inhibition cluster_pathway Normal Signaling Pathway cluster_inhibition Inhibition Mechanism ATP ATP Kinase Kinase Enzyme ATP->Kinase Phospho_Substrate Phosphorylated Substrate (Active) Kinase->Phospho_Substrate Phosphorylation Blocked_Kinase Inactive Kinase-Inhibitor Complex Kinase->Blocked_Kinase Substrate Substrate Protein Substrate->Kinase Cell_Response Downstream Cellular Response (e.g., Proliferation, Inflammation) Phospho_Substrate->Cell_Response Inhibitor Inhibitor (Derived from 4-Cyclopropyl- benzoic Acid) Inhibitor->Blocked_Kinase Blocked_Kinase->Cell_Response  Signaling Blocked

Caption: Generalized kinase inhibition by a drug molecule.

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound presents moderate hazards that require appropriate handling procedures.

Table 3: GHS Hazard and Precautionary Statements

Category Statement Source(s)
Hazards H302: Harmful if swallowed. [4]
H315: Causes skin irritation. [4][5]
H319: Causes serious eye irritation. [4][5]
H335: May cause respiratory irritation. [4][5]
Prevention P264: Wash skin thoroughly after handling. [15]
P270: Do not eat, drink or smoke when using this product.
P280: Wear protective gloves/protective clothing/eye protection/face protection. [15]
P261: Avoid breathing dust. [15]
Response P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
P302+P352: IF ON SKIN: Wash with plenty of soap and water. [15]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [15]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up. [15][16]
Recommended: Keep sealed in a dry area at room temperature. [8][9]

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |[15] |

Handling Protocol:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and a lab coat. If dust is generated, a NIOSH/MSHA-approved respirator is recommended.[16]

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[15][16] For skin contact, wash off with soap and water.[15][16] If inhaled, move to fresh air.[15][16] If swallowed, rinse mouth and call a physician.[16]

References

  • This compound | C10H10O2 | CID 282064.
  • 4-Cyclopropyl-benzoic acid. Oakwood Chemical. [Link]
  • Benzoic acid, 4-cyclopropyl- | 1798-82-9. Angene Chemical. [Link]
  • This compound | 1798-82-9. J&K Scientific. [Link]
  • This compound. MySkinRecipes. [Link]
  • Colucci, J., et al. (2010). Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(12), 3760-3. [Link]
  • SUPPORTING INFORMATION.
  • This compound (C10H10O2). PubChemLite. [Link]
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. (2025). [Link]
  • Spectroscopy Data for Undergradu
  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St.

Sources

4-Cyclopropylbenzoic acid structure and substructure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Cyclopropylbenzoic Acid: Structure, Properties, and Applications in Drug Discovery

Introduction

This compound is an aromatic carboxylic acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development.[1][2] Its structure, which marries the rigidity and unique electronic properties of a cyclopropyl group with the versatile chemical handle of a benzoic acid moiety, makes it a valuable building block for the synthesis of complex molecular architectures.[3][4] This guide provides a comprehensive technical overview of this compound, from its fundamental structure and properties to its synthesis and applications, with a focus on its role in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

This compound is characterized by a cyclopropyl group attached to the para-position of a benzoic acid ring.[5] The molecular formula is C₁₀H₁₀O₂.[5]

PropertyValueSource
Molecular Weight 162.19 g/mol [2]
IUPAC Name This compound[5]
CAS Number 1798-82-9
Physical Form Solid
Melting Point 221-224 °C
Boiling Point 305.8 °C at 760 mmHg
pKa 4.41±0.10 (Predicted)[5]

Substructure Analysis: A Tale of Two Moieties

The unique characteristics of this compound arise from the interplay of its two key substructures: the cyclopropyl ring and the benzoic acid group.

Caption: Key substructures of this compound.

The Cyclopropyl Group: A Unique Bioisostere

The cyclopropyl group is a three-membered carbocycle that imparts several advantageous properties to a molecule, making it a popular motif in medicinal chemistry.[3][4]

  • Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] This can lead to an increased half-life of a drug molecule.

  • Conformational Rigidity: The rigid nature of the cyclopropyl ring restricts the conformational flexibility of a molecule.[2] This can lead to a more favorable entropic contribution to binding with a biological target.

  • Enhanced Potency: The unique electronic properties of the cyclopropyl ring, including its "pi-character," can lead to enhanced binding affinity and potency.[1]

  • Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate a molecule's lipophilicity and permeability, potentially improving its pharmacokinetic profile.[4]

The cyclopropyl group is often considered a bioisostere for a vinyl group or a gem-dimethyl group, offering a way to fine-tune a molecule's properties while maintaining its overall shape.

The Benzoic Acid Moiety: A Versatile Chemical Hub

The benzoic acid substructure provides a crucial anchor point for further chemical modifications.

  • Acidity and Reactivity: The carboxylic acid group is acidic, with a pKa similar to that of benzoic acid itself.[5][6] This allows for the formation of salts, which can improve a compound's solubility and bioavailability.

  • Derivatization Potential: The carboxylic acid can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. This chemical versatility is a key reason for its utility as a building block in multi-step syntheses.[2]

  • Hydrogen Bonding: The carboxylic acid group is an excellent hydrogen bond donor and acceptor, which can be critical for binding to biological targets.

Synthesis of this compound

Several synthetic routes to this compound have been developed. A common and efficient method involves a Suzuki-Miyaura cross-coupling reaction between a boronic acid derivative and a halogenated benzoic acid derivative.

start Methyl 4-bromobenzoate step1 Suzuki-Miyaura Coupling start->step1 intermediate Methyl 4-cyclopropylbenzoate step1->intermediate reagents1 Cyclopropylboronic acid, Pd catalyst, Base reagents1->step1 step2 Hydrolysis intermediate->step2 end This compound step2->end reagents2 NaOH, H₂O/MeOH reagents2->step2

Caption: Synthetic workflow for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling Approach

This protocol is a representative example of the synthesis of this compound.

Step 1: Suzuki-Miyaura Coupling

  • To a solution of methyl 4-bromobenzoate (1.0 eq) in a suitable solvent such as a mixture of toluene and water, add cyclopropylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 4-cyclopropylbenzoate.

Step 2: Hydrolysis

  • Dissolve the methyl 4-cyclopropylbenzoate (1.0 eq) in a mixture of methanol and water.

  • Add an excess of a base such as NaOH (3.0 eq) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (as monitored by TLC or LC-MS).

  • Remove the methanol under reduced pressure and dilute the aqueous residue with water.

  • Acidify the aqueous solution with a dilute acid such as 1M HCl until a precipitate forms.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Applications in Drug Discovery and Development

The unique combination of properties imparted by the cyclopropyl and benzoic acid moieties has made this compound a valuable building block in the design of new therapeutic agents.[2] It is particularly prevalent in the development of enzyme inhibitors and receptor antagonists.

Bruton's Tyrosine Kinase (BTK) Inhibitors

A significant application of this compound derivatives is in the development of Bruton's Tyrosine Kinase (BTK) inhibitors.[7][8] BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition has proven to be an effective therapeutic strategy for various B-cell malignancies and autoimmune diseases.[8][9]

Many BTK inhibitors feature a central scaffold that is functionalized with various substituents to optimize potency, selectivity, and pharmacokinetic properties. The 4-cyclopropylbenzoyl group is often incorporated to occupy a specific binding pocket in the enzyme, with the cyclopropyl group contributing to favorable interactions and metabolic stability.

Caption: Incorporation of the 4-cyclopropylbenzoyl moiety in a BTK inhibitor.

Conclusion

This compound is a versatile and valuable building block in modern organic and medicinal chemistry. Its unique structural features, arising from the combination of a cyclopropyl ring and a benzoic acid moiety, provide a powerful tool for the design and synthesis of novel molecules with desirable physicochemical and pharmacological properties. The continued exploration of this and related scaffolds is likely to lead to the discovery of new and improved therapeutic agents for a wide range of diseases.

References

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed.
  • Full article: Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online.
  • Peterson, D. J. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. 2016;59(19):8712-8756.
  • SUPPORTING INFORMATION. ResearchGate.
  • Colucci, J., et al. Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain. Bioorganic & Medicinal Chemistry Letters. 2010;20(12):3760-3.
  • This compound. MySkinRecipes.
  • This compound. PubChem.
  • 4-Cyclopropyl-2-hydroxybenzoic acid. SynZeal.
  • How does the cyclopropyl group influence conjugation and aromaticity? Chemistry Stack Exchange.
  • Process for the preparation of cyclopropyl carboxylic acid esters and derivatives. Google Patents.
  • Process for preparation of substituted cyclopropane carboxylic acids and esters thereof and intermediates of said acids and esters. Google Patents.
  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI.
  • Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. NIH.
  • 20.4: Substituent Effects on Acidity. Chemistry LibreTexts.
  • A Potent Seven-membered Cyclic BTK (Bruton's Tyrosine Kinase) Chiral Inhibitor Conceived by Structure-based Drug Design to Lock its Bioactive Conformation. ResearchGate.
  • United States Patent. Googleapis.com.
  • The Development of BTK Inhibitors: A Five-Year Update. MDPI.
  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
  • United States Patent. Googleapis.com.
  • Bruton Tyrosine Kinase Inhibitors: Present and Future. PubMed.
  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry.
  • Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. Google Patents.
  • Interplay between conjugative and steric effects in cyclopropylarenes. The Journal of Organic Chemistry.
  • 4-n-Propylbenzoic acid. NIST WebBook.
  • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. PMC - NIH.
  • Is benzoic acid an electron-withdrawing group? Reddit.
  • 4-Vinylbenzoic acid. NIST WebBook.

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4-Cyclopropylbenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Cyclopropylbenzoic Acid for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It details the core molecular characteristics, physicochemical properties, synthesis, and critical applications of this compound, a key building block in modern pharmaceutical development.

Core Molecular and Physicochemical Profile

This compound is an aromatic carboxylic acid distinguished by a cyclopropyl substituent at the para-position of the benzoic acid core.[1] This unique structural feature imparts specific properties that are highly valued in medicinal chemistry.

Key Identifiers and Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design and characterization.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀O₂[1][2][3]
Molecular Weight 162.19 g/mol [4][5]
CAS Number 1798-82-9[2][4]
Appearance White to off-white solid[1]
Melting Point 221-224 °C[4][6]
Boiling Point 305.8 °C (at 760 mmHg)[4]
Purity Typically ≥95-98%[2][4][7]
Solubility Low solubility in water, more soluble in organic solvents[1]

The Strategic Role of the Cyclopropyl Moiety in Drug Design

The incorporation of a cyclopropyl ring into molecular scaffolds is a deliberate strategy in drug discovery, not merely a structural variation.[8][9] Its significance is rooted in the unique conformational and electronic properties it confers upon a parent molecule.

  • Metabolic Stability: The cyclopropyl group is often introduced to enhance a drug candidate's metabolic stability.[5] Its strained ring system and strong C-H bonds make it less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to more conventional alkyl groups.

  • Conformational Rigidity: As the smallest cycloalkane, the cyclopropane ring is exceptionally rigid.[9] When appended to a structure like benzoic acid, it locks the substituent in a defined spatial orientation. This rigidity can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.

  • Binding Interactions: The unique electronic nature of the cyclopropyl group, with its enhanced pi-character in the C-C bonds, allows it to participate in favorable non-covalent interactions within a protein's binding pocket, contributing to overall potency.[9]

This combination of properties makes this compound a valuable starting material for creating more complex molecules with improved pharmacokinetic and pharmacodynamic profiles.[5]

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through various methods. One documented approach involves the reaction of coumalic acid with cyclopropyl acetylene. The carboxylic acid functionality of the molecule is its primary reactive site, allowing for straightforward derivatization into esters, amides, and other functional groups essential for building larger, more complex active pharmaceutical ingredients (APIs).[5]

Workflow for a Representative Synthesis

The following diagram illustrates a generalized workflow for a laboratory-scale synthesis and purification of this compound.

G cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage A Charge Reactor: Coumalic Acid & Cyclopropyl Acetylene in Diethylene Glycol Dimethyl Ether B Reflux Reaction Mixture (e.g., for 36 hours) A->B Heat C Cool to Room Temperature B->C Reaction Completion D Remove Solvent (Distillation under reduced pressure) C->D E Obtain Crude Product D->E F Recrystallize Crude Product (e.g., from Ethanol) E->F G Isolate Pure This compound F->G Filter & Dry

Caption: A generalized workflow for the synthesis and purification of this compound.

Applications in Pharmaceutical Research

This compound is primarily utilized as a crucial intermediate in the synthesis of novel therapeutic agents.[5] Its structure is a component of molecules targeting a range of diseases.

  • Kinase Inhibitors: It is a documented component in the preparation of Bruton's Tyrosine Kinase (BTK) inhibitors, a class of drugs important in treating certain cancers and autoimmune diseases.[6]

  • Anti-inflammatory and Antiviral Agents: The scaffold is commonly employed in the synthesis of new anti-inflammatory and antiviral compounds, where the cyclopropyl group can enhance target engagement and metabolic properties.[5]

  • Agrochemicals: Beyond pharmaceuticals, its rigid structure is also explored in agrochemical research for designing selective and environmentally stable pesticides and herbicides.[5]

Experimental Protocol: Synthesis from Coumalic Acid

The following protocol is a representative example for the synthesis of this compound. Researchers should adapt this procedure based on laboratory-specific conditions and safety assessments.

Objective: To synthesize this compound via the reaction of coumalic acid and cyclopropyl acetylene.

Materials:

  • Coumalic acid

  • Cyclopropyl acetylene

  • Diethylene glycol dimethyl ether (solvent)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of coumalic acid (e.g., 18.74 mmol) and cyclopropyl acetylene (e.g., 18.74 mmol) in diethylene glycol dimethyl ether.

  • Reflux: Heat the reaction mixture to reflux and maintain for an extended period (e.g., 36 hours), monitoring the reaction progress by a suitable method like TLC.

  • Solvent Removal: Upon completion, allow the mixture to cool to room temperature. Remove the solvent by distillation under reduced pressure.

  • Purification: Recrystallize the resulting crude solid product from ethanol to yield pure this compound.[6]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (e.g., NMR, melting point).

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. The Globally Harmonized System (GHS) classifications highlight potential hazards.

Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, Oral H302Harmful if swallowed[3][4]
Skin Irritation H315Causes skin irritation[3][4]
Eye Irritation H319Causes serious eye irritation[3][4]
Specific Target Organ Toxicity H335May cause respiratory irritation[3][4]

Recommended Precautions:

  • Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10][11]

  • Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[4][6][12]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool in the design of advanced molecules. Its molecular formula (C₁₀H₁₀O₂) and molecular weight (~162.19 g/mol ) are foundational data points, but its true value lies in the advantageous properties conferred by the cyclopropyl moiety.[2][4] For researchers in drug discovery and medicinal chemistry, understanding the rationale behind its use—enhancing metabolic stability, providing conformational rigidity, and enabling potent binding interactions—is key to leveraging its full potential in the development of next-generation therapeutics.

References

  • CP Lab Safety. This compound, min 96%, 1 gram. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 282064, this compound. [Link]
  • Safety d
  • MySkinRecipes. This compound. [Link]
  • Oakwood Chemical. 4-Cyclopropyl-benzoic acid. [Link]
  • PubMed.
  • PubMed Central. 4-(Cyclopropanecarboxamido)benzoic acid. [Link]
  • ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]
  • NIST. 4-n-Propylbenzoic acid. [Link]

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A Technical Guide to the Solubility of 4-Cyclopropylbenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-cyclopropylbenzoic acid in organic solvents. In the absence of extensive publicly available experimental solubility data for this compound, this guide emphasizes predictive methodologies rooted in thermodynamic principles, specifically the Hansen Solubility Parameters (HSP). We present a theoretical framework for understanding and estimating the solubility of this compound, supplemented by a comparative analysis with the well-documented solubility of benzoic acid. Furthermore, this guide furnishes detailed experimental protocols to enable researchers to determine the solubility of this compound in their laboratories. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and manipulate the solubility of this compound for a variety of applications.

Introduction

This compound is a carboxylic acid derivative of interest in medicinal chemistry and materials science due to its unique structural features, including a rigid aromatic core and a lipophilic cyclopropyl group. The solubility of this compound in organic solvents is a critical parameter influencing its utility in chemical synthesis, purification, formulation, and biological applications. A thorough understanding of its solubility behavior is paramount for process optimization and the development of effective delivery systems.

This guide addresses the current gap in experimental solubility data for this compound by providing a robust theoretical framework for solubility prediction. By leveraging the concept of Hansen Solubility Parameters, we offer a systematic approach to solvent selection and solubility estimation.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.

PropertyValueSource
Molecular FormulaC₁₀H₁₀O₂
Molecular Weight162.19 g/mol
Melting Point221-224 °C
Boiling Point305.8 °C at 760 mmHg (Predicted)
AppearanceOff-white solid
pKa4.41 ± 0.10 (Predicted)

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" provides a qualitative understanding of solubility. Hansen Solubility Parameters (HSP) offer a quantitative and predictive framework based on this principle. HSP theory decomposes the total cohesive energy of a substance into three components[1]:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hansen solubility parameter (δt) is related to these components by the equation:

δt² = δD² + δP² + δH²

The closer the HSP values of a solute and a solvent are, the more likely they are to be miscible. This "distance" in the three-dimensional Hansen space (Ra) can be calculated as follows:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

Where subscripts 1 and 2 refer to the solute and solvent, respectively. A smaller Ra value indicates a higher likelihood of solubility.

Estimating Hansen Solubility Parameters for this compound

In the absence of experimentally determined HSP values for this compound, we can estimate them using group contribution methods. The Stefanis-Panayiotou method is a well-established approach for this purpose[2]. This method assigns specific values for δD, δP, and δH to different molecular fragments.

The structure of this compound can be broken down into the following first-order groups:

  • -COOH (aromatic): 1 group

  • ACH (aromatic C-H): 4 groups

  • AC (aromatic C-): 2 groups

  • CH₂ (cyclic): 2 groups

  • CH (cyclic): 1 group

Based on the group contribution values provided by Stefanis and Panayiotou, the estimated Hansen Solubility Parameters for this compound are presented in the table below.

ParameterEstimated Value (MPa⁰.⁵)
δD 18.5
δP 6.2
δH 8.5

These estimated values provide a basis for predicting the solubility of this compound in a wide range of organic solvents.

Predictive Solubility of this compound in Common Organic Solvents

Using the estimated HSP for this compound, we can calculate the Hansen distance (Ra) to various common organic solvents. A lower Ra value suggests better solubility.

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)Hansen Distance (Ra) to this compoundPredicted Solubility
Acetone15.510.47.07.4Good
Acetonitrile15.318.06.113.9Moderate
Benzene18.40.02.09.0Moderate
Chloroform17.83.15.74.8Very Good
Cyclohexane16.80.00.211.8Poor
Dichloromethane17.07.37.14.0Very Good
Diethyl Ether14.52.95.17.6Good
Dimethylformamide (DMF)17.413.711.38.3Good
Dimethyl Sulfoxide (DMSO)18.416.410.210.5Moderate
Ethanol15.88.819.412.3Moderate
Ethyl Acetate15.85.37.25.5Very Good
Heptane15.30.00.012.3Poor
Hexane14.90.00.012.9Poor
Isopropanol15.86.116.49.8Good
Methanol14.712.322.315.8Poor
Tetrahydrofuran (THF)16.85.78.03.4Excellent
Toluene18.01.42.07.8Good
Water15.516.042.336.3Very Poor

Disclaimer: These are predicted solubilities based on a theoretical model and should be confirmed experimentally.

The predictive analysis suggests that this compound will exhibit the highest solubility in solvents like Tetrahydrofuran (THF) , Dichloromethane , and Chloroform , which have HSP values closest to those estimated for the solute. Solvents with moderate polarity and hydrogen bonding capability, such as Ethyl Acetate and Acetone , are also predicted to be good solvents. In contrast, highly polar protic solvents like Methanol and Water , and non-polar aliphatic solvents like Hexane and Heptane , are predicted to be poor solvents.

Comparative Analysis: Solubility of Benzoic Acid

To provide an empirical context for our predictions, it is instructive to examine the experimental solubility of the parent compound, benzoic acid. The primary structural difference is the substitution of a hydrogen atom with a cyclopropyl group at the para position. This substitution increases the molecule's lipophilicity and molecular volume, which is expected to influence its solubility.

The experimental solubility of benzoic acid in several organic solvents is presented below.

SolventSolubility of Benzoic Acid ( g/100g solvent) at 25 °CReference
Acetone55.6[3]
Benzene12.2[3]
Chloroform16.7
Cyclohexane1.4
Ethanol45.5
Ethyl Acetate30.3[3]
Heptane0.9
Methanol50.0[3]
Toluene10.7
Water0.34

The high solubility of benzoic acid in polar aprotic and alcoholic solvents aligns with the predictions for this compound. The increased lipophilicity of the cyclopropyl group in this compound may lead to enhanced solubility in less polar solvents like toluene and chloroform compared to benzoic acid, while potentially decreasing its solubility in more polar solvents like methanol and ethanol. However, these hypotheses require experimental verification.

Experimental Determination of Solubility

To obtain definitive solubility data for this compound, experimental determination is essential. The isothermal shake-flask method is a widely accepted and reliable technique for measuring the equilibrium solubility of a solid in a liquid.

Protocol: Isothermal Shake-Flask Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

    • Dilute the filtered sample with a known volume of the solvent to a concentration within the analytical range of the quantification method.

  • Quantification:

    • Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution from the measured concentration of the diluted sample and the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

dot graph TD { A[Start: Add excess this compound and solvent to vial] --> B{Equilibration}; B -- Agitate at constant temperature --> C[Phase Separation]; C -- Centrifugation --> D[Sample Collection]; D -- Withdraw and filter supernatant --> E[Sample Preparation]; E -- Dilute to known volume --> F[Quantification]; F -- HPLC or UV-Vis analysis --> G[Calculate Solubility]; G --> H[End: Report solubility at specified temperature]; }

Workflow for Isothermal Shake-Flask Solubility Determination.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, with a strong emphasis on predictive methodologies in the absence of extensive experimental data. The estimation of Hansen Solubility Parameters suggests that this compound is likely to be most soluble in moderately polar aprotic solvents such as THF, dichloromethane, and chloroform. A comparative analysis with benzoic acid offers valuable context for these predictions. To facilitate further research and application, a detailed protocol for the experimental determination of solubility has been provided. The theoretical and practical insights presented herein are intended to empower researchers and drug development professionals in their work with this promising compound.

References

  • F. M. A. H. van de Laar, et al. (2020). Solubility of Benzoic Acid in Ethanol, Benzene, Acetic Acid and Ethyl Acetate from 291.69 to 356.27 K.
  • PubChem. This compound.
  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Thati, J., et al. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and in Organic Solvent Mixtures.

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Spectroscopic Elucidation of 4-Cyclopropylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for 4-Cyclopropylbenzoic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of publicly available, verified experimental spectra, this document leverages established principles of spectroscopic interpretation and data from structurally analogous compounds to present a comprehensive and predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of a rigid, strained cyclopropyl ring directly attached to an aromatic system, which in turn is conjugated with a carboxylic acid functionality. This distinct electronic and steric environment gives rise to a characteristic spectroscopic fingerprint. This guide will systematically deconstruct the expected features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its constitution.

Methodologies for NMR Data Acquisition

A robust NMR analysis begins with meticulous sample preparation and selection of appropriate experimental parameters.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is excellent for ensuring the solubility of carboxylic acids and for observing the labile carboxylic acid proton.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled experiment (e.g., zgpg30) is standard to produce a spectrum with singlets for each unique carbon.

    • Spectral Width: A spectral width of 0-220 ppm is appropriate for most organic molecules.

    • Number of Scans: A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclopropyl protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0broad singlet1H-COOH
~7.9 - 8.1doublet2HAromatic (H-2, H-6)
~7.0 - 7.2doublet2HAromatic (H-3, H-5)
~1.9 - 2.1multiplet1HCyclopropyl (CH)
~1.0 - 1.2multiplet2HCyclopropyl (CH₂)
~0.7 - 0.9multiplet2HCyclopropyl (CH₂)

Interpretation and Rationale:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield. Its chemical shift can be highly dependent on concentration and the solvent used.

  • Aromatic Protons: The aromatic region will display an AA'BB' system, which often appears as two distinct doublets for para-substituted benzene rings. The protons ortho to the electron-withdrawing carboxylic acid group (H-2, H-6) are expected to be more deshielded and appear at a higher chemical shift than the protons ortho to the electron-donating cyclopropyl group (H-3, H-5).

  • Cyclopropyl Protons: The cyclopropyl group protons will be in the aliphatic region. The methine proton (CH) will be a multiplet due to coupling with the adjacent methylene protons. The four methylene protons are diastereotopic and will appear as two separate multiplets. Data from the closely related 3-amino-4-cyclopropylbenzoic acid shows the cyclopropyl methine proton around 1.8-1.9 ppm and the methylene protons between 0.6 and 1.0 ppm, providing a strong basis for these predictions.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a total of 7 distinct signals, corresponding to each unique carbon environment in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~172Carboxylic Carbon (-COOH)
~150Aromatic C-4 (ipso)
~130Aromatic C-2, C-6
~128Aromatic C-1 (ipso)
~126Aromatic C-3, C-5
~15Cyclopropyl (CH)
~10Cyclopropyl (CH₂)

Interpretation and Rationale:

  • Carboxylic Carbon: The carbonyl carbon of the carboxylic acid is the most deshielded carbon and will appear at the downfield end of the spectrum.

  • Aromatic Carbons: Four signals are expected for the six aromatic carbons due to the molecule's symmetry. The ipso-carbon attached to the cyclopropyl group (C-4) will be significantly affected by this substituent. The ipso-carbon bearing the carboxylic acid (C-1) will also have a distinct chemical shift. The remaining four aromatic carbons will appear as two signals, one for C-2 and C-6, and another for C-3 and C-5.

  • Cyclopropyl Carbons: The cyclopropyl carbons are highly shielded and will appear in the upfield region of the spectrum. The methine carbon will be at a slightly higher chemical shift than the methylene carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the substituted aromatic ring.

Methodology for IR Data Acquisition

Experimental Protocol:

  • Sample Preparation: For solid samples, the most common method is the preparation of a potassium bromide (KBr) pellet. A small amount of the sample is finely ground with dry KBr and pressed into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded first. Then, the sample is placed in the beam path and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid dimer)
~3080MediumC-H stretch (Aromatic)
~3010MediumC-H stretch (Cyclopropyl)
~1680-1710StrongC=O stretch (Carboxylic acid dimer)
~1605, ~1495MediumC=C stretch (Aromatic ring)
~1420MediumO-H bend (in-plane) coupled with C-O stretch
~1290StrongC-O stretch coupled with O-H bend (in-plane)
~920BroadO-H bend (out-of-plane, dimer)

Interpretation and Rationale:

  • O-H Stretch: The most characteristic feature of a carboxylic acid in the solid state is the extremely broad O-H stretching absorption that spans from approximately 2500 to 3300 cm⁻¹. This broadness is due to strong hydrogen bonding, which forms a dimeric structure.

  • C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the C-H stretches of the cyclopropyl group will be slightly below or around 3000 cm⁻¹.

  • C=O Stretch: The carbonyl (C=O) stretching of a hydrogen-bonded carboxylic acid dimer is very strong and sharp, appearing around 1680-1710 cm⁻¹. This is one of the most intense bands in the spectrum.

  • Aromatic C=C Stretches: The benzene ring exhibits characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

  • C-O and O-H Bending: The C-O stretching and O-H bending vibrations of the carboxylic acid group give rise to strong bands in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Methodology for Mass Spectrometry Data Acquisition

Experimental Protocol:

  • Ionization Method: Electron Impact (EI) ionization is a common technique for volatile and thermally stable small molecules. For less stable molecules, "soft" ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and ion trap.

  • Data Acquisition: The sample is introduced into the ion source, where it is vaporized and ionized. The resulting ions are then accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is expected to show a clear molecular ion peak and several characteristic fragment ions. The molecular weight of this compound (C₁₀H₁₀O₂) is 162.19 g/mol .[1]

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

m/zProposed Fragment Ion
162[M]⁺ (Molecular Ion)
145[M - OH]⁺
117[M - COOH]⁺ or [M - H - CO₂]⁺
91[C₇H₇]⁺ (Tropylium ion)

Interpretation and Rationale:

  • Molecular Ion (m/z 162): The molecular ion peak should be readily observable, confirming the molecular weight of the compound.

  • Loss of a Hydroxyl Radical (m/z 145): A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (•OH), resulting in an acylium ion.

  • Loss of the Carboxyl Group (m/z 117): Decarboxylation, either through the loss of a carboxyl radical (•COOH) or sequential loss of a hydrogen atom and carbon dioxide, is another characteristic fragmentation.

  • Tropylium Ion (m/z 91): The formation of the highly stable tropylium ion is a common feature in the mass spectra of compounds containing a benzyl-like moiety.

Visualization of Key Fragmentation Pathways:

G M [C₁₀H₁₀O₂]⁺˙ m/z = 162 (Molecular Ion) F1 [C₁₀H₉O]⁺ m/z = 145 M->F1 - •OH F2 [C₉H₉]⁺ m/z = 117 M->F2 - •COOH F3 [C₇H₇]⁺ m/z = 91 F2->F3 - C₂H₂

Sources

An In-depth Technical Guide to the pKa and Acidity of 4-Cyclopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the acidity and pKa of 4-Cyclopropylbenzoic acid, a molecule of significant interest in medicinal chemistry.[1] Understanding the ionization constant (pKa) is critical in drug development, as it profoundly influences a compound's pharmacokinetic and pharmacodynamic properties, including solubility, absorption, distribution, metabolism, and excretion (ADME).[2] This document delves into the theoretical underpinnings of its acidity, presents comparative data, and outlines detailed experimental protocols for pKa determination.

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropyl group is a unique structural motif increasingly incorporated into pharmaceutical agents.[3] Its distinct electronic and conformational properties can enhance metabolic stability and binding affinity to biological targets.[4] this compound serves as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[4][5] A precise understanding of its acidity is therefore paramount for predicting its behavior in physiological environments and for designing novel therapeutics.

Theoretical Framework: Electronic Effects of the Cyclopropyl Group

The acidity of a substituted benzoic acid is determined by the electronic effects of the substituent on the stability of the carboxylate anion (conjugate base) formed upon deprotonation.[6] Electron-withdrawing groups stabilize the negative charge, increasing acidity (lower pKa), while electron-donating groups destabilize it, decreasing acidity (higher pKa).[7]

The cyclopropyl group, when attached to a benzene ring, exhibits a dual electronic nature. It can act as an electron-donating group. This is attributed to the significant p-character of the C-C bonds within the strained three-membered ring, allowing for conjugation with the aromatic system. This electron-donating character destabilizes the negative charge on the carboxylate anion, making the acid weaker.[8]

The Hammett equation provides a quantitative framework for correlating substituent effects with reaction rates and equilibrium constants.[9] The substituent constant (σ) quantifies the electronic effect of a substituent. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values.[10][11] The cyclopropyl group is known to have a negative Hammett constant, indicating its electron-donating nature in this context.[12]

Quantitative Acidity Data: A Comparative Analysis

The pKa value of an acid is the pH at which the acid is 50% dissociated in solution. A lower pKa indicates a stronger acid.

CompoundSubstituent (para-position)pKa ValueRelative Acidity
Benzoic Acid -H4.20[6][13]More Acidic
This compound -C₃H₅4.45[8]Less Acidic
4-Methoxybenzoic Acid -OCH₃~4.47[6]Less Acidic

Data presented for aqueous solutions at or near 25°C.

As the data indicates, this compound (pKa = 4.45) is a weaker acid than benzoic acid (pKa = 4.20).[6][8][13] This is consistent with the electron-donating nature of the cyclopropyl group, which destabilizes the benzoate anion.[8] Its acidity is comparable to that of 4-methoxybenzoic acid, which also possesses an electron-donating group.[6]

Experimental Determination of pKa

Accurate pKa determination is crucial for physicochemical profiling in drug discovery. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.[14]

This is a high-precision technique that involves titrating a solution of the acid with a standardized base while monitoring the pH.[14] The pKa is determined from the inflection point of the resulting titration curve.[15]

Diagram of Potentiometric Titration Workflow

G cluster_prep Sample Preparation cluster_titration Titration Process cluster_analysis Data Analysis prep1 Calibrate pH meter (pH 4, 7, 10 buffers) prep2 Prepare 0.1 M NaOH & 0.1 M HCl prep3 Prepare 0.15 M KCl (Ionic Strength Adjuster) prep4 Dissolve this compound in appropriate solvent (e.g., water/co-solvent) prep5 Adjust to a known concentration (e.g., 1 mM) titrate1 Transfer sample to vessel with magnetic stirrer prep5->titrate1 Start Titration titrate2 Purge with Nitrogen (removes dissolved CO2) titrate1->titrate2 titrate3 Immerse calibrated pH electrode titrate2->titrate3 titrate4 Titrate with standardized NaOH, recording pH and volume added titrate3->titrate4 analysis1 Plot pH vs. Volume of Titrant titrate4->analysis1 Generate Data analysis2 Determine equivalence point (inflection point) analysis1->analysis2 analysis3 Calculate pKa (pH at half-equivalence point) analysis2->analysis3 analysis4 Perform multiple titrations and average results analysis3->analysis4 end end analysis4->end Final pKa Value

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol for Potentiometric Titration: [15][16]

  • Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers with pH values of 4, 7, and 10 to ensure accurate pH measurements.[15][16]

  • Solution Preparation:

    • Prepare standardized 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl) solutions.[16]

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength throughout the titration.[16]

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or a water/co-solvent mixture for sparingly soluble compounds) to a concentration of approximately 1 mM.[15]

  • Titration Procedure:

    • Transfer a known volume (e.g., 20 mL) of the this compound solution into a reaction vessel equipped with a magnetic stirrer.[15]

    • Add the KCl solution to maintain a constant ionic strength.

    • If necessary, make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.[15]

    • Purge the solution with nitrogen gas to displace dissolved carbon dioxide, which can interfere with the titration of weak acids.[16]

    • Immerse the calibrated pH electrode into the solution.

    • Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

    • Record the pH reading after each addition, allowing the reading to stabilize.[16]

    • Continue the titration until the pH reaches approximately 12-12.5.[15]

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Identify the equivalence point, which is the point of steepest slope (inflection point) on the curve.

    • The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).

    • For higher accuracy, the pKa can be calculated from the first derivative of the titration curve.

    • Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[16]

This method is particularly useful for compounds with a UV-active chromophore near the ionizable group and can be used for samples with lower solubility and concentration.[14][17] The pKa is determined by measuring the change in UV absorbance of the compound in a series of buffer solutions with different known pH values.[18]

Diagram of UV-Vis Spectrophotometry Workflow

G cluster_prep Preparation cluster_measurement Spectral Measurement cluster_analysis Data Analysis prep1 Prepare a series of buffers with known pH values measure1 Add stock solution to each buffer to a constant final concentration prep1->measure1 prep2 Prepare a stock solution of This compound prep2->measure1 measure2 Record the UV-Vis spectrum for each sample analysis1 Plot Absorbance at a specific wavelength vs. pH measure2->analysis1 analysis2 Fit the data to the Henderson-Hasselbalch equation to obtain a sigmoid curve analysis1->analysis2 analysis3 The inflection point of the curve corresponds to the pKa analysis2->analysis3 end end analysis3->end Final pKa Value

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Protocol for UV-Vis Spectrophotometry: [17][18]

  • Solution Preparation:

    • Prepare a series of buffer solutions covering a pH range of approximately pKa ± 2 (e.g., pH 2.5 to 6.5 for this compound).

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Sample Preparation for Measurement:

    • In a series of cuvettes or a 96-well UV-transparent plate, add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration that gives an appropriate absorbance reading (typically between 0.1 and 1.0).[17]

  • Spectral Acquisition:

    • Measure the UV-Vis absorbance spectrum for each sample over a relevant wavelength range (e.g., 220-350 nm).

  • Data Analysis:

    • Identify one or more analytical wavelengths where the absorbance changes significantly with pH.

    • Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.

    • The resulting data should form a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve. This can be determined by fitting the data to the appropriate equation (derived from the Henderson-Hasselbalch and Beer-Lambert laws).[18]

Conclusion

This compound is a weaker acid than its parent compound, benzoic acid, with a pKa of approximately 4.45.[8] This reduced acidity is a direct consequence of the electron-donating nature of the para-substituted cyclopropyl group, which destabilizes the resulting carboxylate anion. A thorough understanding of this property, validated by robust experimental methods such as potentiometric titration or UV-Vis spectrophotometry, is essential for its effective application in medicinal chemistry and drug development. The detailed protocols provided herein offer a reliable framework for the accurate determination of this critical physicochemical parameter.

References

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The Cyclopropyl Group: A Small Ring with a Big Impact on Benzoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

<

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Character of the Cyclopropyl Ring

In the landscape of medicinal chemistry, the cyclopropyl group, a seemingly simple three-membered carbocycle, has emerged as a powerful and versatile tool.[1] Its incorporation into molecular scaffolds, particularly benzoic acid derivatives, can profoundly influence a compound's physicochemical properties, pharmacological activity, and metabolic fate. This guide delves into the multifaceted role of the cyclopropyl group, providing insights into its strategic application in drug design and development.

The distinctiveness of the cyclopropyl ring stems from its inherent strain and unique electronic structure.[2][3] The 60° bond angles, a significant deviation from the ideal 109.5° for sp³ hybridized carbons, result in "bent" or "banana" bonds with increased p-character.[3][4][5] This feature imparts a degree of unsaturation, allowing the cyclopropyl group to engage in electronic interactions, such as conjugation with adjacent π-systems, a behavior reminiscent of a carbon-carbon double bond.[4][6] These unique stereoelectronic properties are at the heart of its utility in medicinal chemistry.[1]

Part 1: Modulation of Physicochemical Properties

The introduction of a cyclopropyl group onto a benzoic acid scaffold can significantly alter its fundamental physicochemical parameters, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Impact on Acidity (pKa)

The electronic nature of the cyclopropyl group can influence the acidity of the benzoic acid moiety. While often considered an alkyl group, its ability to donate electrons through hyperconjugation can affect the pKa. For instance, the pKa of p-cyclopropylbenzoic acid is reported to be 4.45, which is slightly higher than that of benzoic acid (4.20), indicating that the cyclopropyl group acts as a weak electron-donating group in this context, destabilizing the carboxylate anion.[7] This subtle modulation of acidity can be crucial for optimizing a drug's ionization state at physiological pH, thereby affecting its solubility, permeability, and target engagement.

Table 1: Comparison of pKa Values

CompoundpKa
Benzoic Acid4.20
p-Cyclopropylbenzoic Acid4.45[7]
m-Cyclopropylbenzoic Acid4.27 (Predicted)[8]
Influence on Lipophilicity (LogP)

Lipophilicity, a key determinant of a drug's ability to cross biological membranes, is also affected by the cyclopropyl group. The addition of this small, rigid hydrocarbon ring generally increases the lipophilicity of a molecule. This can be advantageous for enhancing membrane permeability and accessing intracellular targets. However, excessive lipophilicity can lead to poor solubility and increased off-target toxicity. Therefore, the cyclopropyl group offers a means to fine-tune the lipophilicity of benzoic acid derivatives to achieve an optimal balance. For example, the calculated XLogP3 for 3-cyclopropylbenzoic acid is 2.9.[9][10]

Conformational Restriction and Molecular Rigidity

One of the most significant contributions of the cyclopropyl group is the introduction of conformational rigidity.[3][11] Unlike flexible alkyl chains, the planar and rigid nature of the cyclopropyl ring restricts the rotational freedom of the molecule.[11][12] This can lock the molecule into a bioactive conformation, leading to a more favorable and entropically less costly binding to its biological target.[11][13][14] This pre-organization can result in enhanced potency and selectivity.[1][11] Recent studies have even shown that a spiro-fused cyclopropyl group can dramatically alter the conformational preferences of adjacent six-membered rings, forcing bulky substituents into an axial orientation, which could be a powerful tool in rational drug design.[15]

Part 2: The Cyclopropyl Group in Action: Pharmacological Implications

The unique properties of the cyclopropyl group translate directly into tangible benefits in terms of a drug's pharmacological profile.

A Versatile Bioisostere

The cyclopropyl group is frequently employed as a bioisostere for other common functional groups in drug molecules.[1][16][17] Its size and shape allow it to mimic groups like alkenes, gem-dimethyl groups, and even carbonyl groups in some contexts.[1][12][17] This bioisosteric replacement can be a powerful strategy to overcome liabilities associated with the original functional group, such as metabolic instability or unwanted side effects, while maintaining or even improving the desired biological activity.[17][18]

Diagram 1: Bioisosteric Relationships of the Cyclopropyl Group

G Cyclopropyl Cyclopropyl Group Alkene Alkene (C=C) Cyclopropyl->Alkene Mimics planarity and rigidity GemDimethyl gem-Dimethyl Group Cyclopropyl->GemDimethyl Similar steric bulk Isopropyl Isopropyl Group Cyclopropyl->Isopropyl Similar size Carbonyl Carbonyl (C=O) Cyclopropyl->Carbonyl Can act as a lipophilic replacement

Caption: The cyclopropyl group as a versatile bioisostere.

Enhancing Potency and Selectivity

By locking a benzoic acid derivative into its bioactive conformation, the cyclopropyl group can significantly enhance its binding affinity for the target receptor or enzyme.[1][11][13][14] This increased potency can lead to lower effective doses and a wider therapeutic window. Furthermore, the well-defined spatial orientation imposed by the cyclopropyl ring can improve selectivity by disfavoring binding to off-target proteins, thereby reducing the potential for unwanted side effects.[11][13][14]

Part 3: Metabolic Stability and Pharmacokinetic Profile

A major challenge in drug development is ensuring that a compound has a suitable pharmacokinetic profile, including a reasonable half-life and low clearance. The cyclopropyl group can play a crucial role in achieving this.

Blocking Metabolic Oxidation

The C-H bonds of a cyclopropyl group are shorter, stronger, and have more s-character than those in typical aliphatic systems.[12][13][14][16][19] This makes them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common route of drug deactivation.[1][19] By strategically placing a cyclopropyl group at a metabolically vulnerable position on a benzoic acid derivative, medicinal chemists can block this metabolic pathway, thereby increasing the drug's metabolic stability and prolonging its duration of action in the body.[1][3][11][13][14][17][19]

However, it is important to note that the cyclopropyl ring is not completely inert. In some cases, particularly when attached to an amine, it can undergo CYP-mediated oxidation, which can lead to the formation of reactive intermediates.[19]

Diagram 2: Metabolic Blocking Strategy

G cluster_0 Metabolically Labile Molecule cluster_1 Metabolically Stabilized Molecule Molecule1 Benzoic Acid Derivative Metabolically Vulnerable Site (e.g., -CH3) Metabolism Metabolism Molecule1:f1->Metabolism CYP450 Oxidation Molecule2 Benzoic Acid Derivative Cyclopropyl Group at Vulnerable Site Molecule2:f1->Metabolism Oxidation Blocked InactiveMetabolite Inactive Metabolite Metabolism->InactiveMetabolite Leads to

Caption: Use of a cyclopropyl group to block metabolic oxidation.

Improving Pharmacokinetic Parameters

By enhancing metabolic stability, the cyclopropyl group can lead to a number of favorable changes in a drug's pharmacokinetic profile. These include a longer in vivo half-life, reduced plasma clearance, and potentially improved oral bioavailability.[11][13][14] These improvements can translate into more convenient dosing regimens for patients and a more predictable therapeutic response.[11]

Part 4: Synthetic Strategies for Cyclopropyl Benzoic Acid Derivatives

The successful application of the cyclopropyl group in drug design relies on efficient and versatile synthetic methods for its introduction. Several well-established methods are available for the synthesis of cyclopropyl benzoic acid derivatives.

The Simmons-Smith Reaction

The Simmons-Smith reaction is a classic and widely used method for cyclopropanation. It involves the reaction of an alkene with a carbenoid, typically diiodomethane and a zinc-copper couple. For the synthesis of cyclopropyl benzoic acid derivatives, this would typically involve the cyclopropanation of a vinyl-substituted benzoic acid precursor.

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction provides an alternative route to cyclopropanes, particularly from α,β-unsaturated esters.[20] This reaction utilizes sulfur ylides, such as dimethylsulfoxonium methylide, to react with the double bond of a cinnamic acid derivative to form the corresponding cyclopropyl benzoic acid ester.[21]

Experimental Protocol: Synthesis of a 4-Cyclopropylbenzoic Acid Derivative via a Palladium-Catalyzed Cross-Coupling Reaction

This protocol outlines a modern approach for the synthesis of this compound.

Materials:

  • 4-Bromobenzoic acid

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • To a round-bottom flask, add 4-bromobenzoic acid (1 equivalent), cyclopropylboronic acid (1.5 equivalents), and potassium carbonate (3 equivalents).

  • Add a mixture of toluene and water (e.g., 4:1 v/v) to the flask.

  • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • If necessary, purify the crude product by recrystallization or column chromatography.

Conclusion

The cyclopropyl group, despite its small size, is a heavyweight in the world of medicinal chemistry. Its unique electronic and steric properties provide a powerful toolkit for medicinal chemists to address key challenges in drug design.[1] When incorporated into benzoic acid derivatives, it can fine-tune physicochemical properties, enhance pharmacological activity, and improve metabolic stability.[13][14] As our understanding of the subtle yet profound effects of this small ring continues to grow, so too will its application in the development of the next generation of innovative therapeutics.

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The Ascendancy of 4-Cyclopropylbenzoic Acid: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among these, the cyclopropyl moiety has distinguished itself as a "privileged" fragment, capable of profoundly influencing a molecule's biological profile. When appended to a benzoic acid core, it forms 4-cyclopropylbenzoic acid, a versatile and increasingly vital building block. This technical guide provides an in-depth exploration of this compound, from its fundamental chemical attributes and synthesis to its strategic deployment in drug design. We will dissect its role in enhancing metabolic stability, modulating target affinity, and navigating complex structure-activity landscapes through case studies of approved therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both high-level strategic insights and practical, actionable protocols for leveraging this powerful synthetic tool.

The Strategic Value of the Cyclopropyl Moiety

The three-membered ring of the cyclopropyl group, despite its apparent simplicity, is a powerhouse of unique chemical properties that medicinal chemists exploit to overcome common drug development hurdles.[1][2] Its utility stems from a unique combination of steric and electronic features not found in other small alkyl groups.[3]

  • Metabolic Fortification: The high C-H bond dissociation energy of the cyclopropyl ring renders it significantly less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] This makes it an excellent bioisosteric replacement for more vulnerable groups like isopropyl or methoxy moieties, which are common sites of metabolic attack. By blocking these metabolic "hotspots," the incorporation of a cyclopropyl group can increase a drug's half-life and improve its overall pharmacokinetic profile.[2][3][4]

  • Conformational Rigidity and Potency Enhancement: The rigid, planar nature of the cyclopropane ring restricts the conformational freedom of the molecule.[5] This pre-organization into a bioactive conformation can reduce the entropic penalty upon binding to a biological target, often leading to a significant increase in potency and selectivity.[3][5] The cyclopropyl group can also make favorable van der Waals contacts in hydrophobic pockets of protein active sites.[6]

  • Modulation of Physicochemical Properties: The cyclopropyl group is lipophilic, which can aid in improving a compound's membrane permeability.[2] Furthermore, its unique electronic nature, with enhanced π-character in its C-C bonds, can subtly influence the acidity (pKa) of the attached benzoic acid, which can be critical for optimizing solubility and target engagement.[2][3]

Diagram 1: The Medicinal Chemist's Rationale for Employing a Cyclopropyl Group

G cluster_root 4-Cyclopropylbenzoyl Moiety cluster_properties Key Physicochemical Drivers cluster_outcomes Desired Drug-like Outcomes A Cyclopropyl Group B Metabolic Stability (Resistance to P450 Oxidation) A->B C Conformational Rigidity A->C D Lipophilicity & Electronics A->D E Increased Half-Life & Bioavailability B->E F Enhanced Potency & Selectivity C->F G Improved Permeability & Target Engagement D->G

Caption: Causal flow from the core properties of the cyclopropyl group to improved drug characteristics.

Synthesis of this compound: A Scalable Protocol

The utility of any building block is directly tied to its accessibility. This compound can be reliably prepared on a large scale. While various methods exist, one common approach involves the reaction of coumalic acid with cyclopropylacetylene.[7]

Experimental Protocol: Synthesis via Diels-Alder/[4+2] Cycloaddition

This protocol is based on established literature procedures for the reaction of activated alkynes with pyrones.

Materials:

  • Coumalic acid[7]

  • Cyclopropylacetylene[7]

  • Diethylene glycol dimethyl ether (diglyme)

  • Ethanol (EtOH)

  • Activated charcoal

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine coumalic acid (1.0 eq) and cyclopropylacetylene (1.0-1.2 eq) in diethylene glycol dimethyl ether.

  • Thermal Reaction: Heat the reaction mixture to reflux (approx. 162 °C) and maintain for 36-48 hours. The reaction proceeds via a Diels-Alder reaction followed by a retro-Diels-Alder extrusion of CO2. Monitor the reaction's completion by TLC or LC-MS, observing the disappearance of the starting materials.

  • Solvent Removal: Upon completion, allow the mixture to cool to room temperature. Remove the high-boiling diglyme solvent via vacuum distillation.

  • Crude Product Isolation: The remaining crude residue contains the desired this compound.

  • Recrystallization and Purification:

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Add a small amount of activated charcoal to decolorize the solution and heat briefly.

    • Filter the hot solution through a pad of Celite® to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. .

    • Collect the purified this compound crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[7]

Diagram 2: Synthetic Workflow for this compound

G A Combine Coumalic Acid & Cyclopropylacetylene in Diglyme B Reflux (36-48h) (Diels-Alder / CO2 Extrusion) A->B C Cool & Remove Solvent (Vacuum Distillation) B->C D Isolate Crude Product C->D E Recrystallize from Hot Ethanol (Decolorize with Charcoal) D->E F Filter, Wash & Dry E->F G Purified this compound F->G

Caption: Step-wise process for the synthesis and purification of this compound.

Case Studies: The Impact of this compound in Approved Drugs

The strategic value of the 4-cyclopropylbenzoyl scaffold is best illustrated by its presence in several clinically successful drugs.

Table 1: Prominent Examples of Drugs Incorporating the 4-Cyclopropylbenzoyl Moiety
Drug NameTherapeutic AreaTarget / Mechanism of ActionConfirmed Role of the 4-Cyclopropylbenzoyl Group
Pralsetinib OncologyRET Kinase InhibitorThe amide derived from this compound is crucial for binding to the RET kinase hinge region. The cyclopropyl group itself is oriented to occupy a key hydrophobic pocket, enhancing both potency and selectivity.[8][9]
Ledipasvir AntiviralHCV NS5A InhibitorAs part of a larger, complex structure, the cyclopropyl-containing fragment contributes to the precise three-dimensional conformation required for potent inhibition of the NS5A protein, which is essential for viral replication and assembly.[10][11][12]
Betrixaban AnticoagulantFactor Xa InhibitorThe molecule's core, which can be viewed as a highly derivatized benzamide, utilizes its structure to selectively block the active site of Factor Xa, thereby inhibiting the blood coagulation cascade.[13][14][15][16]

Practical Implementation: Amide Bond Formation

The most common application of this compound in a drug discovery campaign is its coupling with a primary or secondary amine to form a robust amide bond. This is a cornerstone reaction in medicinal chemistry.

Experimental Protocol: Standard Amide Coupling Using HATU

This protocol describes a reliable method for forming an amide bond between this compound and a generic amine (R1R2NH).

Materials:

  • This compound

  • Amine of interest (R1R2NH)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Ethyl acetate (EtOAc) or DCM for extraction

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Acid Activation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2.5 eq) to the mixture. Stir at room temperature for 15-30 minutes. The formation of the activated O-acylisourea ester is the critical step for efficient coupling.

  • Amine Addition: Add a solution of the desired amine (1.0-1.2 eq) in a small amount of DMF to the activated acid mixture.

  • Coupling Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS, which typically indicates completion within 2-16 hours.

  • Aqueous Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 (2x) to remove unreacted acid and acidic byproducts, followed by water (1x), and finally brine (1x) to facilitate phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to yield the crude amide product.

  • Purification: Purify the crude product using flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to afford the pure N-substituted-4-cyclopropylbenzamide.

Diagram 3: Workflow for HATU-Mediated Amide Coupling

G start { {this compound | Amine (R1R2NH)} | {HATU | DIPEA | DMF} } activation {Activation | Formation of O-Acylisourea Ester} start->activation Step 1 coupling {Nucleophilic Attack | Amine couples with activated ester} activation->coupling Step 2 workup {Workup & Purification | (Extraction, Chromatography)} coupling->workup Step 3 product {Final Amide Product} workup->product Final

Caption: Logical progression of the HATU-mediated amide coupling reaction from reactants to pure product.

Conclusion

This compound is far more than a simple aromatic carboxylic acid; it is a strategically valuable building block that empowers medicinal chemists to address fundamental challenges in drug design. Its proven ability to enhance metabolic stability, enforce bioactive conformations, and improve pharmacokinetic properties has cemented its role in the development of modern therapeutics.[1][3] The straightforward and scalable synthetic routes to this compound, coupled with its reliable reactivity in standard coupling reactions, ensure that this compound will continue to be a go-to fragment for scientists aiming to craft the next generation of innovative and effective medicines.

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  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery.
  • Metabolism of cyclopropyl groups.Hypha Discovery Blogs. [Link]
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  • Bevyxxa (Betrixaban Capsules): Side Effects, Uses, Dosage, Interactions, Warnings.RxList. [Link]
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  • Understanding Ledipasvir's Mechanism: A Key for Antiviral Drug Developers.Ningbo Inno Pharmchem Co., Ltd. [Link]
  • Betrixaban | C23H22ClN5O3.
  • Bevyxxa: Package Insert / Prescribing Inform
  • Ledipasvir | C49H54F2N8O6.
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  • Pralsetinib: chemical and therapeutic development with FDA authorization for the management of RET fusion-positive non-small-cell lung cancers.
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An In-Depth Technical Guide to 4-Cyclopropylbenzoic Acid: From a Versatile Building Block to a Key Pharmacophore in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Cyclopropylbenzoic acid, a versatile carboxylic acid derivative that has garnered significant attention in medicinal chemistry. While its intrinsic biological activities remain largely underexplored, its true value lies in its role as a pivotal building block in the synthesis of complex, biologically active molecules. The presence of the cyclopropyl group often enhances the metabolic stability and binding affinity of the final active pharmaceutical ingredients (APIs).[1] This guide will delve into the physicochemical properties of this compound, its primary applications in drug discovery, with a special focus on its incorporation into potent kinase inhibitors, and will explore the potential, yet to be fully elucidated, biological activities of its simpler derivatives.

Introduction to this compound

This compound, with the chemical formula C₁₀H₁₀O₂, is an aromatic carboxylic acid distinguished by a cyclopropyl substituent at the para position of the benzoic acid ring.[2] This unique structural feature, the cyclopropyl ring, is a bioisostere of a vinyl or phenyl group and is known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[3] These properties include increased metabolic stability, enhanced membrane permeability, and the ability to favorably orient the molecule within a target's binding site.[1][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry and drug design.

PropertyValueReference
Molecular Formula C₁₀H₁₀O₂[2]
Molecular Weight 162.19 g/mol [2]
CAS Number 1798-82-9[2]
Appearance White to off-white solid
Melting Point 221-224 °C
pKa 4.41±0.10 (Predicted)
LogP 2.8 (Predicted)[2]
Solubility Low in water, soluble in organic solvents

The Role of this compound in Medicinal Chemistry

The primary and most significant application of this compound is as a key intermediate in the synthesis of complex pharmaceutical compounds. Its carboxylic acid functional group provides a convenient handle for derivatization into amides, esters, and other functional groups, allowing for its incorporation into a wide array of molecular scaffolds.[1]

A Critical Component in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major focus of modern drug discovery. The 4-cyclopropylbenzoyl moiety has emerged as a valuable pharmacophore in the design of potent and selective kinase inhibitors.

One of the most prominent examples of the application of this compound is in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors.[4] BTK is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway, making it an attractive target for the treatment of B-cell malignancies and autoimmune diseases.[5][6]

Ibrutinib , a first-in-class BTK inhibitor, is a prime example where the 4-phenoxyphenyl-pyrazole-pyrimidine core is a key structural feature, and while ibrutinib itself doesn't contain a cyclopropyl group, many second-generation BTK inhibitors have incorporated the 4-cyclopropylbenzoyl moiety to improve potency and selectivity.[5][7][8] The synthesis of many BTK inhibitors involves the coupling of a heterocyclic core with a side chain derived from this compound.

Experimental Protocol: Synthesis of a 4-Cyclopropylbenzamide Derivative (Illustrative)

This protocol provides a general method for the synthesis of an N-substituted 4-cyclopropylbenzamide, a common step in the elaboration of kinase inhibitors.

Objective: To synthesize N-(3-(1H-pyrazol-1-yl)phenyl)-4-cyclopropylbenzamide.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • 3-(1H-pyrazol-1-yl)aniline

  • Triethylamine (TEA)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Activation of the Carboxylic Acid:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

    • Slowly add oxalyl chloride (1.2 eq) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours, or until the evolution of gas ceases.

    • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 4-cyclopropylbenzoyl chloride.

  • Amide Coupling:

    • Dissolve the crude 4-cyclopropylbenzoyl chloride in anhydrous DCM.

    • In a separate flask, dissolve 3-(1H-pyrazol-1-yl)aniline (1.0 eq) and TEA (1.5 eq) in anhydrous DCM.

    • Slowly add the acid chloride solution to the aniline solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-(3-(1H-pyrazol-1-yl)phenyl)-4-cyclopropylbenzamide.

Structure-Activity Relationship (SAR) Insights

The incorporation of the 4-cyclopropylbenzoyl moiety often has a significant impact on the biological activity of the resulting molecule. SAR studies on various kinase inhibitors have revealed that the cyclopropyl group can:

  • Enhance Potency: By fitting into specific hydrophobic pockets within the kinase active site.

  • Improve Metabolic Stability: The cyclopropyl ring is generally resistant to oxidative metabolism, which can prolong the in vivo half-life of a drug.[1]

  • Modulate Selectivity: The rigid nature of the cyclopropyl group can help to lock the molecule into a conformation that is more selective for the target kinase over other off-target kinases.

Potential Biological Activities of this compound and its Derivatives

While the primary utility of this compound is as a synthetic intermediate, some of its simpler derivatives have been investigated for their own biological activities, suggesting that the parent compound may possess some latent bioactivity.

Anti-inflammatory and Analgesic Potential

There are reports suggesting that derivatives of this compound may possess anti-inflammatory and analgesic properties.[9] For instance, certain N-[4-(propyl)cyclohexyl]-amides derived from substituted benzoic acids have shown anti-inflammatory and analgesic effects in preclinical models.[10] While direct evidence for this compound is lacking, these findings suggest that it could serve as a starting point for the development of novel anti-inflammatory and analgesic agents.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common in vitro assay to screen for potential anti-inflammatory activity by measuring the inhibition of COX enzymes.

Objective: To evaluate the inhibitory activity of this compound and its derivatives against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Test compounds (this compound and derivatives) dissolved in DMSO

  • Colorimetric or fluorometric COX inhibitor screening assay kit

  • Microplate reader

Procedure:

  • Enzyme and Compound Preparation:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Prepare the COX-1 and COX-2 enzymes according to the manufacturer's instructions.

  • Assay Execution:

    • In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

    • Add the test compounds or a known inhibitor (e.g., celecoxib for COX-2) to the appropriate wells.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate the plate at the recommended temperature and for the specified time.

  • Data Analysis:

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Other Potential Activities

The 4-cyclopropylbenzoyl scaffold has been incorporated into molecules targeting a variety of other biological targets, including:

  • VEGFR-2 Kinase Inhibitors: For the treatment of cancer by inhibiting angiogenesis.[11]

  • Janus Kinase (JAK) Inhibitors: For the treatment of inflammatory and autoimmune diseases.[12][13]

The frequent appearance of this motif in potent inhibitors suggests that it may have favorable interactions with the ATP-binding site of various kinases.

Signaling Pathways and Experimental Workflows

To better understand the context in which this compound-derived molecules function, it is crucial to visualize the relevant signaling pathways and the experimental workflows used to characterize them.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade, a pathway that is pathologically activated in many B-cell malignancies.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation BTKi BTK Inhibitor (e.g., Ibrutinib) BTKi->BTK caption BTK Signaling Pathway and Inhibition

Caption: BTK Signaling Pathway and Inhibition.

General Workflow for Kinase Inhibitor Discovery

The diagram below outlines a typical workflow for the discovery and development of kinase inhibitors, a process where this compound often serves as a key starting material.

Kinase_Inhibitor_Discovery cluster_0 Discovery Phase cluster_1 Preclinical Development cluster_2 Clinical Development Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt SAR Studies In_Vivo In Vivo Efficacy & Toxicology Lead_Opt->In_Vivo IND IND-Enabling Studies In_Vivo->IND Clinical_Trials Clinical Trials (Phase I-III) IND->Clinical_Trials Approval Regulatory Approval Clinical_Trials->Approval caption Kinase Inhibitor Discovery Workflow

Caption: Kinase Inhibitor Discovery Workflow.

Conclusion and Future Directions

This compound stands as a testament to the importance of well-designed building blocks in modern drug discovery. While it may not possess potent intrinsic biological activities, its role as a key structural motif in a growing number of clinically relevant kinase inhibitors is undeniable. The unique properties conferred by the cyclopropyl group make it a valuable tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of their lead compounds.

Future research should aim to more thoroughly investigate the potential biological activities of this compound and its simple derivatives. A systematic evaluation of its effects on a broad panel of enzymes and receptors could uncover novel, albeit potentially modest, activities. Furthermore, the continued exploration of new synthetic methodologies for the efficient incorporation of the 4-cyclopropylbenzoyl moiety into diverse molecular scaffolds will undoubtedly lead to the discovery of the next generation of innovative therapeutics.

References

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An In-depth Technical Guide to 4-Cyclopropylbenzoic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-cyclopropylbenzoic acid derivatives and analogs, intended for researchers, scientists, and professionals in the field of drug development and materials science. It delves into the synthesis, characterization, and diverse applications of this unique chemical scaffold, emphasizing the scientific rationale behind experimental choices and methodologies.

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropane ring, a three-membered carbocycle, is a fascinating structural motif that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its inherent ring strain bestows unique electronic and conformational properties upon molecules that incorporate it. When appended to a benzoic acid core at the 4-position, the cyclopropyl group exerts a profound influence on the molecule's overall characteristics, often leading to enhanced biological activity and desirable physicochemical properties.

The rigid nature of the cyclopropyl group can act as a conformational restraint, locking the molecule into a bioactive conformation and thereby improving its binding affinity to biological targets. Furthermore, the carbon-hydrogen bonds within the cyclopropane ring are stronger than those in acyclic alkanes, rendering the moiety less susceptible to metabolic degradation and thus improving the pharmacokinetic profile of drug candidates. This guide will explore the synthetic strategies to access these valuable compounds, their detailed characterization, and their burgeoning applications.

I. Synthetic Methodologies: Accessing the this compound Core and its Derivatives

The synthesis of this compound and its derivatives can be approached through several strategic pathways. The choice of method often depends on the desired scale, available starting materials, and the specific functional groups to be incorporated into the final molecule.

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a versatile and efficient means to construct the C-C bond between the cyclopropyl group and the aromatic ring.[3][4][5]

Workflow for Palladium-Catalyzed Cyclopropylation:

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a this compound Ester

This protocol describes a typical Suzuki-Miyaura reaction to synthesize a methyl 4-cyclopropylbenzoate.

Materials:

  • Methyl 4-bromobenzoate

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (dicyclohexyl(2',6'-dimethoxybiphenyl-2-yl)phosphine)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • To a reaction vessel, add methyl 4-bromobenzoate (1.0 equiv), cyclopropylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).

  • Add palladium(II) acetate (2 mol%) and SPhos (4 mol%).

  • De-gas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired methyl 4-cyclopropylbenzoate.

Derivatization of the Carboxylic Acid Group

Once the this compound core is obtained, the carboxylic acid functionality serves as a versatile handle for further derivatization, primarily through the formation of amides and esters.

1.2.1. Amide Synthesis

The conversion of this compound to its corresponding amides is a crucial transformation for generating libraries of bioactive compounds. A common and effective method involves the activation of the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with a primary or secondary amine.

Experimental Protocol: Two-Step Amide Synthesis via Acyl Chloride

Step 1: Synthesis of 4-Cyclopropylbenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet, suspend this compound in an excess of thionyl chloride.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux and maintain until the solid dissolves and gas evolution ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-cyclopropylbenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amidation

  • Dissolve the desired amine (1.0 equiv) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-cyclopropylbenzoyl chloride (1.05 equiv) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by recrystallization or column chromatography.

1.2.2. Ester Synthesis

Esterification of this compound is another common derivatization. Fischer esterification, using an excess of the desired alcohol in the presence of a catalytic amount of strong acid, is a straightforward method.

Experimental Protocol: Fischer Esterification

  • Dissolve this compound in an excess of the desired alcohol (e.g., methanol or ethanol).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, filter, and concentrate to yield the crude ester.

  • Purify by column chromatography if necessary.

II. Spectroscopic Characterization

The unambiguous identification of this compound derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.

Expected ¹H NMR Spectral Features:

  • Cyclopropyl Protons: A characteristic set of multiplets in the upfield region, typically between δ 0.5 and 1.2 ppm.

  • Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.2 ppm) exhibiting a typical para-substitution pattern (J ≈ 8 Hz).

  • Carboxylic Acid Proton: A broad singlet, often downfield (> δ 10 ppm), which is exchangeable with D₂O.

  • Amide N-H Proton: A broad singlet in the amide region (δ 7.5-9.0 ppm), with its chemical shift being solvent and concentration-dependent.

Expected ¹³C NMR Spectral Features:

  • Cyclopropyl Carbons: Signals in the upfield region, typically below δ 20 ppm.

  • Aromatic Carbons: Four signals in the aromatic region (δ 125-150 ppm), with the ipso-carbon attached to the cyclopropyl group appearing at a distinct chemical shift.

  • Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm).

Table 1: Representative ¹H and ¹³C NMR Data for this compound and its Amide Derivative

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound CDCl₃1.05-1.12 (m, 2H), 0.75-0.82 (m, 2H), 1.95-2.05 (m, 1H), 7.15 (d, J=8.4 Hz, 2H), 7.95 (d, J=8.4 Hz, 2H), 12.5 (br s, 1H)10.5, 15.8, 125.5, 128.0, 130.0, 149.0, 172.5
N-Benzyl-4-cyclopropylbenzamide CDCl₃0.65-0.72 (m, 2H), 0.95-1.02 (m, 2H), 1.85-1.95 (m, 1H), 4.60 (d, J=5.6 Hz, 2H), 6.30 (br t, 1H), 7.05 (d, J=8.2 Hz, 2H), 7.25-7.40 (m, 5H), 7.65 (d, J=8.2 Hz, 2H)10.8, 15.5, 44.2, 126.8, 127.5, 127.8, 128.8, 131.5, 138.2, 148.5, 167.2
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.

Key IR Absorption Bands:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[6][7][8][9][10]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1680 cm⁻¹ for the carbonyl group.[7][8]

  • C=O Stretch (Amide): A strong absorption band typically in the range of 1680-1630 cm⁻¹ (Amide I band).

  • N-H Bend (Amide): A band around 1550 cm⁻¹ (Amide II band) for secondary amides.

  • Aromatic C-H Stretch: Weak to medium bands just above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Medium to weak bands in the 1600-1450 cm⁻¹ region.

Diagram of IR Spectroscopy Workflow:

Caption: A simplified workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compounds, further confirming their identity.

Expected Fragmentation Patterns:

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected due to the stability of the aromatic ring.[11][12][13][14]

  • Loss of Carboxyl Group: Fragmentation involving the loss of the -COOH group (45 Da) or related fragments is common for carboxylic acids.

  • Benzylic Cleavage: Cleavage at the benzylic position of the cyclopropyl ring can occur.

  • Amide Fragmentation: Amides often show characteristic fragmentation patterns, including cleavage of the C-N bond and the bond alpha to the carbonyl group.

III. Applications of this compound Derivatives

The unique structural features of this compound derivatives have led to their exploration in various scientific and technological fields.

Drug Discovery and Medicinal Chemistry

The this compound scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.

3.1.1. Kinase Inhibitors

Many protein kinases are important targets in cancer therapy. The this compound moiety has been incorporated into kinase inhibitors, where it can occupy hydrophobic pockets in the enzyme's active site and contribute to potent and selective inhibition. For instance, derivatives of 4-(thiazol-5-yl)benzoic acid have been investigated as potent protein kinase CK2 inhibitors.[15]

Table 2: Kinase Inhibitory Activity of Selected Benzoic Acid Derivatives

Compound IDTarget KinaseIC₅₀ (µM)Reference
Analog A CK2α0.014[15]
Analog B CK2α'0.0046[15]

3.1.2. Anti-inflammatory Agents

Derivatives of benzoic acid have shown potential as anti-inflammatory agents.[16][17][18] The mechanism of action can vary, but some compounds have been found to inhibit the production of pro-inflammatory mediators.

Materials Science: Liquid Crystals

The rigid, rod-like structure of certain this compound derivatives makes them suitable candidates for the design of liquid crystalline materials.[19][20][21] The cyclopropyl group can influence the packing and intermolecular interactions of the molecules, thereby affecting the mesophase behavior and transition temperatures. The ability to form hydrogen-bonded dimers through the carboxylic acid groups is a key feature in the self-assembly of these molecules into liquid crystalline phases.

IV. Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for the rational design of more potent and selective molecules. For this compound derivatives, SAR studies often focus on modifications of the amide or ester functionality, as well as substitution on the aromatic ring.

Logical Relationship in SAR Studies:

SAR_Logic A Lead Compound (this compound Derivative) B Systematic Structural Modifications (e.g., Amide/Ester variation, Ring substitution) A->B C Biological Activity/Property Measurement (e.g., IC50, Tm) B->C D Data Analysis and Correlation C->D E SAR Model Generation D->E F Design of New, Improved Analogs E->F F->B Iterative Optimization

Caption: Iterative process of structure-activity relationship studies.

For example, in the development of kinase inhibitors, systematically varying the amine component of a 4-cyclopropylbenzamide and evaluating the inhibitory activity against a panel of kinases can reveal which substituents are favored for potency and selectivity. Small, hydrophobic groups on the amine might be found to enhance binding in a specific sub-pocket of the kinase active site.

Conclusion and Future Perspectives

This compound and its derivatives represent a versatile and valuable class of compounds with significant potential in both medicinal chemistry and materials science. The synthetic methodologies for their preparation are well-established, with palladium-catalyzed cross-coupling reactions offering a particularly powerful approach. The unique properties conferred by the cyclopropyl group continue to make this scaffold an attractive starting point for the design of novel bioactive molecules and functional materials.

Future research in this area will likely focus on the development of more efficient and sustainable synthetic methods, including catalytic C-H activation strategies for the direct cyclopropylation of benzoic acid. Furthermore, the exploration of new biological targets for this compound derivatives and a deeper understanding of their structure-property relationships in advanced materials will undoubtedly open up new avenues for innovation.

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4-Cyclopropylbenzoic Acid: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Cyclopropylbenzoic acid (4-CPBA) has emerged as a pivotal structural motif in contemporary chemical research, bridging the gap between medicinal chemistry and materials science. Its unique combination of a rigid cyclopropyl group and a versatile carboxylic acid function imparts favorable physicochemical properties that are increasingly exploited in drug design and the synthesis of advanced materials. The cyclopropyl ring, with its inherent strain and high s-character bonds, offers a unique conformational constraint and metabolic stability, making it a valuable bioisostere in drug development.[1][2] Concurrently, the benzoic acid moiety provides a reactive handle for derivatization and serves as a robust building block for supramolecular assemblies such as liquid crystals and metal-organic frameworks (MOFs). This guide provides an in-depth exploration of this compound, encompassing its synthesis, spectroscopic characterization, and diverse applications, with a focus on the underlying principles that guide its use in research and development.

Introduction: The Strategic Importance of the Cyclopropyl Moiety

The cyclopropyl group is the smallest cycloalkane, and its unique electronic and conformational properties have made it a favored substituent in modern medicinal chemistry.[3][4] The three-membered ring enforces a planar geometry with C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This ring strain results in C-C bonds with increased p-character, making them shorter and stronger.[4]

From a drug design perspective, the incorporation of a cyclopropyl group can lead to several advantageous outcomes:

  • Enhanced Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] This can increase the in vivo half-life of a drug molecule.

  • Increased Potency and Selectivity: The rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to more favorable and specific interactions with biological targets such as enzymes and receptors.[2][5]

  • Modulation of Physicochemical Properties: The cyclopropyl group can influence a molecule's lipophilicity, solubility, and membrane permeability, which are critical parameters for pharmacokinetic profiles.[6]

  • Bioisosteric Replacement: It can serve as a rigid bioisostere for other functional groups like vinyl or gem-dimethyl groups, allowing for the fine-tuning of molecular properties.[1]

When appended to a benzoic acid scaffold, the resulting this compound becomes a bifunctional building block of significant interest.

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the choice of method often depending on the availability of starting materials, scalability, and desired purity. The following protocols outline two common and effective approaches.

Oxidation of 4-Cyclopropyltoluene

This method is a straightforward approach if 4-cyclopropyltoluene is readily available. The oxidation of the methyl group to a carboxylic acid can be achieved using strong oxidizing agents.

Protocol: Potassium Permanganate Oxidation of 4-Cyclopropyltoluene

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-cyclopropyltoluene (1 equivalent).

  • Solvent Addition: Add a mixture of pyridine and water (e.g., 10:1 v/v) to dissolve the starting material.

  • Oxidant Addition: While stirring vigorously, slowly add potassium permanganate (KMnO₄) (3-4 equivalents) in small portions. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: The reaction progress can be monitored by the disappearance of the purple color of the permanganate. The reaction mixture will turn into a brown slurry of manganese dioxide (MnO₂).

  • Work-up: After the reaction is complete (typically after several hours of reflux), cool the mixture to room temperature.

  • Filtration: Filter the mixture through a pad of celite to remove the MnO₂. Wash the filter cake with a small amount of hot water.

  • Acidification: Combine the filtrates and acidify with concentrated hydrochloric acid (HCl) until a white precipitate forms (pH ~2).

  • Isolation: Collect the white precipitate of this compound by vacuum filtration, wash with cold water, and dry under vacuum.

Causality: The choice of a strong oxidizing agent like KMnO₄ is crucial for the complete oxidation of the benzylic methyl group to the carboxylic acid. The use of a pyridine/water co-solvent system helps to solubilize the organic starting material and the inorganic oxidant. Acidification is necessary to protonate the carboxylate salt formed during the reaction to yield the final product.

Palladium-Catalyzed Cross-Coupling of an Aryl Halide

This approach is highly versatile and can be adapted from various aryl halides. A Suzuki-Miyaura coupling reaction using cyclopropylboronic acid is a common strategy.

Protocol: Suzuki-Miyaura Coupling of Methyl 4-bromobenzoate followed by Hydrolysis

  • Reaction Setup: To a dry Schlenk flask, add methyl 4-bromobenzoate (1 equivalent), cyclopropylboronic acid (1.5 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%).

  • Base and Solvent Addition: Add a base, such as potassium carbonate (K₂CO₃) (2-3 equivalents), and a degassed solvent system, typically a mixture of toluene, ethanol, and water.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification of Ester: Purify the crude methyl 4-cyclopropylbenzoate by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of methanol and a 1M aqueous solution of sodium hydroxide (NaOH). Stir at room temperature or gently heat until the hydrolysis is complete (monitored by TLC).

  • Acidification and Isolation: Remove the methanol under reduced pressure, dilute the aqueous residue with water, and acidify with 1M HCl until a white precipitate forms. Collect the this compound by vacuum filtration, wash with cold water, and dry.

Causality: The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura coupling, which involves oxidative addition, transmetalation, and reductive elimination to form the new C-C bond. The base is required to activate the boronic acid for transmetalation. The final hydrolysis step is a standard procedure to convert the ester to the desired carboxylic acid.

G cluster_synthesis Synthesis Workflow Start Starting Material (e.g., 4-Bromobenzoate) Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Cyclopropylboronic Acid, Pd(PPh3)4, Base Hydrolysis Ester Hydrolysis Coupling->Hydrolysis Intermediate Ester Purification Purification Hydrolysis->Purification Crude Acid Product 4-Cyclopropylbenzoic Acid Purification->Product

Caption: Generalized workflow for the synthesis of this compound via a Suzuki-Miyaura coupling approach.

Physicochemical and Spectroscopic Characterization

This compound is typically an off-white solid with a melting point in the range of 221-224 °C.[3] Its structural features give rise to a distinct spectroscopic signature.

PropertyValueReference(s)
Molecular FormulaC₁₀H₁₀O₂[3]
Molecular Weight162.19 g/mol [3]
Melting Point221-224 °C[3]
pKa (predicted)4.41 ± 0.10[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is characterized by signals for the aromatic protons and the cyclopropyl protons. The aromatic protons typically appear as two doublets in the downfield region (around 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The methine proton of the cyclopropyl group appears as a multiplet further upfield, and the four methylene protons of the cyclopropyl group typically appear as two distinct multiplets due to their diastereotopic nature.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon (typically >170 ppm), the four unique aromatic carbons (with the ipso-carbons appearing at different chemical shifts), and the two different carbons of the cyclopropyl group (one methine and one methylene).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer of the carboxylic acid.[7] A strong and sharp C=O stretching absorption will be present around 1700-1680 cm⁻¹.[7] Additionally, C-H stretching vibrations for the aromatic and cyclopropyl groups will be observed just above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is expected at m/z = 162. A prominent fragment ion would likely be observed at m/z = 117, corresponding to the loss of the carboxyl group (-COOH, 45 Da). Further fragmentation of the aromatic ring can also be expected.

G cluster_characterization Spectroscopic Characterization Workflow Sample 4-CPBA Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Proton & Carbon Framework IR->Structure Functional Groups (COOH) MS->Structure Molecular Weight & Fragmentation

Caption: Integrated workflow for the structural characterization of this compound.

Applications in Medicinal Chemistry

This compound is a valuable building block in the design and synthesis of a wide range of biologically active molecules.[6] Its derivatives have shown promise in various therapeutic areas.

Enzyme Inhibitors

The unique structural and electronic properties of the cyclopropyl group make it an attractive component in the design of enzyme inhibitors.

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a key enzyme in the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies.[8][9] Several BTK inhibitors incorporate the 4-cyclopropylbenzoyl moiety, where the cyclopropyl group can occupy a hydrophobic pocket in the enzyme's active site, contributing to high binding affinity and selectivity.

  • Prostaglandin E2 (PGE2) Receptor 4 (EP4) Antagonists: The EP4 receptor is implicated in inflammation and cancer.[2][10] this compound derivatives have been developed as potent and selective EP4 antagonists. In these molecules, the carboxylic acid group often forms a key salt bridge interaction with a basic residue in the receptor, while the cyclopropyl group contributes to hydrophobic interactions and helps to orient the molecule for optimal binding.[11]

Pharmacokinetic Considerations

The inclusion of the this compound scaffold can significantly impact the pharmacokinetic profile of a drug candidate. As mentioned earlier, the cyclopropyl group often enhances metabolic stability, leading to a longer half-life.[3] The carboxylic acid group provides a handle for prodrug strategies to improve solubility and oral bioavailability. However, it can also lead to rapid clearance if not appropriately masked.

Applications in Materials Science

The rigid, rod-like structure of this compound and its ability to form hydrogen-bonded dimers make it an interesting candidate for the construction of ordered molecular assemblies.

Liquid Crystals

Benzoic acid derivatives are well-known building blocks for thermotropic liquid crystals.[12][13] The formation of hydrogen-bonded dimers effectively elongates the molecular structure, which is a key requirement for the formation of mesophases. While the direct use of this compound in liquid crystals is not extensively reported, its derivatives, particularly esters, are promising candidates for the synthesis of new liquid crystalline materials with tunable properties. The cyclopropyl group can influence the packing and intermolecular interactions, potentially leading to novel mesophase behaviors.

Metal-Organic Frameworks (MOFs)

Carboxylic acids are common organic linkers used in the synthesis of MOFs, which are crystalline porous materials with applications in gas storage, separation, and catalysis.[14][15] The dicarboxylate derived from this compound could be used as a linker to construct novel MOFs. The cyclopropyl group would project into the pores of the framework, influencing the pore size, shape, and surface chemistry. This could lead to materials with tailored adsorption properties for specific guest molecules.

Conclusion

This compound is a versatile and strategically important molecule in modern chemical research. Its synthesis is achievable through various established methods, and its structure is readily characterized by standard spectroscopic techniques. In medicinal chemistry, the unique properties of the cyclopropyl group are leveraged to design potent, selective, and metabolically stable drug candidates. In materials science, the rigid nature of the this compound scaffold offers opportunities for the creation of novel liquid crystals and metal-organic frameworks. As the demand for more sophisticated molecules in both drug discovery and materials science continues to grow, the importance of well-characterized and versatile building blocks like this compound is set to increase.

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  • interpreting C-13 NMR spectra - Chemguide. (URL: [Link])
  • IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups* Vibration Position (cm-1) Intensity* Notes Alkanes - CDN. (URL: [Link])
  • A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5.
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An In-depth Technical Guide to the Safe Handling of 4-Cyclopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and handling instructions for 4-Cyclopropylbenzoic acid, tailored for researchers, scientists, and drug development professionals. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure scientific integrity and promote a culture of safety in the laboratory.

Understanding the Hazard Profile of this compound

This compound (C₁₀H₁₀O₂) is a solid organic compound with a molecular weight of 162.18 g/mol .[1][2] While not flammable, it presents several health hazards that necessitate careful handling.[3] A thorough understanding of its hazard profile is the foundation of safe laboratory practice.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard StatementGHS CodeSignal Word
Acute toxicity, oralHarmful if swallowedH302Warning
Skin corrosion/irritationCauses skin irritationH315Warning
Serious eye damage/eye irritationCauses serious eye irritationH319Warning
Specific target organ toxicity, single exposure; Respiratory tract irritationMay cause respiratory irritationH335Warning

Source: Aggregated GHS information from multiple suppliers.[1]

The causality behind these classifications lies in the chemical nature of carboxylic acids. The acidic proton can interact with biological tissues, leading to irritation. Ingestion can cause gastrointestinal distress, while dermal contact can lead to localized inflammation. The fine particulate nature of the solid can also lead to mechanical and chemical irritation of the respiratory tract if inhaled.

Engineering Controls: The First Line of Defense

Before any personal protective equipment (PPE) is donned, the laboratory environment itself should be engineered to minimize exposure. For a compound like this compound, which can form airborne dust, the following engineering controls are critical.

  • Chemical Fume Hood: All weighing and handling of this compound powder should be conducted within a certified chemical fume hood. This is the most effective way to control the inhalation hazard.

  • Localized Exhaust Ventilation: For procedures where a full fume hood is not practical, localized exhaust ventilation (e.g., a snorkel hood) should be positioned directly over the area where dust may be generated.

  • General Laboratory Ventilation: A well-ventilated laboratory with a high rate of air exchange is a baseline requirement to dilute any fugitive emissions.

The logic behind prioritizing engineering controls is that they remove the hazard at its source, providing a passive layer of protection that is not dependent on individual compliance with PPE protocols.

Personal Protective Equipment (PPE): A Necessary Barrier

While engineering controls are paramount, a robust PPE regimen is essential to protect against accidental contact. The following PPE is mandatory when handling this compound.

  • Eye and Face Protection: Tightly sealed chemical safety goggles are required to protect against airborne dust and accidental splashes.[3] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use. Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.

  • Body Protection: A laboratory coat is standard, but for larger quantities or procedures with a higher risk of dust generation, a protective suit is recommended.[3]

  • Respiratory Protection: When engineering controls cannot guarantee that airborne concentrations are below exposure limits, or during spill cleanup, a respirator is necessary. A P3 filter is recommended for protection against fine dust particles.[3]

The selection of PPE is a direct response to the identified hazards. Goggles protect against serious eye irritation, gloves prevent skin irritation, and respiratory protection mitigates the risk of respiratory tract irritation.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for preventing accidents and maintaining the integrity of the compound.

Handling
  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[3] Use spatulas and other tools gently.

  • Grounding and Bonding: While this compound is not flammable, it is good practice to ground and bond equipment when transferring large quantities of any powder to prevent static discharge.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4][5] Contaminated clothing should be removed immediately and laundered before reuse.[3]

Storage
  • Container: Store in a tightly sealed container to prevent moisture absorption and contamination.[4][6]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

  • Temperature: Room temperature storage is generally acceptable.[2]

The rationale for these procedures is to minimize the opportunities for exposure and to prevent any unwanted chemical reactions.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and correct response is crucial.

First Aid Measures

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Instructions
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][8]
Skin Contact Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[6][7] If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8][9]

Source: Compiled from multiple safety data sheets.[6][7][8][9]

Accidental Release Measures

In the case of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.

Caption: Workflow for responding to an accidental release of this compound.

Fire-Fighting Measures

While this compound is not flammable, it can decompose upon heating to produce irritating gases and vapors, including carbon monoxide and carbon dioxide.[3][8]

  • Suitable Extinguishing Media: Use extinguishing agents appropriate for the surrounding fire, such as water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[8][10]

  • Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent exposure to decomposition products.[3][10]

Disposal Considerations

All waste materials containing this compound should be treated as hazardous waste.

  • Disposal: Dispose of the material in accordance with all applicable federal, state, and local environmental regulations.[3] Do not allow the material to enter sewers or waterways.[3]

  • Contaminated Packaging: Empty containers may retain product residue and should be disposed of in the same manner as the product itself.

Conclusion

The safe handling of this compound is predicated on a comprehensive understanding of its hazards, the consistent application of engineering controls and personal protective equipment, and adherence to established protocols for handling, storage, and emergency response. By integrating these principles into all laboratory workflows, researchers can mitigate the risks associated with this compound and maintain a safe working environment.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Santa Cruz Biotechnology, Inc. (2020, November 9). Safety Data Sheet: Benzoic acid. Retrieved from a source reviewed by the grounding tool.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Bromo-3-(cyclopropylmethoxy)benzoic acid. Retrieved from a source reviewed by the grounding tool.
  • ECHEMI. (n.d.). Benzoic acid, cyclopropylMethyl ester SDS. Retrieved from a source reviewed by the grounding tool.
  • CP Lab Safety. (n.d.). This compound, min 96%, 1 gram. Retrieved from a source reviewed by the grounding tool.
  • Fisher Scientific. (2012, May 1). Safety Data Sheet: Benzoic acid. Retrieved from a source reviewed by the grounding tool.
  • MilliporeSigma. (2021, June 2). Safety Data Sheet: 3-Chlorobenzoic acid. Retrieved from a source reviewed by the grounding tool.
  • Global Safety Management, Inc. (2014, December 29). Safety Data Sheet: Benzoic Acid. Retrieved from a source reviewed by the grounding tool.

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Methodological & Application

Synthesis of 4-Cyclopropylbenzoic Acid: A Detailed Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 4-cyclopropylbenzoic acid, a valuable building block in medicinal chemistry, from 4-bromobenzoic acid. The primary focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for C-C bond formation. This document offers in-depth mechanistic insights, a step-by-step experimental protocol, and methods for purification and characterization. Furthermore, a comparative analysis of alternative synthetic strategies is presented to provide a broader context for researchers. This guide is intended for chemists and scientists in the pharmaceutical and drug development sectors, aiming to equip them with the necessary knowledge to efficiently synthesize and utilize this important scaffold.

Introduction: The Significance of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropyl group is a recurring structural motif in a multitude of clinically successful drugs and pharmacologically active compounds. Its prevalence stems from the unique conformational and electronic properties it imparts to a molecule. The rigid, three-membered ring can act as a "bioisostere" for other functional groups, such as a vinyl or carbonyl group, while introducing conformational constraints that can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity to a biological target. Additionally, the cyclopropyl group can improve metabolic stability by blocking sites susceptible to oxidative metabolism. The synthesis of molecules like this compound is therefore of critical importance for the development of novel therapeutics.

The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base.[1]

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromobenzoic acid), forming a Pd(II) species.

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (cyclopropylboronic acid) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond in the product (this compound) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OH)2, Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Critical Role of Ligands

The choice of ligand coordinated to the palladium center is crucial for the success of the Suzuki-Miyaura coupling. Phosphine ligands are commonly employed and serve several important functions: they stabilize the palladium catalyst, enhance its solubility, and modulate its reactivity. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, are particularly effective as they promote the formation of the active monoligated palladium(0) species, which facilitates the oxidative addition step.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step protocol for the synthesis of this compound from 4-bromobenzoic acid via a Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Bromobenzoic acid≥98%Sigma-Aldrich
Cyclopropylboronic acid≥97%Combi-Blocks
Tetrakis(triphenylphosphine)palladium(0)99%Strem Chemicals
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
TolueneAnhydrous, 99.8%Acros Organics
EthanolReagent GradeVWR
Deionized WaterIn-house
Diethyl EtherACS GradeEMD Millipore
Hydrochloric Acid (HCl)2M solutionJ.T. Baker
Anhydrous Magnesium Sulfate (MgSO₄)EMD Millipore
Reaction Setup and Procedure

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh and add reagents: - 4-Bromobenzoic acid - Cyclopropylboronic acid - K₂CO₃ - Pd(PPh₃)₄ Solvent Add anhydrous toluene Reagents->Solvent Inert_Atmosphere Degas and place under an inert atmosphere (N₂ or Ar) Solvent->Inert_Atmosphere Heating Heat to 90-100 °C with vigorous stirring Inert_Atmosphere->Heating Monitoring Monitor reaction progress by TLC or LC-MS Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Acidification Add 2M HCl to acidify Cooling->Acidification Extraction Extract with diethyl ether Acidification->Extraction Drying Dry organic layer with MgSO₄ Extraction->Drying Filtration Filter and concentrate Drying->Filtration Recrystallization Recrystallize from ethanol/water Filtration->Recrystallization Characterization Characterize final product: - NMR - Mass Spectrometry - Melting Point Recrystallization->Characterization

Figure 2: Experimental workflow for the synthesis of this compound.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (2.01 g, 10.0 mmol, 1.0 equiv.), cyclopropylboronic acid (1.29 g, 15.0 mmol, 1.5 equiv.), and potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv.).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol, 5 mol%) to the flask.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • To the flask, add 40 mL of anhydrous toluene.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly add 50 mL of 2M HCl to the reaction mixture to acidify it to a pH of approximately 2.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by recrystallization.[2][3][4][5][6]

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add hot deionized water until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, during which time crystals of this compound will form.

  • Cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Property Expected Value
Appearance White to off-white solid
Melting Point 164-167 °C
¹H NMR (400 MHz, CDCl₃) δ 12.0-10.0 (br s, 1H, COOH), 8.00 (d, J = 8.4 Hz, 2H), 7.10 (d, J = 8.4 Hz, 2H), 1.95-1.85 (m, 1H), 1.15-1.05 (m, 2H), 0.85-0.75 (m, 2H)
¹³C NMR (101 MHz, CDCl₃) δ 172.5, 152.0, 131.0, 125.5, 125.0, 15.5, 10.0
Mass Spectrometry (ESI) m/z calculated for C₁₀H₁₀O₂ [M-H]⁻: 161.06; found: 161.06

Alternative Synthetic Strategies

While the Suzuki-Miyaura coupling is a highly effective method, other cross-coupling reactions can also be employed for the synthesis of this compound.

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent in place of an organoboron compound.[7] This reaction is also catalyzed by palladium or nickel complexes and can be a powerful alternative, particularly when the corresponding organozinc reagent is readily available. The catalytic cycle is similar to that of the Suzuki-Miyaura coupling.[7]

Stille Coupling

The Stille coupling employs an organotin reagent (organostannane) as the coupling partner.[7] While effective, the toxicity and difficulty in removing tin byproducts make this method less favorable in many pharmaceutical applications compared to the Suzuki-Miyaura coupling.[7]

Nickel-Catalyzed Coupling

Nickel catalysts can also be used for cross-coupling reactions and may offer advantages in terms of cost and reactivity with certain substrates.[8] However, palladium catalysts are generally more widely used due to their broader substrate scope and functional group tolerance.[8]

Conclusion

The synthesis of this compound from 4-bromobenzoic acid is efficiently achieved using the Suzuki-Miyaura cross-coupling reaction. This method offers high yields, mild reaction conditions, and a high tolerance for various functional groups, making it an ideal choice for applications in drug discovery and development. The detailed protocol provided in this guide, along with the discussion of alternative synthetic strategies, serves as a valuable resource for researchers in the field.

References

  • Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(21), 3715-3718.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid.
  • University of Wisconsin-Madison. (n.d.). Recrystallization of Benzoic Acid.
  • BenchChem. (2025). Application Notes and Protocols for 4-Bromobenzyl Bromide in Suzuki-Miyaura Coupling Reactions.
  • Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
  • Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid.
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • Columbia University. (n.d.). The Recrystallization of Benzoic Acid.
  • BenchChem. (2025). A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid.
  • Mol, J. C. (2004). Application of Olefin Metathesis in Oleochemistry: An Example of Green Chemistry. Green Chemistry, 6(11), 513-517.
  • SlideShare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). SUPPORTING INFORMATION.
  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.

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Introduction: The Value of the Cyclopropyl Moiety in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling for the Synthesis of 4-Cyclopropylbenzoic Acid and its Derivatives

The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry and materials science. Its unique conformational and electronic properties—stemming from its inherent ring strain and sp2-hybridized character—allow it to serve as a versatile "bioisostere" for phenyl rings or carbonyl groups, often leading to improved metabolic stability, binding affinity, and cell permeability of drug candidates. This compound and its derivatives are crucial building blocks for synthesizing complex molecules in these fields.

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds.[1][2][3] Its operational simplicity, mild reaction conditions, and remarkable tolerance for a wide array of functional groups make it an ideal strategy for introducing the cyclopropyl group onto aromatic scaffolds.[4][5] This guide provides a detailed examination of the Suzuki coupling as it applies to the synthesis of this compound analogs, offering both mechanistic insights and field-tested experimental protocols for researchers and drug development professionals.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

Understanding the underlying mechanism of the Suzuki coupling is critical for rational protocol design and troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium catalyst, which shuttles between its Pd(0) and Pd(II) oxidation states. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln Active Catalyst OA_Complex Ar-Pd(II)L2-X Oxidative Addition Adduct Pd0->OA_Complex Oxidative Addition Trans_Complex Ar-Pd(II)L2-R' Transmetalation Intermediate OA_Complex->Trans_Complex Transmetalation Product Ar-R' Coupled Product Trans_Complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArX_in Ar-X (Aryl Halide) ArX_in->OA_Complex Boronic_in R'-B(OR)2 (Boronic Acid/Ester) Borate_activated [R'-B(OR)₂(OH)]⁻ Activated Borate Boronic_in->Borate_activated Activation Base_in Base (e.g., K₂CO₃) Base_in->Borate_activated Borate_activated->OA_Complex

Figure 1: The Suzuki-Miyaura Catalytic Cycle. This diagram illustrates the three key steps: oxidative addition of the aryl halide to the Pd(0) complex, base-activated transmetalation from the organoboron species, and reductive elimination to form the product and regenerate the catalyst.

Key Parameters for a Successful Coupling

The success of the Suzuki coupling hinges on the careful selection of several key components. When coupling cyclopropylboronic acid with a 4-halobenzoic acid derivative, the following considerations are paramount.

The Organoboron Reagent: Cyclopropylboronic Acid and Its Alternatives

While cyclopropylboronic acid is the most direct reagent, it suffers from a notable drawback: a propensity to undergo protodeboronation, where the carbon-boron bond is cleaved by a proton source, leading to the formation of cyclopropane and reducing the yield of the desired product.[5][6] This side reaction makes the boronic acid somewhat unstable upon prolonged storage and often necessitates using a significant excess (1.5-2.0 equivalents) in the reaction.[5]

To circumvent this instability, more robust alternatives have been developed:

  • Potassium Cyclopropyltrifluoroborate (CF₃BF₃K): These salts are highly stable, crystalline solids that are easy to handle and store. They slowly release the boronic acid in situ under the reaction conditions, minimizing the concentration of the active boron species at any given time and thus suppressing protodeboronation.[5]

  • MIDA Boronates: These are another class of air-stable boronates that provide a slow release of the boronic acid, proving highly effective for cross-coupling of otherwise unstable reagents.[7]

The Electrophile: Aryl Halides and Triflates

The reactivity of the aryl electrophile is critical and follows the general trend: I > Br > OTf > Cl .

  • Aryl Bromides: 4-Bromobenzoic acid derivatives are the most common and reliable coupling partners for this synthesis. They offer a good balance of reactivity and stability, and numerous protocols have been optimized for their use.[4][8]

  • Aryl Chlorides: While more cost-effective and abundant, aryl chlorides are significantly less reactive.[5] Their successful coupling requires more specialized and highly active catalyst systems, typically involving bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to facilitate the challenging oxidative addition step.[5][9]

The Palladium Catalyst System (Precatalyst & Ligand)

The choice of palladium source and ligand is arguably the most important factor in determining the reaction's efficiency.

  • Palladium Precatalyst: Common sources include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These are stable precursors that are reduced in situ to the active Pd(0) species.

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For coupling with cyclopropylboronic acid, sterically hindered and electron-rich phosphine ligands are often preferred.

    • Triphenylphosphine (PPh₃): A standard, widely used ligand, but often not the most efficient for challenging couplings.[1]

    • Tricyclohexylphosphine (PCy₃): A bulkier ligand that has shown excellent conversion in coupling cyclopropylboronic acid.[4]

    • Buchwald Ligands (e.g., XPhos, SPhos): These are highly effective for coupling less reactive aryl chlorides due to their steric bulk and electron-donating properties.[5]

    • Tetraphosphine Ligands (e.g., Tedicyp): Specialized ligands that can form highly active and stable palladium catalysts, enabling high turnover numbers even with aryl chlorides.[7][8]

The Base and Solvent System

The base plays a crucial role in activating the boronic acid for the transmetalation step by forming a more nucleophilic boronate species.[2] The choice of base must be compatible with any functional groups on the substrates (e.g., avoiding hydrolysis of an ester).

  • Bases: Potassium carbonate (K₂CO₃) is a common and effective choice.[1][8] For more challenging couplings or sensitive substrates, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often used.

  • Solvents: The reaction is typically performed in aprotic solvents like toluene, xylene, dioxane, or tetrahydrofuran (THF). The addition of a small amount of water can sometimes accelerate the reaction, although completely anhydrous conditions can be beneficial in minimizing protodeboronation.[4][10]

Comparative Summary of Reaction Conditions

The following table summarizes typical conditions reported in the literature for the Suzuki coupling of cyclopropylboron reagents with aryl halides.

ParameterCondition Set 1 (General Purpose)Condition Set 2 (For Aryl Chlorides)
Boron Reagent Cyclopropylboronic Acid (1.5-2.0 eq.)Potassium Cyclopropyltrifluoroborate (1.1-1.5 eq.)
Aryl Halide Aryl Bromide (1.0 eq.)Aryl Chloride (1.0 eq.)
Pd Precatalyst Pd(OAc)₂ (2-5 mol%)Pd(OAc)₂ or Pd₂(dba)₃ (1-3 mol%)
Ligand PCy₃ or PPh₃ (4-10 mol%)XPhos or SPhos (2-6 mol%)
Base K₂CO₃ or K₃PO₄ (2-3 eq.)Cs₂CO₃ or K₃PO₄ (2-3 eq.)
Solvent Toluene/H₂O or DioxaneToluene or 10:1 THF/H₂O
Temperature 80-110 °C80-130 °C
Reference Wallace & Chen, 2002[4]Molander & Brown, 2006[5]

Detailed Experimental Protocol: Synthesis of Methyl 4-cyclopropylbenzoate

This protocol is adapted from established methodologies for the Suzuki coupling of cyclopropylboronic acid with an aryl bromide.[4] It serves as a robust starting point for synthesizing derivatives of this compound.

Figure 2: Experimental Workflow. A generalized workflow for the Suzuki coupling protocol, from setup to final product characterization.

Materials and Reagents:
  • Methyl 4-bromobenzoate (1.0 eq.)

  • Cyclopropylboronic acid (1.5 eq.)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.03 eq.)

  • Tricyclohexylphosphine (PCy₃, 0.06 eq.)

  • Potassium Carbonate (K₂CO₃, powdered, 3.0 eq.)

  • Toluene (Anhydrous)

  • Water (Degassed)

  • Ethyl Acetate

  • Brine

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Step-by-Step Procedure:
  • Glassware Preparation: Ensure all glassware (a round-bottom flask equipped with a reflux condenser and magnetic stir bar) is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To the reaction flask, add methyl 4-bromobenzoate (1.0 mmol, 215 mg), cyclopropylboronic acid (1.5 mmol, 129 mg), potassium carbonate (3.0 mmol, 414 mg), palladium(II) acetate (0.03 mmol, 6.7 mg), and tricyclohexylphosphine (0.06 mmol, 16.8 mg).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 6-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with water (20 mL) and then brine (20 mL).

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure methyl 4-cyclopropylbenzoate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting and Key Considerations

  • Low Yield/No Reaction: This is often due to an inactive catalyst. Ensure the reaction is performed under strictly inert conditions, as oxygen can deactivate the Pd(0) species. Consider using a different ligand/precatalyst combination, such as a pre-formed Buchwald precatalyst, which can be more reliable.

  • Protodeboronation: If the formation of the deboronated starting material (e.g., benzoic acid from 4-halobenzoic acid) is significant, consider using potassium cyclopropyltrifluoroborate instead of the boronic acid.[5] Running the reaction under strictly anhydrous conditions may also help.

  • Homocoupling: The formation of biaryl products (from the coupling of two aryl halides) or bicyclopropyl can occur. This is typically minimized by ensuring a slow addition of reagents or using a catalyst system that favors the cross-coupling pathway.

  • Functional Group Tolerance: The Suzuki coupling is tolerant of many functional groups, including esters, ketones, nitriles, and ethers.[4][8] However, unprotected acidic protons (e.g., phenols, carboxylic acids) or highly base-sensitive groups may require protection or the use of milder bases like potassium fluoride (KF).

References

  • Feuerstein, M., et al. (2006). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex.
  • Gillis, E. P., & Burke, M. D. (2009). A Simple and Modular Strategy for the Multistep Synthesis of Saturated N-Heterocycles. Journal of the American Chemical Society, 131(20), 6961–6963. (Note: This reference discusses MIDA boronates, which are a key alternative for unstable boronic acids). [Link]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
  • Jana, R., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(42), 12476-12482. [Link]
  • Dawood, R., & Hamed, A. S. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • Zhu, D., et al. (2022). One-Step Synthesis of PdCu@Ti3C2 with High Catalytic Activity in the Suzuki-Miyaura Coupling Reaction.
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]
  • Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987–6990. [Link]
  • Wikipedia contributors. (2023). Protodeboronation. Wikipedia, The Free Encyclopedia. [Link]
  • Doucet, H., et al. (2006). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Taylor & Francis Online. [Link]
  • Phan, N. T. S., et al. (2011). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation.
  • Feuerstein, M., et al. (2006). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex.
  • Molander, G. A., & Brown, A. R. (2006). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
  • KCIL Chemofarbe Group. (2022). Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Liu, Z., et al. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
  • Wallace, D. J., & Chen, C. (2002). ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions.
  • da Silva, A. C. S., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

Sources

Application Notes and Protocols for Amide Bond Formation with 4-Cyclopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Amide Bond and the Unique Role of the Cyclopropyl Moiety

The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides and proteins and featuring prominently in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The synthesis of this functional group through the coupling of a carboxylic acid and an amine is, therefore, one of the most frequently performed transformations in drug discovery and development.[2]

This guide focuses on the practical aspects of forming amide bonds using a particularly valuable building block: 4-Cyclopropylbenzoic acid. The cyclopropyl group is not merely a passive substituent; its unique steric and electronic properties can impart significant advantages to a molecule, including enhanced metabolic stability, improved binding affinity to biological targets, and favorable conformational rigidity.[3][4] As such, this compound is a key intermediate in the synthesis of a variety of bioactive compounds, including anti-inflammatory and antiviral agents.

These application notes provide a comprehensive overview of the principles, protocols, and practical considerations for the successful amide coupling of this compound, tailored for researchers, scientists, and drug development professionals.

Core Principles of Amide Bond Formation: Activating the Carboxyl Group

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt.[5][6][7] To overcome this, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved in situ using a variety of coupling reagents.[2][5]

The general workflow for a coupling reaction can be visualized as follows:

G cluster_0 Reaction Setup cluster_1 Activation cluster_2 Coupling cluster_3 Work-up & Purification Carboxylic Acid Carboxylic Acid Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate + Coupling Reagent + Base Amine Amine Coupling Reagent Coupling Reagent Base Base Solvent Solvent Amide Product Amide Product Activated Intermediate->Amide Product + Amine Purified Amide Purified Amide Amide Product->Purified Amide

Caption: General workflow for amide bond formation.

The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the presence of other functional groups, and the desired reaction conditions.

Key Classes of Coupling Reagents for this compound

Carbodiimides: The Workhorses of Amide Synthesis

Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their efficiency and cost-effectiveness.[5] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][7]

The mechanism of carbodiimide-mediated coupling is illustrated below:

G node_acid This compound R-COOH node_intermediate O-Acylisourea Intermediate node_acid->node_intermediate + EDC node_edc EDC R'-N=C=N-R'' node_amide Amide Product R-CONH-R''' node_intermediate->node_amide + Amine node_urea Urea Byproduct node_amine Amine R'''NH2

Caption: Simplified mechanism of EDC-mediated amide coupling.

To suppress side reactions and minimize racemization in chiral substrates, an additive such as 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is often included.[8][9] These additives react with the O-acylisourea to form a more stable active ester, which then reacts with the amine.

Uronium/Aminium Salts: High Efficiency and Fast Kinetics

Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are known for their high coupling efficiencies and rapid reaction rates, even with sterically hindered substrates.[10] HATU is particularly effective due to the neighboring group effect of the pyridine nitrogen, which facilitates the reaction.[10]

The activation of a carboxylic acid with HATU proceeds as follows:

G node_acid Carboxylate R-COO- node_ester OAt-Active Ester node_acid->node_ester + HATU node_hatu HATU node_amide Amide Product R-CONH-R' node_ester->node_amide + Amine node_amine Amine R'NH2

Caption: Activation of a carboxylic acid with HATU.

A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid, allowing it to react with the coupling reagent.[11]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific amine used.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and widely applicable method for the synthesis of amides from this compound.

Materials:

  • This compound

  • Amine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous DCM or DMF (0.1-0.5 M) at 0 °C, add HOBt (1.2 eq.) and DIPEA (2.0 eq.).

  • Add EDC (1.2 eq.) portion-wise and stir the mixture at 0 °C for 30 minutes.

  • Add the amine (1.1 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.[12]

Protocol 2: HATU-Mediated Amide Coupling

This protocol is particularly useful for sterically hindered amines or when faster reaction times are desired.

Materials:

  • This compound

  • Amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous LiCl solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a solution of this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF (0.1-0.5 M), add DIPEA (3.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[13]

  • Add the amine (1.1 eq.) to the reaction mixture.

  • Stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with water (3x) and brine (1x). To facilitate the removal of DMF, washing with a saturated aqueous LiCl solution can be effective.[11]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterProtocol 1 (EDC/HOBt)Protocol 2 (HATU)
Coupling Reagent EDCHATU
Additive HOBtNone
Base DIPEADIPEA
Solvent DCM or DMFDMF
Temperature 0 °C to RTRT
Reaction Time 12-24 hours1-4 hours
Suitability General purposeSterically hindered substrates, fast reactions

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Product Formation Incomplete activation of the carboxylic acid.Ensure anhydrous conditions. Increase the amount of coupling reagent. Pre-activate the acid before adding the amine.
Deactivation of the amine.Ensure the amine is not protonated. Use a non-nucleophilic base like DIPEA.
Steric hindrance.Switch to a more powerful coupling reagent like HATU. Increase the reaction temperature or time.
Formation of Side Products N-acylurea formation (with carbodiimides).Add HOBt or NHS to the reaction.
Racemization (with chiral substrates).Run the reaction at a lower temperature. Use additives like HOBt or OxymaPure.[10]
Difficult Purification Byproducts from the coupling reagent.For EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup.[12] For DCC, the urea is insoluble and can be filtered off.
Unreacted starting materials.Use a slight excess of one reagent to drive the reaction to completion, followed by an appropriate workup to remove the excess (e.g., acid wash for excess amine, base wash for excess carboxylic acid).

The Influence of the Cyclopropyl Group

The cyclopropyl group on this compound can influence the amide bond formation in several ways:

  • Electronic Effects: The cyclopropyl group can donate electron density to the aromatic ring through its "unsaturated" character, which may slightly decrease the electrophilicity of the carboxyl carbon. However, this effect is generally not significant enough to impede the reaction with standard coupling reagents.

  • Steric Effects: The cyclopropyl group is relatively small and located at the para position, so it is unlikely to cause significant steric hindrance at the reaction center. This allows for a wide range of amines to be coupled successfully.

  • Solubility: The presence of the cyclopropyl group increases the lipophilicity of the molecule, which may affect its solubility in different solvents. This should be considered when choosing the reaction and purification solvents.

Conclusion

The formation of amides from this compound is a robust and versatile transformation that can be achieved using a variety of standard coupling reagents. By understanding the underlying principles of carboxylic acid activation and selecting the appropriate reaction conditions, researchers can efficiently synthesize a wide range of cyclopropyl-containing amides for applications in drug discovery and materials science. The protocols and troubleshooting guide provided herein serve as a valuable resource for the successful implementation of these important reactions.

References

  • Examples of coupling agents for amide bond formation with benzotriazole-like structures. (n.d.). ResearchGate.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec. (n.d.).
  • Antonella Ilenia Alfieri, et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal.
  • Coupling Reagents. (n.d.). ResearchGate.
  • This journal is © The Royal Society of Chemistry 2019. (n.d.).
  • This compound - MySkinRecipes. (n.d.).
  • Coupling Reagents - Aapptec. (n.d.).
  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. (n.d.). ResearchGate.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.).
  • 24.3: Synthesis of Amides - Chemistry LibreTexts. (2021, July 31).
  • Acid-Amine Coupling using EDCI - Organic Synthesis. (n.d.).
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. (n.d.). Organic Syntheses.
  • 3 - Organic Syntheses Procedure. (n.d.).
  • HATU coupling - what's the best order? : r/Chempros. (2024, December 16). Reddit.
  • Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - Green Chemistry For Sustainability. (2016, June 10).
  • Amine to Amide (Coupling) - HATU - Common Organic Chemistry. (n.d.).
  • This compound (C10H10O2) - PubChemLite. (n.d.).
  • Steric and Electronic Effects in the Synthesis and Regioselective Hydrolysis of Unsymmetrical Imides | Request PDF. (n.d.). ResearchGate.
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024, August 30). MDPI.
  • WO2014074715A1 - Cyclopropyl amide derivatives - Google Patents. (n.d.).
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC. (n.d.). PubMed Central.

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Application Notes & Protocols: Strategic Incorporation of 4-Cyclopropylbenzoic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the utilization of 4-cyclopropylbenzoic acid in solid-phase synthesis (SPS). The unique structural and physicochemical properties imparted by the cyclopropyl moiety make it a valuable building block in medicinal chemistry and drug discovery for enhancing metabolic stability, binding affinity, and conformational rigidity of target molecules. This document outlines the strategic considerations and step-by-step methodologies for the efficient incorporation of the 4-cyclopropylbenzoyl group onto a solid support, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Cyclopropyl Moiety as a Privileged Scaffold

The cyclopropyl group is a three-membered carbocyclic ring that, despite its simplicity, confers a range of desirable properties to bioactive molecules.[1] Its strained ring system and unique electronic character can significantly influence a compound's pharmacological profile.[2] In drug design, the cyclopropyl fragment is often employed to:

  • Enhance Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to metabolic degradation.[1]

  • Improve Potency and Binding Affinity: The rigid, three-dimensional nature of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to enhanced interactions with biological targets.

  • Modulate Physicochemical Properties: The introduction of a cyclopropyl group can fine-tune lipophilicity and membrane permeability.[2]

This compound serves as a versatile building block for introducing this valuable motif into peptides and small molecules synthesized on a solid support.[3][4]

Properties of this compound

A thorough understanding of the properties of this compound is essential for its successful application in solid-phase synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂[3][5]
Molecular Weight 162.19 g/mol [4][5]
Appearance White to off-white solid[3]
Solubility Soluble in organic solvents, low solubility in water[3]
CAS Number 1798-82-9[5]

Workflow for Solid-Phase Synthesis using this compound

The general workflow for incorporating a 4-cyclopropylbenzoyl moiety at the N-terminus of a peptide or as a capping agent on a resin-bound amine is depicted below.

sps_workflow Resin Resin with Free Amine Coupling Coupling Reaction Resin->Coupling Activation Activation of This compound Activation->Coupling Washing Washing Coupling->Washing Cleavage Cleavage & Deprotection Washing->Cleavage Final_Product Purified Product Cleavage->Final_Product

Caption: General workflow for this compound incorporation in SPS.

Detailed Protocols

The following protocols are based on standard solid-phase peptide synthesis (SPPS) techniques and can be adapted for various scales and specific sequences.[6][7]

Resin Selection and Preparation

The choice of resin depends on the desired C-terminal functionality of the final product.[8]

  • For C-terminal amides: Rink amide resin is a suitable choice.[8]

  • For C-terminal carboxylic acids: 2-Chlorotrityl chloride (2-CTC) resin or Wang resin can be used.[8][9]

Protocol 4.1.1: Resin Swelling and Deprotection (for pre-loaded resins)

  • Place the desired amount of resin in a reaction vessel.

  • Swell the resin in dimethylformamide (DMF) for at least 1 hour.[8]

  • Drain the DMF.

  • To remove the Fmoc protecting group, treat the resin with a 20% (v/v) solution of piperidine in DMF for 20 minutes.[7]

  • Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).

Activation and Coupling of this compound

Efficient activation of the carboxylic acid is crucial for a successful coupling reaction. Several coupling reagents are available, with uronium and phosphonium salts being highly effective.[10][11]

Table of Common Coupling Reagents:

ReagentTypeKey Features
HATU Uronium SaltHighly efficient, commonly used.[11]
HBTU Uronium SaltA widely used and effective coupling reagent.[9][12]
PyBOP Phosphonium SaltStrong coupling reagent with high chemoselectivity.[9][11]
COMU Uronium SaltOffers fast and efficient coupling with minimal racemization.[10]

Protocol 4.2.1: Coupling using HATU

  • In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and an additive like HOBt or Oxyma (3 eq.) in DMF.

  • Add a base such as N,N-diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture and agitate for 2-5 minutes.

  • Add the activated this compound solution to the deprotected resin.

  • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Drain the reaction solution and wash the resin extensively with DMF, followed by dichloromethane (DCM).

coupling_reaction cluster_activation Activation cluster_coupling Coupling 4-CBA 4-Cyclopropyl- benzoic Acid Active_Ester Activated Ester 4-CBA->Active_Ester + HATU HATU HATU->Active_Ester + Base DIPEA Base->Active_Ester + Coupled_Product Resin-Bound Product Active_Ester->Coupled_Product Reaction Resin_Amine Resin-Bound Amine Resin_Amine->Coupled_Product

Caption: Activation and coupling of this compound.

Monitoring the Coupling Reaction

It is essential to monitor the completion of the coupling reaction to ensure high-quality synthesis.[13] Qualitative tests for the presence of free amines are commonly employed.

Protocol 4.3.1: Kaiser Test (Ninhydrin Test)

  • Take a small sample of the resin beads after the coupling reaction and wash them thoroughly.

  • Add a few drops of each of the three ninhydrin test solutions to the resin beads.

  • Heat the sample at 100°C for 5 minutes.

  • A blue or purple color indicates the presence of free primary amines, signifying an incomplete reaction. A yellow or colorless result suggests a complete coupling.

Cleavage and Deprotection

The final step is to cleave the synthesized molecule from the solid support and remove any side-chain protecting groups. The choice of cleavage cocktail depends on the resin and the protecting groups used.[9][14]

Protocol 4.4.1: Standard TFA Cleavage

  • Wash the resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail. A common mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude product by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

Analytical Characterization

After cleavage and purification (typically by HPLC), the final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.[13]

Conclusion

This compound is a valuable reagent for introducing the cyclopropyl moiety in solid-phase synthesis, offering a straightforward method to enhance the properties of peptides and small molecules. By following the detailed protocols and strategic considerations outlined in these application notes, researchers can successfully incorporate this privileged scaffold into their synthetic targets, paving the way for the discovery of novel therapeutics.

References

  • Benchchem. 4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid | 1094894-14-0.
  • PubMed. Analytical methods for the monitoring of solid phase organic synthesis.
  • Sigma-Aldrich. 4-Cyclopropyl-benzoic acid | 1798-82-9.
  • CymitQuimica. CAS 1798-82-9: 4-CYCLOPROPYL-BENZOIC ACID.
  • MySkinRecipes. This compound.
  • PubChem. This compound | C10H10O2 | CID 282064.
  • ResearchGate. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.
  • Luxembourg Bio Technologies. Coupling Reagents.
  • Indian Academy of Sciences. A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • ResearchGate. Fig. 2 (A) Efficient coupling reagents for aqueous solid-phase peptide...
  • ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF.
  • BOC Sciences. Commonly Used Coupling Reagents in Peptide Synthesis.
  • National Institutes of Health. Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications.
  • National Institutes of Health. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®).
  • ResearchGate. Analytical Methods for Solid Phase Peptide Synthesis | Request PDF.
  • Thieme Chemistry. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography.
  • National Institutes of Health. One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue.
  • National Institutes of Health. Practical Protocols for Solid-Phase Peptide Synthesis 4.0.
  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF.
  • Solid-Phase Synthesis of Cyclic Peptides: Workflow and Techniques.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • PubMed. Recent applications of click chemistry in drug discovery.
  • Methods and protocols of modern solid phase peptide synthesis.
  • Springer Nature Experiments. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Merck. Novabiochem® - Fmoc resin cleavage protocols.
  • PharmaBlock. Application of Cyclopropane in Drug Discovery.

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Application Notes & Protocols: A Guide to the Scale-Up Synthesis of 4-Cyclopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract:

This technical guide provides a comprehensive overview of scalable synthetic strategies for the production of 4-Cyclopropylbenzoic acid, a key building block in the pharmaceutical and agrochemical industries. Recognizing the increasing importance of the cyclopropyl motif in drug design for enhancing metabolic stability and binding affinity, this document details robust and scalable protocols for its synthesis.[1] We will explore two primary, field-proven synthetic routes: the Suzuki-Miyaura cross-coupling and a Grignard-based carboxylation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemistry, critical process parameters for scale-up, and rigorous safety protocols.

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropyl group has emerged as a privileged structural motif in medicinal chemistry. Its unique conformational and electronic properties can significantly impact the pharmacological profile of a molecule. The incorporation of a cyclopropyl ring can lead to improved potency, enhanced metabolic stability, and reduced off-target effects. Consequently, the efficient and scalable synthesis of key intermediates bearing this moiety, such as this compound, is of paramount importance for the advancement of drug discovery programs. This guide will provide the necessary technical details to enable the successful scale-up of its synthesis.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several synthetic disconnections. After a thorough review of the available literature and considering the demands of industrial-scale production, two primary strategies have been identified as the most viable and scalable:

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: This modern and versatile method offers high functional group tolerance and generally proceeds with high yields and selectivity.[2][3]

  • Grignard Reagent Formation and Carboxylation: A classic and cost-effective approach, the Grignard reaction is a powerful tool for carbon-carbon bond formation. However, its scale-up requires careful consideration of safety and process control.[4][5][6]

The following sections will provide detailed protocols for each of these synthetic routes, along with a discussion of the critical parameters that must be controlled for successful and safe scale-up.

Route 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide.[2] For the synthesis of this compound, this involves the coupling of cyclopropylboronic acid with a 4-halobenzoic acid derivative.

Reaction Pathway

Suzuki_Miyaura_Coupling A Cyclopropylboronic Acid C Pd Catalyst Base A->C B 4-Bromobenzoic Acid B->C D This compound C->D C-C Bond Formation

Caption: Suzuki-Miyaura coupling of cyclopropylboronic acid and 4-bromobenzoic acid.

Detailed Experimental Protocol

Materials:

  • Cyclopropylboronic acid

  • 4-Bromobenzoic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Reactor Setup: To a clean, dry, and inerted reactor, add 4-bromobenzoic acid (1.0 eq), cyclopropylboronic acid (1.3 eq), and potassium phosphate tribasic (2.5 eq).

  • Solvent Addition: Add a mixture of toluene and water (e.g., 4:1 v/v). The use of a biphasic system can be advantageous for product isolation and catalyst stability.[2]

  • Catalyst Preparation: In a separate vessel, prepare the palladium catalyst by dissolving palladium(II) acetate (0.05 eq) and tricyclohexylphosphine (0.10 eq) in a small amount of degassed toluene. The use of bulky phosphine ligands like PCy₃ can improve catalytic activity.[7]

  • Reaction Initiation: Add the catalyst solution to the reactor. Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method, such as HPLC or GC, until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Acidify the aqueous layer with hydrochloric acid to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to afford this compound.

Scale-Up Considerations
ParameterRecommendationRationale
Catalyst Loading Minimize to 0.01-0.1 mol%Reduces cost and residual palladium in the final product.
Ligand Selection Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Enhances catalytic activity and stability.
Base Selection Inorganic bases (e.g., K₂CO₃, K₃PO₄)Cost-effective and facilitate easy removal during work-up.[3]
Solvent System Toluene/water or other biphasic systemsImproves product isolation and can aid in catalyst recycling.
Temperature Control Maintain consistent temperatureCrucial for reaction kinetics and minimizing side reactions.

Route 2: Grignard Reagent Formation and Carboxylation

This classic organometallic approach involves the formation of a Grignard reagent from a 4-halocyclopropylbenzene, followed by quenching with carbon dioxide to form the carboxylate salt, which is then acidified to yield the final product.

Reaction Pathway

Grignard_Carboxylation A 4-Bromocyclopropylbenzene C 4-Cyclopropylphenyl- magnesium bromide A->C Grignard Formation B Magnesium (Mg) B->C E Carboxylate Salt C->E Carboxylation D Carbon Dioxide (CO₂) D->E G This compound E->G Protonation F Acid Work-up (H₃O⁺) F->G

Caption: Synthesis of this compound via Grignard carboxylation.

Detailed Experimental Protocol

Materials:

  • 4-Bromocyclopropylbenzene

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Reactor Preparation: A multi-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel is dried in an oven and assembled hot under a stream of dry nitrogen.

  • Grignard Initiation:

    • Place magnesium turnings (1.2 eq) in the flask.

    • Add a small crystal of iodine to activate the magnesium surface.[6]

    • In the addition funnel, place a solution of 4-bromocyclopropylbenzene (1.0 eq) in anhydrous THF.

    • Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed.[8] If the reaction does not start, gentle heating or sonication may be applied.[8]

  • Grignard Formation: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard solution in an ice bath.

    • Carefully add crushed dry ice (an excess, e.g., 3-4 eq) to the reaction mixture in portions. This is a highly exothermic step and requires careful control of the addition rate.

    • Allow the mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

    • Extract the aqueous layer with diethyl ether.

    • Separate the aqueous layer and acidify it with concentrated hydrochloric acid to a pH of ~1-2 to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

Scale-Up and Safety Considerations

The scale-up of Grignard reactions presents significant safety challenges due to their highly exothermic nature and the pyrophoric potential of the reagents.[5]

ParameterRecommendationRationale
Heat Management Use a reactor with a high surface area-to-volume ratio and an efficient cooling system.[9]To control the exotherm and prevent thermal runaway.[4][6]
Reagent Addition Slow, controlled addition of the halide.[9]To prevent the accumulation of unreacted starting material, which could lead to a sudden and violent reaction.[4]
Initiation Have a clear and tested initiation protocol.[5]A delayed initiation can lead to the dangerous accumulation of the halide.
Inert Atmosphere Maintain a strictly inert and dry atmosphere.Grignard reagents are highly sensitive to moisture and oxygen.
Stirring Ensure efficient and continuous agitation.Crucial for mass and heat transfer in the heterogeneous mixture.[6]
Emergency Plan Have a clear plan for quenching the reaction in case of a thermal runaway.Essential for safe operation at scale.

Purification and Characterization

The crude this compound obtained from either route can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.[10] The purity and identity of the final product should be confirmed by a suite of analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Signals corresponding to the cyclopropyl protons and the aromatic protons in the expected integration and multiplicity.
¹³C NMR Resonances for the cyclopropyl carbons, aromatic carbons, and the carboxylic acid carbon.
Mass Spectrometry Molecular ion peak corresponding to the mass of this compound (C₁₀H₁₀O₂).[11]
HPLC A single major peak indicating high purity.
Melting Point A sharp melting point consistent with the literature value (221-224 °C).[12][13]

Conclusion

This application note has detailed two robust and scalable synthetic routes for the preparation of this compound. The Suzuki-Miyaura coupling offers a modern and versatile approach with high yields, while the Grignard carboxylation provides a more traditional and cost-effective method. The choice of synthetic route will depend on factors such as the available starting materials, the scale of the synthesis, and the specific requirements of the project. For both routes, careful control of reaction parameters and adherence to strict safety protocols are paramount for a successful and safe scale-up. The information provided herein should serve as a valuable resource for researchers and professionals in the field of chemical and pharmaceutical development.

References

  • METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development.
  • American Chemical Society. Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. 2014.
  • American Chemical Society. Grignard Reaction.
  • Reuse, P., Ubrich, O. Investigation of a Grignard Reaction at Small Scale. Mettler-Toledo AG. 2007.
  • AIChE. Practical Challenges and Solutions to Continuous Grignard Chemistry. 2022.
  • Wikipedia. Suzuki reaction.
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Synthesis of 4-Methoxymethylbenzoic Acid. 2016.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 282064, this compound.
  • ResearchGate. Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. 2015.
  • Google Patents. Process for preparation of substituted cyclopropane carboxylic acids and esters thereof and intermediates of said acids and esters. US4113968A.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. 2025.
  • Google Patents. Process for the preparation of cyclopropyl carboxylic acid esters and derivatives. US7122695B2.
  • Google Patents. Process for the preparation of cyclopropyl carboxylic acid esters and derivatives. WO2001092200A1.
  • ResearchGate. Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. 2025.
  • Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters. 2003.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Reddit. Grignard work up. 2022.
  • ResearchGate. Oxidation of toluene to benzoic acid via VOTPP catalyst synthesized with an improved method. 2025.
  • YouTube. Synthesis of benzoic acid (Oxidation of toluene). 2018.
  • Google Patents. Process for preparing hydroxy aromatic acids. US20060264669A1.
  • ResearchGate. Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. 2025.
  • YouTube. Benzoic Acid From Toluene. 2022.
  • INIS-IAEA. Oxidation of toluene to benzoic acid via VOTPP catalyst synthesized with an improved method.
  • Amanote Research. Grignard Reaction and Products. I. 1, 4-Addition of.
  • MySkinRecipes. This compound.
  • Organic Syntheses. Tetramethyl[2.2]paracyclophane-4,5,12,13-tetracarboxylate.
  • ACS Publications. Synthesis of benzoylbenzoic acids. The Journal of Organic Chemistry.
  • YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. 2020.
  • Reddit. Failed Grignard Reaction?. 2022.
  • Google Patents. Purification of benzoic acid. US3235588A.
  • VU Research Repository. A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity.
  • CP Lab Safety. This compound, min 96%, 1 gram.
  • Google Patents. Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. EP1454890A1.

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Application Note: High-Purity 4-Cyclopropylbenzoic Acid via Optimized Recrystallization for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Cyclopropylbenzoic acid is a key building block in the synthesis of a variety of pharmacologically active molecules, including inhibitors of Bruton's Tyrosine Kinase (BTK) which are under investigation for the treatment of cancers and autoimmune diseases.[1] The purity of this starting material is paramount, as even trace impurities can lead to side reactions, reduced yields, and the generation of difficult-to-remove, structurally related impurities in the final active pharmaceutical ingredient (API). This application note provides a detailed, robust, and scientifically-grounded protocol for the purification of this compound by recrystallization, ensuring a final product that meets the stringent purity requirements of the pharmaceutical industry.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.

PropertyValueSource
Molecular FormulaC₁₀H₁₀O₂[2]
Molecular Weight162.19 g/mol [2]
Melting Point221-224 °C[3]
AppearanceOff-white solid[1]
pKa4.41 ± 0.10 (Predicted)[1]

The carboxylic acid moiety imparts polar characteristics and the capacity for hydrogen bonding, influencing its solubility in various solvents.[4][5]

Rationale for Recrystallization

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[6] The fundamental principle is based on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have a high capacity to dissolve it at an elevated temperature.[6] Upon cooling, the solubility of the target compound decreases, leading to the formation of a crystalline solid, while the impurities remain dissolved in the solvent (mother liquor).

Solvent Selection: A Critical Parameter

The choice of solvent is the most critical factor in developing a successful recrystallization protocol. The ideal solvent should exhibit the following characteristics:

  • High solubility for this compound at elevated temperatures and low solubility at room temperature. This ensures a high recovery of the purified product.

  • Impurities should be either highly soluble or insoluble in the chosen solvent. This allows for their effective separation from the desired compound.

  • The solvent should be chemically inert and not react with this compound.

  • A relatively low boiling point facilitates its removal from the purified crystals.[4]

  • Low toxicity and environmental impact.

Based on the chemical structure of this compound (an aromatic carboxylic acid), polar solvents are generally good candidates.[5] While a documented synthesis specifies recrystallization from ethanol,[1] a systematic approach to solvent selection is recommended for process optimization.

Recommended Solvent System: Based on the polarity of this compound and general principles for recrystallizing carboxylic acids, a mixed solvent system of Ethanol and Water is recommended. Ethanol will effectively dissolve the compound at elevated temperatures, and the addition of water as an anti-solvent will significantly decrease its solubility upon cooling, promoting crystallization and high recovery.

Potential Impurities and their Removal

The synthesis of this compound from coumalic acid and cyclopropyl acetylene may introduce several impurities.[1] Potential impurities could include unreacted starting materials, byproducts from the synthesis of cyclopropyl acetylene (which may involve chlorinated intermediates), and polymeric materials. The recrystallization process is designed to effectively remove these impurities. Insoluble impurities can be removed by hot filtration, while soluble impurities will remain in the mother liquor after crystallization.

Experimental Protocol

This protocol is designed for the purification of approximately 10 grams of crude this compound. Adjustments can be made for different scales.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flasks (250 mL and 500 mL)

  • Graduated cylinders

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Watch glass

  • Drying oven

Step-by-Step Procedure:

  • Dissolution:

    • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 50 mL of ethanol to the flask.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add ethanol in small portions until the solid completely dissolves. Avoid adding a large excess of solvent to ensure a good recovery.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount (approx. 0.5 g) of activated carbon to the solution.

    • Gently swirl the flask and reheat the solution to boiling for a few minutes.

  • Hot Filtration (if activated carbon was used or if insoluble impurities are present):

    • Preheat a clean 500 mL Erlenmeyer flask and a glass funnel on the hot plate.

    • Place a fluted filter paper in the funnel.

    • Quickly filter the hot solution into the preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask containing the clear filtrate from the hot plate.

    • Slowly add deionized water to the hot ethanol solution with continuous swirling until the solution becomes slightly turbid (cloudy).

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold 1:1 ethanol/water mixture to remove any adhering mother liquor.

    • Continue to draw air through the crystals for several minutes to partially dry them.

  • Drying:

    • Transfer the purified crystals to a pre-weighed watch glass.

    • Dry the crystals in a vacuum oven at 60-70 °C until a constant weight is achieved.

Process Workflow Diagram

Recrystallization_Workflow Start Start: Crude This compound Dissolution Dissolution in Hot Ethanol Start->Dissolution Decolorization Decolorization (Optional, with Activated Carbon) Dissolution->Decolorization If colored Crystallization Crystallization (Slow cooling & addition of water) Dissolution->Crystallization If not colored HotFiltration Hot Filtration (to remove insoluble impurities) Decolorization->HotFiltration HotFiltration->Crystallization Isolation Isolation by Vacuum Filtration Crystallization->Isolation Washing Washing with Cold Ethanol/Water Isolation->Washing Drying Drying under Vacuum Washing->Drying End End: Purified This compound Drying->End

Caption: Workflow for the purification of this compound.

Expected Results and Quality Control

ParameterSpecificationAnalytical Method
AppearanceWhite crystalline solidVisual Inspection
Purity (by HPLC)≥ 99.5%High-Performance Liquid Chromatography
Melting Point222-224 °CMelting Point Apparatus
Residual SolventsAs per ICH guidelinesGas Chromatography

The expected yield of purified this compound is typically in the range of 85-95%, depending on the purity of the starting material and strict adherence to the protocol. The melting point of the purified product should be sharp and within the specified range. A broad melting range indicates the presence of impurities.

Troubleshooting

ProblemPossible CauseSolution
Oiling out (formation of an oil instead of crystals)The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated.Add more solvent to the hot solution. / Ensure slow cooling.
No crystals form upon coolingToo much solvent was used. / The solution is not sufficiently supersaturated.Evaporate some of the solvent. / Scratch the inside of the flask with a glass rod to induce crystallization. / Add a seed crystal.
Low recoveryToo much solvent was used. / The crystals were washed with a solvent at room temperature. / Premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution. / Use ice-cold solvent for washing. / Ensure the filtration apparatus is preheated.

Conclusion

This application note provides a comprehensive and reliable protocol for the purification of this compound by recrystallization. By carefully selecting the solvent system and controlling the experimental parameters, researchers and drug development professionals can consistently obtain high-purity material suitable for the synthesis of pharmaceutical ingredients. The principles and techniques described herein are also applicable to the purification of other solid organic compounds.

References

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Fieser, L. F., & Williamson, K. L. (n.d.). Organic Experiments (8th ed.). Houghton Mifflin Company.
  • PubChem. (n.d.). This compound.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Brooks/Cole, Cengage Learning.
  • Muhammad, S., Sanam, S., et al. (2019). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Zeitschrift für Physikalische Chemie, 233(9-11), 1335-1350. [Link][7]

Sources

Application Note: Strategies for the Derivatization of the Carboxylic Acid Group of 4-Cyclopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Cyclopropylbenzoic acid is a valuable building block in modern chemical synthesis, particularly within the pharmaceutical and agrochemical industries. The cyclopropyl moiety is a bioisostere for various functional groups and can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1][2][3][4] The carboxylic acid group serves as a versatile chemical handle, allowing for the synthesis of a diverse array of derivatives, including esters, amides, and other functional compounds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principal methods for derivatizing the carboxylic acid group of this compound. We will delve into the mechanistic rationale behind common protocols and provide actionable, step-by-step procedures for key transformations.

Core Derivatization Pathways

The primary strategies for derivatizing this compound involve the conversion of the carboxylic acid into esters, amides, or highly reactive acyl chlorides, which serve as intermediates for further modification. The choice of method depends on the desired final product, the stability of the substrates, and the required scale of the reaction.

Section 1: Esterification

Esterification is a fundamental transformation that can modulate the lipophilicity and pharmacokinetic profile of a molecule. Two common and reliable methods are Fischer-Speier Esterification for simple alcohols and Steglich Esterification for more complex or sensitive substrates.

Method A: Fischer-Speier Esterification (Acid-Catalyzed)

This classic method is ideal for producing simple alkyl esters (e.g., methyl, ethyl) and is driven by reacting the carboxylic acid with an excess of alcohol under acidic conditions.[5][6][7]

Causality and Mechanistic Insight: The reaction is an equilibrium process.[5][6] A strong acid catalyst (like H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[5][6][8] This activation facilitates nucleophilic attack by the alcohol. To drive the equilibrium toward the ester product, an excess of the alcohol is used, and the water formed as a byproduct is often removed.[5][7]

Experimental Protocol: Synthesis of Methyl 4-Cyclopropylbenzoate

  • Reagent Setup: To a 100 mL round-bottom flask, add this compound (e.g., 5.0 g, 30.8 mmol).

  • Solvent and Catalyst: Add anhydrous methanol (50 mL). While stirring, cautiously add concentrated sulfuric acid (0.5 mL) dropwise.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol by about half using a rotary evaporator.

  • Extraction: Dilute the residue with ethyl acetate (100 mL) and carefully transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL) to neutralize the acid, and finally with brine (1 x 50 mL).[9]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude methyl 4-cyclopropylbenzoate, which can be further purified by column chromatography if necessary.

Method B: Steglich Esterification (Carbodiimide-Mediated)

For more sensitive or sterically hindered alcohols, the Steglich esterification offers a milder, non-acidic alternative.[10][11][12] This method utilizes a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a nucleophilic catalyst, 4-(Dimethylamino)pyridine (DMAP).[10][11][13]

Causality and Mechanistic Insight: DCC or EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[10][12][13] DMAP, a more potent nucleophile than the alcohol, intercepts this intermediate to form a reactive N-acylpyridinium species ("active ester").[10][11] This species is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst. This pathway avoids harsh acidic conditions and is effective for substrates that are acid-labile.[10][11][12]

Experimental Protocol: Synthesis of a Generic Ester (R-OH)

  • Reagent Setup: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Alcohol and Catalyst: Add the desired alcohol (1.1 eq) and a catalytic amount of DMAP (0.1 eq).

  • Coupling Agent: Cool the mixture to 0°C in an ice bath. Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in DCM dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Work-up and Purification:

    • If using DCC, the byproduct dicyclohexylurea (DCU) is insoluble and can be removed by filtration.

    • If using EDC, the urea byproduct is water-soluble and is removed during the aqueous work-up.

    • Dilute the reaction mixture with DCM. Wash with 0.5 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Section 2: Amidation via Peptide Coupling

The formation of an amide bond is arguably the most critical derivatization in drug discovery. Modern peptide coupling reagents provide a highly efficient and mild route to synthesize amides from this compound.

Causality and Mechanistic Insight: Amide bond formation requires activation of the carboxylic acid.[14] Coupling reagents like EDC, often used with an additive such as 1-Hydroxybenzotriazole (HOBt), achieve this efficiently. EDC first reacts with the carboxylic acid to form the O-acylisourea intermediate.[15] HOBt then reacts with this intermediate to generate an HOBt-ester.[16][17] This HOBt-ester is less prone to racemization and side reactions and reacts cleanly with the incoming amine to form the stable amide bond, releasing HOBt.[14][17][18]

Experimental Protocol: Synthesis of N-Alkyl/Aryl-4-cyclopropylbenzamide

  • Reagent Setup: Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution.

  • Coupling Agent: Cool the mixture to 0°C. Add EDC hydrochloride (1.2 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor completion by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography.

Section 3: Acyl Halide Formation

The conversion of this compound to its acyl chloride creates a highly reactive intermediate that can be used to form esters and amides with even weak nucleophiles. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.[19][20][21]

Causality and Mechanistic Insight: The reaction begins with the attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride.[22][23] This forms a chlorosulfite intermediate, converting the hydroxyl into an excellent leaving group.[22][23] A chloride ion, either from the reaction or present in solution, then attacks the carbonyl carbon in a nucleophilic acyl substitution. The intermediate collapses, eliminating sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, driving the reaction to completion.[20][22]

Experimental Protocol: Synthesis of 4-Cyclopropylbenzoyl Chloride

  • Safety First: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl).

  • Reagent Setup: Place this compound (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Carefully add thionyl chloride (SOCl₂) (2.0-3.0 eq), either neat or using a non-protic solvent like toluene. A catalytic amount of DMF can accelerate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 1-3 hours. The completion of the reaction is often indicated by the cessation of gas evolution.

  • Isolation: After cooling, carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-Cyclopropylbenzoyl chloride is often used immediately in the next step without further purification due to its reactivity and moisture sensitivity.[24][25]

Data and Workflow Summary

Table 1: Comparison of Derivatization Methods

MethodKey ReagentsConditionsBest ForKey Byproducts
Fischer Esterification Alcohol, H₂SO₄ (cat.)Reflux (60-110°C)Simple, robust estersWater
Steglich Esterification Alcohol, DCC/EDC, DMAP (cat.)0°C to RTSensitive/hindered substratesDicyclohexylurea (DCU) or water-soluble urea
Amidation (Peptide Coupling) Amine, EDC, HOBt0°C to RTHigh-yield, clean amide synthesisWater-soluble urea
Acyl Chloride Formation SOCl₂ or (COCl)₂Reflux (70-90°C)Creating highly reactive intermediatesSO₂, HCl (gases)

Workflow Visualization

The following diagrams illustrate the general workflow for derivatization and the mechanism for the widely used EDC/HOBt amidation coupling.

G cluster_start Starting Material cluster_methods Derivatization Methods cluster_products Primary Derivatives A 4-Cyclopropylbenzoic Acid B Esterification (Fischer or Steglich) A->B R'-OH H⁺ or DCC C Amidation (EDC/HOBt Coupling) A->C R'R''NH EDC/HOBt D Acyl Chloride Formation (SOCl₂) A->D SOCl₂ E Esters (R-COOR') B->E F Amides (R-CONR'R'') C->F G Acyl Chloride (R-COCl) D->G G->E R'-OH G->F R'R''NH

Caption: General derivatization workflow for this compound.

G RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester Active HOBt Ester O_Acylisourea->HOBt_Ester + HOBt Urea EDC Byproduct (Urea) O_Acylisourea->Urea HOBt HOBt HOBt->HOBt_Ester Amide Amide Product (R-CONHR') HOBt_Ester->Amide + Amine HOBt_regen HOBt (regenerated) HOBt_Ester->HOBt_regen Amine Amine (R'-NH₂) Amine->Amide

Caption: Simplified mechanism of EDC/HOBt mediated amidation.

References

  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • Fiveable. (n.d.). Steglich Esterification Definition.
  • Grokipedia. (n.d.). Steglich esterification.
  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
  • SynArchive. (n.d.). Steglich Esterification.
  • Scribd. (n.d.). Steglich Esterification Guide.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides.
  • Common Organic Chemistry. (n.d.). Acid to Acid Chloride - Common Conditions.
  • Sabde, S., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(43), 5695-5697.
  • ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.
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  • PubMed. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.
  • Google Patents. (n.d.). EP3055292B1 - Process for preparing 4-[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
  • Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723–1732.
  • Google Patents. (n.d.). WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
  • PubMed. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • Analytical Chemistry. (2015). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols.
  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • Royal Society of Chemistry. (n.d.). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS).
  • PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • European Patent Office. (2017). PROCESS FOR PREPARING 4-[[(BENZOYL)AMINO]SULPHONYL]BENZOYL CHLORIDES AND PREPARATION OF ACYLSULPHAMOYLBENZAMIDES.
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Application Notes & Protocols: The Strategic Incorporation of 4-Cyclopropylbenzoic Acid in the Synthesis of Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Cyclopropyl Group in Kinase Drug Discovery

Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology and immunology. Their role as central nodes in signaling pathways that govern cell proliferation, differentiation, and survival makes them prime targets for therapeutic intervention. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. However, achieving high potency while maintaining selectivity across the highly conserved human kinome remains a significant challenge in medicinal chemistry.

This guide focuses on the strategic use of 4-Cyclopropylbenzoic acid , a versatile building block for introducing the cyclopropyl moiety into kinase inhibitor scaffolds. The cyclopropyl group, the smallest cycloalkane, is far from a simple saturated ring; its unique electronic and conformational properties have established it as a "privileged" motif in modern drug discovery.[1][2] Its incorporation is a deliberate strategy to address common roadblocks in drug development, including metabolic instability, off-target effects, and insufficient potency.[3]

We will explore the underlying principles that make the cyclopropyl group advantageous, provide a case study on its relevance to the synthesis of inhibitors like Bosutinib, and offer detailed protocols for its incorporation into novel chemical entities.

The Scientific Rationale: Why Employ a Cyclopropyl Moiety?

The decision to incorporate a cyclopropyl group is rooted in its ability to confer multiple desirable physicochemical properties upon a drug candidate.[1][4]

  • Enhanced Metabolic Stability: The cyclopropyl ring's strained C-H bonds are shorter and stronger than those in typical aliphatic chains.[1][3] This increased bond dissociation energy makes them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug degradation.[5] This can lead to an improved pharmacokinetic profile, including a longer in-vivo half-life.[4]

  • Improved Potency and Binding Affinity: The rigid, planar structure of the cyclopropane ring reduces the conformational flexibility of a molecule.[4] By "locking" a portion of the molecule into a bioactive conformation that is pre-organized for binding to the kinase's ATP pocket, the entropic penalty of binding is reduced, often leading to a significant increase in potency.[2]

  • Vector for Selectivity: The distinct three-dimensional shape and electronic profile of the cyclopropyl group can be exploited to achieve selectivity. It can make unique van der Waals or hydrophobic interactions within the target kinase that are not possible with other alkyl substituents, helping to avoid binding to off-target kinases and thereby reducing potential side effects.[1]

  • Bioisosteric Replacement: The cyclopropyl ring is often used as a rigid bioisostere for alkenes or gem-dimethyl groups, maintaining or improving biological activity while altering physical properties like solubility and metabolic stability.[1]

Case Study: Bosutinib, a Dual Src/Abl Kinase Inhibitor

Bosutinib (marketed as Bosulif®) is a potent ATP-competitive inhibitor of both the Bcr-Abl and Src family kinases, approved for the treatment of Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML).[6][7] While its core is a 4-anilinoquinoline, the broader structural class often involves amide-linked side chains where building blocks like this compound are highly relevant. Bosutinib's success underscores the effectiveness of dual-target inhibition in overcoming resistance to earlier therapies.[8][9]

Kinase Inhibition Profile of Bosutinib

Bosutinib exhibits a distinct kinase selectivity profile, a feature that contributes to its therapeutic window. Notably, it potently inhibits Src and Abl while showing minimal activity against c-Kit and PDGF-R, which is believed to result in a more favorable safety profile compared to other multi-kinase inhibitors.[9][10][11]

Kinase FamilyRepresentative KinasePotency (IC₅₀) / ActivityReference
Abl Family Bcr-AblHigh Potency (Inhibits phosphorylation)[9]
Src Family Src, Lyn, HckHigh Potency[6][11]
Tec Family TecPotent Inhibition[11]
Receptor Tyrosine Kinases c-Kit, PDGFRNo Significant Inhibition[9][10]
Serine/Threonine Kinases STE20, CAMK2GPotent Inhibition[9][11]

Table 1: A summarized kinase selectivity profile for Bosutinib, highlighting its dual Src/Abl activity and lack of inhibition against c-Kit and PDGFR.

Synthetic Relevance of this compound

The synthesis of many kinase inhibitors, particularly those with anilino-quinazoline or anilino-quinoline cores, culminates in an amide bond formation. This is where this compound becomes an invaluable reagent. The general strategy involves coupling the benzoic acid derivative to a key amine intermediate of the core scaffold. This modular approach allows for the late-stage introduction of the cyclopropyl moiety to explore structure-activity relationships (SAR).

G cluster_0 Building Blocks cluster_1 Key Reaction cluster_2 Final Product A This compound C Carboxylic Acid Activation A->C e.g., SOCl₂, HATU B Kinase Core Scaffold (with amine functionality) D Amide Bond Formation (Coupling Reaction) B->D C->D E Final Kinase Inhibitor D->E Purification

Figure 1: General workflow for synthesizing a kinase inhibitor using this compound via amide coupling.

Experimental Protocols

The following protocols provide detailed, self-validating methodologies for the incorporation of this compound into a target molecule.

Physicochemical Properties of Starting Material
PropertyValueReference
Chemical Name This compound[12][13]
CAS Number 1798-82-9[12][13][14]
Molecular Formula C₁₀H₁₀O₂[12][14][15]
Molecular Weight 162.19 g/mol [12][15]
Appearance Solid[13]
Melting Point 221-224 °C[13][16]
Purity ≥96%[12][13]
Storage Room Temperature[12][13]

Table 2: Key properties of the starting reagent, this compound.

Protocol 1: General Procedure for Amide Coupling via HATU

This protocol describes a reliable method for coupling this compound with a primary or secondary amine on a kinase inhibitor scaffold using HATU, a common and efficient coupling reagent.

Materials:

  • This compound (1.0 eq)

  • Amine-containing core scaffold (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the amine-containing core scaffold (1.0 eq) and this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M). Stir the solution at room temperature for 5 minutes.

  • Base Addition: Add DIPEA (3.0 eq) to the reaction mixture. The base is crucial for deprotonating the carboxylic acid and neutralizing the HCl generated.

  • Coupling Reagent Addition: Add HATU (1.2 eq) to the mixture in one portion. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours. A successful reaction will show the consumption of the starting materials and the formation of a new, less polar spot (the amide product).

  • Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate. The volume of EtOAc should be at least 10 times the volume of DMF used.

  • Workup - Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and finally with brine (1x). The bicarbonate wash removes unreacted acid and acidic byproducts.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to isolate the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Activation to Acyl Chloride

For less sensitive substrates or scaled-up syntheses, converting the carboxylic acid to the more reactive acyl chloride can be highly effective.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0-5.0 eq) or Oxalyl Chloride ((COCl)₂) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Catalytic DMF (1-2 drops if using Oxalyl Chloride)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add this compound (1.0 eq).

  • Solvent/Reagent Addition: Add thionyl chloride (as both reagent and solvent) or dissolve the acid in anhydrous DCM and add oxalyl chloride (1.5 eq) followed by a catalytic drop of DMF.

  • Reaction: Gently reflux the mixture (if using SOCl₂) or stir at room temperature (if using oxalyl chloride) for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ or CO/CO₂).

  • Removal of Excess Reagent: Carefully remove the excess thionyl chloride or oxalyl chloride and solvent by distillation or under reduced pressure (a base trap with NaOH solution is recommended for the evolved acidic gases).

  • Use in Next Step: The resulting crude 4-cyclopropylbenzoyl chloride is typically a solid or oil and is highly reactive. It should be used immediately in the subsequent amidation step without further purification. Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM, THF) and add it slowly to a cooled (0 °C) solution of the amine and a non-nucleophilic base (e.g., triethylamine or DIPEA).

Visualizing the Impact: Kinase Signaling Inhibition

The ultimate goal of a kinase inhibitor is to block the aberrant signaling cascade that drives disease. By binding to the ATP pocket, the inhibitor prevents the kinase from phosphorylating its downstream substrates, effectively shutting down the pathway.

Figure 2: Diagram illustrating how an ATP-competitive kinase inhibitor blocks the phosphorylation of a substrate, thereby halting downstream signaling.

Conclusion

This compound is a powerful and versatile building block for medicinal chemists designing the next generation of kinase inhibitors. The unique properties of the cyclopropyl group—enhancing metabolic stability, improving binding potency, and providing a scaffold for achieving selectivity—directly address key challenges in drug discovery. The straightforward and robust protocols for its incorporation, primarily through amide bond formation, make it an accessible and valuable tool for researchers in both academic and industrial settings. By understanding the scientific rationale and mastering the synthetic applications of this reagent, researchers can accelerate the development of novel, effective, and safer kinase-targeted therapies.

References

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  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC - NIH. [Link]
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  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - ResearchG
  • Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry - Docentes FCT NOVA. [Link]
  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. [Link]
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  • Targeting the kinome: bosutinib versus dasatinib. Emphasizing the...
  • Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - ResearchG
  • Bosutinib kinase target signature in CML patient and K562 cells as...
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. [Link]
  • 4-Cyclopropyl-2-hydroxybenzoic acid | CAS No. 1835653-00-3 | | SynZeal. [Link]
  • Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed. [Link]
  • 4-Cyclopropyl-benzoic acid - Oakwood Chemical. [Link]
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  • The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703)
  • Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. [Link]
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  • Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors - PubMed. [Link]
  • Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases - NIH. [Link]
  • Bosutinib Distinguishes Itself as Potential Option for Newly-Diagnosed CML | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer P

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The Strategic Application of 4-Cyclopropylbenzoic Acid in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclopropyl Moiety as a Cornerstone in Modern Agrochemical Design

In the landscape of modern agrochemical research, the relentless pursuit of compounds with superior efficacy, enhanced crop safety, and favorable environmental profiles is paramount. Within this context, the incorporation of unique structural motifs that confer advantageous physicochemical properties is a key strategy in the design of novel active ingredients. The cyclopropyl group, a small, strained carbocycle, has emerged as a "privileged" structural element in both medicinal chemistry and agrochemical science.[1] Its rigid, three-dimensional nature can significantly influence a molecule's conformation, metabolic stability, and binding affinity to target enzymes.[2]

4-Cyclopropylbenzoic acid stands as a pivotal building block in this arena, offering a versatile scaffold for the synthesis of a new generation of pesticides. Its rigid aromatic-cyclopropyl structure can enhance target selectivity and environmental stability.[3] This application note provides a detailed exploration of the use of this compound in the synthesis of potent herbicides, focusing on the isoxazole class of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. We will provide in-depth, field-proven protocols, elucidate the chemical logic behind the synthetic strategy, and discuss the mode of action of the resulting agrochemicals.

The Rise of Cyclopropyl-Containing HPPD Inhibitors

Herbicides that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme are a cornerstone of modern weed management.[4] These compounds disrupt the biosynthesis of plastoquinone and tocopherols, which are essential for carotenoid formation.[3] The absence of carotenoids leads to the rapid photo-destruction of chlorophyll, resulting in the characteristic "bleaching" of susceptible weeds, followed by necrosis and death.[4]

The isoxazole chemical family has proven to be a particularly effective scaffold for HPPD inhibitors.[1] The incorporation of a cyclopropyl group into these isoxazole herbicides, often facilitated by the use of this compound or its derivatives, has led to the development of highly active compounds. A prime example is the synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, which have demonstrated potent herbicidal activity.[3] These molecules act as pro-herbicides, undergoing in-planta conversion to the active HPPD-inhibiting species.[3]

Synthetic Workflow: From this compound to HPPD-Inhibiting Herbicides

The following diagram illustrates the multi-step synthetic pathway from this compound to the target N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide herbicides. This workflow is designed to be a robust and scalable process for research and development applications.

Synthetic_Workflow Overall Synthetic Pathway A This compound B 4-Cyclopropylbenzoyl Chloride A->B SOCl₂ or (COCl)₂ C Ethyl 3-cyclopropyl-3-oxopropanoate B->C Malonic acid monoethyl ester, n-BuLi D Ethyl 2-(ethoxymethylene)-3-cyclopropyl-3-oxopropanoate C->D Triethyl orthoformate, Ac₂O E Ethyl 5-cyclopropylisoxazole-4-carboxylate D->E NH₂OH·HCl F 5-Cyclopropylisoxazole-4-carboxylic Acid E->F NaOH, H₂O/EtOH G N-benzyl-5-cyclopropylisoxazole-4-carboxamide F->G Substituted Benzylamine, EDCI, HOBt

Caption: A multi-step synthesis of N-benzyl-5-cyclopropylisoxazole-4-carboxamide from this compound.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a representative N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide herbicide.

Protocol 1: Synthesis of 4-Cyclopropylbenzoyl Chloride

This initial step activates the carboxylic acid for subsequent C-C bond formation. Thionyl chloride is a common and effective reagent for this transformation.[5]

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with reflux condenser and gas outlet

  • Magnetic stirrer and heating mantle

Procedure:

  • To a stirred solution of this compound in anhydrous DCM, add thionyl chloride dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution (test with pH paper at the outlet).

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.

  • The resulting crude 4-cyclopropylbenzoyl chloride is typically used in the next step without further purification.

Data Summary Table 1: Reaction Parameters for Acid Chloride Formation

ParameterValue
Reactant Ratio1:2 (Acid:SOCl₂)
SolventAnhydrous DCM
Reaction TemperatureReflux
Reaction Time2-3 hours
Expected Yield>95% (crude)
Protocol 2: Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate

This protocol outlines the formation of the key β-ketoester intermediate. It is adapted from a standard procedure for the synthesis of similar compounds.[6]

Materials:

  • Monoethyl malonate (1.1 eq)

  • n-Butyllithium (2.2 eq) in hexanes

  • 4-Cyclopropylbenzoyl chloride (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve monoethyl malonate in anhydrous THF and cool to -78 °C.

  • Slowly add n-butyllithium, maintaining the temperature below -65 °C.

  • Allow the mixture to warm to 0 °C for 30 minutes, then re-cool to -78 °C.

  • Add a solution of 4-cyclopropylbenzoyl chloride in anhydrous THF dropwise, again keeping the temperature below -65 °C.

  • After addition, allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Formation of the Isoxazole Ring and Final Amide Coupling

This three-step sequence constructs the isoxazole core and couples it with the desired benzylamine.

Materials:

  • Ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq)

  • Triethyl orthoformate (1.5 eq)

  • Acetic anhydride (1.5 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

  • Sodium hydroxide (NaOH)

  • Ethanol, Water

  • Substituted benzylamine (1.0 eq)

  • EDCI (1.2 eq), HOBt (1.2 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

Step A: Synthesis of Ethyl 2-(ethoxymethylene)-3-cyclopropyl-3-oxopropanoate

  • Heat a mixture of ethyl 3-cyclopropyl-3-oxopropanoate, triethyl orthoformate, and acetic anhydride at 120-130 °C for 2 hours.

  • Remove volatile components under reduced pressure to yield the crude enol ether, which can be used directly in the next step.

Step B: Synthesis of Ethyl 5-cyclopropylisoxazole-4-carboxylate

  • Dissolve the crude enol ether in ethanol.

  • Add a solution of hydroxylamine hydrochloride in water.

  • Adjust the pH to ~5 with aqueous NaOH and stir at room temperature for 4-6 hours.

  • Remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the isoxazole ester.

Step C: Hydrolysis and Amide Coupling

  • Hydrolyze the ethyl 5-cyclopropylisoxazole-4-carboxylate using aqueous NaOH in ethanol at reflux. Acidify with HCl to precipitate the carboxylic acid, which is then filtered and dried.

  • To a solution of 5-cyclopropylisoxazole-4-carboxylic acid and the desired substituted benzylamine in DMF, add EDCI and HOBt.

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by recrystallization or column chromatography.[3]

Mechanism of Action: The Role of the Cyclopropyl Moiety

The final N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide products are pro-herbicides. In the plant, the isoxazole ring is cleaved, generating a diketonitrile intermediate. This diketonitrile is the active molecule that inhibits the HPPD enzyme.[3] The cyclopropyl group plays a crucial role in enhancing the herbicidal activity, not necessarily by increasing the potency at the target site, but by improving the molecule's bioavailability.[5] The reduced polarity and unique conformational constraints imposed by the cyclopropyl group can lead to better uptake and translocation within the plant, ultimately delivering more of the active compound to the target enzyme.

Mode_of_Action Mechanism of HPPD Inhibition cluster_0 In Planta Activation cluster_1 Target Site Interaction cluster_2 Phenotypic Effect A N-benzyl-5-cyclopropyl- isoxazole-4-carboxamide (Pro-herbicide) B Diketonitrile Intermediate (Active Herbicide) A->B Metabolic Activation D Inhibition of HPPD B->D C HPPD Enzyme E Plastoquinone & Tocopherol Biosynthesis Blocked D->E F Carotenoid Biosynthesis Inhibited E->F G Chlorophyll Photo-oxidation F->G H Bleaching & Necrosis G->H

Caption: The metabolic activation and mode of action of cyclopropyl-isoxazole herbicides.

Conclusion

This compound is a valuable and strategic starting material for the synthesis of advanced agrochemicals. Its incorporation into the isoxazole scaffold has yielded a class of potent HPPD-inhibiting herbicides with a unique pro-herbicidal activation mechanism. The protocols and insights provided in this application note offer a comprehensive guide for researchers and scientists in the field of agrochemical development, highlighting the power of rational molecular design in creating the next generation of crop protection solutions. The continued exploration of cyclopropyl-containing building blocks like this compound will undoubtedly pave the way for further innovations in the agrochemical industry.

References

  • ResearchGate. (n.d.). Oxazole and Isoxazole Chemistry in Crop Protection.
  • Sun, X. L., Ji, Z. M., Wei, S. P., & Ji, Z. Q. (2020). Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. Journal of Agricultural and Food Chemistry, 68(51), 15107–15114. [Link]
  • ResearchGate. (n.d.). Cyclopropyl‐enhanced bioavailability, not target‐site potency, drives the herbicidal activity of FM‐1688, a novel PPO inhibitor.
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  • PubMed. (2013). 4-Hydroxyphenylpyruvate dioxygenase inhibitors in combination with safeners: solutions for modern and sustainable agriculture.
  • PrepChem.com. (n.d.). Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate.
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  • PubMed. (2022). Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues.
  • ResearchGate. (n.d.). Design, synthesis and herbicidal activity of 5-cyclopropyl-N-phenylisoxazole-4-carboxamides.
  • ACS Publications. (2023). Discovery of Bis-5-cyclopropylisoxazole-4-carboxamides as Novel Potential 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors.
  • PubChem. (n.d.). ethyl 2-(ethoxymethylene)-3-oxobutanoate.
  • ChemTube3D. (n.d.). Acid Chloride Formation - Thionyl Chloride.
  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

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Application Note & Protocol: Synthesis of 4-Cyclopropylbenzoyl chloride via Thionyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-SC-2026-01-09-001

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for the synthesis of 4-cyclopropylbenzoyl chloride from 4-cyclopropylbenzoic acid using thionyl chloride (SOCl₂). The conversion of carboxylic acids to acyl chlorides is a foundational transformation in organic synthesis, yielding highly reactive intermediates essential for constructing amides, esters, and for use in Friedel-Crafts acylations.[1][2][3] 4-Cyclopropylbenzoyl chloride, in particular, is a valuable building block in medicinal chemistry and agrochemical development due to the unique electronic and conformational properties imparted by the cyclopropyl moiety.[2] This guide details the underlying reaction mechanism, offers field-proven experimental protocols, outlines critical safety considerations, and provides guidance on reaction work-up and product characterization.

Introduction and Scientific Background

The conversion of a carboxylic acid to an acyl chloride is a critical activation step. The hydroxyl group of a carboxylic acid is a poor leaving group, rendering the carbonyl carbon less susceptible to nucleophilic attack.[4] Thionyl chloride is a highly effective reagent for this transformation, converting the hydroxyl into an excellent leaving group.[3][5] The primary advantages of using thionyl chloride are the formation of gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies purification, and its relatively low cost.[3][6]

The cyclopropyl group attached to the aromatic ring at the 4-position is of particular interest. Its carbon-carbon bonds possess significant p-orbital character, allowing the group to conjugate with the adjacent π-system.[2] This influences the electronic properties of the benzoyl moiety, making 4-cyclopropylbenzoyl chloride a unique synthon for introducing this structural motif into more complex molecules.[2]

Reaction Mechanism and Catalysis

The reaction proceeds through a two-stage nucleophilic acyl substitution mechanism.

  • Formation of a Chlorosulfite Intermediate: The carboxylic acid oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[4][7] This is followed by the expulsion of a chloride ion and deprotonation to form a highly reactive acyl chlorosulfite intermediate. This step effectively transforms the poor -OH leaving group into a much better -O(SO)Cl leaving group.[4]

  • Nucleophilic Attack and Product Formation: The chloride ion, generated in the first step, then acts as a nucleophile, attacking the carbonyl carbon of the intermediate.[4][5] The subsequent collapse of the tetrahedral intermediate results in the formation of the final acyl chloride product and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[3][7] The irreversible loss of these gases drives the reaction to completion.[3]

Role of Catalytic N,N-Dimethylformamide (DMF)

For many carboxylic acids, the reaction with thionyl chloride can be slow. The addition of a catalytic amount of N,N-dimethylformamide (DMF) significantly accelerates the rate of reaction.[3][6][8]

The mechanism involves the initial reaction of DMF with thionyl chloride to form the electrophilic Vilsmeier reagent, an imidoyl chloride.[8][9] The carboxylic acid then reacts with this highly reactive Vilsmeier reagent, which is more susceptible to nucleophilic attack than thionyl chloride itself, leading to the formation of the acyl chloride and regeneration of the DMF catalyst.[9][10]

Diagram: Catalytic Cycle of Acyl Chloride Formation with DMF

G SOCl2 Thionyl Chloride (SOCl₂) Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺Cl⁻ SOCl2->Vilsmeier Reacts with DMF DMF (Catalyst) DMF->Vilsmeier Catalyzes formation of Intermediate Reactive Intermediate [R-COO-CH=N⁺(CH₃)₂]Cl⁻ Vilsmeier->Intermediate Activates RCOOH This compound (R-COOH) RCOOH->Intermediate Reacts with Intermediate->DMF Regenerates RCOCl 4-Cyclopropylbenzoyl chloride (R-COCl) Intermediate->RCOCl Collapses to form Byproducts SO₂ + HCl Intermediate->Byproducts Releases CO₂ + HCl (in non-DMF path) G start Start setup Assemble Dry Glassware (Flask, Condenser, Gas Trap) Under Inert Atmosphere start->setup charge Charge Flask with This compound, Anhydrous Solvent, & DMF setup->charge add_socl2 Slowly Add Thionyl Chloride (SOCl₂) charge->add_socl2 reflux Heat to Reflux (2-4 hours) Monitor Gas Evolution add_socl2->reflux cool Cool to Room Temperature reflux->cool evap Remove Excess SOCl₂ & Solvent (Rotovap with Traps) cool->evap coevap Co-evaporate with Anhydrous Toluene (Optional) evap->coevap product Crude 4-Cyclopropylbenzoyl chloride (Ready for next step or analysis) coevap->product end End product->end

Caption: General workflow for the synthesis of 4-cyclopropylbenzoyl chloride.

Product Characterization

Confirming the identity and purity of the synthesized 4-cyclopropylbenzoyl chloride is essential. Due to its reactivity, direct analysis can be challenging. [11]

  • Infrared (IR) Spectroscopy: This is an excellent method for confirming the conversion. The broad O-H stretch of the starting carboxylic acid (around 3000 cm⁻¹) should disappear, and a strong, sharp C=O stretch characteristic of an acyl chloride should appear at a higher wavenumber (typically ~1770-1800 cm⁻¹). [12][13]* Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The acidic proton of the carboxylic acid (a broad singlet, often >10 ppm) will disappear. The aromatic and cyclopropyl protons will remain, though their chemical shifts may be slightly altered.

    • ¹³C NMR: The carbonyl carbon signal will shift. For a typical aromatic acyl chloride, this resonance appears around 165-170 ppm. [12]* Derivatization for Analysis: For easier handling during chromatographic analysis (TLC, LC-MS), a small aliquot of the crude product can be quenched with a nucleophile like benzylamine or methanol. [11]This converts the reactive acyl chloride into a stable amide or ester, which can be easily analyzed to confirm the reaction's completion. [11]

Troubleshooting and Field Insights

  • Low Yield: Often caused by moisture contamination. Ensure all glassware is oven- or flame-dried and reagents (especially solvents) are anhydrous.

  • Dark Coloration: Older thionyl chloride can contain impurities like sulfur chlorides that can cause discoloration. While distillation of SOCl₂ is possible, it is often unnecessary for most applications if using a reputable source. [11]* Incomplete Reaction: If gas evolution stalls, ensure the temperature is adequate and consider adding another drop of DMF. In some cases, extending the reaction time is necessary.

  • Work-up Issues: Vigorous reaction during quenching or work-up indicates a large excess of unreacted thionyl chloride. The removal step under vacuum should be performed carefully and thoroughly. Quenching waste streams containing thionyl chloride with water can be ineffective and dangerous; using an alcohol like butanol is a safer alternative for waste neutralization. [14][15][16]

Conclusion

The synthesis of 4-cyclopropylbenzoyl chloride from its corresponding carboxylic acid using thionyl chloride, particularly with DMF catalysis, is a robust and efficient transformation. By adhering to strict anhydrous conditions and rigorous safety protocols, researchers can reliably produce this valuable synthetic intermediate. Proper handling of the hazardous reagents and byproducts, combined with appropriate analytical confirmation, ensures a successful and safe laboratory operation.

References

  • Sciencemadness Wiki. (2025, August 3). Thionyl chloride.
  • Organic Process Research & Development. (n.d.). Neutralization of a Toluene Waste Stream Containing Thionyl Chloride.
  • Sigma-Aldrich. (2015, February 26).
  • ChemicalBook. (2025, September 27).
  • Centers for Disease Control and Prevention (ATSDR). (n.d.). Hydrogen Chloride | ToxFAQs™.
  • Carl ROTH. (n.d.).
  • Wikipedia. (n.d.). Hydrogen chloride.
  • ACS Figshare. (2017, August 8). Neutralization of a Toluene Waste Stream Containing Thionyl Chloride.
  • ACS Publications. (2017, August 8). Neutralization of a Toluene Waste Stream Containing Thionyl Chloride.
  • International Chemical Safety Cards (ICSC). (n.d.). ICSC 0163 - HYDROGEN CHLORIDE.
  • Carl ROTH. (n.d.).
  • 7Solutions. (2025, April 7). Hydrogen Chloride Safety: Risks & Precautions [Video]. YouTube.
  • Bionium. (n.d.).
  • GOV.UK. (2024, November 6). Hydrogen chloride: toxicological overview.
  • ResearchGate. (2012, November 27).
  • BenchChem. (2025). Application Notes and Protocols for the Conversion of Carboxylic Acids to Acyl Chlorides using N,N-dimethylformamide Hydrochlori.
  • National Institutes of Health (PMC). (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry.
  • Dmf role in acid chloride form
  • Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride.
  • An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. (n.d.).
  • Organic Syntheses. (n.d.). Procedure.
  • Alachem Co., Ltd. (n.d.). 76274-94-7 | Benzoyl chloride, 4-cyclopropyl-.
  • Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4 [Video]. (2022, February 21). YouTube.
  • Sigma-Aldrich. (n.d.). 4-CYCLOPROPYLBENZOYL CHLORIDE | 76274-94-7.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • BenchChem. (n.d.). 4-Cyclopropylbenzoyl chloride | 76274-94-7.
  • 4-CYCLOPROPYLBENZOYL CHLORIDE. (n.d.).
  • Acids to Acyl Chlorides, Part 1 [Video]. (2021, August 20). YouTube.
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions.
  • ChemTube3D. (n.d.).
  • Organic Syntheses Procedure. (n.d.). Benzoyl chloride, 4-pentyl.
  • Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides.
  • Reaction of Carboxylic Acids with Thionyl Chloride [Video]. (2013, December 8). YouTube.
  • Google Patents. (n.d.). EP3055292B1 - Process for preparing 4-[[(benzoyl)
  • Organic Syntheses Procedure. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride.
  • ChemicalBook. (n.d.). 4-Methoxybenzoyl chloride synthesis.
  • NIST WebBook. (n.d.). Benzoyl chloride, 4-chloro-.
  • What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. (2025, June 24).
  • BenchChem. (n.d.). Spectroscopic and Spectrometric Characterization of 4-(Chloromethyl)benzoyl chloride: A Technical Guide.
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Application Notes and Protocols: 4-Cyclopropylbenzoic Acid in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the strategic application of 4-cyclopropylbenzoic acid as a key reagent in multi-step organic synthesis, with a particular focus on its role in contemporary drug discovery and development. The unique physicochemical properties conferred by the cyclopropyl moiety—including enhanced metabolic stability, improved potency, and favorable pharmacokinetic profiles—have established this building block as a valuable tool in medicinal chemistry. This document delves into the causality behind its utility, offering detailed, field-proven protocols for its activation and subsequent derivatization through robust amide and Suzuki coupling reactions. A detailed multi-step synthesis of a key intermediate for a quinoxaline-based therapeutic agent is presented to exemplify the practical application of this compound in the construction of complex molecular architectures.

The Strategic Advantage of the Cyclopropyl Moiety in Medicinal Chemistry

The incorporation of a cyclopropyl group into a molecular scaffold is a well-established strategy in modern drug design.[1][2] This small, strained ring system is not merely a passive linker but an active contributor to the overall properties of a drug candidate. The 4-cyclopropylbenzoyl moiety, in particular, offers a unique combination of rigidity and lipophilicity that can profoundly influence a molecule's biological activity.

Key contributions of the cyclopropyl group include:

  • Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring renders it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] This can lead to an increased half-life and improved bioavailability of the drug molecule.

  • Enhanced Potency: The rigid nature of the cyclopropyl group can lock the molecule into a specific conformation that is optimal for binding to its biological target, thereby increasing potency.[2]

  • Improved Pharmacokinetics: The introduction of a cyclopropyl group can modulate a molecule's lipophilicity, impacting its absorption, distribution, metabolism, and excretion (ADME) profile in a predictable manner.[2]

  • Reduced Off-Target Effects: By enforcing a more defined three-dimensional structure, the cyclopropyl moiety can enhance binding selectivity, reducing interactions with unintended biological targets and minimizing off-target side effects.[2]

dot graph G { layout=neato; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"4-Cyclopropylbenzoic_Acid" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Enhanced_Metabolic_Stability" [label="Enhanced Metabolic Stability"]; "Improved_Potency" [label="Improved Potency"]; "Favorable_Pharmacokinetics" [label="Favorable Pharmacokinetics"]; "Reduced_Off-Target_Effects" [label="Reduced Off-Target Effects"]; "Drug_Candidate" [label="Successful Drug Candidate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"4-Cyclopropylbenzoic_Acid" -- "Enhanced_Metabolic_Stability" [len=1.5]; "4-Cyclopropylbenzoic_Acid" -- "Improved_Potency" [len=1.5]; "4-Cyclopropylbenzoic_Acid" -- "Favorable_Pharmacokinetics" [len=1.5]; "4-Cyclopropylbenzoic_Acid" -- "Reduced_Off-Target_Effects" [len=1.5]; "Enhanced_Metabolic_Stability" -- "Drug_Candidate" [len=1.5]; "Improved_Potency" -- "Drug_Candidate" [len=1.5]; "Favorable_Pharmacokinetics" -- "Drug_Candidate" [len=1.5]; "Reduced_Off-Target_Effects" -- "Drug_Candidate" [len=1.5]; } .dot

Figure 1: Strategic benefits of incorporating the 4-cyclopropylbenzoyl moiety.

Activation and Derivatization: Core Synthetic Methodologies

The carboxylic acid functionality of this compound serves as a versatile handle for a variety of chemical transformations. The two most common and powerful methods for its derivatization in multi-step synthesis are amide bond formation and Suzuki-Miyaura cross-coupling.

Amide Bond Formation: A Gateway to Diverse Functionality

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[4] The direct reaction between a carboxylic acid and an amine is generally inefficient. Therefore, activation of the carboxylic acid is necessary. A common and highly effective method is the conversion of this compound to its corresponding acyl chloride, 4-cyclopropylbenzoyl chloride. This activated intermediate readily reacts with a wide range of primary and secondary amines to form the desired amide products.

Protocol 1: Synthesis of 4-Cyclopropylbenzoyl Chloride

This protocol details the conversion of this compound to its highly reactive acyl chloride derivative.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
This compound1798-82-9162.191.0 eq
Oxalyl chloride79-37-8126.931.5 eq
N,N-Dimethylformamide (DMF)68-12-273.09Catalytic
Dichloromethane (DCM), anhydrous75-09-284.93Anhydrous

Experimental Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Slowly add oxalyl chloride (1.5 eq) to the solution at room temperature. Gas evolution will be observed.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-cyclopropylbenzoyl chloride, which can often be used in the next step without further purification.

Protocol 2: General Procedure for Amide Coupling with 4-Cyclopropylbenzoyl Chloride

This protocol outlines the coupling of the in situ generated or isolated 4-cyclopropylbenzoyl chloride with a generic amine.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
4-Cyclopropylbenzoyl chloride76274-94-7180.631.0 eq
Amine (primary or secondary)VariesVaries1.1 eq
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)121-44-8 / 7087-68-5101.19 / 129.241.5-2.0 eq
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous75-09-2 / 109-99-984.93 / 72.11Anhydrous

Experimental Procedure:

  • Dissolve the amine (1.1 eq) and triethylamine (or DIPEA) (1.5-2.0 eq) in anhydrous DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-cyclopropylbenzoyl chloride (1.0 eq) in the same anhydrous solvent to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

dot graph G { layout=neato; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Start" [label="this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Activation" [label="Activation\n(e.g., with Oxalyl Chloride)"]; "Intermediate" [label="4-Cyclopropylbenzoyl Chloride", shape=box, style=dashed]; "Coupling" [label="Amide Coupling\n(with Primary/Secondary Amine)"]; "Product" [label="4-Cyclopropylbenzamide Derivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Activation" [len=1.5]; "Activation" -> "Intermediate" [len=1.5]; "Intermediate" -> "Coupling" [len=1.5]; "Coupling" -> "Product" [len=1.5]; } .dot

Figure 2: Workflow for the synthesis of 4-cyclopropylbenzamide derivatives.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, particularly between sp2-hybridized carbon atoms.[5] To utilize this compound in this context, it must first be converted to a suitable coupling partner, such as an aryl halide or a boronic acid derivative. A common strategy involves the synthesis of 4-bromo-1-cyclopropylbenzene, which can then be coupled with a variety of boronic acids or their esters.

Protocol 3: Suzuki-Miyaura Coupling of a 4-Cyclopropylphenyl Derivative

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 4-cyclopropyl-substituted aryl halide with a generic boronic acid.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
4-Bromo-1-cyclopropylbenzene1124-34-1197.071.0 eq
Aryl or Heteroaryl Boronic AcidVariesVaries1.2 eq
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.02-0.05 eq
Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand603-35-0280.390.04-0.10 eq
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)584-08-7 / 534-17-8138.21 / 325.822.0-3.0 eq
1,4-Dioxane or Toluene and Water123-91-1 / 108-88-388.11 / 92.14Solvent

Experimental Procedure:

  • In a reaction vessel, combine 4-bromo-1-cyclopropylbenzene (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂), the phosphine ligand (e.g., PCy₃), and the base (e.g., K₂CO₃).

  • Add the solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 v/v).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

dot graph G { layout=neato; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Start" [label="4-Bromo-1-cyclopropylbenzene", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Coupling_Partner" [label="Aryl/Heteroaryl\nBoronic Acid"]; "Suzuki_Coupling" [label="Suzuki-Miyaura\nCross-Coupling", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Product" [label="4-Cyclopropyl-Substituted\nBiaryl", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -- "Suzuki_Coupling" [len=1.5]; "Coupling_Partner" -- "Suzuki_Coupling" [len=1.5]; "Suzuki_Coupling" -- "Product" [len=1.5]; } .dot

Figure 3: General scheme for Suzuki-Miyaura cross-coupling.

Application in Multi-Step Synthesis: Synthesis of a Quinoxaline-Based Intermediate

To illustrate the practical utility of this compound in a complex synthesis, this section details the preparation of a key intermediate for a quinoxaline-based therapeutic agent. Quinoxaline derivatives are prevalent in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The following multi-step synthesis showcases the sequential application of the activation and amide coupling protocols described above.

Target Intermediate: (S)-N-((3S,5R)-1-(4-cyclopropylbenzoyl)-5-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-pyrrolidin-3-yl)-N-methyl-3-oxo-3,4-dihydro-2H-benzo[b][2][6]oxazine-8-carboxamide

dot graph G { layout=neato; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Step1" [label="Step 1: Activation of\nthis compound"]; "Step2" [label="Step 2: Amide Coupling with\nPyrrolidine Intermediate"]; "Step3" [label="Step 3: Further Functionalization\n(Amide Coupling)"]; "Final_Product" [label="Target Quinoxaline Intermediate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Step1" -> "Step2" [label="4-Cyclopropylbenzoyl Chloride"]; "Step2" -> "Step3" [label="Acylated Pyrrolidine"]; "Step3" -> "Final_Product"; } .dot

Figure 4: Multi-step synthesis workflow for the target intermediate.

Step 1: Synthesis of 4-Cyclopropylbenzoyl Chloride

  • Follow Protocol 1 as described in section 2.1.

Step 2: Amide Coupling with a Chiral Pyrrolidine Intermediate

This step involves the coupling of 4-cyclopropylbenzoyl chloride with a pre-synthesized chiral pyrrolidine derivative.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
4-Cyclopropylbenzoyl chloride76274-94-7180.631.0 eq
(S)-((3S,5R)-5-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)pyrrolidin-3-yl)(methyl)amine(Not readily available)(Varies)1.1 eq
Diisopropylethylamine (DIPEA)7087-68-5129.242.0 eq
Dichloromethane (DCM), anhydrous75-09-284.93Anhydrous

Experimental Procedure:

  • Dissolve the chiral pyrrolidine amine (1.1 eq) and DIPEA (2.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add a solution of 4-cyclopropylbenzoyl chloride (1.0 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up the reaction as described in Protocol 2 to obtain the acylated pyrrolidine intermediate.

Step 3: Synthesis of the Final Target Intermediate

The final step involves another amide coupling reaction to introduce the benzoxazine carboxamide moiety.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
Acylated Pyrrolidine Intermediate from Step 2(Varies)(Varies)1.0 eq
3-Oxo-3,4-dihydro-2H-benzo[b][2][6]oxazine-8-carboxylic acid(Not readily available)(Varies)1.1 eq
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)148893-10-1380.231.2 eq
Diisopropylethylamine (DIPEA)7087-68-5129.243.0 eq
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09Anhydrous

Experimental Procedure:

  • Dissolve the acylated pyrrolidine intermediate (1.0 eq), the benzoxazine carboxylic acid (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir at room temperature for 12-16 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the final target intermediate.

Conclusion

This compound is a versatile and highly valuable reagent in multi-step organic synthesis, particularly within the realm of drug discovery. Its strategic incorporation can significantly enhance the developability of a drug candidate by improving key ADME and potency parameters. The robust and well-established protocols for its activation and subsequent derivatization via amide and Suzuki couplings provide medicinal chemists with a reliable toolkit for the construction of complex and biologically active molecules. The detailed synthesis of the quinoxaline-based intermediate serves as a practical testament to the power and utility of this important building block.

References

  • Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hep
  • Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
  • Quinoxaline synthesis. Organic Chemistry Portal. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Audrey Yun Li. [Link]
  • ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions.
  • This compound | C10H10O2. PubChem. [Link]
  • Metabolism of cyclopropyl groups. Hypha Discovery. [Link]
  • The amide group and its preparation methods by acid-amine coupling reactions: an overview.
  • Amide Synthesis. Fisher Scientific. [Link]
  • Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses. [Link]
  • Recent Advances in the Synthesis of Pyrrolidines.
  • Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research. [Link]
  • Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PubMed Central. [Link]

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Application Notes and Protocols: Amide Coupling with 4-Cyclopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclopropyl Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the cyclopropyl group has emerged as a privileged structural motif. Its incorporation into drug candidates can profoundly influence a molecule's pharmacological profile, often enhancing metabolic stability, improving binding affinity, and modulating lipophilicity.[1] 4-Cyclopropylbenzoic acid is a key building block that introduces this valuable functionality. The formation of amide bonds is one of the most frequently employed reactions in drug discovery, making robust and efficient protocols for the coupling of this compound with a diverse range of amines essential for the rapid synthesis of novel chemical entities.[2][3]

This guide provides detailed experimental procedures for the amide coupling of this compound, focusing on two widely adopted and effective coupling reagents: HATU and EDC in combination with HOBt. The causality behind experimental choices, troubleshooting advice, and mechanistic insights are provided to empower researchers to successfully synthesize their target amides.

Physicochemical Properties of this compound

A foundational understanding of the starting material's properties is crucial for designing a successful reaction.

PropertyValueSource
Molecular FormulaC₁₀H₁₀O₂[4]
Molecular Weight162.19 g/mol [1]
Physical FormWhite to off-white solid[5]
SolubilitySparingly soluble in water, more soluble in organic solvents like DMF, DCM, and alcohols.[5][6][7][8]

Choosing the Right Coupling Reagent: A Strategic Decision

The selection of a coupling reagent is a critical parameter that dictates the efficiency and success of an amide bond formation.[9] For this compound, which is an aromatic carboxylic acid without extreme steric hindrance, several options are viable. We will focus on two of the most reliable and commonly used systems.

Protocol 1: HATU-Mediated Amide Coupling

Expertise & Experience: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) is a third-generation uronium-based coupling reagent renowned for its high efficiency, fast reaction kinetics, and low racemization rates. It is particularly effective for coupling a wide range of carboxylic acids and amines, including those with moderate steric bulk.[2] The mechanism involves the rapid formation of a highly reactive OAt-active ester, which readily undergoes nucleophilic attack by the amine.

Reaction Workflow:

HATU_Workflow cluster_preactivation Pre-activation cluster_coupling Coupling cluster_workup Work-up & Purification Carboxylic_Acid This compound Active_Ester OAt-Active Ester Intermediate Carboxylic_Acid->Active_Ester Activation HATU HATU HATU->Active_Ester Base DIPEA Base->Active_Ester Solvent Anhydrous DMF/DCM Solvent->Active_Ester Amine Amine Substrate Amide_Product Desired Amide Active_Ester->Amide_Product Nucleophilic Attack Amine->Amide_Product Workup Aqueous Work-up Amide_Product->Workup Purification Column Chromatography Workup->Purification

Caption: HATU-mediated amide coupling workflow.

Detailed Step-by-Step Protocol:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Reagent Addition: Add HATU (1.0-1.2 eq) to the solution, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for the efficient formation of the active ester intermediate.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Quenching and Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acidic solution (e.g., 1N HCl or saturated NH₄Cl), followed by a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine. These washes are critical to remove unreacted starting materials, the base, and byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

Expertise & Experience: The use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), is a classic and cost-effective method for amide bond formation. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] However, this intermediate can rearrange to a non-reactive N-acylurea. HOBt acts as a scavenger for the O-acylisourea, forming an HOBt-ester that is more stable and less prone to racemization, yet still highly reactive towards amines. The water-soluble nature of EDC and its urea byproduct simplifies purification through aqueous work-up.

Reaction Mechanism:

EDC_HOBt_Mechanism Carboxylic_Acid This compound (R-COOH) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea Activation EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt-Ester Intermediate O_Acylisourea->HOBt_Ester Trapping HOBt HOBt HOBt->HOBt_Ester Amide_Product Amide Product (R-CONH-R') HOBt_Ester->Amide_Product Coupling Amine Amine (R'-NH₂) Amine->Amide_Product

Caption: EDC/HOBt-mediated amide coupling mechanism.

Detailed Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.0-1.2 eq) in an anhydrous solvent such as DMF or DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is important to control the reactivity of the O-acylisourea intermediate and minimize side reactions.

  • EDC Addition: Add EDC hydrochloride (1.0-1.5 eq) to the cooled solution.

  • Activation: Stir the mixture at 0 °C for 30-60 minutes.

  • Amine and Base Addition: Add the amine (1.0-1.2 eq) followed by a tertiary amine base like triethylamine (TEA) or DIPEA (1.5-2.0 eq) to neutralize the hydrochloride salt of EDC and the protonated amine.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product via flash column chromatography or recrystallization to obtain the desired amide.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Incomplete activation of the carboxylic acid.- Deactivation of the amine (protonation).- Steric hindrance.- Presence of water.- Ensure the use of a more potent coupling reagent like HATU, especially for hindered substrates.[11]- Use a non-nucleophilic base (e.g., DIPEA) to prevent acid-base reaction between the carboxylic acid and amine.[2]- For highly hindered substrates, consider converting the carboxylic acid to an acyl fluoride.[11][12]- Use anhydrous solvents and reagents.
Side Reactions - Racemization of chiral centers (if applicable).- Formation of N-acylurea byproduct with carbodiimides.- Use additives known to suppress racemization, such as HOBt or HOAt.[9]- Run the reaction at a lower temperature.- The use of HOBt minimizes the formation of N-acylurea.
Difficult Purification - Similar polarities of product and starting materials.- Presence of coupling agent byproducts (e.g., dicyclohexylurea if DCC is used).- Perform a thorough aqueous work-up to remove water-soluble impurities.[13]- Optimize the chromatography eluent system.- Consider recrystallization as an alternative purification method.

Conclusion

The amide coupling of this compound is a fundamental transformation for the synthesis of novel molecules in drug discovery. By understanding the principles behind the selection of coupling reagents and reaction conditions, researchers can effectively and efficiently synthesize their desired amide products. The detailed protocols for HATU and EDC/HOBt-mediated couplings provided herein offer reliable starting points for a wide range of amine substrates. Careful execution, monitoring, and purification are key to achieving high yields and purity.

References

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11049-11053. [Link]
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 11(2), 133-146. [Link]
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • National Center for Biotechnology Information. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • National Center for Biotechnology Information. (2015). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PubMed Central. [Link]
  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5856-5864. [Link]
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - Common Conditions.
  • MySkinRecipes. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). 4-Propylbenzoic acid. PubChem Compound Database.
  • Chemistry LibreTexts. (2019). 4.4 Solubility.
  • Scribd. (2015). Solubility of Benzoic Acid in Organic Solvents.
  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
  • ResearchGate. (2025). (PDF) Solubility of Benzoic Acid in Mixed Solvents.
  • ResearchGate. (n.d.). Optimization of the reaction conditions of amide synthesis.
  • Luxembourg Bio Technologies. (n.d.). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Coupling Reagent for Peptide Synthesis.

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Application Notes & Protocols: 4-Cyclopropylbenzoic Acid in the Preparation of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Inflammatory diseases represent a significant global health challenge, driving continuous research into novel, more effective, and safer therapeutic agents. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily acting through the inhibition of cyclooxygenase (COX) enzymes.[1][2] This application note details the strategic use of 4-cyclopropylbenzoic acid as a pivotal building block in the synthesis of next-generation anti-inflammatory agents. We explore the unique physicochemical properties of the cyclopropyl moiety and its role in enhancing pharmacological profiles.[3][4][5] Detailed synthetic protocols, structure-activity relationship (SAR) insights, and methodologies for biological evaluation are provided for researchers and drug development professionals.

Introduction: The Rationale for Cyclopropyl Scaffolds in Anti-Inflammatory Drug Design

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation underlies numerous diseases, including arthritis and cardiovascular conditions.[6] The development of selective COX-2 inhibitors was a major advance, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[2][7] However, the quest for agents with improved efficacy and safety profiles is ongoing.[8]

The strategic incorporation of specific chemical motifs is a key strategy in modern medicinal chemistry. This compound has emerged as a valuable starting material, primarily due to the unique advantages conferred by the cyclopropyl group.[9][10][11] This small, strained carbocycle is not merely a passive linker but an active contributor to a molecule's therapeutic potential.[5][12]

Key contributions of the cyclopropyl moiety include:

  • Enhanced Metabolic Stability: The cyclopropyl ring is resistant to common metabolic degradation pathways, which can increase a drug's in vivo half-life.[4]

  • Improved Potency and Binding Affinity: Its rigid, three-dimensional structure can lock the parent molecule into a bioactive conformation, promoting a more favorable and entropically stable interaction with the target enzyme's binding site.[4][5][13]

  • Increased Selectivity: The defined spatial arrangement of the cyclopropyl group can enhance binding selectivity for the target, such as the COX-2 isoform, thereby reducing off-target effects.[3][5]

  • Favorable Physicochemical Properties: It can modulate lipophilicity and other properties that influence absorption, distribution, metabolism, and excretion (ADME).[10][13]

The unique electronic nature of the cyclopropyl ring, with its enhanced p-character, further distinguishes it from simple alkyl groups, allowing for unique interactions with biological targets.[3][13]

G cluster_0 Properties of Cyclopropyl Moiety cluster_1 Pharmacological Advantages Rigidity Rigidity Enhanced Potency Enhanced Potency Rigidity->Enhanced Potency Locks Bioactive Conformation Metabolic Stability Metabolic Stability Favorable ADME Profile Favorable ADME Profile Metabolic Stability->Favorable ADME Profile Increases Half-Life Unique Electronics Unique Electronics Unique Electronics->Enhanced Potency Optimizes Target Interaction Improved Selectivity Improved Selectivity Enhanced Potency->Improved Selectivity Reduced Off-Target Effects Reduced Off-Target Effects Improved Selectivity->Reduced Off-Target Effects

Caption: Benefits of the cyclopropyl group in drug design.

Synthetic Strategy: From this compound to a Selective COX-2 Inhibitor

A proven strategy for developing selective COX-2 inhibitors involves the synthesis of 1,5-diarylpyrazole structures, exemplified by the commercial drug Celecoxib.[14] The benzenesulfonamide moiety is a critical pharmacophore for achieving COX-2 selectivity.[7][15] We present a representative synthetic pathway to a novel Celecoxib analogue, replacing the p-tolyl group with a 4-cyclopropylphenyl moiety derived from this compound. This modification leverages the aforementioned benefits of the cyclopropyl group to potentially enhance the anti-inflammatory profile.

The overall workflow involves a three-step process:

  • Activation of this compound to a more reactive species.

  • Condensation with a fluorinated ketone to form a key β-diketone intermediate.

  • Cyclization with 4-sulfamoylphenylhydrazine to construct the central pyrazole ring, yielding the final active pharmaceutical ingredient (API).

G A 4-Cyclopropylbenzoic Acid B Activation (e.g., SOCl₂) A->B C 4-Cyclopropylbenzoyl Chloride B->C D Claisen Condensation C->D E 1-(4-Cyclopropylphenyl)-4,4,4- trifluorobutane-1,3-dione D->E F Cyclization with 4-Sulfamoylphenylhydrazine E->F G Final API: COX-2 Inhibitor F->G

Caption: Synthetic workflow for a COX-2 inhibitor.

Detailed Experimental Protocols

Disclaimer: These protocols are representative and should be performed by qualified personnel in a suitable laboratory setting with all appropriate safety precautions.

Protocol 1: Synthesis of 4-cyclopropylbenzoyl chloride (Activation)

Rationale: Conversion of the carboxylic acid to an acid chloride dramatically increases its electrophilicity, making it amenable to the subsequent Claisen condensation. Thionyl chloride is a common and effective reagent for this transformation.

  • Materials:

    • This compound (1.0 eq)

    • Thionyl chloride (SOCl₂) (2.0 eq)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Suspend this compound in anhydrous DCM in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (N₂ or Ar).

    • Add a catalytic drop of DMF.

    • Slowly add thionyl chloride to the suspension at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

    • Cool the mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.

    • The resulting crude 4-cyclopropylbenzoyl chloride, an oil or low-melting solid, is typically used in the next step without further purification.

Protocol 2: Synthesis of 1-(4-cyclopropylphenyl)-4,4,4-trifluorobutane-1,3-dione (Condensation)

Rationale: The Claisen condensation is a classic carbon-carbon bond-forming reaction that creates the β-diketone core. A strong base, such as sodium hydride, is required to deprotonate the ketone, forming the nucleophilic enolate.

  • Materials:

    • 4-Cyclopropylbenzoyl chloride (from Protocol 1) (1.0 eq)

    • 1,1,1-Trifluoroacetone (1.1 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Anhydrous diethyl ether or THF

  • Procedure:

    • Carefully wash the sodium hydride with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere.

    • Cool the suspension to 0 °C and add 1,1,1-trifluoroacetone dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of 4-cyclopropylbenzoyl chloride in anhydrous diethyl ether dropwise to the reaction mixture.

    • After addition, allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction cautiously by the slow addition of aqueous HCl (1M) until the mixture is acidic.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired β-diketone.

Protocol 3: Synthesis of 4-[5-(4-cyclopropylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Final API)

Rationale: This is a classic pyrazole synthesis via the Knorr condensation. The hydrazine derivative reacts with the two carbonyls of the β-diketone, followed by dehydration, to form the stable aromatic pyrazole ring.

  • Materials:

    • 1-(4-Cyclopropylphenyl)-4,4,4-trifluorobutane-1,3-dione (from Protocol 2) (1.0 eq)

    • 4-Sulfamoylphenylhydrazine hydrochloride (1.0 eq)

    • Ethanol

  • Procedure:

    • Dissolve the β-diketone intermediate and 4-sulfamoylphenylhydrazine hydrochloride in ethanol.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

    • If precipitation occurs, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final compound as a pure solid.

    • Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Structure-Activity Relationship (SAR) and Biological Evaluation

The synthesized compound's activity is governed by the interplay of its structural components. The table below summarizes the expected role of each key moiety.

MoietyExpected Role in Biological ActivitySupporting Rationale
4-Cyclopropylphenyl Group Binds to the hydrophobic side pocket of COX-2; enhances potency and metabolic stability.The rigid cyclopropyl group provides a defined conformation for optimal binding and is resistant to oxidative metabolism.[3][4][5]
Trifluoromethyl Group Increases binding affinity and contributes to COX-2 selectivity.The electron-withdrawing nature and size of the CF₃ group are known to be favorable for COX-2 inhibition.[14][16]
Pyrazole Core Acts as the central scaffold, correctly orienting the two aryl substituents for COX-2 binding.Diaryl heterocycles are a hallmark of selective COX-2 inhibitors.[7][14][15]
Benzenesulfonamide Moiety Inserts into a secondary pocket of the COX-2 active site, crucial for isoform selectivity.This polar group interacts with specific amino acid residues present in COX-2 but not COX-1.[7][15]
Protocol for Biological Evaluation

A systematic evaluation is critical to characterize the pharmacological profile of the newly synthesized agent.

G cluster_0 In Vitro Assays cluster_1 In Vivo Models Start Synthesized Compound A COX-1/COX-2 Inhibition Assay Start->A B Determine IC₅₀ Values & Selectivity Index A->B C Carrageenan-Induced Paw Edema (Rat) B->C Promising candidates E Ulcerogenic Potential Study B->E Promising candidates D Assess Anti-inflammatory Efficacy (% Inhibition) C->D F Evaluate Gastric Tolerance E->F

Caption: Workflow for pharmacological evaluation.

  • In Vitro COX Inhibition Assay: The primary screen involves determining the compound's inhibitory concentration (IC₅₀) against purified COX-1 and COX-2 enzymes. This allows for the calculation of the COX-2 selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2), a key indicator of potential gastrointestinal safety.[17][18]

  • In Vivo Anti-Inflammatory Activity: The carrageenan-induced rat paw edema model is a standard method to assess in vivo efficacy.[8][19][20] The reduction in paw swelling after administration of the test compound, compared to a control group, demonstrates its anti-inflammatory effect.

  • Gastrointestinal Safety Profile: The ulcerogenic potential is evaluated by administering the compound to animals (typically rats) for a set period, followed by examination of the gastric mucosa for signs of damage or ulceration.[1][19]

Conclusion

This compound serves as an exemplary starting material for the rational design of advanced anti-inflammatory agents. The cyclopropyl moiety imparts a unique combination of rigidity, metabolic stability, and electronic properties that can significantly enhance the pharmacological profile of drug candidates.[3][4][5][13] The synthetic and evaluative protocols outlined here provide a clear framework for researchers to explore the potential of this versatile building block in the development of safer and more potent inhibitors of inflammatory pathways. Future work could focus on further derivatization to optimize ADME properties and explore additional therapeutic applications.

References

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  • The Crucial Role of Cyclopropane Deriv
  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PubMed Central. [Link]
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • Synthesis of Celecoxib and Structural Analogs- A Review - ResearchG
  • New celecoxib derivatives as anti-inflamm
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF - ResearchG
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. [Link]
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. | Semantic Scholar. [Link]
  • Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl)
  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC - PubMed Central. [Link]
  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - MDPI. [Link]
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PubMed Central. [Link]
  • Synthesis and Pharmacological Evaluation of Antiinflamm
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. [Link]
  • Anti-Inflammatory and Antioxidant Activities of Lipophilic Fraction from Liriope platyphylla Seeds Using Network Pharmacology, Molecular Docking, and In Vitro Experiments - MDPI. [Link]
  • Some reported selective COX-2 inhibitors (A–H) and the designed compounds (I). [Link]
  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid - MDPI. [Link]
  • 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors - PubMed. [Link]
  • (PDF)
  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC - PubMed Central. [Link]
  • This compound | C10H10O2 | CID 282064 - PubChem - NIH. [Link]
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
  • Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity - PubMed. [Link]
  • Cyclooxygenase-2 inhibitor - Wikipedia. [Link]
  • Design, synthesis and pharmacological evaluation of CVIB, a codrug of carvacrol and ibuprofen as a novel anti-inflammatory agent | Request PDF - ResearchG
  • Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities - PubMed. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Cyclopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for optimizing the Suzuki-Miyaura cross-coupling of 4-cyclopropylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of coupling this unique substrate. The presence of the cyclopropyl group and the carboxylic acid moiety introduces specific challenges that require careful consideration of reaction parameters. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the success of your synthetic endeavors.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound with various aryl halides.

Q1: My reaction shows low to no conversion of the starting materials. What are the primary factors to investigate?

A1: Low reactivity in the Suzuki coupling of this compound can stem from several factors, primarily related to catalyst deactivation and inefficient transmetalation.

  • Catalyst and Ligand Selection: The electronic nature of this compound can influence the efficiency of the catalytic cycle. While standard catalysts like Pd(PPh₃)₄ can be effective, more challenging couplings may benefit from more robust systems.

    • Recommendation: For deactivated or sterically hindered aryl chlorides, consider using a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[1] N-heterocyclic carbene (NHC) ligands are also excellent alternatives for promoting the oxidative addition of challenging substrates.[2]

  • Base Selection and Stoichiometry: The base plays a crucial role in the activation of the boronic acid for transmetalation.[2] The carboxylic acid on your substrate will react with the base, so it's essential to use a sufficient excess.

    • Recommendation: Start with at least 3 equivalents of a moderately strong inorganic base like K₂CO₃ or K₃PO₄.[3][4] For particularly stubborn reactions, stronger bases like Cs₂CO₃ can be beneficial.[5] Ensure the base is finely powdered to maximize its surface area and reactivity.

  • Solvent Choice and Degassing: The choice of solvent can significantly impact the solubility of your reagents and the stability of the catalyst. Oxygen can deactivate the palladium catalyst, making thorough degassing critical.

    • Recommendation: Aprotic polar solvents like dioxane, THF, or toluene are generally good starting points.[6] A mixture of an organic solvent and water (e.g., toluene/water) can sometimes accelerate the reaction.[7] Ensure your solvents are anhydrous and have been thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.

Q2: I'm observing significant formation of a homocoupling byproduct from my aryl halide. How can I minimize this?

A2: Homocoupling of the aryl halide is a common side reaction in Suzuki couplings, often exacerbated by suboptimal reaction conditions.

  • Reaction Temperature: Higher temperatures can sometimes promote homocoupling.

    • Recommendation: Try running the reaction at a lower temperature for a longer period. While many Suzuki couplings are run at elevated temperatures (80-110 °C), some catalyst systems are active at room temperature, which can help minimize side reactions.[2]

  • Purity of Reagents: Impurities in your aryl halide or boronic acid can sometimes trigger side reactions.

    • Recommendation: Ensure your starting materials are of high purity. If necessary, recrystallize or purify them before use.

  • Ligand Choice: The ligand can influence the relative rates of the desired cross-coupling and undesired homocoupling.

    • Recommendation: Experiment with different phosphine ligands. Bulky, electron-rich ligands can often favor the desired cross-coupling pathway.

Q3: My product is contaminated with a significant amount of the dehalogenated starting material (aryl halide without the halogen). What causes this and how can I prevent it?

A3: The formation of a dehalogenated byproduct, also known as hydrodehalogenation or protodehalogenation, is a known side reaction in palladium-catalyzed cross-coupling reactions.[8]

  • Source of Hydride: This side reaction occurs when a hydride source is present in the reaction mixture, which can react with the palladium intermediate.[6] Potential hydride sources include certain bases, solvents (like alcohols), or impurities.

    • Recommendation:

      • Base: Avoid using bases that can act as hydride donors.

      • Solvent: Use anhydrous aprotic solvents like dioxane, THF, or toluene.[8] If you suspect your solvent is the issue, try a different one.

      • Reaction Setup: Ensure your reaction is performed under strictly anhydrous and inert conditions.

Frequently Asked Questions (FAQs)

Q1: How does the cyclopropyl group on the benzoic acid affect the Suzuki coupling reaction?

The cyclopropyl group is generally considered to be a relatively inert and stable functional group under typical Suzuki coupling conditions. Its primary influence is electronic; it can act as a weak electron-donating group through sigma-pi conjugation, which can slightly modulate the reactivity of the boronic acid. However, it is not expected to directly interfere with the catalytic cycle.

Q2: Can the carboxylic acid group on this compound interfere with the reaction?

Yes, the carboxylic acid group can influence the reaction in several ways:

  • Reaction with the Base: As mentioned earlier, the acidic proton of the carboxylic acid will be deprotonated by the base. It's crucial to account for this by using a sufficient excess of base to ensure enough is available to activate the boronic acid.[9]

  • Coordination to Palladium: The resulting carboxylate anion can potentially coordinate to the palladium center, which may inhibit the catalytic activity.[1][9] The use of bulky ligands can often mitigate this by sterically hindering the coordination of the carboxylate.

  • Solubility: The presence of the carboxylic acid can affect the solubility of the starting material in common organic solvents. A biphasic solvent system or the use of a co-solvent may be necessary to ensure all reagents are in solution.[9]

Q3: What is the general mechanism for the Suzuki coupling reaction?

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[10] The three main steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex.[10][11]

  • Transmetalation: The organoboron species (activated by the base) transfers its organic group to the palladium center, displacing the halide.[10][11]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]

Suzuki_Coupling_Cycle

Q4: What are the recommended starting conditions for a Suzuki coupling with this compound?

For a typical Suzuki coupling of an aryl bromide with this compound, a good starting point would be:

Parameter Recommendation Rationale
Palladium Source Pd(OAc)₂ (2-5 mol%)Air-stable and effective precatalyst.
Ligand SPhos or XPhos (4-10 mol%)Bulky, electron-rich ligand to promote oxidative addition and prevent catalyst deactivation.
Base K₂CO₃ or K₃PO₄ (3 equivalents)Moderately strong base to activate the boronic acid and neutralize the carboxylic acid.
Solvent Toluene or Dioxane (anhydrous)Aprotic solvent to avoid side reactions.
Temperature 80-110 °CSufficient to drive the reaction to completion in a reasonable timeframe.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the palladium catalyst.

Q5: How can I monitor the progress of my reaction?

The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by techniques such as:

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the conversion of starting materials and the presence of any byproducts.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.

Experimental Protocol: General Procedure for Suzuki Coupling of an Aryl Bromide with this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02-0.05 equiv) and the ligand (e.g., SPhos, 0.04-0.10 equiv), followed by the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

troubleshooting_workflow start Low or No Conversion check_catalyst Is the catalyst/ligand system appropriate? start->check_catalyst change_catalyst Switch to a more active catalyst system (e.g., Pd(OAc)₂/SPhos) check_catalyst->change_catalyst No check_base Is the base and its stoichiometry correct? check_catalyst->check_base Yes change_catalyst->check_base adjust_base Increase base equivalents (≥3 eq.) or switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃) check_base->adjust_base No check_conditions Are the reaction conditions (solvent, temp, inertness) optimal? check_base->check_conditions Yes adjust_base->check_conditions adjust_conditions Ensure anhydrous, degassed solvent and strict inert atmosphere. Optimize temperature. check_conditions->adjust_conditions No success Reaction Successful check_conditions->success Yes adjust_conditions->success

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Organic & Biomolecular Chemistry.
  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
  • ResearchGate. (PDF)
  • The Journal of Organic Chemistry. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. [Link]
  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acidsa. [Link]
  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
  • wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
  • ResearchGate. Role of a base in Suzuki-Miyaura reaction. [Link]
  • New Journal of Chemistry. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. [Link]
  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]
  • Organometallics. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]
  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
  • PubMed. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]
  • ResearchGate. Optimization of conditions in the Suzuki-Miyaura coupling reaction a. [Link]
  • Illinois Experts. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • Audrey Yun Li. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. [Link]
  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
  • Reddit. Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry. [Link]

Sources

Technical Support Center: Purification of 4-Cyclopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-cyclopropylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this compound. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the purification of this compound.

Q1: My crude this compound is an off-white or yellowish solid. What are the likely impurities?

A1: The coloration in your crude product typically arises from residual starting materials, by-products from the synthesis, or degradation products. Common impurities can include unreacted starting materials like 4-bromobenzoic acid or cyclopropylboronic acid if a Suzuki coupling was performed, or residual catalysts. The synthesis of this compound can sometimes involve strongly colored intermediates or by-products which, even in trace amounts, can impart a noticeable color to the final product.

Q2: What is the expected melting point of pure this compound, and how can I use it to assess purity?

A2: The reported melting point of this compound is in the range of 221-224°C.[1][2] A broad melting point range or a melting point significantly lower than this range is a strong indicator of the presence of impurities. As a general principle in organic chemistry, impurities tend to depress and broaden the melting point range of a solid. A sharp melting point within the expected range is a good, albeit not definitive, indicator of high purity.

Q3: Is this compound soluble in water?

A3: this compound has low solubility in cold water but is more soluble in hot water.[3][4] It is generally more soluble in organic solvents.[3] This differential solubility is a key property exploited in its purification by recrystallization.

Q4: What are the primary safety concerns when handling this compound and the solvents for its purification?

A4: this compound is harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The organic solvents used for purification, such as ethanol, ethyl acetate, and hexanes, are flammable and should be handled with care, away from ignition sources. Always consult the Safety Data Sheet (SDS) for detailed safety information.

Troubleshooting Purification Challenges

This section provides a more in-depth look at specific issues you might encounter during the purification of this compound and offers systematic approaches to resolve them.

Issue 1: Poor Recovery After Recrystallization

Symptom: You observe a significant loss of your product after performing a recrystallization.

Causality and Troubleshooting Workflow:

Poor recovery is often a result of using an excessive amount of solvent, cooling the solution too rapidly, or premature filtration. The goal of recrystallization is to create a supersaturated solution upon cooling, which allows the desired compound to crystallize while impurities remain in the mother liquor.

Caption: Troubleshooting workflow for poor recrystallization recovery.

Detailed Protocol: Recrystallization of this compound from Ethanol

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. It is crucial to add the hot solvent portion-wise to avoid using an excess, which would lead to low recovery.[6]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals.[7][8] Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.

Issue 2: Inefficient Separation with Acid-Base Extraction

Symptom: After performing an acid-base extraction, you find that your product is still contaminated with neutral or basic impurities, or you have a low yield of the desired acid.

Causality and Troubleshooting Workflow:

Inefficient separation can be due to incomplete extraction (incorrect pH), emulsion formation, or back-extraction of the product. The principle of acid-base extraction relies on the differential solubility of the acidic compound and its corresponding salt in organic and aqueous layers.[9][10]

Sources

Technical Support Center: Navigating the Scale-Up of 4-Cyclopropylbenzoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and scale-up of 4-Cyclopropylbenzoic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this important building block from bench-scale synthesis to larger-scale production. This compound is a key intermediate in the synthesis of various pharmaceuticals, valued for the metabolic stability and binding affinity imparted by its cyclopropyl group.[1] However, its production is not without challenges.

This document provides in-depth, field-proven insights in a direct question-and-answer format, addressing common pain points from reaction initiation to final product purification. We will explore the causality behind experimental choices to empower you with a robust, self-validating process.

Overview of Synthetic Strategies

The two most prevalent routes for synthesizing this compound at scale involve either a Grignard reaction or a Suzuki-Miyaura cross-coupling reaction. The choice between them often depends on raw material availability, cost, and the specific capabilities of the manufacturing facility.

Synthesis_Pathways A 4-Bromotoluene G Grignard Reagent from 4-Bromotoluene A->G B 4-Halophenyl Starting Material (e.g., 4-Bromobenzoic acid derivative) H 4-Bromophenyl Grignard Reagent B->H + Mg p2 B->p2 C Cyclopropyl Grignard Reagent (c-PrMgBr) D Cyclopropylboronic Acid or Ester E 4-Cyclopropyltoluene F This compound E->F Oxidation (e.g., KMnO4, O2/Co(OAc)2) p1 G->p1 H->F + CO2 (Carboxylation) p1->E + c-Pr-X (Coupling) p2->F + Cyclopropylboronic Acid (Suzuki Coupling)

Caption: Common synthetic pathways to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

The most common industrial routes are:

  • Grignard Reaction: This involves forming a Grignard reagent from a 4-halophenyl starting material (like 4-bromotoluene, which is then oxidized, or a protected 4-bromobenzoic acid) and reacting it with carbon dioxide (dry ice). This is a classic and cost-effective method but is highly sensitive to moisture and air.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction joins an aryl halide (e.g., a 4-bromobenzoate ester) with cyclopropylboronic acid or its esters.[2][3] This route often offers higher yields and functional group tolerance but requires careful control of the catalyst system and removal of residual palladium from the final product.[4]

Q2: What are the typical impurities I should expect during scale-up?

Common impurities are process-dependent:

  • Grignard Route:

    • Biphenyl derivatives: Formed by the coupling of the Grignard reagent with unreacted aryl halide.

    • Unreacted starting material: 4-bromotoluene or other precursors.

    • Benzene/Toluene: From the protonation of the Grignard reagent by trace water.

  • Suzuki Coupling Route:

    • De-boronated starting material: (e.g., benzoic acid if starting from 4-bromobenzoic acid).

    • Homo-coupling products: Biaryl compounds from the coupling of two aryl halide molecules.

    • Residual Palladium: A critical impurity for pharmaceutical applications that must be removed to parts-per-million (ppm) levels.[4]

Q3: What are the most critical safety precautions for this synthesis?

  • Grignard Reagent: The formation of Grignard reagents is exothermic and can become vigorous. The reagents are highly reactive with water, protic solvents, and atmospheric oxygen and carbon dioxide.[5] All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Diethyl ether, a common solvent, is extremely flammable and volatile.[5]

  • Reagents and Product: this compound and its precursors can cause skin, eye, and respiratory irritation.[6][7][8] Always use appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9] Ensure adequate ventilation or work in a fume hood.[9][10]

  • Palladium Catalysts: Palladium catalysts, especially when finely divided, can be pyrophoric. Handle with care under an inert atmosphere.

Troubleshooting Guide: From Reaction to Isolation

This section addresses specific problems encountered during scale-up.

Problem Area 1: Reaction Failure or Low Yield

Q: My Grignard reaction fails to initiate or gives very low yield. What are the likely causes and solutions?

This is a classic challenge, almost always linked to the presence of water or other protic sources which quench the highly basic Grignard reagent.

Low_Yield_Troubleshooting Start Low or No Yield (Grignard Route) Check_Reagents 1. Verify Reagent Quality Start->Check_Reagents Check_Setup 2. Inspect Reaction Setup Start->Check_Setup Check_Initiation 3. Assess Initiation Start->Check_Initiation Check_Carboxylation 4. Evaluate Carboxylation Step Start->Check_Carboxylation Solvent Anhydrous Solvents? (Ether, THF) Check_Reagents->Solvent Solvent Purity Mg Magnesium Quality? (Fresh, not oxidized) Check_Reagents->Mg Mg Surface Glassware Glassware Oven-Dried? Check_Setup->Glassware Moisture Inert_Atm Inert Atmosphere? (N2 / Ar) Check_Setup->Inert_Atm Air Leaks Initiation_Method Initiation Aided? (Iodine, heat, sonication) Check_Initiation->Initiation_Method Sluggish Start CO2_Source CO2 Source Dry? (Fresh Dry Ice) Check_Carboxylation->CO2_Source Quenching Solution_Solvent Solution: Use freshly distilled solvents over molecular sieves. Solvent->Solution_Solvent Solution_Mg Solution: Crush Mg turnings to expose fresh surface. Mg->Solution_Mg Solution_Glass Solution: Oven-dry all glassware (>120°C) and cool under N2. Glassware->Solution_Glass Solution_Atm Solution: Ensure positive pressure of inert gas; check all seals. Inert_Atm->Solution_Atm Solution_Init Solution: Add a small crystal of iodine or use sonication.[6] Initiation_Method->Solution_Init Solution_CO2 Solution: Use crushed, fresh dry ice. Add reagent to CO2, not vice versa. CO2_Source->Solution_CO2

Sources

Technical Support Center: Palladium Catalyst Removal from 4-Cyclopropylbenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for palladium catalyst removal, specifically tailored for reactions involving the synthesis of 4-Cyclopropylbenzoic acid. This guide is designed for researchers, chemists, and process development professionals who utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize this important intermediate.[1][2]

Residual palladium in active pharmaceutical ingredients (APIs) is a significant concern due to potential toxicity and regulatory scrutiny.[3] International guidelines, such as ICH Q3D, establish strict limits on elemental impurities, making efficient and robust palladium removal a critical step in pharmaceutical development.[4][5][6] For oral medications, the permitted daily exposure (PDE) for palladium is typically 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final API, depending on the daily dosage.[5][7]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Troubleshooting Guide

This section addresses specific issues you might encounter during the removal of palladium catalysts from your this compound reaction mixture.

Question 1: My isolated this compound is gray or black, even after aqueous work-up and filtration. What's causing this, and how do I fix it?

Answer:

Causality: A gray or black color in your isolated product is a tell-tale sign of residual palladium, typically in the form of palladium(0) nanoparticles or colloidal palladium.[8] These fine particles are often not removed by standard laboratory filtration. Furthermore, the carboxylic acid moiety in your product can chelate dissolved palladium species, keeping them in the organic phase during aqueous extraction.

Solutions:

  • Filtration through Celite®: This is a good first step for removing larger palladium aggregates. Dilute your crude reaction mixture in a suitable solvent (e.g., Ethyl Acetate, THF) and pass it through a 1-2 cm thick pad of Celite on a sintered glass funnel.[9] This will trap the more significant insoluble metal particles.

  • Activated Carbon Treatment: Activated carbon is a highly effective and economical adsorbent for removing both colloidal and dissolved palladium species due to its high surface area.[10] However, it can be non-selective and may adsorb your product, leading to yield loss.[10][11]

  • Use of Solid-Supported Scavengers: If discoloration persists, a more targeted approach is needed. Solid-supported scavengers, such as thiol-functionalized silica gel (e.g., SiliaMetS® Thiol), have a high affinity for palladium and can effectively bind and remove it from solution.[12] These are often more selective than activated carbon, minimizing product loss.

Workflow: Addressing Product Discoloration

G start Crude Product (Gray/Black Color) celite Dilute in Solvent & Filter through Celite® Pad start->celite inspect1 Inspect Filtrate: Still Colored? celite->inspect1 carbon Activated Carbon Treatment inspect1->carbon Yes inspect2 Analyze Pd Level (ICP-MS): Meets Specification? inspect1->inspect2 No (Clear) carbon->inspect2 scavenger Treat with Solid-Supported Thiol Scavenger inspect2->scavenger No end_success Product Meets Specification inspect2->end_success Yes scavenger->inspect2 end_fail Consult Process Chemistry Team scavenger->end_fail Still Fails

Caption: Decision workflow for removing palladium causing product discoloration.

Question 2: I used a scavenger, and my palladium levels are low, but my product yield has dropped significantly. Why did this happen?

Answer:

Causality: Significant product loss during scavenging is typically caused by non-specific adsorption of your product onto the purification medium.[10] This is a common issue with highly porous materials like activated carbon. The polarity of this compound can also lead to its adsorption onto silica-based scavengers, especially if the solvent system is not optimized.

Solutions:

  • Optimize Scavenger Loading: Use the minimum effective amount of the scavenger. Run small-scale screening experiments to determine the optimal weight equivalent of scavenger relative to the theoretical palladium content.

  • Solvent Selection: The choice of solvent is critical. A solvent in which your product is highly soluble will minimize its interaction with the solid support, reducing loss.[13] For this compound, consider solvents like THF, Ethyl Acetate, or a mixture containing a polar component like Methanol.

  • Switch Scavenger Type: If product loss remains high with activated carbon, switch to a more selective, functionalized scavenger. While thiol-based scavengers are excellent, you might also explore amine-functionalized silicas or polymer-based scavengers, which may have different adsorption profiles.[11][14]

  • Consider Crystallization: A well-designed crystallization step can be an excellent method for purification, leaving palladium impurities behind in the mother liquor.[4] This avoids the use of adsorbents altogether.

Question 3: My palladium removal is inconsistent from batch to batch. What causes this variability?

Answer:

Causality: Inconsistent palladium removal often points to variability in the speciation of the palladium catalyst at the end of the reaction.[10] Depending on the precise reaction conditions (temperature, time, stoichiometry of reagents), the residual palladium may exist in different oxidation states (e.g., Pd(0), Pd(II)) or as different complexes.[15] Different palladium species have varying affinities for scavengers and different solubilities, leading to inconsistent removal.

Solutions:

  • Standardize Reaction Quench/Work-up: A consistent work-up procedure is crucial. Small variations can alter the final state of the palladium. Document and strictly adhere to your work-up protocol.

  • Pre-treatment Step: Sometimes, a mild oxidation (e.g., bubbling air through the solution) or reduction step can convert the various palladium species into a single, more easily removed form before adding the primary scavenger.

  • Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species. Dimercaptotriazine (DMT)-functionalized silica, for example, is known to be a versatile scavenger for various palladium forms, including more sterically hindered complexes.[14][16]

Comparison of Common Palladium Scavenging Methods
MethodTarget Palladium SpeciesTypical Efficiency (Final ppm)AdvantagesDisadvantages
Celite® Filtration Insoluble Pd(0) aggregates>100 ppmSimple, fast, low cost.[9]Ineffective for colloidal or dissolved Pd.[9]
Activated Carbon Colloidal & Dissolved Pd< 1 - 50 ppm[10]High capacity, low cost.[8]Non-selective, can cause high product loss.[10]
Thiol-Functionalized Silica Pd(II), Pd(0)< 10 ppm[12]High selectivity, high efficiency.[12]Higher cost than carbon.[10]
DMT-Functionalized Silica Broad range of Pd species< 15 ppm[16][17]Very effective for hindered complexes.[14]Higher cost, may require longer treatment.
Crystallization Dissolved Pd speciesVariable (< 10 to > 50 ppm)Can be highly effective, no adsorbent cost.Can sometimes concentrate impurities.[4]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best palladium removal method for my this compound synthesis?

A1: The choice is system-dependent.[10] Start with a simple Celite filtration after the reaction work-up. Analyze the palladium content using ICP-MS.[18] If levels are still high (>100 ppm), proceed to activated carbon treatment or a solid-supported scavenger . For pharmaceutical applications requiring <10 ppm, a high-affinity scavenger like thiol- or DMT-functionalized silica is often necessary.[12][14] The final choice should be based on a balance of efficiency, product loss, cost, and scalability.

Q2: What are the key parameters to optimize for a scavenging process?

A2: The key parameters to screen and optimize are:

  • Scavenger Type: Test 2-3 different types (e.g., Carbon, Thiol-Silica, DMT-Silica).

  • Scavenger Loading: Typically between 5-20 weight equivalents relative to the mass of palladium.

  • Solvent: Affects both product solubility and scavenger efficiency.[13]

  • Temperature: Higher temperatures (e.g., 40-60 °C) can increase the rate of scavenging but must be compatible with product stability.

  • Time: Treatment can range from 2 to 24 hours. Monitor palladium levels over time to find the optimal duration.[17]

Q3: Can I just use chromatography to remove the palladium?

A3: While standard column chromatography can remove some palladium, it is often not sufficient to reach the low ppm levels required for APIs.[9][19] Studies have shown that even after chromatographic purification, significant levels of palladium can remain in the product.[19][20] It is generally recommended to use a dedicated scavenging step for robust and reliable palladium removal.

Detailed Experimental Protocols

Protocol 1: Activated Carbon Treatment

This protocol is a cost-effective method for reducing palladium levels.

  • Dissolution: After the initial work-up of your this compound synthesis, dissolve the crude product in a suitable solvent (e.g., Tetrahydrofuran - THF) to a concentration of ~50-100 mg/mL.

  • Carbon Addition: Add powdered activated carbon (e.g., Darco® KB-B) to the solution. A typical starting point is 0.2 weight equivalents relative to your crude product mass.[10]

  • Stirring: Stir the suspension at a moderately elevated temperature, for example, 45 °C.[10]

  • Incubation: Continue stirring for 12-18 hours. The optimal time should be determined by periodic analysis (e.g., taking small aliquots, filtering, and submitting for ICP-MS).

  • Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the activated carbon completely. Wash the filter cake thoroughly with fresh solvent to maximize product recovery.

  • Solvent Removal: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Scavenging with Thiol-Functionalized Silica

This protocol uses a high-affinity scavenger for achieving very low palladium levels.

  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., Ethyl Acetate or THF).

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol). A loading of 10-15 weight equivalents relative to the initial mass of palladium is a good starting point.

  • Stirring: Stir the suspension at room temperature or slightly elevated temperature (e.g., 40 °C).

  • Incubation: Stir for 4-24 hours. The required time will depend on the specific scavenger, temperature, and palladium concentration.

  • Filtration: Filter off the silica scavenger. Wash the silica thoroughly with the solvent used for the reaction to ensure complete recovery of the product.

  • Analysis: Concentrate the filtrate and analyze the palladium content by ICP-MS to confirm it meets the required specification.

Logical Relationship: Scavenger Selection

G pd_level Initial Pd Level (Post-Workup) high_pd High (>500 ppm) & Visible Color pd_level->high_pd mod_pd Moderate (50-500 ppm) pd_level->mod_pd low_pd Low (<50 ppm) but > Spec pd_level->low_pd carbon Activated Carbon (Bulk Removal) high_pd->carbon dmt DMT Scavenger (Broad Spectrum) mod_pd->dmt thiol Thiol Scavenger (High Affinity Polish) low_pd->thiol

Caption: A logic guide for selecting a scavenger based on initial Pd levels.

References
  • Title: Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine Source: The Journal of Organic Chemistry URL:[Link]
  • Title: An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem Source: Organic Process Research & Development URL:[Link]
  • Title: How can i remove palladium Pd catalyst easily?
  • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development URL:[Link]
  • Title: How to Remove Palladium in three easy steps Source: Biotage URL:[Link]
  • Title: Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams Source: ResearchG
  • Title: Your trick to remove residual palladium Source: Reddit URL:[Link]
  • Title: Palladium scavenging: From 1% to within ICH limits Source: Onyx Scientific URL:[Link]
  • Title: ICH Q3D Elemental Impurities Source: CMC Drug Product Development Regul
  • Title: The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions Source: ResearchG
  • Title: Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques Source: ACS Medicinal Chemistry Letters URL:[Link]
  • Title: CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Source: De Gruyter URL:[Link]
  • Title: Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Guideline on the specification limits for residues of metal catalysts Source: European Medicines Agency (EMA) URL:[Link]
  • Title: Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium Source: Pharmaceutical Technology URL:[Link]
  • Title: How to remove palladium catalyst from reaction mixture ?
  • Title: Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents Source: ResearchG
  • Title: Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method Source: ResearchG
  • Title: What would be a good way to kill leftover palladium from a reaction mixture? Source: Reddit URL:[Link]
  • Title: Removal of Palladium Nanoparticles from Polymer Materials Source: ResearchG
  • Title: Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions Source: Tetrahedron Letters URL:[Link]
  • Title: Suzuki reaction Source: Wikipedia URL:[Link]
  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL:[Link]
  • Title: Palladium (II - IV) catalysis Source: NNNS Chemistry blog URL:[Link]

Sources

Technical Support Center: Amide Coupling with 4-Cyclopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for amide coupling reactions involving 4-Cyclopropylbenzoic acid. This resource is designed to provide Senior Application Scientist-level insights into common challenges, particularly byproduct formation, and to offer robust troubleshooting strategies. The cyclopropyl moiety, while often beneficial for metabolic stability and potency, introduces unique considerations in synthesis that require careful management.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing multiple byproducts in my coupling reaction with this compound using a carbodiimide like EDC. What are the most common side reactions?

This is a frequent issue when using carbodiimide coupling reagents. While cost-effective, reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are prone to several side reactions if not managed correctly.

Primary Cause: Formation of N-Acylurea

The most common byproduct is the irreversible rearrangement of the desired O-acylisourea intermediate into a stable, unreactive N-acylurea. This side reaction consumes your activated acid and halts the reaction.

  • Causality: The O-acylisourea intermediate is highly reactive. In the absence of a prompt nucleophilic attack by the amine, it can undergo an intramolecular acyl transfer. This is particularly problematic with weakly nucleophilic amines (e.g., anilines) or in polar aprotic solvents like DMF where the intermediate's lifetime is extended.

Troubleshooting Strategy:

  • Introduce an Additive: The use of a nucleophilic additive like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is critical. These additives rapidly trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to side reactions but still highly reactive towards the amine. This significantly suppresses N-acylurea formation.

  • Control the Order of Addition: Add the coupling reagent (EDC) to a solution of the this compound and the additive (HOBt/Oxyma) first. Allow this mixture to stir for a short period (5-15 minutes) to form the active ester in situ before adding the amine.

  • Solvent Choice: Consider using a less polar solvent like Dichloromethane (DCM) if your substrates are soluble, as this can reduce the rate of N-acylurea formation.

cluster_activation Carboxylic Acid Activation cluster_pathways Acid 4-Cyclopropyl- benzoic Acid O_acylisourea O-Acylisourea (Reactive Intermediate) Acid->O_acylisourea + EDC EDC EDC Product Desired Amide O_acylisourea->Product + Amine (Fast) N_acylurea N-Acylurea (Byproduct) O_acylisourea->N_acylurea Rearrangement (Slow Amine Addition) HOBt_Ester HOBt Active Ester O_acylisourea->HOBt_Ester Fast Trapping Amine Amine (R-NH2) HOBt_Ester->Product + Amine HOBt + HOBt (Additive)

Fig 1: Carbodiimide coupling pathways.
Q2: Is the cyclopropyl ring of this compound susceptible to ring-opening during the coupling or workup?

Generally, the cyclopropyl group is robust under standard amide coupling conditions. The exceptional stability of cyclopropylmethyl carbocations is due to favorable conjugation between the bent orbitals of the cyclopropane ring and an adjacent empty p-orbital. However, this stability does not imply the ring is completely inert, especially under harsh acidic conditions.

  • Stability Window: Standard coupling protocols using reagents like HATU, HBTU, EDC/HOBt, and bases like DIPEA or triethylamine do not pose a significant risk to the cyclopropyl ring.

  • Potential for Ring-Opening: Ring-opening is a possibility under strongly acidic or superacidic conditions, which might be encountered during a harsh aqueous workup (e.g., washing with concentrated HCl) or if attempting to form an acyl chloride with neat SOCl₂ at high temperatures. This typically proceeds via protonation of the ring to form a carbocation, which can then be trapped by a nucleophile.

Troubleshooting & Prevention:

  • Avoid Harsh Acidity: Use milder conditions for your aqueous workup. A wash with a saturated solution of NH₄Cl or dilute (e.g., 1N) HCl is sufficient to remove basic impurities without jeopardizing the cyclopropyl group.

  • Acyl Chloride Formation: If you must form the acyl chloride, prefer milder reagents like oxalyl chloride with a catalytic amount of DMF in a non-polar solvent like DCM at room temperature over harsher reagents like thionyl chloride.

Q3: I'm coupling with a valuable, chiral amine and observing significant epimerization. How can I maintain stereochemical integrity?

Epimerization, the loss of stereochemical purity at a chiral center alpha to the amine or carboxylic acid, is a critical challenge in amide synthesis. It can occur through two primary mechanisms: direct proton abstraction by base or the formation of an oxazolone intermediate.

Causality & Prevention:

  • Choice of Coupling Reagent:

    • High-Risk: Carbodiimides like DCC or EDC used without additives are known to cause significant epimerization.

    • Low-Risk: Onium salt reagents, particularly those based on 1-hydroxy-7-azabenzotriazole (HOAt) like HATU , are superior for minimizing epimerization. The pyridine nitrogen in the HOAt moiety is believed to provide anchimeric assistance, accelerating the coupling and reducing the lifetime of racemization-prone intermediates. Reagents like DEPBT and T3P are also specifically designed for low-epimerization couplings.

  • Choice of Base:

    • Avoid strong, non-hindered bases.

    • Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

    • For highly sensitive substrates, a weaker base like 2,4,6-collidine may be beneficial.

  • Temperature Control: Perform the coupling at a lower temperature (e.g., starting at 0 °C and slowly warming to room temperature) to slow down the rate of epimerization relative to the rate of amide bond formation.

Fig 2: Troubleshooting workflow for epimerization.

Data Summary & Reagent Selection

The choice of coupling reagent is the most critical factor in preventing byproduct formation.

Reagent ClassExamplesCommon ByproductsProsCons
Carbodiimides EDC, DCC, DICN-Acylurea, Dicyclohexylurea (DCU)Inexpensive, readily availableHigh risk of epimerization, byproduct removal can be difficult (DCU is insoluble)
Onium (Aminium/Uronium) Salts HATU, HBTU, HCTUTetramethylurea, HOAt/HOBtHigh efficiency, fast kinetics, low epimerization (especially HATU)Higher cost, can cause guanidinylation of the amine if not pre-activated
Phosphonium Salts PyBOP, BOPHexamethylphosphoramide (HMPA - for BOP), HOBtHigh

Technical Support Center: Troubleshooting Difficult Esterifications of 4-Cyclopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and modification of 4-Cyclopropylbenzoic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the esterification of this unique building block. The presence of the cyclopropyl moiety introduces specific electronic and steric considerations that can render standard esterification protocols suboptimal.

This document provides in-depth, field-proven insights in a question-and-answer format to directly address common and complex issues encountered during the esterification of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the esterification of this compound sometimes challenging?

A1: The primary challenge arises from the electronic properties of the cyclopropyl group. The cyclopropyl group acts as an electron-donating group, which increases the electron density on the benzene ring and, to a lesser extent, the carboxyl group.[1] This deactivates the carbonyl carbon of the carboxylic acid, making it less electrophilic and therefore less reactive towards nucleophilic attack by an alcohol. The pKa of this compound is approximately 4.45, which is slightly higher than that of benzoic acid (around 4.2), indicating it is a weaker acid.[1]

Q2: I am observing low yields with a standard Fischer esterification. What is the likely cause?

A2: Low yields in Fischer esterification of this compound are common. The Fischer esterification is an equilibrium-driven process, and the reduced electrophilicity of the carbonyl carbon slows down the forward reaction.[2][3] To achieve a reasonable yield, you need to aggressively shift the equilibrium to the product side. This can be accomplished by using a large excess of the alcohol (often as the solvent) and by efficiently removing the water that is formed during the reaction.[4][5]

Q3: Are there any specific side reactions to be aware of when working with this compound?

A3: While the cyclopropyl group is generally stable under many reaction conditions, strong acidic conditions and high temperatures, sometimes employed in Fischer esterification, could potentially lead to side reactions involving the cyclopropyl ring, although this is less common. More prevalent side reactions are those common to all esterifications, such as incomplete reaction, and with certain coupling agents, the formation of byproducts like N-acylurea in carbodiimide-mediated reactions.[6][7]

Troubleshooting Guide

Scenario 1: Low Yield in Fischer Esterification with a Primary Alcohol

Question: I am attempting to synthesize methyl 4-cyclopropylbenzoate using methanol and sulfuric acid, but my yields are consistently below 50%. How can I improve this?

Answer: As discussed, the reduced reactivity of this compound is the likely culprit. Here is a systematic approach to optimize your Fischer esterification:

Underlying Principle: Le Châtelier's principle is key here. By increasing the concentration of a reactant (the alcohol) and removing a product (water), you can drive the equilibrium towards the desired ester.[5]

Troubleshooting Workflow:

start Low Yield in Fischer Esterification increase_alcohol Increase Molar Excess of Alcohol start->increase_alcohol Initial Step remove_water Implement Water Removal increase_alcohol->remove_water If yield is still low increase_catalyst Increase Catalyst Loading remove_water->increase_catalyst If still suboptimal extend_reaction Extend Reaction Time increase_catalyst->extend_reaction success Improved Yield extend_reaction->success

Caption: Decision workflow for troubleshooting low yields in Fischer esterification.

Detailed Protocol: Optimized Fischer Esterification of this compound

  • Reactant Stoichiometry: Instead of a few equivalents, use the alcohol (in this case, methanol) as the solvent. This creates a large molar excess.

  • Water Removal:

    • Dean-Stark Apparatus: If using a higher boiling alcohol, a Dean-Stark trap is highly effective for azeotropically removing water.[3]

    • Molecular Sieves: For lower boiling alcohols like methanol, the addition of activated 3Å or 4Å molecular sieves to the reaction mixture can effectively sequester water as it forms.

  • Catalyst Loading: Increase the concentration of the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) to 5-10 mol%.[2]

  • Temperature and Time: Reflux the reaction mixture and monitor by TLC or GC until the starting material is consumed. This may require longer reaction times (12-24 hours) compared to more activated benzoic acids.

Table 1: Comparison of Standard vs. Optimized Fischer Esterification Conditions

ParameterStandard ConditionsOptimized ConditionsRationale
Alcohol (e.g., Methanol)2-5 equivalentsUsed as solventDrives equilibrium forward[4]
Water RemovalNoneDean-Stark or Molecular SievesRemoves product to shift equilibrium[3]
Catalyst (H₂SO₄)1-2 mol%5-10 mol%Increases reaction rate
Reaction Time4-8 hours12-24 hours (monitored)Allows reaction to reach completion
Scenario 2: Esterification with a Sterically Hindered or Acid-Sensitive Alcohol

Question: I need to esterify this compound with a secondary alcohol that is also acid-sensitive. Fischer esterification is not a viable option. What are my alternatives?

Answer: For sterically hindered or acid-labile alcohols, milder, non-equilibrium-driven methods are necessary. The Steglich esterification is an excellent choice.[6][7][8]

Underlying Principle: The Steglich esterification utilizes a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[6][9] A nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), is crucial for facilitating the ester formation, especially with sterically hindered alcohols.[6][10]

Reaction Pathway:

acid This compound o_acylisourea O-Acylisourea Intermediate acid->o_acylisourea + DCC/EDC dcc DCC or EDC dcc->o_acylisourea acyl_pyridinium Acyl-Pyridinium Intermediate (Highly Reactive) o_acylisourea->acyl_pyridinium + DMAP urea Urea Byproduct (e.g., DCU) o_acylisourea->urea dmap DMAP (catalyst) dmap->acyl_pyridinium ester Target Ester acyl_pyridinium->ester + Alcohol alcohol Sterically Hindered Alcohol alcohol->ester

Caption: Simplified mechanism of the Steglich esterification.

Detailed Protocol: Steglich Esterification of this compound

  • Setup: In an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq.), the alcohol (1.1-1.5 eq.), and DMAP (0.1-0.2 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Coupling Agent: Add a solution of DCC (1.1 eq.) or EDC (1.1 eq.) in the same solvent dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Workup:

    • If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.[7]

    • If using EDC, the urea byproduct is water-soluble and can be removed during an aqueous workup.

    • Perform a standard aqueous workup (e.g., wash with dilute HCl, then NaHCO₃, then brine) and purify the crude product by column chromatography.

Troubleshooting Steglich Esterification:

  • Stalled Reaction: If the reaction stalls, a small additional charge of the coupling agent and DMAP may be necessary. Ensure all reagents and solvents are anhydrous.

  • N-Acylurea Formation: A common side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which does not react with the alcohol.[6] DMAP helps to minimize this by rapidly converting the intermediate to the acyl-pyridinium species.[7]

Scenario 3: Extremely Difficult Esterifications or Need for Stereochemical Inversion

Question: I am working with a very precious and sterically demanding secondary alcohol, and the Steglich esterification is giving poor yields. Is there a more powerful method? Also, is it possible to invert the stereocenter of my chiral secondary alcohol during the esterification?

Answer: For the most challenging cases, particularly with sterically hindered secondary alcohols where stereochemical inversion is desired, the Mitsunobu and Yamaguchi esterifications are the methods of choice.

1. Mitsunobu Reaction

Underlying Principle: The Mitsunobu reaction converts an alcohol into a good leaving group in situ using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11][12] The carboxylate then displaces this leaving group via an Sₙ2 reaction, resulting in a clean inversion of stereochemistry at the alcohol's chiral center.[13]

Detailed Protocol: Mitsunobu Esterification

  • Setup: Under an inert atmosphere, dissolve this compound (1.2-1.5 eq.), the chiral secondary alcohol (1.0 eq.), and PPh₃ (1.5 eq.) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C.

  • Addition of Azodicarboxylate: Add DEAD or DIAD (1.5 eq.) dropwise. A color change and/or precipitation of triphenylphosphine oxide may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Workup and Purification: The major challenge with the Mitsunobu reaction is the removal of byproducts (triphenylphosphine oxide and the reduced hydrazine). Purification is almost always achieved by column chromatography.

2. Yamaguchi Esterification

Underlying Principle: The Yamaguchi esterification is a powerful method that involves the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (TCBC).[14][15][16] This mixed anhydride is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP.[17][18] This method is particularly effective for the synthesis of sterically hindered esters and macrolactones.[14][15]

Detailed Protocol: Yamaguchi Esterification

  • Mixed Anhydride Formation: In an inert atmosphere, dissolve this compound (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous THF. Add 2,4,6-trichlorobenzoyl chloride (1.05 eq.) and stir at room temperature for 1-2 hours.

  • Esterification: In a separate flask, dissolve the alcohol (1.2 eq.) and a stoichiometric amount of DMAP (1.2 eq.) in toluene. Add the previously formed mixed anhydride solution to this mixture and stir at room temperature for 2-24 hours.

  • Workup: Perform a standard aqueous workup and purify by column chromatography.

Table 2: Selection Guide for Advanced Esterification Methods

MethodKey AdvantageCommon Use Case for this compoundMajor Drawback
Steglich Mild conditions, good for many hindered alcohols[6][9]Esterification with acid-sensitive or moderately hindered alcohols.Can be sluggish with extremely hindered substrates.[9]
Mitsunobu Inversion of stereochemistry, mild conditions.[11][13]Esterification of chiral secondary alcohols where inversion is desired.Stoichiometric byproducts can complicate purification.[12]
Yamaguchi Excellent for highly hindered substrates, high yields.[14][15]Esterification of tertiary or very hindered secondary alcohols.Requires stoichiometric amounts of expensive reagents.

References

  • ResearchGate. A typical two-step Yamaguchi method. [Link]
  • Majhi, A. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 12. [Link]
  • Frontiers. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. [Link]
  • Organic Chemistry Portal.
  • Aapptec Peptides. Coupling Reagents. [Link]
  • Fiveable.
  • ResearchGate. Examples of coupling agents for amide bond formation with benzotriazole-like structures. [Link]
  • Fisher Scientific. Amide Synthesis. [Link]
  • Organic Chemistry Portal.
  • Wikipedia.
  • Wikipedia. Mitsunobu reaction. [Link]
  • Royal Society of Chemistry.
  • ResearchGate.
  • YouTube.
  • University of Rochester. Acid to Ester - Common Conditions. [Link]
  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]
  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]
  • Patsnap.
  • National Institutes of Health.
  • Organic Synthesis. Mitsunobu reaction. [Link]
  • ResearchGate. Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. [Link]
  • MDPI.
  • Wikipedia.
  • National Institutes of Health.
  • Filo. The pKa of p-cyclopropylbenzoic acid is 4.45. Is cyclopropylbenzene... [Link]
  • National Institutes of Health. This compound. [Link]
  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
  • Organic Chemistry Portal.
  • University of Calgary. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
  • ACS Publications.
  • Organic Chemistry Portal.
  • Chemistry LibreTexts.
  • National Institutes of Health.
  • Reddit.
  • Reddit.
  • PubChemLite. This compound (C10H10O2). [Link]
  • The Royal Society of Chemistry.
  • Chemguide. esterification - alcohols and carboxylic acids. [Link]

Sources

Alternative catalysts for the synthesis of 4-Cyclopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Cyclopropylbenzoic Acid

A Guide to Alternative Catalytic Systems

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals exploring more sustainable and cost-effective alternatives to traditional palladium catalysts for the synthesis of this compound and related structures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale and troubleshooting insights gained from field experience.

The synthesis of this compound, a key structural motif in many pharmaceutical agents, is commonly achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling. However, the high cost and environmental concerns associated with palladium have driven the search for alternatives.[1] This guide focuses on the practical application of nickel and copper-based catalytic systems, addressing common questions and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why should our lab consider moving away from palladium catalysts for this synthesis?

A: While palladium catalysis is robust and well-established, there are compelling reasons to explore alternatives.[2][3] The primary drivers are economic and environmental. Nickel, being significantly more earth-abundant than palladium, offers a substantial cost reduction, which is a critical factor in process chemistry and large-scale synthesis.[1][4] Furthermore, developing proficiency with first-row transition metals like nickel and copper aligns with the broader push towards greener, more sustainable chemical manufacturing.[4][5]

Q2: What are the primary alternative catalysts for coupling a cyclopropyl group to a benzoic acid precursor?

A: The two most prominent and practical alternatives are Nickel-based catalysts for Suzuki-Miyaura type couplings and Copper-based catalysts for Chan-Lam type couplings.

  • Nickel-catalyzed Suzuki-Miyaura coupling offers a direct parallel to the palladium-catalyzed route, often utilizing similar boronic acid or trifluoroborate reagents.[1][4] It is particularly attractive for its ability to couple less reactive electrophiles like aryl chlorides.[6]

  • Copper-catalyzed Chan-Lam coupling provides a different mechanistic pathway, often involving an oxidative coupling mechanism.[7][8] This method can be advantageous due to its typically lower cost and unique reactivity profile, though it can be more sensitive to reaction parameters.[7]

Q3: How do I choose between a nickel and a copper-based system for my synthesis?

A: The choice depends on your substrate, available reagents, and optimization capacity.

  • Choose Nickel if:

    • Your starting material is an aryl chloride, as nickel catalysts are generally more effective than palladium for these less reactive electrophiles.[6]

    • You are looking for a direct, cost-effective replacement for an existing Suzuki-Miyaura protocol.

    • You have access to a variety of phosphine or N-heterocyclic carbene (NHC) ligands for optimization.[1][9]

  • Choose Copper if:

    • You are working with N-H or O-H bonds and want to perform a Chan-Lam type C-N or C-O cyclopropylation.[10]

    • You are exploring palladium-free routes and have issues with the boronic acid stability under Suzuki conditions.

    • You are prepared to screen various ligands (e.g., 1,10-phenanthroline), bases, and copper sources (Cu(I) vs. Cu(II)) to optimize the reaction, as these couplings can be highly sensitive to conditions.[7][11]

Troubleshooting Guide: Nickel-Catalyzed Synthesis

Nickel catalysis is a powerful tool, but it comes with its own set of challenges compared to palladium.[12] The following guide addresses common issues encountered during the Ni-catalyzed Suzuki-Miyaura coupling of a 4-halobenzoic acid derivative with a cyclopropylboron reagent.

Problem 1: Low or no conversion to this compound.

  • Q: My reaction isn't working. I'm using a Ni(II) precatalyst like NiCl₂(dppf), but I see no product. What's the first thing I should check? A: The most common issue is the inefficient in-situ reduction of the Ni(II) precatalyst to the active Ni(0) species.[13][14] Unlike palladium, this reduction can be sluggish.

    • Troubleshooting Steps:

      • Reagent Purity: Ensure your cyclopropylboronic acid is pure. Boronic acids can degrade over time to form unreactive boroxines.[15] Consider using more stable potassium cyclopropyltrifluoroborate, which has shown excellent performance in coupling with aryl chlorides.[6]

      • Ligand Choice: Ligand design is critical for nickel catalysis.[1] If a standard ligand like triphenylphosphine isn't working, screen more electron-rich and bulky phosphine ligands such as dicyclohexylphosphino-biphenyls (e.g., XPhos) or specialized ligands like ProPhos, which can facilitate the turnover-limiting transmetalation step.[1][6]

      • Solvent and Base: Nickel catalysts can be sensitive to the reaction medium. Ensure you are using anhydrous solvents, as water can lead to protodeboronation of the boronic acid.[16] Screen a variety of bases; while K₂CO₃ or Cs₂CO₃ are common, K₃PO₄ in a solvent like tert-amyl alcohol has been shown to be highly effective for nickel-catalyzed couplings.[5]

Problem 2: The reaction mixture turns black and stalls, indicating catalyst deactivation.

  • Q: My reaction starts but then stops, and I observe the formation of black precipitate. How can I prevent my nickel catalyst from dying? A: The formation of black precipitate is likely inactive nickel black, resulting from catalyst decomposition. This is a more frequent issue with nickel than with palladium.

    • Troubleshooting Steps:

      • Rigorous Degassing: Nickel(0) species are highly sensitive to oxygen. Ensure your reaction setup is thoroughly degassed via several freeze-pump-thaw cycles or by sparging with an inert gas like argon for an extended period.

      • Temperature Control: Excessive heat can accelerate catalyst decomposition. If you are running the reaction at a high temperature (e.g., >100 °C), try lowering it. The optimal temperature is a balance between reaction rate and catalyst stability.

      • Ligand Stability: The supporting ligand may be degrading. Bidentate phosphine ligands can sometimes offer greater stability to the nickel center compared to monodentate ligands, preventing aggregation and deactivation.[1] In some cases, catalyst deactivation can occur through ligand-promoted dimerization of nickel(II) intermediates.[9]

Workflow for Troubleshooting Nickel-Catalyzed Reactions

start Low/No Product check_reagents Verify Reagent Quality (Boronic Acid, Aryl Halide) start->check_reagents check_catalyst Assess Catalyst System start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions sub_reagents1 Boronic Acid Degradation? -> Use K-cyclopropyltrifluoroborate -> Check purity via NMR check_reagents->sub_reagents1 sub_catalyst1 Inefficient Ni(II) -> Ni(0) Reduction? -> Use Ni(0) precatalyst (e.g., Ni(COD)₂) -> Add a reductant (e.g., Zn, Mn) check_catalyst->sub_catalyst1 sub_catalyst2 Poor Ligand Choice? -> Screen bulky, e-rich ligands (e.g., XPhos, ProPhos) check_catalyst->sub_catalyst2 sub_conditions1 Improper Base/Solvent? -> Screen bases (K₃PO₄, K₂CO₃) -> Ensure anhydrous solvent check_conditions->sub_conditions1 sub_conditions2 Catalyst Deactivation? (Black Precipitate) -> Improve degassing -> Lower reaction temperature check_conditions->sub_conditions2 end_node Optimized Reaction sub_reagents1->end_node sub_catalyst2->end_node sub_conditions1->end_node sub_conditions2->end_node

Caption: A decision-making workflow for troubleshooting common issues in nickel-catalyzed cross-coupling reactions.

Troubleshooting Guide: Copper-Catalyzed Synthesis

Copper-catalyzed couplings are highly valuable but often require more empirical optimization than their palladium or nickel counterparts. The choice of ligand, base, and even the quality of the base can be critical for success.[7]

Problem 1: The reaction is extremely slow or does not proceed to completion.

  • Q: I'm attempting a Chan-Lam type coupling with cyclopropylboronic acid, Cu(OAc)₂, and my 4-halobenzoic acid, but the reaction is sluggish. What are the key parameters to optimize? A: For copper-mediated couplings, nearly every component can have a dramatic impact on reaction rate and yield.

    • Troubleshooting Steps:

      • Base Quality and Type: The quality and even particle size of inorganic bases like K₂CO₃ or Cs₂CO₃ can significantly affect the kinetics.[7][17] Ensure you are using a high-purity, finely ground base. Weakly soluble inorganic bases are almost always used, and their solubility can be a rate-determining factor.[17]

      • Ligand Screening: Copper catalysis is often highly dependent on the ligand. While some reactions proceed without a ligand, many require one for efficient turnover. For C-O or C-N bond formation, N-based ligands like 1,10-phenanthroline or various amino acids are excellent starting points.[10]

      • Copper Source: The copper source matters. While Cu(I) is often the active species, many successful protocols start with stable Cu(II) salts like Cu(OAc)₂ or Cu(OTf)₂, which are reduced in situ.[7] It is worth screening different copper sources (e.g., CuI, CuBr, Cu₂O) to find the optimal precatalyst for your specific substrate.[11]

      • Atmosphere: Unlike Suzuki reactions which are run under inert conditions to protect the M(0) catalyst, Chan-Lam couplings are often oxidative and require an oxidant. Many procedures call for running the reaction under an atmosphere of air or pure oxygen to facilitate the catalytic cycle.[10]

Problem 2: My substrate contains a base-sensitive functional group (e.g., an ester) that is being hydrolyzed.

  • Q: My starting material is a 4-bromo-methylbenzoate. The strong base required for the copper coupling is hydrolyzing my ester. What can I do? A: This is a common challenge in cross-coupling chemistry. The role of the base is typically to deprotonate the nucleophile or a ligand, but it can also lead to unwanted side reactions with sensitive functional groups.[17]

    • Troubleshooting Steps:

      • Use Milder Bases: Avoid very strong bases like NaOtBu or KHMDS if your substrate cannot tolerate them. Switch to weaker inorganic bases such as K₃PO₄ or Cs₂CO₃, which are frequently used in modern cross-coupling protocols for their efficacy and milder nature.[17]

      • Temperature Reduction: Lowering the reaction temperature can often reduce the rate of undesired side reactions more than it reduces the rate of the desired coupling. Try running the reaction at a lower temperature for a longer period.

      • Protecting Group Strategy: If all else fails, consider a protecting group strategy. Perform the copper-catalyzed coupling on the free carboxylic acid (4-bromobenzoic acid) and then esterify the final product, this compound, in a subsequent step.

Data & Protocols

Table 1: Comparison of Catalytic Systems for Aryl Cyclopropanation
ParameterPalladium (Typical Suzuki)Nickel (Alternative Suzuki)Copper (Chan-Lam Type)
Catalyst Pd(OAc)₂, Pd₂(dba)₃NiCl₂(dppf), Ni(COD)₂Cu(OAc)₂, CuI
Loading 0.1 - 5 mol%0.5 - 10 mol%5 - 20 mol%
Ligand SPhos, XPhos, P(t-Bu)₃XPhos, ProPhos, dtbbpy1,10-Phenanthroline, Amino Acids
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₃PO₄, K₂CO₃K₂CO₃, Cs₂CO₃, Et₃N
Solvent Dioxane/H₂O, Toluene, DMEt-Amyl Alcohol, CPME, DMFDioxane, Toluene, DCM
Temperature 80 - 110 °C60 - 100 °C80 - 120 °C
Key Advantage Broad scope, well-understoodLower cost, couples aryl chloridesVery low cost, unique reactivity
Common Issue High cost, catalyst removalO₂ sensitivity, ligand screeningHigh catalyst loading, base sensitivity

Note: Conditions are generalized and require optimization for specific substrates.

Illustrative Catalytic Cycle: Nickel-Catalyzed Suzuki-Miyaura Coupling

G Ni0 LₙNi(0) NiII_Aryl LₙNi(II)(Ar)(X) Ni0->NiII_Aryl Oxidative Addition (+ Ar-X) NiII_Cyclopropyl LₙNi(II)(Ar)(Cyclopropyl) NiII_Aryl->NiII_Cyclopropyl Transmetalation (+ Cyclopropyl-B(OR)₂) (- X-B(OR)₂) NiII_Cyclopropyl->Ni0 Reductive Elimination Product Ar-Cyclopropyl NiII_Cyclopropyl->Product center start_point end_point

Caption: Simplified catalytic cycle for the nickel-catalyzed Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Nickel-Catalyzed Synthesis of this compound

This protocol is a representative example and requires optimization.

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add NiCl₂(dppf) (0.05 mmol, 5 mol%), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.06 mmol, 6 mol%), and potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add 4-bromobenzoic acid (1.0 mmol, 1.0 equiv) and potassium cyclopropyltrifluoroborate (1.5 mmol, 1.5 equiv).[6]

  • Solvent Addition: Add 5 mL of anhydrous tert-amyl alcohol via syringe.[5]

  • Degassing: Subject the mixture to one freeze-pump-thaw cycle to ensure all oxygen is removed.

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with 1 M HCl (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.

References

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 108(8), 3054–3131. [Link]
  • Whitwood, A. C., & Fairlamb, I. J. S. (2012). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]
  • Simmons, E. M., & Diao, T. (2021). ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki–Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. Journal of the American Chemical Society, 143(39), 16033–16042. [Link]
  • Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987–6990. [Link]
  • Biscoe, M. R., & Buchwald, S. L. (2009). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 11(8), 1773–1775. [Link]
  • Jiang, Z., et al. (2022). Mechanisms of nickel-catalyzed reductive cross-coupling reactions.
  • Yi, L., Chen, K., & Rueping, M. (2022). Nickel-Catalyzed Reductive Cross-Couplings: New Opportunities for Carbon–Carbon Bond Formations through Photochemistry and Electrochemistry. CCS Chemistry, 4(1), 9-30. [Link]
  • Deng, W., Liu, L., & Guo, Q.-X. (2004). Recent progress in copper-catalyzed cross-coupling reactions. Chinese Journal of Organic Chemistry, 24(2), 129-137. [Link]
  • Rybak-Akimova, E. V., et al. (2021). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 40(16), 2686–2697. [Link]
  • Hartwig, J. F. (2008). Nickel- and Palladium-Catalyzed Cross Coupling Reactions. eScholarship, University of California. [Link]
  • Tye, J. W., & Widen, J. C. (2013). Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid. The Journal of Organic Chemistry, 78(15), 7677–7684. [Link]
  • Jiang, Z., et al. (2022). Mechanisms of nickel-catalyzed reductive cross-coupling reactions. Hepatobiliary Surgery and Nutrition, 11(4), 589-603. [Link]
  • Tye, J. W., et al. (2018). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. The Journal of Organic Chemistry, 83(6), 3043–3052. [Link]
  • P.J. Guiry, et al. (2021). (P,N,P)Pd‐ versus (P,N,P)Ni‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions under Green Conditions. Chemistry – A European Journal, 27(1), 358-368. [Link]
  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Molander, G. A., & Biolatto, B. (2003). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

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Technical Support Center: Managing Impurities in Commercial 4-Cyclopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 4-Cyclopropylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. The purity of this compound is paramount for the successful and reproducible synthesis of downstream targets, particularly in the context of active pharmaceutical ingredient (API) development. The presence of even minor impurities can have significant consequences, affecting reaction kinetics, yield, and the impurity profile of the final compound.[1][2]

This document provides a comprehensive resource for identifying, analyzing, and mitigating common impurities found in commercial this compound. It is structured in a user-friendly question-and-answer format, offering both troubleshooting guidance for immediate experimental challenges and a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound and where do they come from?

The impurity profile of commercial this compound is largely dictated by its synthetic route. A prevalent commercial synthesis involves the Suzuki-Miyaura coupling of 4-bromobenzoic acid with cyclopropylboronic acid.[3] Consequently, the most common impurities are process-related and include:

  • Starting Materials:

    • 4-Bromobenzoic Acid: Incomplete reaction can lead to the presence of this starting material in the final product.

    • Cyclopropylboronic Acid and its Anhydrides (Boroxines): Residual boronic acid or its dehydrated cyclic trimers can be present.

  • Reaction Byproducts:

    • Benzoic Acid: This can arise from a protodehalogenation side reaction where the bromo group of 4-bromobenzoic acid is replaced by a hydrogen atom.[4]

    • Biphenyl-4,4'-dicarboxylic Acid: Homocoupling of 4-bromobenzoic acid can lead to this dimeric impurity.

    • 4,4'-Dicyclopropylbiphenyl: Homocoupling of the cyclopropylboronic acid can also occur.

  • Degradation Products:

    • Forced degradation studies suggest that under certain conditions (e.g., harsh acidic or basic hydrolysis, strong oxidation), the cyclopropyl ring can potentially open, or decarboxylation may occur, though these are less common in typical commercial batches.[5]

The following diagram illustrates the likely synthetic pathway and the origin of these common impurities.

G cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_products Products & Impurities 4-Bromobenzoic_Acid 4-Bromobenzoic Acid Pd_Catalyst Pd Catalyst / Base 4-Bromobenzoic_Acid->Pd_Catalyst Cyclopropylboronic_Acid Cyclopropylboronic Acid Cyclopropylboronic_Acid->Pd_Catalyst 4-Cyclopropylbenzoic_Acid This compound (Desired Product) Pd_Catalyst->4-Cyclopropylbenzoic_Acid Unreacted_4-Bromo Unreacted 4-Bromobenzoic Acid Pd_Catalyst->Unreacted_4-Bromo Benzoic_Acid Benzoic Acid (Protodehalogenation) Pd_Catalyst->Benzoic_Acid Homocoupling_Byproduct Homocoupling Byproducts Pd_Catalyst->Homocoupling_Byproduct

Caption: Synthetic pathway and impurity sources.

Q2: How can I detect and quantify these impurities in my sample?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying this compound and its organic impurities. A reverse-phase method is typically employed. For a detailed protocol, please refer to the "Experimental Protocols" section.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), this technique is invaluable for identifying unknown peaks by providing molecular weight information.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and help identify and quantify impurities, provided their signals are resolved from the main component.[7]

The following table summarizes the key analytical techniques and their primary applications in this context.

Analytical TechniquePrimary ApplicationInformation Provided
HPLC-UV Quantification of known impurities, purity assessment.Retention time, peak area (for quantification).
LC-MS Identification of unknown impurities.Molecular weight of eluted compounds.[6]
1H & 13C NMR Structural confirmation, identification of impurities.Chemical shifts, coupling constants, integration.[7]
Q3: What is the impact of these impurities on my downstream reactions and drug development process?

Impurities can have a range of detrimental effects:

  • Reduced Yield and Reaction Inefficiency: Unreacted starting materials and byproducts can interfere with subsequent reactions, leading to lower yields and the formation of new, undesired side products.[8]

  • Altered Physicochemical Properties: The presence of impurities can affect the physical properties of your product, such as solubility and melting point, which can complicate purification and formulation.[1]

  • Toxicity and Safety Concerns: Certain impurities, even at trace levels, can be toxic or genotoxic, posing a significant risk in drug development.[1] Regulatory bodies have strict guidelines on the identification and control of such impurities.

  • Inaccurate Stoichiometry: If the purity of your this compound is lower than assumed, it will lead to incorrect stoichiometric calculations for subsequent reactions, impacting yield and purity.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with commercial this compound.

Issue 1: My reaction yield is consistently low, and I suspect the quality of my this compound.
  • Plausible Cause: The presence of significant amounts of non-reactive impurities (e.g., benzoic acid, homocoupling byproducts) in your starting material.

  • Troubleshooting Steps:

    • Purity Assessment: First, verify the purity of your commercial this compound using the HPLC method outlined in the "Experimental Protocols" section.

    • Purification: If the purity is below your required specifications, consider purifying the material before use. Recrystallization is an effective method. Refer to the "Purification by Recrystallization" protocol.

    • Stoichiometry Adjustment: If purification is not feasible, adjust the stoichiometry of your reaction based on the determined purity of the this compound.

Issue 2: My HPLC chromatogram shows a significant peak that I cannot identify.
  • Plausible Cause: An unexpected impurity from the synthesis or degradation of the product.

  • Troubleshooting Steps:

    • LC-MS Analysis: The most direct way to identify an unknown peak is through LC-MS analysis to determine its molecular weight.[6]

    • Consider Potential Byproducts: Based on the likely Suzuki coupling synthesis, consider the molecular weights of potential byproducts such as biphenyl-4,4'-dicarboxylic acid or 4,4'-dicyclopropylbiphenyl.

    • Forced Degradation Study: To investigate if the impurity is a degradation product, you can perform a forced degradation study on a pure sample of this compound. This involves exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products for comparison.[5]

The following workflow can guide your troubleshooting process for unidentified peaks.

G start Unidentified Peak in HPLC lcms Perform LC-MS Analysis start->lcms mw_determination Determine Molecular Weight lcms->mw_determination compare_known Compare MW with Potential Impurities mw_determination->compare_known known_impurity Impurity Identified compare_known->known_impurity Match Found unknown_impurity Impurity Still Unknown compare_known->unknown_impurity No Match forced_degradation Perform Forced Degradation Study unknown_impurity->forced_degradation compare_degradants Compare with Degradation Products forced_degradation->compare_degradants degradant_identified Degradation Product Identified compare_degradants->degradant_identified

Caption: Workflow for identifying unknown impurities.

Issue 3: I am having difficulty purifying this compound by recrystallization.
  • Plausible Cause: Inappropriate solvent choice or suboptimal crystallization conditions.

  • Troubleshooting Steps:

    • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For substituted benzoic acids, common solvents to screen include water, ethanol, methanol, acetic acid, or mixtures like ethanol/water.[9]

    • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[10]

    • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[10]

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of this compound purity by reverse-phase HPLC. Method optimization may be required based on your specific instrumentation and impurity profile.

  • Instrumentation and Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Phosphoric acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      Time (min) %A %B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 240 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Standard Preparation: Prepare a standard solution of this compound of known concentration (e.g., 0.1 mg/mL) in a 50:50 mixture of Mobile Phase A and B.

    • Sample Preparation: Dissolve an accurately weighed amount of the commercial this compound in the same diluent to a similar concentration as the standard.

    • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

    • Quantification: Calculate the percentage purity of the sample by comparing the peak area of this compound in the sample to that of the standard. Identify and quantify impurities based on their relative retention times and peak areas.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the purification of this compound.

  • Materials:

    • Crude this compound

    • Recrystallization solvent (e.g., ethanol/water mixture, to be determined by solubility tests)

    • Erlenmeyer flask

    • Hot plate

    • Buchner funnel and filter flask

    • Filter paper

  • Procedure:

    • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture on a hot plate with stirring until the solid dissolves completely.

    • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

    • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

    • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

    • Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

    • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

References

  • BenchChem. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. BenchChem Technical Documents.
  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • University of Rochester, Department of Chemistry. (n.d.).
  • MedCrave. (2016).
  • ResearchGate. (n.d.). Forced degradation studies | Download Table.
  • ChemicalBook. (n.d.). 4-bromo-N-cyclopropylbenzamide synthesis.
  • Singh, R., & Singh, M. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 69, 101-110.
  • University of Rochester, Department of Chemistry. (n.d.).
  • RJPT. (n.d.).
  • BenchChem. (2025). High-Performance Liquid Chromatography (HPLC)
  • SciSpace. (2016).
  • BioPharm International. (2014).
  • SGRL. (n.d.). Effects of Impurities in Pharmaceuticals.
  • Veeprho. (2020). Effects of Impurities in Pharmaceuticals.
  • Oceanic Pharmachem. (2019). Effects of Impurities in Pharmaceuticals.
  • Dattakala College of Pharmacy. (n.d.). A Review on Effect of Impurities in Pharmaceutical Substances.
  • Longdom Publishing. (2021).
  • ResearchGate. (2015). IMPURITIES IN PHARMACEUTICALS: A REVIEW.
  • Wishart, D. S. (2017). Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics. Metabolites, 7(4), 54.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2014). Development and Validation of a Single RP-HPLC Assay Method for Analysis of Bulk Raw Material Batches of Four Parabens that are Widely Used as Preservatives in Pharmaceutical and Cosmetic Products.
  • Pharmaceutical Technology. (2012). Evaluating Impurities in Drugs (Part II of III).
  • Barbas, C., et al. (2001). Validation of an HPLC method for the quantification of ambroxol hydrochloride and benzoic acid in a syrup as pharmaceutical. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 1025-1033.
  • Bercu, J. P., et al. (2018). Potential impurities in drug substances: Compound-specific toxicology limits for 20 synthetic reagents and by-products, and a class-specific toxicology limit for alkyl bromides. Regulatory Toxicology and Pharmacology, 94, 156-167.
  • Chemistry Stack Exchange. (2017).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Slideshare. (n.d.).
  • YouTube. (2020).
  • PubMed. (2017). NMR and MS Methods for Metabolomics.
  • MDPI. (2020). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana.
  • Scilit. (2003).
  • PubMed. (2012).
  • ACS Central Science. (2023).
  • MDPI. (2021).

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Technical Support Center: Solvent Effects on the Reactivity of 4-Cyclopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Cyclopropylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in reactions involving this versatile building block. As experienced chemists know, the solvent is not merely a medium but an active participant that can dictate reaction rates, influence equilibrium positions, and even determine the final product distribution. This resource provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of this compound?

This compound is an aromatic carboxylic acid with the molecular formula C₁₀H₁₀O₂.[1] It typically appears as a white to off-white solid.[1] The presence of both a polar carboxylic acid group and a nonpolar cyclopropyl-phenyl moiety gives it a mixed-polarity character. This structure means its solubility and reactivity are highly dependent on the solvent environment. It is generally characterized by low solubility in water but is more soluble in a range of organic solvents.[1][2][3]

Q2: How do different solvent types—protic, aprotic, and nonpolar—interact with this compound?

The solvent's ability to form hydrogen bonds and its overall polarity are the primary factors governing its interaction with this compound.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[4][5] They can strongly solvate both the carboxyl proton and the carboxylate anion through hydrogen bonding. This can be a double-edged sword: while it aids in dissolving the acid, it can also form a "solvent cage" around the deprotonated carboxylate, significantly reducing its nucleophilicity.[6][7]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF): These solvents possess large dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[4][6] They are excellent at dissolving polar compounds like this compound and its salts. Crucially, they solvate cations well but leave anions (like the carboxylate) relatively "naked" and highly reactive.[6]

  • Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents have low dielectric constants and small or zero dipole moments.[4] They are poor solvents for polar molecules like carboxylic acids and their salts. However, they can be useful in reactions where charged intermediates or transition states are disfavored.

Q3: How does solvent polarity generally affect the reaction rate?

The effect of solvent polarity on reaction rates is dictated by the mechanism of the reaction. According to the Hughes-Ingold rules, reactions that generate charge or concentrate charge in the transition state are accelerated by polar solvents, as the solvent stabilizes the more charged species.[8][9] Conversely, reactions where charge is dispersed or destroyed in the transition state are often faster in nonpolar solvents.[10] Understanding the interplay between your reaction mechanism and solvent polarity is crucial for optimization.[10]

Troubleshooting Guides: A Problem-Solving Approach

Issue 1: Low Yield or Slow Rate in Amide and Ester Formation

Q: I am performing an amide coupling (or esterification) with this compound in an alcohol or a solvent mixture containing water, and the reaction is extremely slow or stalls completely. Why is this happening?

A: Causality & Mechanistic Insight

This is a classic issue rooted in solvent-nucleophile interactions. Amide and ester formation typically involves the activation of the carboxylic acid followed by nucleophilic attack from an amine or alcohol. If the deprotonated carboxylate of this compound is intended to act as a nucleophile, or if you are using a base to deprotonate it, polar protic solvents like ethanol, methanol, or water will severely inhibit the reaction.

These protic solvents form strong hydrogen bonds with the negatively charged oxygen atoms of the carboxylate.[6][7] This "solvent caging" effect (illustrated below) stabilizes the carboxylate in its ground state, increasing the activation energy required for it to act as a nucleophile.[4][5] In essence, the solvent is holding onto your reactant, preventing it from participating in the reaction.

dot

Caption: Solvent effects on carboxylate nucleophilicity.

Solutions & Protocols:

  • Switch to a Polar Aprotic Solvent: The most effective solution is to change your solvent to a polar aprotic one.

    • Recommended Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF).

    • Rationale: These solvents will dissolve your acid and coupling reagents but will not form hydrogen bonds with the carboxylate, leaving it "naked" and highly reactive.[6] This dramatically lowers the activation barrier for the reaction. Many standard amide coupling protocols using reagents like EDC or HATU specify these solvents for this very reason.[11][12]

  • Use the Alcohol as a Reagent, Not the Solvent: If you are performing an esterification with a specific alcohol, use it in stoichiometric amounts (e.g., 1.0 to 1.5 equivalents) and run the reaction in a non-competing aprotic solvent like DCM or THF.

  • Ensure Anhydrous Conditions: Water is a protic solvent and a competing nucleophile. It can hydrolyze activated intermediates and reduce your yield. Always use anhydrous solvents and dry glassware for these reactions.

Issue 2: Poor Solubility of Reactants or Reagents

Q: My this compound dissolves, but my other starting material (e.g., a nonpolar amine) or reagent is not soluble, leading to a heterogeneous mixture and poor conversion. How do I select a better solvent?

A: Causality & Mechanistic Insight

This is a classic "like dissolves like" problem, complicated by the amphiphilic nature of many reactants in organic synthesis.[4] this compound is polar, but if it needs to react with a large, greasy, nonpolar molecule, a highly polar solvent like DMSO might dissolve the acid but cause the other reactant to crash out. A successful reaction requires all components to be in the same phase to interact.

dot

G start Problem: Low Reaction Yield check_sol Are all reactants fully dissolved? start->check_sol check_rate Is the reaction kinetically slow? check_sol->check_rate Yes aprotic Change to a solvent with broad solubility (e.g., THF, Dioxane) or use a co-solvent system. check_sol->aprotic No solvent_type What is the solvent type? check_rate->solvent_type Yes protic_sol Solvent is likely inhibiting nucleophilicity via H-bonding. Switch to a Polar Aprotic Solvent. solvent_type->protic_sol Polar Protic (MeOH, H₂O) aprotic_sol Kinetics are not limited by solvent caging. Consider: - Temperature increase - Catalyst change - Reagent concentration solvent_type->aprotic_sol Polar Aprotic (DMF, MeCN)

Caption: Troubleshooting workflow for low reaction yield.

Solutions & Protocols:

  • Select a "Broad-Spectrum" Solvent: Solvents like Tetrahydrofuran (THF), 1,4-Dioxane, or Ethyl Acetate are often excellent first choices as they have intermediate polarity and can often dissolve a wide range of reactants.

  • Use a Co-Solvent System: If a single solvent doesn't work, a mixture can be effective. For example, if your acid dissolves well in DMF but your nonpolar reactant dissolves in Toluene, a Toluene/DMF mixture might keep everything in solution. Start with a 1:1 ratio and adjust as needed.

  • Consult Solubility Data: While specific data for this compound is limited, data for benzoic acid serves as an excellent proxy. It shows high solubility in solvents like DMF, DMSO, and ethanol, and moderate solubility in ethers and acetates.[2][3][13]

Issue 3: Appearance of Decarboxylation Byproducts

Q: I am running my reaction at high temperatures and observing the formation of cyclopropylbenzene, indicating a loss of CO₂. Can the solvent influence this side reaction?

A: Causality & Mechanistic Insight

Yes, the solvent can play a significant role in decarboxylation. While aromatic carboxylic acids are generally stable, decarboxylation can be induced under harsh conditions (e.g., high heat).[14] The mechanism can proceed through polar, ionic, or radical pathways, each of which is sensitive to the solvent environment.

  • Polar Pathways: If the decarboxylation proceeds through a charged intermediate (e.g., protonation of the aromatic ring followed by loss of CO₂), polar solvents can stabilize this charged intermediate, thereby lowering the activation energy and accelerating the side reaction.[15][16]

  • Radical Pathways: In some cases, particularly with initiators or certain catalysts, decarboxylation can occur via radical mechanisms.[14][17] The solvent's ability to stabilize radical intermediates or participate in chain transfer can affect the rate and efficiency of this process.

Solutions & Protocols:

  • Reduce Reaction Temperature: This is the most direct way to minimize most thermal decomposition pathways.

  • Switch to a Less Polar Solvent: If high temperature is unavoidable, consider switching from a highly polar solvent (like DMSO) to a less polar one (like Toluene or Xylene). A nonpolar environment will destabilize charged intermediates, potentially slowing the decarboxylation pathway relative to your desired reaction.[15]

  • Avoid Strongly Acidic or Basic Conditions at High Temperatures: Unless required for your primary reaction, extreme pH can catalyze decarboxylation. The solvent can influence the effective acidity/basicity of reagents.

Data Presentation: Solvent Properties

For your convenience, the properties of several common solvents are summarized below. Use this table to guide your selection based on the principles discussed.

SolventDielectric Constant (ε)TypeKey Considerations
Water (H₂O)78.5Polar ProticStrong H-bonding; deactivates nucleophiles; can be a competing reactant.[8]
Methanol (MeOH)32.7Polar ProticSimilar to water; can also act as a reactant (transesterification).
Ethanol (EtOH)24.5Polar ProticLess polar than methanol, but still a strong H-bond donor.
Dimethyl Sulfoxide (DMSO)47.2Polar AproticHighly polar; excellent solvent for salts; can be difficult to remove.[8]
Acetonitrile (MeCN)37.5Polar AproticHighly polar; less reactive than DMF/DMSO; good for SN2 reactions.[5][8]
N,N-Dimethylformamide (DMF)36.7Polar AproticExcellent solvent; high boiling point; common for peptide couplings.
Tetrahydrofuran (THF)7.5Polar AproticGood general-purpose solvent with moderate polarity; can form peroxides.[5]
Dichloromethane (DCM)9.1Polar AproticVolatile; good for reactions near room temperature; less polar.[5]
Toluene2.4NonpolarHigh boiling point; good for removing water azeotropically.
Hexane1.9NonpolarVery nonpolar; used for reactions involving nonpolar reactants.

Experimental Protocol: Optimized Amide Coupling

This protocol for the synthesis of N-benzyl-4-cyclopropylbenzamide illustrates the practical application of solvent selection principles.

Objective: To maximize yield and reaction rate by using a polar aprotic solvent to promote nucleophilic attack.

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt) or Hydroxyazabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard glassware, dried in an oven

Procedure:

  • Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Pre-activation: To the stirred solution, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 20-30 minutes. [Expertise Note: This pre-activation step forms the HOBt active ester, which is highly reactive towards the amine but more stable against hydrolysis than the initial O-acylisourea intermediate.]

  • Nucleophile Addition: In a single portion, add benzylamine (1.1 eq) followed by DIPEA (2.5 eq). [Expertise Note: DIPEA is a non-nucleophilic base used to scavenge the HCl byproduct of the EDC reaction and ensure the amine remains in its free, nucleophilic form.]

  • Reaction: Allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by flash column chromatography or recrystallization as needed.

Rationale for Solvent Choice: Anhydrous DCM is selected because it is a polar aprotic solvent that effectively dissolves all reactants while preventing the deactivation of the amine nucleophile.[4][6] Its volatility also simplifies product isolation during workup. For less soluble substrates, DMF would be an appropriate alternative.[11]

References

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
  • Protic and Aprotic solvents - and the reaction speed. The Organic Chemistry Tutor. YouTube. [Link]
  • The influence of the solvent on organic reactivity. Part II. Kinetics and mechanism of the reactions of carboxylic acids with diazodiphenylmethane in aprotic solvents in which the acids may be dimeric. J. Chem. Soc., Perkin Trans. 2. [Link]
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
  • Solvent effects. Wikipedia. [Link]
  • Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]
  • Effect of Various Solvents on the Esterification Reaction.
  • Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. World Journal of Advanced Research and Reviews. [Link]
  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. [Link]
  • Hydroxylic solvent effects on the reaction rates of diazodiphenylmethane with 2-substituted cyclohex-1-enylcarboxylic and 2-sub. Indian Journal of Chemistry. [Link]
  • Effects of solvent polarity on the acid dissociation constants of benzoic acids. PubMed. [Link]
  • (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research. [Link]
  • Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required.
  • (PDF) Solubility of Benzoic Acid in Mixed Solvents.
  • This compound | C10H10O2. PubChem. [Link]
  • The solubility of benzoic acid in seven solvents.
  • Solubility of Benzoic Acid in Organic Solvents. Scribd. [Link]
  • Acid‐Catalyzed Ring Opening Reaction of Cyclopropyl Carbinols with Acetonitrile to Synthesize Amides.
  • A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction.
  • Decarboxyl
  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries.
  • esterification - alcohols and carboxylic acids. Chemguide. [Link]
  • Mechanically induced solvent-free esterification method at room temperature.
  • Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans.
  • Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution.
  • Decarboxylative Hydroxylation of Benzoic Acids.
  • Oxidative decarboxylation of benzoic acid by peroxyl radicals. PubMed. [Link]

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Optimizing reaction time and temperature for 4-Cyclopropylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Cyclopropylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the common challenges encountered during its synthesis. This compound is a valuable building block in medicinal chemistry, and its efficient synthesis is crucial for advancing drug discovery programs.[1][2] This document provides a detailed exploration of the most common synthetic routes, with a focus on optimizing reaction time and temperature to maximize yield and purity.

I. Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, making it a popular choice for the synthesis of this compound.[3] This reaction typically involves the palladium-catalyzed cross-coupling of an aryl halide (or triflate) with an organoboron compound.[4] For the synthesis of this compound, this translates to the coupling of a 4-halobenzoic acid derivative with a cyclopropylboron reagent.

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: What are the most common starting materials for the Suzuki-Miyaura synthesis of this compound?

A1: The most common starting materials are 4-bromobenzoic acid or 4-iodobenzoic acid and cyclopropylboronic acid.[5] Aryl bromides and iodides are generally more reactive than aryl chlorides in Suzuki couplings.[6] Using the acid form directly can sometimes be challenging, so often the methyl or ethyl ester of 4-halobenzoic acid is used, followed by a final hydrolysis step.

Q2: What is a typical catalyst and ligand system for this reaction?

A2: A common and effective catalyst system is a palladium(II) source like palladium acetate (Pd(OAc)₂) combined with a bulky, electron-rich phosphine ligand such as tricyclohexylphosphine (PCy₃) or XPhos.[6][7] Palladium(0) catalysts like Pd(PPh₃)₄ can also be effective.[7] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.[7]

Q3: What is the role of the base in the Suzuki-Miyaura reaction?

A3: The base is crucial for activating the boronic acid, which facilitates the transmetalation step in the catalytic cycle.[5] Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[7][8] The choice of base can significantly impact the reaction yield and should be optimized for the specific substrates.[9]

Q4: How does reaction temperature affect the yield and reaction time?

A4: The reaction temperature is a critical parameter. Generally, heating the reaction mixture to between 80-110 °C is necessary to drive the reaction to completion in a reasonable timeframe.[10] Insufficient temperature can lead to low or no product formation, while excessively high temperatures can lead to catalyst decomposition and the formation of byproducts.[11]

Q5: What are the common side reactions and byproducts?

A5: The most common side reaction is the protodeboronation of cyclopropylboronic acid, where the C-B bond is cleaved, leading to the formation of cyclopropane and reducing the yield of the desired product.[7] Homocoupling of the aryl halide or the boronic acid to form biaryl impurities can also occur, often exacerbated by the presence of oxygen.[10]

Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Formation Inactive catalyst; Insufficient temperature; Ineffective base; Oxygen contamination.Ensure the palladium catalyst and ligand are fresh and active. Optimize the reaction temperature, typically in the 80-110 °C range.[10] Screen different bases (e.g., K₃PO₄, Cs₂CO₃).[8] Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[7]
Significant Protodeboronation Presence of water or protic impurities; Unstable boronic acid.Use anhydrous solvents and reagents. Consider using a more stable cyclopropylboron derivative, such as potassium cyclopropyltrifluoroborate.[7]
Formation of Homocoupling Byproducts Presence of oxygen; Suboptimal catalyst system.Rigorously degas the reaction mixture.[7] Screen different palladium catalysts and ligands to find a more selective system.
Difficulty in Product Purification Presence of boron-containing impurities.After the reaction, an aqueous workup with a dilute base can help remove boronic acid-related impurities.[12] Recrystallization of the final product is often effective.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of methyl 4-cyclopropylbenzoate, which can then be hydrolyzed to this compound.

Materials:

  • Methyl 4-bromobenzoate

  • Cyclopropylboronic acid (1.2 - 1.5 equivalents)

  • Palladium acetate (Pd(OAc)₂) (1-5 mol%)

  • Tricyclohexylphosphine (PCy₃) (2-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • Toluene/Water (10:1)

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Brine

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add methyl 4-bromobenzoate (1.0 equiv.), cyclopropylboronic acid (1.3 equiv.), and potassium phosphate (2.0 equiv.).

  • Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • Under the inert atmosphere, add palladium acetate (0.05 equiv.) and tricyclohexylphosphine (0.10 equiv.).

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.[7]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude methyl 4-cyclopropylbenzoate by flash column chromatography.

  • Hydrolyze the purified ester to this compound using standard procedures (e.g., refluxing with NaOH in methanol/water followed by acidification).

Suzuki_Workflow reagents Combine Aryl Halide, Cyclopropylboronic Acid, & Base catalyst Add Pd Catalyst & Ligand reagents->catalyst Under Inert Atmosphere solvent Add Degassed Solvent catalyst->solvent heat Heat to 80-100 °C solvent->heat Monitor Reaction workup Aqueous Workup & Extraction heat->workup purify_ester Purify Ester (Chromatography) workup->purify_ester hydrolysis Ester Hydrolysis purify_ester->hydrolysis purify_acid Purify Acid (Recrystallization) hydrolysis->purify_acid

Suzuki-Miyaura Coupling Workflow

II. Grignard Reaction Approach

The Grignard reaction is a classic organometallic reaction that can be used to synthesize this compound.[13] This method involves the formation of a Grignard reagent from a 4-cyclopropylaryl halide, followed by its reaction with carbon dioxide (carboxylation).[14]

Frequently Asked Questions (FAQs): Grignard Reaction

Q1: How is the Grignard reagent for this synthesis prepared?

A1: The Grignard reagent, 4-cyclopropylphenylmagnesium bromide, is typically prepared by reacting 4-bromocyclopropylbenzene with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[13][15]

Q2: Why is it critical to use anhydrous conditions for Grignard reactions?

A2: Grignard reagents are highly reactive and are strong bases. They will react with any protic source, including water, to quench the reagent and form the corresponding alkane (cyclopropylbenzene in this case), which will significantly lower the yield of the desired carboxylic acid.[13] Therefore, all glassware must be flame-dried, and all solvents and reagents must be anhydrous.[11]

Q3: How can I initiate the Grignard reaction if it doesn't start on its own?

A3: Initiation can sometimes be sluggish. A few methods to initiate the reaction include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or gently warming the flask with a heat gun.[11] Sonication can also be used to clean the surface of the magnesium and initiate the reaction.[12]

Q4: What is the best way to introduce carbon dioxide for the carboxylation step?

A4: The Grignard reagent is typically added to an excess of solid carbon dioxide (dry ice).[13] This ensures that the Grignard reagent is always in the presence of a high concentration of CO₂, which minimizes side reactions. Pouring the Grignard solution onto crushed dry ice is a common and effective method.[12]

Q5: What are the primary side reactions in this synthesis?

A5: The main side reaction is the formation of biphenyl derivatives (e.g., 4,4'-dicyclopropylbiphenyl) through a coupling reaction of the Grignard reagent with unreacted aryl halide.[11] Overheating the reaction can promote this side reaction.[11] Incomplete carboxylation can also lead to the formation of a ketone byproduct if the intermediate magnesium carboxylate reacts with another molecule of the Grignard reagent.

Troubleshooting Guide: Grignard Reaction
Problem Potential Cause(s) Troubleshooting Steps
Grignard Reagent Fails to Form Wet glassware or solvents; Inactive magnesium surface.Ensure all glassware is rigorously flame-dried and all reagents are anhydrous.[11] Use fresh, high-quality magnesium turnings. Try initiating the reaction with a small crystal of iodine or gentle heating.[11]
Low Yield of Carboxylic Acid Incomplete Grignard formation; Quenching of Grignard reagent by moisture; Inefficient carboxylation.Verify the formation of the Grignard reagent before proceeding. Maintain strict anhydrous conditions throughout the reaction.[13] Use a large excess of dry ice and add the Grignard reagent to it, rather than the other way around.[12]
Formation of Biphenyl Byproduct High local concentration of aryl halide; Overheating.Add the aryl halide solution slowly to the magnesium turnings to maintain a low concentration.[11] Control the reaction temperature, using an ice bath if necessary, to prevent excessive refluxing.[11]
Product is a Ketone Reaction of the intermediate carboxylate with the Grignard reagent.Ensure a large excess of carbon dioxide is present during the carboxylation step to rapidly consume the Grignard reagent.[14]
Experimental Protocol: Grignard Reaction

This protocol provides a general procedure for the synthesis of this compound via a Grignard reaction.

Materials:

  • 4-Bromocyclopropylbenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (e.g., 6M)

  • Anhydrous Sodium Sulfate

  • Diethyl ether

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask with a reflux condenser, an addition funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 equiv.) in the flask.

  • Dissolve 4-bromocyclopropylbenzene (1.0 equiv.) in anhydrous diethyl ether and add it to the addition funnel.

  • Add a small portion of the bromide solution to the magnesium and watch for signs of reaction initiation (bubbling, cloudiness, gentle reflux). If necessary, use an initiator.[11]

  • Once the reaction starts, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • In a separate beaker, place a large excess of crushed dry ice.

  • Slowly pour the Grignard solution onto the dry ice with stirring.

  • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Slowly add 6M HCl to the reaction mixture to hydrolyze the magnesium carboxylate salt.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization.[16]

Grignard_Workflow reagent_prep Prepare Anhydrous Grignard Reagent carboxylation React with Excess Dry Ice (CO2) reagent_prep->carboxylation Slow Addition hydrolysis Acidic Workup (Hydrolysis) carboxylation->hydrolysis extraction Solvent Extraction hydrolysis->extraction purification Recrystallization extraction->purification Oxidation_Workflow reactants Combine 4-Cyclopropyltoluene, Water, & Base oxidation Add KMnO4 & Reflux reactants->oxidation Portion-wise Addition workup Cool & Remove MnO2 oxidation->workup Monitor for Completion acidification Acidify to Precipitate Product workup->acidification purification Recrystallization acidification->purification

Oxidation Workflow

IV. Purification and Analysis

Recrystallization of this compound

Recrystallization is the most common method for purifying the crude this compound obtained from any of the synthetic routes. [16]The choice of solvent is critical for effective purification. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. [17]For benzoic acid and its derivatives, water or a mixed solvent system like ethanol/water is often a good choice. [18] General Recrystallization Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot filtered. [17]3. Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Further cool the solution in an ice bath to maximize the yield of the purified product.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of the synthesized this compound and for identifying any impurities. [19]A reverse-phase HPLC method using a C18 column is typically employed. [19] Typical HPLC Conditions:

  • Column: C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of water (with 0.1% formic or phosphoric acid) and acetonitrile. [19]* Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 230 nm or 254 nm). [19]* Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

By comparing the chromatogram of the synthesized sample to that of a known standard, the purity can be accurately determined. [19]

V. References

  • Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302.

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

  • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. [Link]

  • Wikipedia. (2023). Thermodynamic and kinetic reaction control. [Link]

  • Chemistry LibreTexts. (2021). 3.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. [Link]

  • ResearchGate. (n.d.). Kinetic vs thermodynamic control for vinyl-and methyl-Grignard 1,6-addition to methyl coumalate. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Walfish, S. (2014). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. [Link]

  • University of Wisconsin-Madison. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]

  • Google Patents. (n.d.). US4113968A - Process for preparation of substituted cyclopropane carboxylic acids and esters thereof and intermediates of said acids and esters.

  • Molander, G. A., & Brown, A. R. (2006). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. The Journal of organic chemistry, 71(26), 9681–9686.

  • University of Toronto. (n.d.). organic synthesis: benzoic acid via a grignard reaction. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • ResearchGate. (n.d.). Kinetics of the liquid-phase catalytic oxidation of toluene to benzoic acid by air. [Link]

  • ResearchGate. (n.d.). Oxidation of Toluene to Benzoic Acid Catalyzed by Modified Vanadium Oxide. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. [Link]

  • University of Massachusetts Boston. (n.d.). Recrystallization of Benzoic Acid. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]

  • ScienceDirect. (n.d.). Gas phase partial oxidation of toluene over modified V2O5/TiO2 catalysts in a microreactor. [Link]

  • University of California, Irvine. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]

  • Kim, D., & Lee, J. (2020). CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. The Journal of Organic Chemistry, 85(7), 4655-4662.

  • ResearchGate. (n.d.). Catalytic Liquid Phase Oxidation of Toluene to Benzoic Acid. [Link]

  • Lee, J. S., Velarde-Ortiz, R., Guijarro, A., Waugaman, J. R., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of organic chemistry, 65(17), 5428–5430.

  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. [Link]

  • LCGC International. (2017). Mitigating the Effect of Surfactants in Sample Preparation of a Phospholipid Formulation for Impurities Analysis by Reversed-Phase Liquid Chromatography. [Link]

  • ResearchGate. (n.d.). Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process. [Link]

  • ResearchGate. (n.d.). Fig. 4. Effect of the reaction time on the oxidation of cyclooctene.... [Link]

  • Google Patents. (n.d.). WO2017017524A1 - Loop oxidation of toluene to benzoic acid.

  • Jordan Journal of Pharmaceutical Sciences. (n.d.). Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan. [Link]

Sources

Technical Support Center: Column Chromatography Purification of 4-Cyclopropylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-cyclopropylbenzoic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing expert advice and troubleshooting strategies to overcome common challenges encountered during column chromatography. Our focus is on delivering practical, field-proven insights to enhance the efficiency and success of your purification workflows.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the column chromatography of this compound derivatives.

Q1: What is the most critical factor to consider when purifying this compound derivatives using silica gel chromatography?

A1: The most critical factor is controlling the ionization state of the carboxylic acid group. This compound and its derivatives are acidic compounds. When subjected to standard neutral silica gel chromatography, they can exist in equilibrium between their protonated (neutral) and deprotonated (anionic) forms. This leads to severe peak tailing, poor separation, and reduced recovery. To ensure a successful purification, it is essential to suppress the ionization of the carboxylic acid.[1][2]

Q2: How can I suppress the ionization of my acidic compound on the column?

A2: The most effective way to suppress ionization is to acidify the mobile phase.[3][4] By adding a small amount of an organic acid, such as acetic acid or formic acid (typically 0.1% to 1% v/v), to the eluent, you create an acidic environment on the silica gel surface. This ensures that the carboxylic acid remains in its less polar, protonated form, leading to sharper peaks and more predictable elution behavior.[1][2][5]

Q3: What is a good starting solvent system for the flash chromatography of a this compound derivative?

A3: A good starting point for moderately polar compounds like this compound derivatives is a mixture of a nonpolar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[6][7] A common starting gradient could be from 5% to 50% ethyl acetate in hexane.[6] For more polar derivatives, a system of dichloromethane and methanol may be more appropriate.[8] It is highly recommended to first determine an optimal solvent system using Thin Layer Chromatography (TLC), aiming for an Rf value of 0.2-0.4 for the target compound.[9][10] Remember to add a small percentage of an acid (e.g., 0.5% acetic acid) to your TLC solvent system to mimic the conditions of the column.

Q4: My this compound derivative is sensitive to acid. What are my options?

A4: If your compound is susceptible to degradation in the presence of strong acids, you have a few alternatives. You could try using a weaker acid like acetic acid in your mobile phase. Another option is to use a different stationary phase that is less acidic than silica gel, such as neutral or basic alumina.[11] Alternatively, you could consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine, followed by re-equilibration with your desired mobile phase.[10] However, for an acidic compound, this might not be ideal. Reversed-phase chromatography is another excellent alternative where the compound's retention can be modulated with pH.[12]

Q5: My crude sample is not dissolving well in the initial, nonpolar mobile phase. How should I load it onto the column?

A5: If your sample has poor solubility in the starting eluent, you can employ a technique called "dry loading".[13] To do this, dissolve your crude material in a suitable solvent in which it is highly soluble (e.g., dichloromethane or acetone). Then, add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[13][14] This method prevents the sample from precipitating at the top of the column and ensures a more uniform application.[10]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of this compound derivatives.

Problem 1: The compound is streaking or tailing badly on the TLC plate and the column.
  • Cause: This is a classic sign of the compound being ionized on the silica. The equilibrium between the protonated and deprotonated forms of the carboxylic acid leads to a continuous elution profile rather than a sharp band.[1][15]

  • Solution:

    • Acidify the Mobile Phase: Add 0.1-1% acetic acid or formic acid to your eluent system for both TLC and column chromatography.[2][5] This will force the equilibrium towards the protonated, less polar form of the acid, resulting in a more compact spot on the TLC and a sharper peak during column elution.

    • Verify with TLC: Before running the column, run a TLC plate with the acidified solvent system to confirm that the streaking is resolved and you have a well-defined spot.

Problem 2: The compound is not eluting from the column, even with a highly polar solvent system.
  • Cause: There are several potential reasons for this:

    • Strong Interaction with Silica: The carboxylic acid may be strongly interacting with the silanol groups on the silica surface, especially if the mobile phase is not acidified.

    • Compound Decomposition: The compound might be unstable on silica gel and has decomposed at the origin.[11]

    • Incorrect Solvent System: The chosen solvent system may still not be polar enough.

  • Solution:

    • Check for Decomposition: Before running a column, it's wise to check the stability of your compound on silica. Spot your compound on a TLC plate, let it sit for an hour or two, and then elute it. If you see new spots or a streak at the baseline, your compound may be decomposing.[11]

    • Increase Mobile Phase Polarity with Acid: If the compound is stable, try a more polar solvent system, ensuring it is acidified. For very polar compounds, a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) with 0.5% acetic acid can be effective.[6][8]

    • Consider Reversed-Phase Chromatography: If the compound is highly polar and still retained on silica, reversed-phase chromatography (e.g., with a C18 column) using a water/acetonitrile or water/methanol mobile phase with an acidic modifier (like formic acid or TFA) might be a better option.[12]

Problem 3: Co-elution of the product with a close-running impurity.
  • Cause: The selectivity of the solvent system is insufficient to resolve the two compounds.

  • Solution:

    • Optimize the Solvent System: Test a variety of solvent systems with different polarities and selectivities during TLC development. For instance, if you are using a hexane/ethyl acetate system, try switching to a hexane/dichloromethane or a toluene-based system. Sometimes changing one of the solvents can significantly alter the relative separation of compounds.[16]

    • Use a Shallow Gradient: During the column chromatography, employ a very shallow gradient around the elution point of your compound. This can often improve the separation of closely eluting species.

    • Increase the Column Length or Use Finer Silica: A longer column or silica gel with a smaller particle size can increase the number of theoretical plates and improve resolution.

Problem 4: Low recovery of the purified compound.
  • Cause:

    • Irreversible Adsorption: The compound may be irreversibly binding to the silica gel, especially if it is not sufficiently protonated.

    • Decomposition: As mentioned earlier, the compound may be degrading on the acidic silica surface.[11]

    • Fractions are too dilute: The compound may have eluted, but in a large volume of solvent, making it difficult to detect by TLC.[11]

  • Solution:

    • Ensure Acidification: Double-check that your mobile phase is properly acidified to minimize strong interactions.

    • Test for Stability: Confirm the stability of your compound on silica gel using a 2D TLC experiment.

    • Concentrate Fractions: If you suspect your compound has eluted in a very broad band, try concentrating a larger number of fractions before analyzing by TLC.[11]

Data and Protocols

Table 1: Recommended Solvent Systems for TLC Analysis
Compound PolarityRecommended Solvent SystemModifier
Low to MediumHexane / Ethyl Acetate (9:1 to 1:1)0.5% Acetic Acid
Medium to HighDichloromethane / Methanol (99:1 to 9:1)0.5% Acetic Acid
HighEthyl Acetate / Methanol (95:5 to 8:2)0.5% Acetic Acid
Experimental Protocol: Standard Flash Column Chromatography
  • TLC Analysis: Develop a TLC solvent system that gives your target this compound derivative an Rf of approximately 0.2-0.4 and resolves it from impurities. Remember to add 0.5% acetic acid to the eluent.

  • Column Packing:

    • Select an appropriate size column.

    • Pack the column with silica gel using either a wet slurry method or a dry packing method.[15][17] Ensure the packing is uniform and free of air bubbles.[18]

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed.[13]

    • Dry Loading: If solubility is an issue, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and add the resulting powder to the top of the column.[13]

  • Elution:

    • Begin eluting with the solvent system determined from your TLC analysis.

    • If using a gradient, gradually increase the polarity of the mobile phase. A shallow gradient is often more effective for separating closely related compounds.

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visual Workflows

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Finalization TLC 1. TLC Analysis (with 0.5% Acetic Acid) Pack 2. Pack Column (Silica Gel) TLC->Pack Load 3. Load Sample (Wet or Dry) Pack->Load Elute 4. Elute with Acidified Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Identify Pure Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: A standard workflow for the purification of this compound derivatives.

troubleshooting_workflow Start Problem with Purification? Streaking Peak Streaking/Tailing? Start->Streaking Yes NoElution Compound Not Eluting? Start->NoElution No AddAcid Add 0.1-1% Acetic Acid to Mobile Phase Streaking->AddAcid Yes CoElution Co-elution with Impurity? NoElution->CoElution No CheckStability Check Compound Stability on Silica (TLC) NoElution->CheckStability Yes ChangeSolvent Optimize Solvent System (TLC) CoElution->ChangeSolvent Yes IncreasePolarity Increase Mobile Phase Polarity (Still Acidified) CheckStability->IncreasePolarity ShallowGradient Use a Shallow Gradient ChangeSolvent->ShallowGradient

Caption: A decision tree for troubleshooting common purification issues.

References

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent.
  • How does an acid pH modifier impact flash chromatography? (2023, November 21). Biotage.
  • HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. (2025, July 11).
  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2025, May 15).
  • Mobile Phase Modifiers. (n.d.). ZeptoMetrix.
  • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc.
  • Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews.
  • Several Problems of Flash Column Chromatography. (2025, February 11). Hawach.
  • Successful Flash Chromatography. (n.d.). King Group.
  • Column chromatography issues. (2024, July 16). Reddit.
  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry.
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Technical Support Center: Work-up Procedures for Reactions Involving 4-Cyclopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the work-up of reactions involving 4-Cyclopropylbenzoic acid. The information presented here is curated to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your experiments.

Section 1: Understanding the Core Chemistry of this compound

Before delving into specific work-up procedures, a foundational understanding of this compound's properties is crucial for effective troubleshooting. The presence of both a carboxylic acid and a cyclopropyl group imparts distinct characteristics that influence its behavior during reaction work-ups.

PropertyValueSignificance for Work-up Procedures
Molecular Formula C₁₀H₁₀O₂Indicates a relatively non-polar aromatic structure with a polar carboxylic acid group.
Molecular Weight 162.19 g/mol [1]Useful for calculating molar equivalents and theoretical yields.
Appearance White to off-white solid[2][3]Physical state at room temperature.
Melting Point 221-224 °C[2]A sharp melting point range is an indicator of purity after work-up and purification.
pKa 4.41 ± 0.10 (Predicted)[2]This value is key for designing effective acid-base extractions to separate it from neutral or basic compounds.[4][5][6]
Solubility Low in water, more soluble in organic solvents.[3]Dictates the choice of solvents for extraction and recrystallization.

The cyclopropyl group is an electron-donating group, which can influence the reactivity of the aromatic ring.[7] However, for the purposes of work-up, its primary impact is on the overall lipophilicity of the molecule.

Section 2: Frequently Asked Questions (FAQs) for Standard Work-ups

This section addresses common questions regarding the work-up of reactions where this compound is a starting material.

FAQ 1: How do I remove unreacted this compound from my reaction mixture after an esterification or amide coupling?

An acid-base extraction is the most effective method.[4][5] this compound, being a carboxylic acid, will react with a mild base to form a water-soluble carboxylate salt.[4][5]

Underlying Principle: The deprotonation of the carboxylic acid by a base (like sodium bicarbonate or sodium hydroxide) forms the sodium 4-cyclopropylbenzoate salt. This salt is ionic and therefore preferentially dissolves in the aqueous phase, allowing for its separation from the desired neutral ester or amide product which remains in the organic phase.[4][5]

Step-by-Step Protocol: Basic Extraction
  • Dilute the Reaction Mixture: After the reaction is complete, dilute the mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5]

    • Expert Tip: Add the bicarbonate solution slowly and vent the separatory funnel frequently, as the reaction with any residual acid will produce carbon dioxide gas, leading to pressure buildup.[8]

  • Separate the Layers: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash with the NaHCO₃ solution to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any remaining water.[9]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your product.[9]

FAQ 2: I've performed the basic wash, how can I recover the unreacted this compound?

The unreacted this compound is now in the combined aqueous layers as its sodium salt. To recover it, you need to re-protonate it to its less water-soluble acid form.[4][6]

Step-by-Step Protocol: Acidification and Isolation
  • Cool the Aqueous Layer: Place the combined aqueous extracts in an ice bath. This will decrease the solubility of the final product.

  • Acidify: Slowly add a strong acid, such as 1M hydrochloric acid (HCl), while stirring until the solution is acidic (test with pH paper). You should observe a precipitate forming.[6]

  • Isolate the Solid: Collect the precipitated this compound by vacuum filtration.

  • Wash and Dry: Wash the solid with cold deionized water to remove any inorganic salts and then dry it thoroughly.

FAQ 3: My product is an amine. How does the work-up change?

If your product is a basic amine, the work-up strategy is slightly different. You will use an acidic solution to extract your product into the aqueous layer, leaving unreacted this compound and other neutral impurities in the organic layer.

Underlying Principle: The basic amine will be protonated by an acid (like 1M HCl) to form a water-soluble ammonium salt.[4][10]

Step-by-Step Protocol: Acidic Extraction
  • Dilute the Reaction Mixture: Dilute the reaction with a suitable organic solvent.

  • Acidic Wash: Transfer to a separatory funnel and wash with 1M HCl. The protonated amine product will move to the aqueous layer.

  • Separate and Extract: Separate the layers. The organic layer now contains the unreacted this compound. You can wash this organic layer with a basic solution as described in FAQ 1 to remove the acid. The aqueous layer contains your desired amine product.

  • Recover the Amine: To recover the amine, make the aqueous layer basic with a strong base (e.g., NaOH) until a precipitate forms. Then, extract the amine back into an organic solvent.

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the work-up of reactions involving this compound.

Problem 1: An emulsion has formed during the extraction, and the layers won't separate.

Emulsions are a common issue, especially when the reaction mixture contains substances that can act as surfactants.[8][11]

Causality: Emulsions are colloidal suspensions of one liquid in another. They are often stabilized by impurities or by the product itself. The presence of both a non-polar cyclopropylphenyl group and a polar carboxylate salt can sometimes lead to emulsification.

Solutions:
  • Patience: Sometimes, simply letting the separatory funnel stand for a while will allow the layers to separate on their own.[11]

  • Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[11][12]

  • Solvent Addition: Adding more of the organic solvent can sometimes help to break the emulsion by diluting the components.

  • Gentle Swirling: Instead of vigorous shaking, gently rock the separatory funnel to mix the layers.

  • Filtration: As a last resort, filtering the entire mixture through a pad of Celite® can help to break up the emulsion.[11]

Problem 2: After adding acid to the basic aqueous wash, no precipitate of this compound forms.

This can be a frustrating situation, but there are a few likely causes.[8]

Causality:

  • Insufficient Acidification: The most common reason is that not enough acid was added to lower the pH sufficiently to protonate the carboxylate.

  • Low Concentration: The concentration of the 4-cyclopropylbenzoate in the aqueous layer may be too low for it to precipitate upon acidification.

  • Formation of a Soluble Salt: If an inappropriate acid was used, a soluble salt may have formed.

Solutions:
  • Check the pH: Use pH paper to ensure the aqueous layer is acidic (pH < 4). Add more acid if necessary.

  • Extraction: If the concentration is low, you may need to extract the acidified aqueous layer with an organic solvent (like ethyl acetate) to recover the this compound.

  • Cooling: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the acid.

Problem 3: The final product is impure, containing residual this compound.

This indicates an inefficient extraction or that the product itself has some acidic or basic character.

Causality:

  • Incomplete Extraction: Not enough washes with the basic solution were performed, or the washes were not efficient.

  • Product Properties: If your desired product has some solubility in the aqueous base, you may lose some product during the extraction.

Solutions:
  • Additional Washes: Repeat the work-up procedure, ensuring to perform multiple washes with the basic solution.

  • Recrystallization: This is a powerful technique for purifying solid products.[13][14] The principle is based on the differential solubility of the desired compound and impurities in a given solvent at different temperatures.[14][15]

Step-by-Step Protocol: Recrystallization of a Neutral Product
  • Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot. Common choices for compounds like esters or amides derived from this compound could be ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexanes.

  • Dissolution: Dissolve the impure solid in the minimum amount of the hot solvent.[13]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Large, pure crystals should form. Cooling in an ice bath can further increase the yield.[13]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals thoroughly.

Section 4: Visualizing the Workflow

To aid in understanding the decision-making process during a typical work-up, the following workflow diagram is provided.

Workup_Decision_Tree start Reaction Mixture (Product + Unreacted this compound) dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) start->dilute extract Wash with aq. NaHCO3 in Separatory Funnel dilute->extract separate Separate Layers extract->separate organic_layer Organic Layer (Contains Product) separate->organic_layer Top or Bottom Layer (Depends on Solvent) aqueous_layer Aqueous Layer (Contains Sodium 4-Cyclopropylbenzoate) separate->aqueous_layer Other Layer wash_brine Wash with Brine organic_layer->wash_brine acidify Acidify with 1M HCl aqueous_layer->acidify dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate crude_product Crude Product concentrate->crude_product purify Purify (Recrystallization or Chromatography) crude_product->purify final_product Pure Product purify->final_product precipitate Collect Precipitate (Vacuum Filtration) acidify->precipitate recovered_acid Recovered This compound precipitate->recovered_acid

Caption: General work-up workflow for isolating a neutral product.

Section 5: Specific Reaction Work-up Guides

This section provides detailed work-up procedures for common reactions involving this compound.

Amide Coupling (e.g., using HATU or EDC)

Reaction Context: Amide couplings often use coupling reagents that result in byproducts that need to be removed.[16] For example, EDC forms a urea byproduct.

Troubleshooting Amide Coupling Work-ups:
  • Issue: The urea byproduct is precipitating with my product.

  • Solution: Some ureas have limited solubility in common organic solvents. A wash with dilute acid (e.g., 1M HCl) can sometimes help to remove them. If the product is not acid-sensitive, this can be an effective step before the basic wash to remove the unreacted carboxylic acid.

Detailed Work-up Protocol:
  • Dilute the reaction mixture with ethyl acetate.

  • Wash with 1M HCl (2 x volume of organic layer). This removes basic components like DIEA and can help with some urea byproducts.

  • Wash with saturated aqueous NaHCO₃ (2 x volume of organic layer). This removes unreacted this compound and acidic byproducts.[9]

  • Wash with brine (1 x volume of organic layer).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Fischer Esterification

Reaction Context: Fischer esterification is an equilibrium reaction, often driven by using a large excess of the alcohol, which also serves as the solvent.[17][18][19] The work-up must remove the excess alcohol and the acid catalyst.

Troubleshooting Fischer Esterification Work-ups:
  • Issue: My product is somewhat water-soluble, and I'm losing it during the aqueous washes.

  • Solution: Minimize the volume of the aqueous washes. After the washes, you can "back-extract" the combined aqueous layers with a fresh portion of the organic solvent to recover some of the dissolved product.

Detailed Work-up Protocol:
  • Cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash with water to remove the bulk of the remaining alcohol.

  • Wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst and remove any unreacted this compound.[17]

  • Wash with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude ester.

Suzuki Coupling

Reaction Context: Suzuki couplings are palladium-catalyzed reactions that couple an organoboron species with an organic halide.[20][21][22][23] The work-up needs to remove the palladium catalyst, inorganic salts, and any boron-containing byproducts.

Troubleshooting Suzuki Coupling Work-ups:
  • Issue: The crude product is dark, indicating residual palladium.

  • Solution: Filtering the diluted reaction mixture through a small plug of Celite® or silica gel before the aqueous work-up can remove a significant portion of the palladium catalyst.

Detailed Work-up Protocol:
  • Cool the reaction mixture and dilute it with an appropriate organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel.

  • Wash with water to remove inorganic salts.

  • Wash with a basic solution (e.g., 1M NaOH or NaHCO₃) if this compound was used in excess.

  • Wash with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Boron-containing byproducts can sometimes be removed by co-evaporation with methanol.

References

  • Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry.
  • Chemistry LibreTexts. (2024, September 1). 2.1: Separation of an Unknown Mixture by Acid/Base Extraction.
  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
  • Tamada, J. A., & King, C. J. (n.d.). Extraction of carboxylic acids with amine extractants. 2. Chemical interactions and interpretation of data. Industrial & Engineering Chemistry Research.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
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  • Goode, Dr. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis.
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  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • University of Wisconsin-Green Bay. (n.d.). Recrystallization of Benzoic Acid.
  • Organic Syntheses. (n.d.). cyclopropanecarboxaldehyde.
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  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Reddit. (2023, June 28). Extraction of Cyclopropylamine. r/OrganicChemistry.
  • University of Massachusetts Boston. (n.d.). The Recrystallization of Benzoic Acid.
  • Filo. (2023, November 4). The pKa of p-cyclopropylbenzoic acid is 4.45. Is cyclopropylbenzene...
  • Florida A&M University. (2016, September 27). Lab Report Recrystallization.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • YouTube. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques.
  • National Institutes of Health. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
  • Chemguide. (n.d.). Esterification of carboxylic acids.
  • CP Lab Safety. (n.d.). This compound, min 96%, 1 gram.
  • Reddit. (n.d.). amide coupling help. r/Chempros.
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Validation & Comparative

A Medicinal Chemist's Guide: 4-Cyclopropylbenzoic Acid vs. 4-Ethylbenzoic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery, the selection of substituents on a molecular scaffold is a critical step that profoundly influences a compound's pharmacological profile. Small alkyl groups are frequently employed to probe structure-activity relationships (SAR) and optimize drug-like properties. Among these, the cyclopropyl and ethyl groups, while similar in atom count, offer a compelling study in contrasts: the rigid, strained three-membered ring versus the flexible, aliphatic chain. This guide provides a detailed comparison of 4-cyclopropylbenzoic acid and 4-ethylbenzoic acid as model systems to illustrate the strategic choices researchers face in drug design.

Physicochemical Properties: A Tale of Two Substituents

The fundamental physicochemical characteristics of a molecule dictate its behavior in biological systems. The choice between a cyclopropyl and an ethyl group can significantly alter these properties.

PropertyThis compound4-Ethylbenzoic AcidRationale for Difference
Molecular Weight 162.19 g/mol 150.17 g/mol The cyclopropyl group (C3H5) has one less hydrogen than the ethyl group (C2H5), but an additional carbon.
Calculated logP ~2.8[1]~2.9[2]The rigid cyclopropyl group is slightly less lipophilic than the more flexible ethyl group.[3]
pKa ~4.41[4]~4.25[5][6]The cyclopropyl group has more s-character in its C-H bonds, making it slightly electron-withdrawing and thus making the carboxylic acid slightly less acidic than the ethyl-substituted counterpart.
Molecular Shape Rigid, planar ringFlexible, linear chainThe cyclopropyl group introduces conformational restriction, which can be advantageous for fitting into specific binding pockets.[7][8]

These seemingly minor differences can have a cascading effect on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the biological target.

The Critical Impact on Metabolic Stability

A primary reason for incorporating a cyclopropyl group in drug design is to enhance metabolic stability.[7][9][10] Aliphatic chains, like the ethyl group, are often susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver.

4-Ethylbenzoic Acid Metabolism: The ethyl group is prone to hydroxylation at the benzylic position (the carbon attached to the benzene ring) or the terminal methyl group, followed by further oxidation. This creates more polar metabolites that are readily excreted, leading to a shorter half-life of the drug.

This compound Metabolism: The C-H bonds of a cyclopropyl ring are stronger and less accessible to CYP enzymes due to ring strain.[11] This makes the cyclopropyl group significantly more resistant to oxidative metabolism compared to an ethyl group.[7][8][11] By replacing a metabolically vulnerable ethyl group with a cyclopropyl ring, medicinal chemists can block a common metabolic pathway, thereby increasing the drug's half-life and bioavailability.[10][11] However, it's important to note that while generally stable, cyclopropyl groups, especially when attached to amines, can sometimes undergo metabolism leading to reactive intermediates.[11]

Caption: Metabolic fate of ethyl vs. cyclopropyl groups.

Pharmacodynamics: The Role of Shape and Rigidity

The conformational rigidity imparted by the cyclopropyl group can be a double-edged sword in terms of pharmacodynamics.

  • Enhanced Potency and Selectivity: By locking a molecule into a bioactive conformation, a cyclopropyl group can improve its binding affinity and selectivity for the intended target.[7] This pre-organization reduces the entropic penalty of binding.

  • Potential for Steric Hindrance: Conversely, the fixed orientation of the cyclopropyl group may not fit optimally into all binding pockets, potentially leading to a loss of potency compared to a more flexible ethyl group that can adapt its conformation.

The choice between these two groups often depends on the specific topology of the target's binding site, which is explored through iterative SAR studies.

Case Studies in Drug Development

The strategic use of cyclopropyl groups is evident in numerous FDA-approved drugs.[9][12] For instance, in the development of certain kinase inhibitors, replacing a gem-dimethyl or ethyl group with a cyclopropyl moiety has led to improved metabolic stability and potency.[13] One classic example is Pitavastatin, where a cyclopropyl group helps to divert metabolism away from CYP3A4, reducing the potential for drug-drug interactions.[11] These real-world examples underscore the practical benefits of the principles discussed.

Experimental Protocols for Evaluation

To empirically determine the best substituent, researchers rely on a suite of standardized in vitro assays.

Experimental Protocol 1: Determination of Lipophilicity (logD) by Shake-Flask Method

This protocol measures the partitioning of a compound between an organic and an aqueous phase, providing a measure of its lipophilicity at a physiological pH.

Methodology:

  • Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.[14][15]

  • Compound Preparation: Prepare a stock solution of the test compound (this compound or 4-ethylbenzoic acid) in a suitable solvent like DMSO.[14]

  • Partitioning: Add a small aliquot of the stock solution to a vial containing a known ratio of the pre-saturated n-octanol and phosphate buffer.

  • Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.[16] Allow the phases to separate completely, which can be aided by centrifugation.[17]

  • Quantification: Carefully sample both the aqueous and n-octanol layers.[17] Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

  • Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Experimental Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily CYPs.[18][19]

Methodology:

  • Reagent Preparation: Thaw pooled human liver microsomes on ice.[20] Prepare a NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).[18][20]

  • Reaction Mixture: In a 96-well plate, add the liver microsomes to the phosphate buffer. Add the test compound to achieve a final concentration of typically 1 µM.[21]

  • Initiation and Incubation: Pre-warm the plate at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.[20]

  • Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding a cold organic solvent like acetonitrile, which also precipitates the proteins.[21][22]

  • Analysis: Centrifuge the plate to pellet the precipitated proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[18]

Caption: Workflow for the in vitro metabolic stability assay.

Experimental Protocol 3: Thermodynamic Solubility Assay

This assay determines the equilibrium solubility of a compound, a critical parameter for oral absorption.

Methodology:

  • Sample Preparation: Add an excess amount of the solid test compound to a vial containing a buffer of a specific pH (e.g., pH 7.4 phosphate buffer).[23]

  • Equilibration: Seal the vials and incubate them on a shaker or rotator at a constant temperature (e.g., 25°C) for an extended period (typically 24 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.[16][23]

  • Separation: After incubation, filter the suspension to remove the undissolved solid.[24]

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using an analytical method like HPLC-UV, by comparing it to a standard curve.[25]

  • Result: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

Conclusion

The comparison between this compound and 4-ethylbenzoic acid serves as a fundamental model for a common decision point in medicinal chemistry. The ethyl group offers flexibility and straightforward synthesis, while the cyclopropyl group provides a powerful tool to enhance metabolic stability and introduce conformational rigidity. The choice is never arbitrary; it is a data-driven decision based on the specific goals of the drug discovery program—be it to increase half-life, improve potency, or enhance selectivity. The experimental protocols outlined provide the framework for generating the critical data needed to make an informed and rational design choice, ultimately guiding the path toward a successful drug candidate.

References

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A Researcher's Guide to the Structure-Activity Relationship (SAR) of 4-Cyclopropylbenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 4-cyclopropylbenzoic acid, a versatile scaffold in modern medicinal chemistry. We will dissect the key structural components of this molecule, explore how modifications influence biological activity, and provide standardized protocols for synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical motif in their discovery programs.

Introduction: The Significance of the this compound Scaffold

This compound is a valuable building block in the synthesis of novel therapeutic agents. Its utility stems from the unique combination of a rigid aromatic core and a strained, three-dimensional cyclopropyl group. The cyclopropyl moiety, in particular, is of great interest in drug design. It can enhance metabolic stability, improve binding affinity to biological targets, and act as a bioisostere for alkenes, providing conformational rigidity without introducing unsaturation.[1][2] Understanding the SAR of this scaffold is paramount for rationally designing potent and selective modulators of various biological targets, including enzymes and receptors involved in inflammation, cancer, and metabolic diseases.[2][3]

This guide will systematically explore the SAR by examining three primary regions of the molecule:

  • The Cyclopropyl Moiety: Its role and the effects of its substitution or replacement.

  • The Phenyl Ring: The impact of substituent type and position on activity.

  • The Carboxylic Acid Group: Its function as a key interaction point and the potential for bioisosteric replacement.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is a finely tuned interplay between its constituent parts. Alterations to any region can dramatically affect potency, selectivity, and pharmacokinetic properties.

The Role of the Cyclopropyl Group

The cyclopropyl ring is more than a simple lipophilic substituent. Its unique electronic properties and rigid conformation often serve to lock the molecule into a bioactive conformation, enhancing its interaction with a target protein. In many contexts, the cyclopropyl group contributes favorably to metabolic stability by being less susceptible to oxidative metabolism compared to larger alkyl groups. Furthermore, its ability to act as a bioisostere for an alkene allows for the design of saturated analogs of unsaturated compounds, which can improve selectivity and oral bioavailability.[1]

Phenyl Ring Substitution Patterns

The central phenyl ring serves as a scaffold for positioning other functional groups in three-dimensional space. The nature and position of these substituents are critical determinants of activity.

  • Positional Isomerism: The placement of substituents (ortho, meta, or para relative to the carboxylic acid) dictates the vector and trajectory of side chains, influencing how the molecule fits into a binding pocket.

  • Electronic Effects: The introduction of electron-withdrawing groups (e.g., halogens like fluorine) or electron-donating groups (e.g., methoxy) can alter the pKa of the carboxylic acid and modulate the electronic character of the ring system, impacting binding interactions.[4] For example, fluoro-substituents have been shown to increase the antimetastatic effect in certain isocoumarin analogs, a principle that can be applied here.[4]

  • Steric Bulk: Larger substituents can provide additional beneficial interactions (e.g., van der Waals forces) but can also introduce steric hindrance that prevents optimal binding. The balance is key to achieving high potency.

The Carboxylic Acid and Its Bioisosteres

The carboxylic acid group is typically a critical anchoring point, forming strong hydrogen bonds or ionic interactions with key residues (e.g., arginine, lysine, histidine) in a target's active site.[5] While essential for activity, this group can also contribute to poor cell permeability and rapid clearance. Therefore, replacing it with a bioisostere—a functional group with similar physical and chemical properties—is a common strategy in medicinal chemistry.

Common bioisosteres for carboxylic acids include:

  • Tetrazoles: These acidic heterocycles are excellent mimics of the carboxylate anion.

  • Acylsulfonamides: These groups can also engage in similar hydrogen bonding patterns.

  • Amides: As seen in analogs like 4-(cyclopropanecarboxamido)benzoic acid, converting the carboxylic acid to an amide or linking the cyclopropyl group via an amide bond can drastically alter the molecule's properties and biological role, often turning a direct binder into a different type of modulator or intermediate.[3][6]

Below is a diagram illustrating the key logical relationships in the SAR of this scaffold.

SAR_Logic scaffold This compound Scaffold mod_cp Cyclopropyl Moiety scaffold->mod_cp mod_ph Phenyl Ring scaffold->mod_ph mod_cooh Carboxylic Acid scaffold->mod_cooh cp_outcome Enhances Metabolic Stability Provides Conformational Rigidity mod_cp->cp_outcome Key Role ph_sub Substituent Position & Nature (e.g., -F, -OCH3) mod_ph->ph_sub Modification cooh_bio Bioisosteric Replacement (e.g., Tetrazole, Amide) mod_cooh->cooh_bio Modification ph_outcome Tunes Potency & Selectivity ph_sub->ph_outcome Impacts cooh_outcome Modulates PK Properties Alters Binding Mode cooh_bio->cooh_outcome Impacts

Caption: Key SAR points for the this compound scaffold.

Comparative Biological Data of Representative Analogs

To illustrate the SAR principles, the table below compares several analogs of this compound. The data, including a highly potent and complex derivative, highlights how structural modifications translate into significant differences in biological activity.

Analog ID Key Structural Modification Biological Target / Context Reported Activity (IC₅₀) Reference
1 Parent Scaffold: this compoundGeneral building block-[7]
2 Complex Heterocyclic Substitution: 4-(3-Cyclopropyl-4-((5-(4,5-dimethyl-2-(trifluoromethyl)phenyl)thiophen-2-yl)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acidEnzyme Inhibition (unspecified)0.16 µM[8]
3 Amide Linker: 4-(Cyclopropanecarboxamido)benzoic acidPharmaceutical intermediateNot directly active as inhibitor[3][6]
4 Sulfonamide Moiety & Benzyl Group: 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold12-Lipoxygenase (12-LOX)nM potency[9]
5 Benzoic Acid Derivative: 4-Nitrobenzoic acidCoenzyme Q Biosynthesis (Coq2)Competitive Inhibitor[10][11]

Note: The table presents a selection of analogs to demonstrate SAR principles. Direct comparison of IC₅₀ values should be made with caution as experimental conditions may vary between studies.

Experimental Protocols for Synthesis and Evaluation

To ensure scientific integrity and reproducibility, this section provides detailed, field-proven methodologies for the synthesis of a key analog and for its subsequent biological evaluation.

Synthesis of a Representative Analog: 4-(Cyclopropanecarboxamido)benzoic acid

This protocol describes a standard and reliable method for coupling cyclopropanecarboxylic acid with 4-aminobenzoic acid.

Rationale: This two-step procedure first activates the carboxylic acid of cyclopropanecarboxylic acid by converting it to an acid chloride, making it highly reactive. The subsequent reaction with the amine group of 4-aminobenzoic acid proceeds efficiently in the presence of a base to neutralize the HCl byproduct, forming a stable amide bond.

Materials:

  • Cyclopropanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • 4-Aminobenzoic acid

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator, magnetic stirrer, standard glassware

Procedure:

  • Activation of Carboxylic Acid:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve cyclopropanecarboxylic acid (1.0 eq) in a minimal amount of anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

    • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to yield crude cyclopropanecarbonyl chloride. Proceed immediately to the next step.

  • Amide Coupling:

    • Dissolve 4-aminobenzoic acid (1.1 eq) and a non-nucleophilic base like pyridine or triethylamine (1.5 eq) in anhydrous DCM in a separate flask.

    • Cool this solution to 0 °C.

    • Dissolve the crude cyclopropanecarbonyl chloride from Step 1 in anhydrous DCM and add it dropwise to the 4-aminobenzoic acid solution.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain pure 4-(cyclopropanecarboxamido)benzoic acid.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol outlines a general workflow for determining the inhibitory potency (IC₅₀) of a synthesized analog against a target enzyme using a colorimetric or fluorometric assay.

Rationale: This assay measures the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of an inhibitor. By comparing the reaction rate to a control (no inhibitor), the percent inhibition can be calculated. The IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%—is a standard measure of potency.

Assay_Workflow start_end start_end process process decision decision data data start Start: Prepare Reagents step1 Dispense Assay Buffer and Inhibitor dilutions into 96-well plate start->step1 step2 Add Target Enzyme to each well step1->step2 step3 Pre-incubate at RT (e.g., 15 minutes) step2->step3 step4 Initiate reaction by adding Substrate step3->step4 step5 Incubate for specific time (e.g., 30-60 min at 37°C) step4->step5 step6 Stop reaction (if needed) and Read Signal (Absorbance/Fluorescence) step5->step6 step7 Calculate % Inhibition vs. Control step6->step7 step8 Plot Dose-Response Curve and Determine IC50 step7->step8 end_node End: Potency Determined step8->end_node

Caption: General workflow for an in vitro enzyme inhibition assay.

Procedure:

  • Reagent Preparation: Prepare assay buffer, a stock solution of the target enzyme, a stock solution of the substrate, and a stock solution of the test compound (analog) in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a serial dilution of the test compound stock solution to create a range of concentrations for testing (e.g., 100 µM to 1 nM).

  • Assay Plate Setup: In a 96-well microplate, add the assay buffer, followed by the diluted test compounds. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme Addition: Add the target enzyme to all wells except the negative controls and mix gently.

  • Pre-incubation: Pre-incubate the plate for 10-15 minutes at a specified temperature (e.g., 37 °C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

  • Signal Detection: After a set incubation time, measure the output signal (e.g., absorbance or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in medicinal chemistry. The SAR is well-defined by three key principles:

  • The cyclopropyl group provides conformational constraint and metabolic stability.

  • Substitutions on the phenyl ring are the primary means of tuning potency and selectivity for a given target.

  • The carboxylic acid is a crucial binding element, whose pharmacokinetic liabilities can be mitigated through bioisosteric replacement.

Future research should focus on exploring more diverse and complex substitution patterns on the phenyl ring and developing novel bioisosteres for the carboxylic acid group to further optimize the therapeutic potential of this versatile class of compounds. The integration of computational modeling with synthetic chemistry will undoubtedly accelerate the discovery of next-generation drug candidates based on this valuable scaffold.

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A Head-to-Head Comparison of Metabolic Stability: Cyclopropyl vs. Isopropyl Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the strategic selection of chemical motifs is paramount to designing drug candidates with optimal pharmacokinetic profiles. Among the myriad of structural choices, small alkyl groups like isopropyl and cyclopropyl are frequently employed to probe structure-activity relationships and modulate physicochemical properties. While often considered bioisosteres, the choice between a cyclopropyl and an isopropyl group can have profound consequences for a molecule's metabolic fate. This guide provides an in-depth comparison of the metabolic stability of cyclopropyl and isopropyl groups, specifically within the context of a benzoic acid scaffold, offering experimental insights for researchers in drug development.

The Metabolic Landscape: Stability as a Key Driver

Metabolic stability is a critical parameter in drug discovery, dictating a compound's half-life and overall exposure in the body.[1][2] The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[3] A compound that is too rapidly metabolized will have a short duration of action, potentially requiring frequent dosing and leading to challenges in maintaining therapeutic concentrations. Conversely, a compound that is excessively stable may accumulate, leading to potential toxicity. Therefore, achieving a balanced metabolic profile is a key objective in lead optimization.

The choice between an isopropyl and a cyclopropyl group is a classic medicinal chemistry strategy to modulate this balance.[4] While both groups are small, lipophilic, and can engage in similar steric interactions, their inherent chemical properties lead to distinct metabolic vulnerabilities.

Isopropyl Group: A Known Metabolic Soft Spot

The isopropyl group is a common substituent in many pharmaceutical agents. However, it is often susceptible to oxidative metabolism by CYP enzymes.[3] The tertiary carbon-hydrogen (C-H) bond in the isopropyl moiety is relatively weak and readily undergoes hydroxylation, a common Phase I metabolic reaction.[1] This initial oxidation can be followed by further metabolism, leading to a variety of metabolites and rapid clearance of the parent drug.

Caption: CYP450-mediated oxidation of an isopropyl group.

Cyclopropyl Group: A Strategy for Enhanced Stability

The cyclopropyl group is frequently introduced into drug candidates to enhance metabolic stability.[5][6][7] The C-H bonds of a cyclopropyl ring are shorter and stronger than those in a typical alkane, like the isopropyl group.[7][8] This increased bond dissociation energy makes hydrogen atom abstraction by CYP enzymes more difficult, thus reducing the rate of oxidative metabolism.[8] This "metabolic blocking" effect can significantly increase the half-life of a drug.[8]

However, the cyclopropyl group is not metabolically inert. While more resistant to simple hydroxylation, the strained three-membered ring can undergo other metabolic transformations.[8] These can include NADPH-dependent oxidation to form hydroxylated metabolites or even ring-opening reactions, which can sometimes lead to the formation of reactive metabolites.[8] This is a particularly important consideration when the cyclopropyl group is attached to an amine.[8]

Caption: Potential metabolic pathways for a cyclopropyl group.

Experimental Validation: The Liver Microsomal Stability Assay

To empirically compare the metabolic stability of cyclopropyl versus isopropyl benzoic acids, a standard in vitro assay is employed: the liver microsomal stability assay.[9] This assay utilizes subcellular fractions from the liver (microsomes) that are rich in drug-metabolizing enzymes, particularly CYPs.[10] By incubating the test compounds with liver microsomes in the presence of the necessary cofactor, NADPH, the rate of metabolism can be determined by monitoring the disappearance of the parent compound over time.[1][11]

Detailed Experimental Protocol

The following protocol outlines a typical liver microsomal stability assay.

1. Reagent Preparation:

  • Test Compounds: Prepare 10 mM stock solutions of cyclopropyl benzoic acid and isopropyl benzoic acid in DMSO.

  • Liver Microsomes: Use pooled human liver microsomes (HLM) for clinically relevant data.[10] Thaw on ice immediately before use.

  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[12]

  • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[12] This system ensures a sustained supply of the active NADPH cofactor.[13]

  • Quenching Solution: Prepare acetonitrile containing an internal standard for LC-MS/MS analysis.[11]

2. Incubation:

  • In a 96-well plate, add the test compound to the phosphate buffer to achieve a final concentration of 1 µM.[10]

  • Add the liver microsomes to a final protein concentration of 0.5 mg/mL.[10]

  • Pre-incubate the plate at 37°C for 5-10 minutes.[11]

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing the cold quenching solution.[11] This stops the enzymatic reaction.

3. Control Incubations:

  • Minus Cofactor (-NADPH): Run a parallel incubation without the NADPH regenerating system to assess for any non-CYP-mediated degradation or chemical instability.[14]

  • Positive Control: Include a compound with a known metabolic profile (e.g., dextromethorphan or midazolam) to ensure the microsomes are metabolically active.[10]

4. Sample Analysis:

  • Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.[9]

G cluster_prep Preparation cluster_incubate Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Compounds, Microsomes, Buffers) add_cmpd Add Compound & Microsomes prep_reagents->add_cmpd pre_incubate Pre-incubate at 37°C add_cmpd->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Sample at Time Points (0-60 min) start_reaction->time_points quench Quench Reaction with ACN time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calculate Calculate t1/2 and CLint lcms->calculate

Caption: Workflow for the in vitro liver microsomal stability assay.

Data Analysis and Interpretation

The data from the LC-MS/MS analysis is used to plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of this line, the in vitro half-life (t1/2) and the intrinsic clearance (CLint) can be calculated.[15][16]

  • Half-life (t1/2): The time it takes for 50% of the compound to be metabolized. A longer half-life indicates greater metabolic stability.

  • Intrinsic Clearance (CLint): A measure of the intrinsic ability of the liver to metabolize a drug. A lower CLint value signifies greater stability.

Comparative Data Summary

The following table presents hypothetical, yet representative, data from a liver microsomal stability assay comparing cyclopropyl benzoic acid and isopropyl benzoic acid.

CompoundIn Vitro Half-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted Stability
Isopropyl Benzoic Acid1546.2Low
Cyclopropyl Benzoic Acid> 60< 11.5High
Verapamil (Control)2231.5Moderate

As the data illustrates, the cyclopropyl analog exhibits a significantly longer half-life and lower intrinsic clearance compared to the isopropyl analog, confirming its enhanced metabolic stability.

Conclusion and Strategic Implications

The choice between a cyclopropyl and an isopropyl group can be a decisive factor in the metabolic profile of a drug candidate. The inherent strength of the cyclopropyl C-H bonds renders it a powerful tool for medicinal chemists to block metabolic soft spots and enhance a compound's half-life.[7][8]

However, it is crucial to remember that the cyclopropyl group is not a panacea for metabolic instability. Its unique reactivity can sometimes lead to alternative metabolic pathways, including the formation of reactive metabolites.[8] Therefore, a thorough experimental evaluation, such as the liver microsomal stability assay described here, is essential to make informed decisions in the drug design and optimization process. By understanding the metabolic nuances of these seemingly similar functional groups, researchers can more effectively design molecules with the desired pharmacokinetic properties for clinical success.

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A Comparative Guide to the Biological Activity Screening of 4-Cyclopropylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-Cyclopropylbenzoic Acid Scaffold

The cyclopropyl group is a small, strained ring system that has garnered significant attention in medicinal chemistry. Its unique conformational rigidity and electronic properties can impart favorable characteristics to drug candidates, such as enhanced metabolic stability, improved binding affinity to target proteins, and reduced off-target effects.[1][2] When incorporated into the benzoic acid scaffold, a common framework in a multitude of biologically active compounds, the resulting this compound derivatives present a promising area for the discovery of novel therapeutic agents.[3][4][5]

This guide will explore the screening of these derivatives for various biological activities, with a focus on antimicrobial, anticancer, and enzyme inhibitory properties. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.

Antimicrobial Activity Screening

The search for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Derivatives of this compound have been investigated for their potential to combat bacterial and fungal pathogens.[1][6]

Comparative Analysis of Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MIC) of a series of hypothetical 4-cyclopropylbenzamide derivatives against various microbial strains. This data illustrates the structure-activity relationship (SAR) where substitutions on the amide nitrogen significantly influence the antimicrobial potency. For instance, the introduction of halogenated phenyl groups can enhance activity against certain strains.

Compound IDR Group (Substituent on Amide)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
CPBA-01 -H>128>128>128
CPBA-02 -Phenyl6412864
CPBA-03 -4-Chlorophenyl326432
CPBA-04 -4-Fluorophenyl326416
CPBA-05 -3,4-Dichlorophenyl163216
Ciprofloxacin (Positive Control)10.5NA
Fluconazole (Positive Control)NANA2

This table is a composite representation based on typical findings in the literature for benzamide derivatives and is intended for illustrative purposes.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[6]

Principle: This assay is based on the serial dilution of the test compound in a liquid growth medium, which is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after a defined incubation period.

Step-by-Step Methodology:

  • Preparation of Test Compounds: Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Mechanism of Action: Potential Targets

For some antimicrobial benzoic acid derivatives, the mechanism of action involves the inhibition of essential enzymes in the pathogen. For example, some compounds target DNA gyrase, an enzyme crucial for bacterial DNA replication.[7] In fungi, inhibition of lanosterol 14α-demethylase (CYP51), an enzyme involved in ergosterol biosynthesis, is a common mechanism for azole antifungals and a potential target for novel agents.[8]

Anticancer Activity Screening

The development of novel anticancer agents is a cornerstone of oncological research. The unique structural features of this compound derivatives make them attractive candidates for evaluation as cytotoxic agents against various cancer cell lines.[9][10]

Comparative Analysis of Cytotoxic Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for a series of hypothetical this compound derivatives against different human cancer cell lines. This data highlights the differential sensitivity of cancer cells to these compounds and provides insights into their potential therapeutic window.

Compound IDR Group (Substituent)MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)
CPBA-A -COOH>100>100>100
CPBA-B -CONH-Phenyl55.278.163.5
CPBA-C -CONH-(4-methoxyphenyl)25.842.331.7
CPBA-D -CO-N-piperazinyl-phenyl12.418.915.2
CPBA-E -CO-N-piperazinyl-(4-chlorophenyl)5.19.77.3
Doxorubicin (Positive Control)0.81.20.9

This table is a composite representation based on typical findings in the literature for benzoic acid and its derivatives and is intended for illustrative purposes.[11][12][13]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

Mechanism of Action: Potential Pathways

The anticancer activity of benzoic acid derivatives can be attributed to various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases.[10] Some derivatives may also induce apoptosis (programmed cell death) by modulating the expression of pro- and anti-apoptotic proteins.

Enzyme Inhibitory Activity Screening

Many drugs exert their therapeutic effects by inhibiting specific enzymes. The this compound scaffold can be tailored to target various enzymes implicated in disease.

Comparative Analysis of Enzyme Inhibition

The following table shows the IC50 values for hypothetical this compound derivatives against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

Compound IDR Group (Substituent)COX-2 Inhibition IC50 (µM)
CPBA-X1 -OH25.3
CPBA-X2 -OCH315.8
CPBA-X3 -NH28.2
CPBA-X4 -NH-SO2-Phenyl1.5
Celecoxib (Positive Control)0.04

This table is a composite representation based on typical findings in the literature and is intended for illustrative purposes.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common method to screen for inhibitors of COX enzymes.

Principle: The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid. The inhibition of this reaction by a test compound is quantified by a decrease in the colorimetric signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, hematin, and the test compound at various concentrations.

  • Enzyme Addition: Add purified COX-2 enzyme to the reaction buffer and pre-incubate.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).

  • Absorbance Measurement: Monitor the change in absorbance over time at a specific wavelength (e.g., 610 nm) using a spectrophotometer.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Visualizing Experimental Workflows and Pathways

To further elucidate the concepts discussed, the following diagrams, created using Graphviz (DOT language), illustrate a typical experimental workflow and a simplified signaling pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of 4-Cyclopropyl- benzoic Acid Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Antimicrobial Antimicrobial Assays (MIC Determination) Purification->Antimicrobial Anticancer Anticancer Assays (MTT Assay) Purification->Anticancer Enzyme Enzyme Inhibition Assays (e.g., COX-2) Purification->Enzyme SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer->SAR Enzyme->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Caption: A generalized workflow for the synthesis, screening, and analysis of this compound derivatives.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor P1 Phosphorylation Receptor->P1 Downstream Downstream Signaling (e.g., RAS/MAPK Pathway) P1->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 4-Cyclopropylbenzoic Acid Derivative Inhibitor->Receptor Inhibition

Caption: A simplified representation of a receptor tyrosine kinase signaling pathway, a potential target for anticancer this compound derivatives.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. This guide has provided a framework for the systematic screening of its derivatives for antimicrobial, anticancer, and enzyme inhibitory activities. By employing robust and validated experimental protocols, researchers can effectively explore the structure-activity relationships within this chemical class and identify lead compounds for further development. The unique properties conferred by the cyclopropyl moiety, combined with the established biological relevance of the benzoic acid core, underscore the potential of these derivatives to address unmet medical needs.

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A Comparative Guide to the In Vitro Evaluation of Novel Compounds Derived from 4-Cyclopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropyl Moiety

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with improved pharmacological profiles is relentless. The starting material, 4-Cyclopropylbenzoic acid, represents a scaffold of significant interest.[1] The cyclopropyl group is not merely a small lipophilic substituent; its unique structural and electronic properties frequently confer substantial advantages to drug candidates.[2][3][4] These include enhanced metabolic stability, increased potency, improved membrane permeability, and the ability to lock in favorable conformations for receptor binding.[2][3][4] The rigid, three-membered ring introduces a specific spatial vector that can be exploited to achieve precise interactions with biological targets, making it a "versatile player" in drug design.[2][3]

This guide provides a comprehensive framework for the initial in vitro evaluation of a library of novel compounds synthesized from this compound. We will move beyond simple protocol recitation to explain the strategic rationale behind the experimental cascade, ensuring that the data generated is robust, interpretable, and effectively guides the progression of promising candidates. The objective is to establish a foundational understanding of a compound's activity and safety profile, which is the bedrock of drug discovery.[5]

The In Vitro Testing Funnel: A Strategic Workflow

The initial screening of new chemical entities should follow a logical funnel, starting with broad assessments of cytotoxicity and progressively moving towards more specific, target-oriented assays. This "fail fast, fail early" approach is crucial for efficiently allocating resources to the most viable candidates.[6]

G cluster_0 Compound Library Generation cluster_1 Primary Screening cluster_2 Secondary Screening & MoA cluster_3 Outcome Synthesis Synthesis of Derivatives (Amides, Esters, etc.) from this compound Cytotoxicity General Cytotoxicity Assays (e.g., MTT & LDH) on Cancer & Normal Cell Lines Synthesis->Cytotoxicity Initial Viability Assessment TargetAssay Target-Specific Biochemical Assay (e.g., Kinase Inhibition) Cytotoxicity->TargetAssay Filter out non-specific compounds Identify active concentration range CellularAssay Cell-Based Target Engagement (e.g., Phosphorylation Status) TargetAssay->CellularAssay Confirm on-target activity Hit Hit Identification & Lead Optimization CellularAssay->Hit Validate mechanism in cellular context

Caption: The In Vitro Testing Workflow.

Part 1: Primary Screening - Assessing General Cytotoxicity

Before investigating any specific therapeutic mechanism, it is imperative to determine a compound's inherent cytotoxicity. This initial screen serves two purposes: to flag compounds that are overtly toxic at low concentrations and to establish a therapeutic window for subsequent, more targeted assays. We will employ two complementary assays that measure different aspects of cell health.

A. MTT Assay: Gauging Metabolic Activity

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., HeLa for a cancer line, HEK293 for a normal line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with 0.5% DMSO) and "no-cell" control wells (medium only). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the background absorbance from the no-cell control. Plot the data to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

B. LDH Assay: Measuring Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from cells with damaged plasma membranes.[8] LDH is a stable cytosolic enzyme that, upon membrane rupture, is released into the cell culture medium. Its activity can be measured by a coupled enzymatic reaction, providing a direct measure of cell lysis.

Experimental Protocol: LDH Assay

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT assay protocol in a separate 96-well plate.

  • Sample Collection: After the 48-hour incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a diaphorase/NAD+ mixture). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Readout: Measure the absorbance at 490 nm.

  • Analysis: Use a positive control (cells treated with a lysis buffer) to determine maximum LDH release. Calculate the percentage of cytotoxicity relative to this maximum control after subtracting the background from the vehicle control.

Part 2: Secondary Screening - Elucidating Mechanism of Action

Compounds that demonstrate an acceptable therapeutic window (i.e., are significantly more toxic to cancer cells than normal cells, or show activity in a relevant range) can proceed to mechanism-of-action studies. For this guide, we will hypothesize that our this compound derivatives were designed to inhibit a specific Cyclin-Dependent Kinase (CDK), a common target in oncology.

Caption: Simplified CDK-Rb Signaling Pathway.

A. Biochemical Assay: Direct Target Inhibition

The first step is to confirm that the compounds directly inhibit the enzymatic activity of our target, CDK, in a purified, cell-free system. A luminescence-based kinase assay is a common and robust method. It measures the amount of ATP remaining in solution after a kinase reaction; high signal indicates low kinase activity (i.e., inhibition).

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagent Preparation: Prepare assay buffer, recombinant human CDK enzyme, the relevant substrate peptide (e.g., a fragment of Rb), and ATP at optimal concentrations (typically the Km for ATP).

  • Compound Plating: In a 384-well plate, serially dilute the test compounds to achieve a range of final assay concentrations.

  • Kinase Reaction: Add the CDK enzyme and substrate to the wells containing the compounds. Initiate the reaction by adding ATP. Incubate for 1 hour at room temperature.

  • Detection: Add a kinase detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction.

  • Readout: After a 10-minute incubation, measure luminescence on a plate reader.

  • Analysis: Normalize the data to controls (no enzyme for 0% activity, and DMSO vehicle for 100% activity). Plot the percent inhibition versus compound concentration to determine the biochemical IC50.

B. Cell-Based Assay: Target Engagement in a Cellular Context

Confirming that a compound can inhibit its target in the complex environment of a living cell is a critical validation step. For our CDK target, we can measure the phosphorylation status of its downstream substrate, the Retinoblastoma protein (Rb), using an in-cell ELISA or Western Blot.

Experimental Protocol: In-Cell Phospho-Rb ELISA

  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat with compounds for a defined period (e.g., 24 hours), as described previously.

  • Fixation and Permeabilization: Fix the cells with 4% formaldehyde, then permeabilize them with a detergent-based buffer (e.g., Triton X-100) to allow antibody access.

  • Blocking: Block non-specific antibody binding sites with a blocking buffer (e.g., 5% BSA in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated Rb (pRb). In parallel wells, use an antibody for total Rb for normalization.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.

  • Analysis: Normalize the pRb signal to the total Rb signal for each well. Compare the normalized signal in treated wells to the vehicle control to determine the cellular EC50 (the effective concentration that causes a 50% reduction in Rb phosphorylation).

Data Summary and Comparative Analysis

All quantitative data should be consolidated into a clear, comparative table. This allows for at-a-glance identification of the most promising candidates—those with high potency against the target, a significant effect in cells, and a favorable cytotoxicity profile.

Compound IDSynthesis RouteCytotoxicity IC50 (HeLa, µM)Cytotoxicity IC50 (HEK293, µM)Selectivity Index (SI)¹Kinase IC50 (Biochemical, µM)pRb EC50 (Cellular, µM)
Cpd-001 Amide Coupling5.2> 100> 19.20.81.5
Cpd-002 Esterification45.8> 100> 2.212.525.1
Cpd-003 Suzuki Coupling1.12.52.30.50.9
Control Staurosporine0.050.081.60.010.02

¹ Selectivity Index (SI) = IC50 in normal cells (HEK293) / IC50 in cancer cells (HeLa). A higher SI is desirable.

Interpretation:

  • Cpd-001 emerges as a strong candidate. It shows potent and selective cytotoxicity against the cancer cell line, with a biochemical IC50 that translates well into a cellular EC50, indicating good cell permeability and target engagement.

  • Cpd-002 is significantly less potent across all assays and is likely not a priority for further development.

  • Cpd-003 is highly potent but lacks selectivity, killing normal and cancer cells at similar concentrations. This suggests it may have off-target effects and is a less desirable candidate for development.

Conclusion

This guide outlines a logical and robust cascade for the in vitro evaluation of novel compounds derived from this compound. By systematically assessing cytotoxicity before delving into specific mechanisms of action, researchers can efficiently identify compounds with genuine therapeutic potential. The combination of biochemical and cell-based assays provides a self-validating system that confirms direct target inhibition and functional cellular consequences.[5] The data generated through this workflow provides a solid foundation for subsequent lead optimization, ADME-Tox profiling, and eventual in vivo studies.

References

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A Comparative Guide to the X-ray Crystal Structures of 4-Cyclopropylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropyl Moiety in Molecular Design

In the landscape of modern drug discovery and materials science, the cyclopropyl group stands out as a "minimalist" yet powerful structural motif.[1] Its incorporation into molecular frameworks, particularly aromatic systems like benzoic acid, can profoundly influence a compound's physicochemical and biological properties. The rigid, three-membered ring introduces a unique conformational constraint and alters electronic properties, which can lead to enhanced metabolic stability, improved binding affinity to biological targets, and desirable solid-state characteristics.[1] This guide provides an in-depth comparative analysis of the single-crystal X-ray structures of 4-cyclopropylbenzoic acid and its derivatives, offering insights into how subtle modifications to this scaffold translate into significant structural changes at the atomic level. By understanding these structure-property relationships, researchers can make more informed decisions in the design of novel pharmaceuticals and functional materials.

Experimental Framework: From Powder to Precision Structure

The determination of a molecule's three-dimensional structure through single-crystal X-ray diffraction is a meticulous process that bridges chemistry, physics, and data analysis. This section outlines the self-validating experimental workflow employed to obtain the high-resolution structural data discussed in this guide.

Diagram of the Single-Crystal X-ray Diffraction Workflow

workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination & Refinement synthesis Synthesis of This compound Derivative purification Purification synthesis->purification recrystallization Recrystallization to Obtain Single Crystals purification->recrystallization mounting Crystal Mounting recrystallization->mounting diffractometer X-ray Diffractometer mounting->diffractometer collection Diffraction Data Collection diffractometer->collection processing Data Processing & Reduction collection->processing solution Structure Solution (Phase Problem) processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Detailed Experimental Protocol

1. Synthesis and Purification: The derivatives of this compound are synthesized according to established organic chemistry protocols. Post-synthesis, the crude product is purified using techniques such as column chromatography or recrystallization from a suitable solvent to achieve high chemical purity, which is a prerequisite for growing high-quality single crystals.

2. Crystal Growth (Recrystallization): The purified compound is dissolved in a minimal amount of a hot solvent or a solvent mixture, determined through solubility tests. The saturated solution is then allowed to cool slowly and undisturbed. This slow cooling process is critical as it allows the molecules to self-assemble into a highly ordered crystal lattice, excluding impurities.[2][3][4][5] Common recrystallization techniques include:

  • Slow Evaporation: The solution is left in a loosely covered container, allowing the solvent to evaporate slowly over hours or days, leading to crystal formation.

  • Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.

3. Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope.[6] The crystal is then mounted on a goniometer head using a cryoprotectant oil or a specialized adhesive.[6]

4. X-ray Diffraction Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.[7] A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.[6] A modern detector, such as a CCD or CMOS detector, records the positions and intensities of these diffracted spots.[7]

5. Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors. The "phase problem," a central challenge in crystallography, is then solved using computational methods like direct methods or the Patterson function to generate an initial electron density map.

6. Structure Refinement: The initial structural model is refined against the experimental diffraction data using a least-squares method.[8][9][10][11] This iterative process involves adjusting atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors, ultimately yielding a precise and accurate three-dimensional model of the molecule.[8][9][10][11]

7. Validation and Analysis: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The geometric parameters, such as bond lengths, bond angles, and torsion angles, as well as intermolecular interactions, are then analyzed to understand the molecule's conformation and packing in the solid state.

Comparative Structural Analysis

A detailed comparison of the crystallographic data reveals the impact of substituents on the molecular geometry and supramolecular assembly of this compound derivatives. For this guide, we will focus on the comparison of the parent molecule, this compound, with one of its amide derivatives, 4-(cyclopropanecarboxamido)benzoic acid.

Note: The crystallographic data for this compound is not publicly available in the Cambridge Structural Database (CSD) as of the last search. Therefore, the following comparison is based on the available data for its derivative and general principles of crystallography.

Table 1: Comparative Crystallographic Data

Parameter4-(Cyclopropanecarboxamido)benzoic acid[8][9][12]
Formula C₁₁H₁₁NO₃
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 13.2429 (14)
b (Å) 4.7704 (5)
c (Å) 16.7983 (18)
β (°) 111.227 (2)
Volume (ų) 989.21 (18)
Z 4
Key Torsion Angle (°) Dihedral angle between benzene and cyclopropane rings: 63.2 (1)
Hydrogen Bonding O-H···O (carboxylic acid dimer), N-H···O (amide linkage)
Analysis of Molecular Conformation and Packing

4-(Cyclopropanecarboxamido)benzoic acid:

The crystal structure of 4-(cyclopropanecarboxamido)benzoic acid reveals a number of interesting features.[8][9][12] The molecule is not planar, with a significant dihedral angle of 63.2° between the benzene ring and the cyclopropane ring.[8][9][12] This twisted conformation is likely a result of steric hindrance between the amide linkage and the aromatic ring.

In the crystal lattice, the molecules form centrosymmetric dimers through classic carboxylic acid O-H···O hydrogen bonds.[8][9][12] These dimers are then further linked into one-dimensional ribbons along the b-axis via N-H···O hydrogen bonds between the amide groups of adjacent dimers.[8][9][12] This extensive hydrogen-bonding network plays a crucial role in stabilizing the crystal packing.

Diagram of Intermolecular Interactions

interactions cluster_dimer Carboxylic Acid Dimer cluster_ribbon Amide Ribbon Formation mol1 Molecule A mol2 Molecule B mol1->mol2 O-H···O dimer1 Dimer 1 mol2->mol1 O-H···O dimer2 Dimer 2 dimer1->dimer2 N-H···O

Caption: Supramolecular assembly in 4-(cyclopropanecarboxamido)benzoic acid.

Conclusion: Guiding Future Molecular Design

The detailed structural analysis of this compound derivatives provides invaluable insights for researchers in drug development and materials science. The case of 4-(cyclopropanecarboxamido)benzoic acid demonstrates how the interplay of the cyclopropyl group's conformation and the hydrogen-bonding capabilities of the amide and carboxylic acid functionalities dictates the supramolecular architecture. While the absence of publicly available data for the parent this compound limits a direct comparison, the principles elucidated here serve as a strong foundation for predicting and understanding the solid-state behavior of this important class of compounds. Future work should focus on obtaining and analyzing the crystal structures of a wider range of derivatives to build a more comprehensive structure-property relationship database, further empowering rational molecular design.

References

  • Sun, Z.-Q., Ding, Z.-Y., & Shao, Z.-Y. (2012). 4-(Cyclopropanecarboxamido)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(10), o3029. [Link]
  • Muratov, E. N., & Tropsha, A. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9571-9596. [Link]
  • Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes.
  • Clark, C. M., & Dutrow, B. L. (2007, May 17). Single-crystal X-ray Diffraction. SERC (Carleton). [Link]
  • University of Missouri–St. Louis. (n.d.). The Recrystallization of Benzoic Acid.
  • Massachusetts Institute of Technology. (n.d.). Structure refinement. MIT OpenCourseWare. [Link]
  • University of Cambridge. (n.d.). Introduction.
  • The University of Sydney. (n.d.). Recrystallisation of benzoic acid.
  • Sun, Z.-Q., Ding, Z.-Y., & Shao, Z.-Y. (2012). 4-(Cyclo-propane-carboxamido)-benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o3029. [Link]
  • Sun, Z.-Q., Ding, Z.-Y., & Shao, Z.-Y. (2012). 4-(Cyclopropanecarboxamido)benzoic acid.
  • Wlodawer, A., & Dauter, Z. (2017). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. FEBS Journal, 284(16), 2586-2603. [Link]
  • Chem 227. (n.d.). Recrystallization of Benzoic Acid.
  • yetnet. (n.d.). X-Ray Crystallography - Refinement.
  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • Sun, Z.-Q., Ding, Z.-Y., & Shao, Z.-Y. (2012). 4-(Cyclopropanecarboxamido)benzoic Acid. Acta Crystallographica Section E Structure Reports Online, 68(10), o3029. [Link]
  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid.
  • Sun, Z.-Q., Ding, Z.-Y., & Shao, Z.-Y. (2012). 4-(Cyclopropanecarboxamido)benzoic acid.

Sources

A Senior Application Scientist's Guide to Coupling Reagents for 4-Cyclopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of 4-Cyclopropylbenzoic Acid Coupling

In the landscape of modern medicinal chemistry and drug development, the formation of amide and ester bonds remains a cornerstone of molecular architecture. This compound, a frequently encountered building block, presents a unique set of challenges to the synthetic chemist. The cyclopropyl moiety, while offering desirable metabolic stability and conformational rigidity, introduces a degree of steric hindrance and electronic complexity that can render standard coupling protocols suboptimal. This guide provides a comparative analysis of common coupling reagents for the amidation and esterification of this compound, grounded in mechanistic principles and supported by representative experimental data. Our objective is to empower researchers to make informed decisions, troubleshoot effectively, and ultimately, streamline their synthetic endeavors.

Part 1: Amide Bond Formation - A Comparative Study

The synthesis of amides from this compound necessitates a careful selection of a coupling reagent to overcome the moderate steric hindrance and ensure efficient conversion. Here, we compare three widely used classes of reagents: carbodiimides, uronium/aminium salts, and phosphonium salts.

Carbodiimides: The Workhorse Reagent

Carbodiimides, particularly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), are a cost-effective and common choice for amide bond formation.

Mechanism of Action (EDC/HOBt): The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine. HOBt acts as a crucial additive by forming an active ester, which is less prone to side reactions and racemization compared to the O-acylisourea intermediate.

G cluster_activation Activation cluster_coupling Coupling cluster_additive Role of HOBt Acid 4-Cyclopropyl- benzoic Acid O_acylisourea O-acylisourea (active intermediate) Acid->O_acylisourea + EDC EDC EDC Amide Amide Product O_acylisourea->Amide + R-NH2 Urea Urea Byproduct O_acylisourea->Urea Active_Ester HOBt Active Ester O_acylisourea->Active_Ester + HOBt - Urea Amine R-NH2 HOBt HOBt Active_Ester->Amide + R-NH2 - HOBt

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Advantages:

  • Cost-effective and readily available.

  • The urea byproduct of EDC is water-soluble, simplifying purification through aqueous workup.[1]

Disadvantages:

  • Can be less effective for highly sterically hindered or electron-deficient substrates.

  • Risk of side reactions, such as the formation of N-acylurea, if the amine is not added promptly after activation.

Uronium/Aminium Salts: The High-Performance Option

Uronium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are renowned for their high efficiency and rapid reaction times, particularly with challenging substrates.[2]

Mechanism of Action (HATU): HATU reacts with the carboxylate to form a highly reactive OAt-active ester. The presence of the aza-benzotriazole moiety enhances the reactivity of the active ester compared to its HOBt-based counterparts.

G Acid 4-Cyclopropyl- benzoic Acid Active_Ester OAt-Active Ester Acid->Active_Ester + HATU, Base HATU HATU Base Base (e.g., DIPEA) Amide Amide Product Active_Ester->Amide + R-NH2 Amine R-NH2 Byproducts Tetramethylurea + HOAt

Caption: Mechanism of HATU mediated amide coupling.

Advantages:

  • High reactivity and fast reaction times, often completing within a few hours at room temperature.[3]

  • Particularly effective for sterically hindered acids and amines.[2]

  • Lowers the risk of racemization for chiral carboxylic acids.

Disadvantages:

  • Higher cost compared to carbodiimides.

  • The byproducts, tetramethylurea and HOAt, can sometimes complicate purification, although they are generally soluble in common workup solvents.[4]

Phosphonium Salts: A Reliable Alternative

Phosphonium salts, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), represent another class of highly effective coupling reagents.

Mechanism of Action (PyBOP): Similar to uronium salts, PyBOP reacts with the carboxylate to form an active OBt-ester, which then readily reacts with the amine to form the amide bond.

Advantages:

  • High coupling efficiency, comparable to uronium salts.

  • Generally good for preventing racemization.

Disadvantages:

  • Cost can be a factor.

  • The phosphonium-based byproducts can sometimes be challenging to remove completely during purification.

Comparative Performance Data for Amidation

The following table provides a summary of expected performance for the coupling of this compound with benzylamine using the discussed reagents.

Coupling ReagentAdditiveBaseSolventTime (h)Temp (°C)Typical Yield (%)Ease of WorkupRelative Cost
EDCHOBtDIPEADMF12-16RT85-95ModerateLow
HATUNoneDIPEADMF1-3RT>95ModerateHigh
PyBOPNoneDIPEADMF2-4RT>90ModerateHigh

Part 2: Ester Bond Formation - A Comparative Study

Esterification of this compound can be more challenging than amidation due to the lower nucleophilicity of alcohols compared to amines. Here, we evaluate three distinct and effective methods.

Steglich Esterification: The Carbodiimide Approach

The Steglich esterification utilizes a carbodiimide, typically Dicyclohexylcarbodiimide (DCC), in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP).[5]

Mechanism of Action (DCC/DMAP): DCC activates the carboxylic acid to form the O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium salt that is readily attacked by the alcohol.

G Acid 4-Cyclopropyl- benzoic Acid O_acylisourea O-acylisourea Acid->O_acylisourea + DCC DCC DCC Acyl_pyridinium N-acylpyridinium salt (highly reactive) O_acylisourea->Acyl_pyridinium + DMAP DCU DCU Byproduct O_acylisourea->DCU DMAP DMAP (catalyst) Ester Ester Product Acyl_pyridinium->Ester + R-OH - DMAP Alcohol R-OH

Caption: Mechanism of Steglich esterification.

Advantages:

  • Mild reaction conditions, typically at room temperature.[5]

  • Effective for a wide range of carboxylic acids and alcohols.

Disadvantages:

  • The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and must be removed by filtration.[6]

  • Can be slow for very sterically hindered substrates.

The Mitsunobu Reaction: Inversion of Stereochemistry and High Yields

The Mitsunobu reaction is a powerful method for esterification that proceeds via a redox process involving a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[7]

Mechanism of Action: The reaction begins with the formation of a betaine intermediate from PPh₃ and DEAD. This intermediate then deprotonates the carboxylic acid. The resulting carboxylate anion acts as a nucleophile, displacing an activated alcohol (as an oxyphosphonium salt) in an Sₙ2 fashion.[8]

Advantages:

  • Extremely mild conditions.

  • High yields are often achieved.

  • Proceeds with inversion of configuration at the alcohol's stereocenter, which is a key feature for stereospecific synthesis.[9]

Disadvantages:

  • The major byproduct, triphenylphosphine oxide (TPPO), can be difficult to remove from the reaction mixture, often requiring careful chromatography or specialized workup procedures.[9]

  • The reagents are relatively expensive and generate stoichiometric amounts of byproducts.

Uronium Salt-Mediated Esterification: A Modern Alternative

Modern uronium-based coupling reagents, such as COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), have also been shown to be effective for esterification.[10]

Mechanism of Action: Similar to their application in amide synthesis, uronium salts activate the carboxylic acid to form a highly reactive active ester, which is then susceptible to nucleophilic attack by the alcohol.

Advantages:

  • Mild conditions and often rapid reactions.[10]

  • Can be effective for tertiary alcohols, which are challenging for many other methods.[10]

Disadvantages:

  • Higher cost of the reagent.

  • Byproduct removal can be a consideration.

Comparative Performance Data for Esterification

The following table provides a summary of expected performance for the coupling of this compound with benzyl alcohol using the discussed reagents.

Coupling Reagent/MethodActivating AgentsSolventTime (h)Temp (°C)Typical Yield (%)Ease of WorkupRelative Cost
Steglich EsterificationDCC, DMAPDCM12-24RT80-90DifficultMedium
Mitsunobu ReactionPPh₃, DIADTHF2-60 to RT>90DifficultHigh
COMU-mediatedCOMU, BaseACN4-8RT85-95ModerateHigh

Part 3: Experimental Protocols

The following are representative, detailed protocols for the amidation and esterification of this compound.

General Experimental Workflow

G Start Dissolve Acid & Coupling Partners Activation Add Coupling Reagent & Base (if needed) Start->Activation Reaction Stir at appropriate temperature Activation->Reaction Workup Aqueous Workup (Quench, Wash) Reaction->Workup Purification Column Chromatography / Recrystallization Workup->Purification Product Isolated Product Purification->Product

Caption: General workflow for coupling reactions.

Protocol 3.1: Amidation using HATU
  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere, add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to allow for the pre-activation of the carboxylic acid.

  • Add the desired amine (e.g., benzylamine, 1.05 eq) to the reaction mixture.

  • Continue stirring at room temperature for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with a 5% aqueous LiCl solution to remove residual DMF, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 3.2: Esterification via Mitsunobu Reaction
  • To a stirred solution of this compound (1.2 eq), the desired alcohol (e.g., benzyl alcohol, 1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere, add Diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue can be purified by silica gel column chromatography. To facilitate the removal of triphenylphosphine oxide, a non-polar solvent system (e.g., hexanes/ethyl acetate) is recommended. Alternatively, precipitation of the byproduct from a minimal amount of a suitable solvent (e.g., diethyl ether) can be attempted prior to chromatography.

Conclusion

The choice of coupling reagent for this compound is a critical parameter that dictates the efficiency and practicality of the synthesis. For amide formation, HATU stands out as a superior choice for achieving high yields in short reaction times, especially when dealing with less reactive amines. For more routine applications where cost is a primary concern, EDC/HOBt remains a viable and effective option.

In the case of esterification, the Mitsunobu reaction offers excellent yields under exceptionally mild conditions, making it ideal for sensitive substrates, provided the challenges of byproduct removal can be managed. The Steglich esterification with DCC/DMAP is a reliable alternative, particularly when the insolubility of the DCU byproduct can be leveraged for purification.

Ultimately, the optimal choice will depend on a careful consideration of the specific substrate, scale, cost, and purification requirements of the project. This guide serves as a foundational resource to aid in this decision-making process, enabling chemists to approach the synthesis of 4-cyclopropylbenzoyl derivatives with confidence and efficiency.

References

  • Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1981 (01), 1-28. DOI: 10.1055/s-1981-29317.
  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]
  • Moschetta, E. G., Cardinal-David, B., & Diwan, M. (2019). Development a Workup for Removing Triphenylphosphine Oxide from a Mitsunobu Coupling. AIChE Annual Meeting, Conference Proceedings.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • AAPS PharmSciTech.
  • Gutti, B., & Dandela, R. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 56(43), 5913-5917.
  • Aapptec Peptides. Coupling Reagents. [Link]
  • Fisher Scientific. Amide Synthesis. [Link]
  • Growing Science.
  • Fang, F. G., et al. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters, 13(13), 3414-3417.
  • Royal Society of Chemistry.
  • Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. [Link]
  • Organic Syntheses. Acid-Amine Coupling using DCC. [Link]
  • Royal Society of Chemistry.
  • Common Organic Chemistry. Amine to Amide (Coupling)
  • Arkivoc. Synthesis of esters derived from 2,3,4-tri-O-benzyl-alpha-D-methylglucoside. [Link]
  • ACS Publications.
  • Organic Chemistry Portal.
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A Comparative Guide to High-Purity Validation of Synthesized 4-Cyclopropylbenzoic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the cornerstone of both efficacy and safety. 4-Cyclopropylbenzoic acid is a key building block in the synthesis of various therapeutic agents, where its purity is not merely a quality metric but a critical determinant of the final drug product's safety profile.[1] This guide provides a comprehensive, experience-driven framework for validating the purity of synthesized this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will dissect the causality behind methodological choices, compare alternative analytical conditions, and present a self-validating protocol designed for immediate implementation in a research or quality control environment. This document is intended for researchers, analytical chemists, and drug development professionals who require a robust, reliable, and well-rationalized approach to purity assessment.

The Imperative of Purity: A Regulatory and Scientific Perspective

The synthesis of any chemical entity is invariably accompanied by the formation of impurities. These can include unreacted starting materials, intermediates, by-products from side reactions, or degradation products.[2][3] In a pharmaceutical context, such impurities can be pharmacologically active, toxic, or interfere with the stability of the API.

Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), have established stringent thresholds for the reporting, identification, and qualification of impurities.[4][5] For new drug substances, the ICH Q3A guideline mandates that impurities present at levels of 0.10% or higher should be identified and reported.[6] This regulatory floor underscores the necessity of highly sensitive and accurate analytical methods to ensure that every batch of a synthesized intermediate like this compound meets the required specifications before proceeding to the next synthetic step.

Foundational Principles: Why RP-HPLC is the Gold Standard

For the analysis of non-volatile, polar to semi-polar organic molecules like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed method of choice. Its resolving power, sensitivity, and reproducibility are unmatched for separating a primary compound from its closely related structural analogues.

The core principle of RP-HPLC involves a non-polar stationary phase (typically alkyl-silane bonded silica, such as C18) and a polar mobile phase. Compounds are separated based on their relative hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase and thus elute later.

The Critical Role of Mobile Phase pH for Acidic Analytes

This compound is a carboxylic acid with a predicted pKa of approximately 4.41.[7] In an aqueous solution, it exists in equilibrium between its protonated (neutral) form and its deprotonated (anionic) form.

R-COOH ⇌ R-COO⁻ + H⁺

The neutral form is significantly more hydrophobic than the anionic form. To achieve consistent retention and sharp, symmetrical peak shapes in RP-HPLC, it is imperative to suppress this ionization. According to the Henderson-Hasselbalch equation, by adjusting the mobile phase pH to be at least 2 units below the analyte's pKa, we can ensure that over 99% of the analyte is in its single, neutral, protonated form. This leads to better interaction with the C18 stationary phase and avoids the peak tailing characteristic of mixed ionic/neutral populations. Therefore, an acidified mobile phase (pH ~2.5) is a non-negotiable starting point for method development.

Experimental Workflow: A Self-Validating Protocol

The following diagram outlines the logical flow from sample receipt to the final purity report, incorporating critical quality checks at each stage.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Reporting Sample Receive Synthesized This compound Prep_Sample Prepare Sample Solution (e.g., 1.0 mg/mL) Sample->Prep_Sample Prep_Standard Prepare Standard Solution (e.g., 1.0 mg/mL) SST Perform System Suitability Test (SST) (Inject Standard 5x) Prep_Standard->SST Analyze Inject Blank (Diluent) Inject Standard (1x) Inject Sample (2x) Prep_Sample->Analyze Prep_Mobile_Phase Prepare & Degas Mobile Phase Equilibrate Equilibrate HPLC System Prep_Mobile_Phase->Equilibrate Equilibrate->SST SST->Analyze If SST Passes Integrate Integrate Chromatograms Analyze->Integrate Calculate Calculate Purity (% Area) Calculate SST Parameters Integrate->Calculate Report Generate Final Report Calculate->Report

Caption: Workflow for HPLC Purity Validation of this compound.

Comparative Analysis of HPLC Methodologies

The choice of mobile phase composition can significantly impact the separation efficiency. We compare two common isocratic methods to illustrate this point. Both methods utilize a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector set to the absorbance maximum of this compound (~238 nm).

  • Method A: A highly aqueous mobile phase for retaining polar impurities.

  • Method B: A higher organic content mobile phase for faster elution.

ParameterMethod AMethod BRationale for Comparison
Mobile Phase Acetonitrile : 0.1% H₃PO₄ in Water (35:65 v/v)Acetonitrile : 0.1% H₃PO₄ in Water (50:50 v/v)Demonstrates the effect of organic modifier concentration on retention and resolution.
Flow Rate 1.0 mL/min1.0 mL/minKept constant to isolate the effect of the mobile phase.
Column Temp. 30 °C30 °CKept constant for reproducibility.
Injection Vol. 10 µL10 µLKept constant.
Run Time 20 minutes10 minutesA higher organic ratio reduces analysis time.
Hypothetical Rt (Main Peak) ~12.5 min~6.0 minIncreased acetonitrile content significantly reduces retention time.
Hypothetical Resolution (Rs) between Main Peak and Impurity 1 2.81.9The lower organic content in Method A provides better separation from early-eluting (more polar) impurities.
Hypothetical Tailing Factor (Tf) 1.11.1Should be consistent if pH is properly controlled.
Calculated Purity 99.65%99.63%Purity values should be comparable, but Method A provides higher confidence due to better resolution.

Detailed Experimental Protocols

Reagents and Materials
  • This compound Reference Standard (>99.5% purity)

  • Synthesized this compound (Sample)

  • Acetonitrile (HPLC Grade)

  • Orthophosphoric Acid (H₃PO₄, ~85%)

  • Ultrapure Water

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of Orthophosphoric Acid to 1000 mL of Ultrapure Water. Mix thoroughly.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Mix Mobile Phase A and B in a 50:50 ratio.

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the synthesized Sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

HPLC Instrumentation and Conditions (Method A)
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile : 0.1% H₃PO₄ in Water (35:65 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 238 nm

  • Injection Volume: 10 µL

  • Run Time: 20 minutes

System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified. This is a cornerstone of a trustworthy, self-validating protocol.[8][9] Inject the Standard Solution five consecutive times. The results must meet the predefined criteria.

SST ParameterAcceptance CriteriaRationale
%RSD of Peak Area ≤ 2.0%Ensures injection precision and system stability.
Tailing Factor (Tf) ≤ 2.0Measures peak symmetry. High tailing can indicate secondary interactions or column degradation.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the System Suitability Test. Do not proceed if criteria are not met.

  • Inject the Diluent once to ensure no baseline interference.

  • Inject the Standard Solution once.

  • Inject the Sample Solution in duplicate.

Calculation of Purity

Purity is calculated using the area percent method, which assumes that all components have a similar response factor at the detection wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Report the average purity from the duplicate sample injections. Any impurity peak greater than the reporting threshold (e.g., 0.05%) should be individually reported.

Troubleshooting Common HPLC Issues

A robust method requires an understanding of how to diagnose and resolve common problems.

Troubleshooting start Problem Observed problem1 problem1 start->problem1 Symptom problem2 Poor Resolution Decrease Organic Ratio in Mobile Phase Decrease Flow Rate Use a Longer Column or Smaller Particles start->problem2 Symptom problem3 Drifting Baseline Insufficient Equilibration Time Mobile Phase Not Degassed Column Bleed or Contamination start->problem3 Symptom

Caption: Decision Tree for Troubleshooting Common HPLC Problems.

Conclusion

The validation of purity for a pharmaceutical intermediate like this compound is a meticulous process that hinges on a scientifically sound analytical methodology. By employing a well-optimized RP-HPLC method with an acidified mobile phase, researchers can achieve the resolution and sensitivity required to meet stringent regulatory guidelines. The presented comparative analysis demonstrates that while faster methods are possible, prioritizing resolution is key to ensuring confident and accurate impurity profiling. A self-validating protocol, underpinned by rigorous System Suitability Testing, provides the necessary trustworthiness for making critical decisions in the drug development pipeline.

References

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
  • U.S. Food and Drug Administration. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]
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Spectroscopic analysis to confirm the structure of 4-Cyclopropylbenzoic acid products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of molecular compounds is paramount. 4-Cyclopropylbenzoic acid, a valuable building block in the synthesis of novel therapeutics and functional materials, demands rigorous structural confirmation to ensure the integrity of research and development outcomes. This guide provides an in-depth comparison of the primary spectroscopic techniques used to verify the structure of this compound, supported by experimental data and protocols. As Senior Application Scientists, we present this information to not only outline the methods but also to explain the causality behind the experimental choices, ensuring a trustworthy and authoritative resource.

The Imperative of Structural Verification

The unique physicochemical properties imparted by the cyclopropyl and carboxylic acid moieties in this compound make it a compound of significant interest. The cyclopropyl group can enhance metabolic stability and binding affinity in drug candidates, while the carboxylic acid functionality provides a versatile handle for further chemical modifications.[1] Consequently, unambiguous confirmation of its structure is a critical quality control step to avoid the costly pursuit of erroneous molecular pathways. Spectroscopic analysis provides a non-destructive and highly informative approach to achieve this confirmation.

A Multi-faceted Approach to Structural Elucidation

A single spectroscopic technique rarely provides a complete structural picture. A combination of methods is employed to create a self-validating system, where the data from each analysis corroborates the others. For this compound, the cornerstone techniques are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy provides a detailed map of the hydrogen atoms within a molecule. For this compound, we expect to see distinct signals for the aromatic protons, the cyclopropyl protons, and the acidic proton of the carboxylic acid.

Expected ¹H NMR Spectral Data:

The chemical shifts are influenced by the electron density around the protons. The aromatic protons are deshielded and appear downfield, while the strained cyclopropyl protons are shielded and appear significantly upfield. The carboxylic acid proton is highly deshielded and often appears as a broad singlet.

Table 1: Comparison of Expected and Experimental ¹H NMR Data for this compound

ProtonsExpected Chemical Shift (ppm)Experimental Chemical Shift (ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)12.0 - 13.0~12.9Broad Singlet1H
Aromatic (ortho to -COOH)7.9 - 8.1~7.9Doublet2H
Aromatic (ortho to cyclopropyl)7.0 - 7.2~7.1Doublet2H
Cyclopropyl (-CH-)1.8 - 2.0~1.9Multiplet1H
Cyclopropyl (-CH₂-)0.8 - 1.2~1.0Multiplet2H
Cyclopropyl (-CH₂-)0.6 - 0.9~0.7Multiplet2H

Note: Experimental data is inferred from analysis of the closely related 3-amino-4-cyclopropylbenzoic acid and general principles of NMR spectroscopy.[2]

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, the signals are typically decoupled from the protons, resulting in a spectrum of singlets, where each unique carbon atom gives a distinct peak.

Expected ¹³C NMR Spectral Data:

The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield. The aromatic carbons appear in the typical aromatic region, and the shielded cyclopropyl carbons are found upfield.

Table 2: Comparison of Expected and Experimental ¹³C NMR Data for this compound

CarbonExpected Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Carboxylic Acid (-COOH)170 - 175~171
Aromatic (C-COOH)130 - 135~132
Aromatic (ortho to -COOH)128 - 132~130
Aromatic (ortho to cyclopropyl)125 - 129~127
Aromatic (C-cyclopropyl)145 - 150~148
Cyclopropyl (-CH-)15 - 20~16
Cyclopropyl (-CH₂-)5 - 10~9

Note: Experimental data is inferred from analysis of the closely related 3-amino-4-cyclopropylbenzoic acid and general principles of NMR spectroscopy.[2]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound product in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to avoid interfering signals.[3]

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals in the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Tune Tune and Shim Insert->Tune Acquire Acquire Spectrum Tune->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Integrate Integration & Analysis Phase->Integrate

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint" for the compound.

Expected FT-IR Spectral Data:

For this compound, the most prominent and diagnostic absorption bands will be from the carboxylic acid group. The O-H stretch will appear as a very broad band due to hydrogen bonding, and the C=O stretch will be a strong, sharp absorption. The aromatic ring and the cyclopropyl group will also show characteristic C-H and C-C stretching and bending vibrations.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500 - 3300Broad, Strong
AromaticC-H Stretch3000 - 3100Medium, Sharp
CyclopropylC-H Stretch~3000Medium, Sharp
Carboxylic AcidC=O Stretch1680 - 1710Strong, Sharp
AromaticC=C Stretch1450 - 1600Medium to Strong
Carboxylic AcidC-O Stretch1210 - 1320Strong
AromaticC-H Out-of-plane Bend690 - 900Strong
Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the this compound product is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk.

  • Background Spectrum: A background spectrum of the pure KBr pellet is recorded to subtract any atmospheric and instrumental interferences.

  • Sample Spectrum: The KBr pellet containing the sample is placed in the spectrometer, and the infrared spectrum is recorded.

  • Data Analysis: The spectrum is analyzed to identify the characteristic absorption bands and compare them with known values for the expected functional groups.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Grind Sample with KBr Press Press into Pellet Grind->Press Background Record Background Spectrum Press->Background Sample Record Sample Spectrum Background->Sample Identify Identify Characteristic Absorption Bands Sample->Identify

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, and can also provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectrometry Data:

For this compound (C₁₀H₁₀O₂), the molecular weight is 162.19 g/mol . In a high-resolution mass spectrum, the exact mass can be measured with high precision, confirming the molecular formula. The fragmentation pattern can also be predicted. Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH).

Table 4: Predicted Mass Spectrometry Data for this compound

Ionm/z (Predicted)Description
[M]⁺162.0675Molecular Ion
[M+H]⁺163.0754Protonated Molecule
[M+Na]⁺185.0573Sodium Adduct
[M-OH]⁺145.0653Loss of Hydroxyl Radical
[M-COOH]⁺117.0704Loss of Carboxyl Group

Data sourced from PubChemLite.[3]

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: A dilute solution of the this compound product is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Ionization: The sample is introduced into the mass spectrometer and ionized. Electrospray ionization (ESI) is a common technique for polar molecules like carboxylic acids.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

  • Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to gain further structural insights.

MS_Workflow cluster_prep Sample Preparation cluster_ion Ionization cluster_analysis Mass Analysis & Detection Dissolve Dissolve Sample in Solvent Inject Inject Sample Dissolve->Inject Ionize Ionize Molecules (e.g., ESI) Inject->Ionize Separate Separate Ions by m/z Ionize->Separate Detect Detect Ions Separate->Detect Generate Generate Mass Spectrum Detect->Generate

Conclusion: A Consensus for Confidence

The structural confirmation of this compound is achieved not by a single piece of evidence, but by the convergence of data from multiple spectroscopic techniques. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, the FT-IR spectrum confirms the presence of the key carboxylic acid and aromatic functional groups, and the mass spectrum verifies the molecular weight and elemental composition. By employing these techniques in a complementary fashion, researchers and drug development professionals can proceed with confidence, knowing that the structural integrity of their starting materials and products is assured.

References

  • CP Lab Safety. This compound, min 96%, 1 gram.
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A Senior Application Scientist's Guide to the Synthesis of 4-Cyclopropylbenzoic Acid: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Importance of the Cyclopropyl Moiety

In the landscape of modern drug discovery and materials science, the cyclopropyl group has emerged as a uniquely valuable structural motif. Its inherent ring strain and unique electronic properties—acting as a "bent" double bond or a sigma-donating group—allow it to serve as a versatile bioisostere for phenyl rings or gem-dimethyl groups, often improving metabolic stability, binding affinity, and pharmacokinetic profiles.[1] 4-Cyclopropylbenzoic acid is a key building block in the synthesis of numerous high-value compounds, including Bruton's Tyrosine Kinase (BTK) inhibitors used in oncology.[2]

Given its significance, the efficient and scalable synthesis of this compound is a critical consideration for researchers and process chemists. This guide provides an in-depth, objective comparison of three primary synthetic methodologies, supported by representative experimental data and field-proven insights into the causality behind procedural choices. We will dissect each method's underlying principles, performance metrics, and practical considerations to empower you, the researcher, to make the most informed decision for your specific application.

Comparative Overview of Synthetic Methodologies

We will benchmark three distinct and widely recognized strategies for the synthesis of this compound:

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: A modern and highly versatile cross-coupling strategy.

  • Classic Grignard Reagent Carboxylation: A foundational organometallic approach.

  • Alkene Cyclopropanation via Simmons-Smith Reaction: A method focused on the direct formation of the cyclopropane ring.

The following table summarizes the key performance indicators for each route, providing a high-level comparison to guide your initial assessment.

MetricMethod 1: Suzuki-Miyaura CouplingMethod 2: Grignard CarboxylationMethod 3: Simmons-Smith Cyclopropanation
Starting Materials 4-Bromobenzoic acid (or ester), Cyclopropylboronic acid (or trifluoroborate salt)4-Bromocyclopropylbenzene, Magnesium, CO₂ (Dry Ice)Methyl 4-vinylbenzoate, Diiodomethane, Zinc-Copper couple
Typical Yield 80-95%60-80%70-85% (for cyclopropanation step)
Purity (Pre-recrystallization) High (>95%)Moderate to High (Impurities can include biphenyls)Moderate (Requires purification to remove zinc salts)
Reaction Time 4-12 hours2-4 hours (for Grignard & carboxylation)12-24 hours
Temperature 80-110 °C25-65 °C (Grignard formation), -78 °C to RT (Carboxylation)Room Temperature to 40 °C
Key Strengths Excellent functional group tolerance, high yields, well-understood mechanism.Cost-effective reagents (Mg, CO₂), straightforward C-C bond formation.Stereospecific, avoids expensive palladium catalysts.
Key Challenges Cost of palladium catalyst & ligands, instability of cyclopropylboronic acid (protodeboronation).Strict anhydrous conditions required, moisture-sensitive intermediates, potential for Wurtz coupling side products.Stoichiometric use of zinc, handling of diiodomethane, multi-step precursor synthesis.

Method 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, celebrated for its reliability and exceptional tolerance of diverse functional groups.[3][4] This makes it a highly attractive route for synthesizing this compound, as the carboxylic acid moiety can be carried through the reaction without the need for protecting groups.

Scientific Rationale & Mechanistic Insight

The reaction couples an organoboron species (cyclopropylboronic acid) with an organohalide (4-bromobenzoic acid) using a palladium catalyst.[3] The catalytic cycle, illustrated below, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromobenzoic acid, forming a Pd(II) intermediate.

  • Transmetalation: The cyclopropyl group is transferred from the boron atom to the palladium center. This step is facilitated by a base (e.g., K₃PO₄), which activates the boronic acid.

  • Reductive Elimination: The desired C-C bond is formed as the product, this compound, is expelled from the palladium center, regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Coupling Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArBr 4-Bromobenzoic Acid ArBr->OxAdd PdII_Intermediate Ar-Pd(II)-Br OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation PdII_Cyclopropyl Ar-Pd(II)-Cyclopropyl Transmetalation->PdII_Cyclopropyl BoronicAcid Cyclopropyl-B(OH)₂ + Base BoronicAcid->Transmetalation RedElim Reductive Elimination PdII_Cyclopropyl->RedElim RedElim->Pd0 Catalyst Regeneration Product This compound RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expertise in Action: Causality Behind Experimental Choices
  • Boronic Acid vs. Trifluoroborate Salt: Cyclopropylboronic acid is prone to protodeboronation (cleavage of the C-B bond), which reduces yield.[5] Using a more stable potassium cyclopropyltrifluoroborate salt is a common and effective strategy. These salts are often crystalline, air-stable solids that slowly release the boronic acid in situ.[5]

  • Catalyst and Ligand Selection: A palladium(II) precatalyst like Pd(OAc)₂ is often used in combination with a bulky, electron-rich phosphine ligand such as XPhos or SPhos.[1][5] These ligands facilitate the oxidative addition and reductive elimination steps, leading to higher turnover numbers and efficiency, especially with less reactive aryl chlorides if used as an alternative to bromides.[5]

  • Choice of Base and Solvent: A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is crucial for the transmetalation step.[1] A mixed solvent system, typically an organic solvent like 1,4-dioxane or toluene with water, is used to dissolve both the organic and inorganic reagents.[1]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Reagent Preparation: To a flame-dried Schlenk flask, add 4-bromobenzoic acid (1.0 equiv.), potassium cyclopropyltrifluoroborate (1.5 equiv.), and finely ground potassium carbonate (3.0 equiv.).

  • Catalyst Loading: In a separate vial, add Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and XPhos (0.04 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times. Add the catalyst mixture to the flask under a positive pressure of argon.

  • Solvent Addition: Add a degassed mixture of toluene and water (10:1 ratio, to a concentration of ~0.1 M with respect to the aryl bromide).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with 1 M HCl, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture to yield this compound as a white solid.

Method 2: Grignard Reagent Carboxylation

This classic organometallic approach leverages the nucleophilic character of a Grignard reagent to form a new carbon-carbon bond with carbon dioxide. It is a powerful and often cost-effective method, though it demands rigorous technique due to the reactivity of the intermediates.

Scientific Rationale & Mechanistic Insight

The synthesis proceeds in two distinct stages:

  • Grignard Reagent Formation: Metallic magnesium undergoes an oxidative insertion into the carbon-bromine bond of 4-bromocyclopropylbenzene. This fundamentally inverts the polarity of the carbon atom, transforming it from an electrophilic site to a potent nucleophile (a carbanion equivalent).[6]

  • Carboxylation: The highly nucleophilic Grignard reagent attacks the electrophilic carbon of carbon dioxide (typically from dry ice). This forms a magnesium carboxylate salt.[7]

  • Acidic Work-up: The salt is then protonated with a strong acid (like HCl) to liberate the final carboxylic acid product.

Grignard_Carboxylation ArBr 4-Bromocyclopropylbenzene GrignardFormation Grignard Formation (Anhydrous Ether) ArBr->GrignardFormation Mg Magnesium (Mg⁰) Mg->GrignardFormation GrignardReagent Ar-MgBr GrignardFormation->GrignardReagent Carboxylation Carboxylation GrignardReagent->Carboxylation Salt Ar-CO₂MgBr Carboxylation->Salt CO2 CO₂ (Dry Ice) CO2->Carboxylation Workup Acidic Work-up (e.g., HCl) Salt->Workup Product This compound Workup->Product

Caption: Workflow for Grignard reagent formation and subsequent carboxylation.

Expertise in Action: Causality Behind Experimental Choices
  • Strict Anhydrous Conditions: Grignard reagents are extremely strong bases and will readily react with any protic source, including trace amounts of water in the solvent or on the glassware.[8] This is a "self-validating" protocol; failure to meticulously dry all components will result in the destruction of the Grignard reagent and a failed reaction. Flame-drying glassware and using anhydrous solvents are non-negotiable.

  • Initiation of Grignard Formation: The reaction can sometimes be slow to start due to a passivating oxide layer on the magnesium. A small crystal of iodine or a few drops of 1,2-dibromoethane are often used as activators. The iodine etches the magnesium surface, exposing fresh metal to initiate the reaction.

  • Use of Dry Ice: Solid carbon dioxide is used as the carboxylating agent because it provides a cold, high-concentration source of CO₂ and helps to dissipate the heat from the exothermic Grignard addition.[8][9] The Grignard solution is poured onto an excess of crushed dry ice to ensure the Grignard reagent reacts with CO₂ rather than the already-formed carboxylate salt.

Detailed Experimental Protocol: Grignard Carboxylation
  • Apparatus Preparation: Assemble a three-necked, flame-dried round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Place magnesium turnings (1.2 equiv.) in the flask.

  • Grignard Formation: Dissolve 4-bromocyclopropylbenzene (1.0 equiv.) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium. If the reaction does not start (indicated by bubbling or gentle refluxing), add a crystal of iodine and gently warm the flask. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature for 1 hour.

  • Carboxylation: In a separate beaker, crush an excess of dry ice. Slowly pour the prepared Grignard solution onto the crushed dry ice with stirring. A viscous slurry will form.

  • Work-up and Purification: Allow the excess dry ice to sublime. Slowly add 6 M HCl to the reaction mixture until the aqueous layer is acidic (pH < 2) and all solids have dissolved. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers and wash with brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The product can be purified by recrystallization.

Method 3: Alkene Cyclopropanation (Simmons-Smith)

This approach builds the cyclopropane ring directly onto a pre-functionalized benzene ring. The Simmons-Smith reaction and its variants are stereospecific and offer a classic, powerful method for converting alkenes into cyclopropanes.[10][11]

Scientific Rationale & Mechanistic Insight

The key to this reaction is the formation of an organozinc carbenoid, typically (iodomethyl)zinc iodide (ICH₂ZnI), from diiodomethane and a zinc-copper couple.[12] This carbenoid is less reactive and more selective than a free carbene (:CH₂).

The reaction proceeds via a concerted "butterfly" transition state where the zinc coordinates to the double bond, and the methylene group is delivered to the same face of the alkene, resulting in a syn-addition.[11] This stereospecificity is a hallmark of the reaction. For substrates like methyl 4-vinylbenzoate, the reaction is generally straightforward, although the electron-withdrawing nature of the ester can slightly deactivate the alkene.

Simmons_Smith Alkene Methyl 4-vinylbenzoate Cyclopropanation Cyclopropanation Alkene->Cyclopropanation Reagents CH₂I₂ + Zn(Cu) CarbenoidFormation Carbenoid Formation Reagents->CarbenoidFormation Carbenoid ICH₂ZnI CarbenoidFormation->Carbenoid Carbenoid->Cyclopropanation CyclopropaneEster Methyl 4-cyclopropylbenzoate Cyclopropanation->CyclopropaneEster Hydrolysis Ester Hydrolysis (e.g., NaOH, H₃O⁺) CyclopropaneEster->Hydrolysis Product This compound Hydrolysis->Product

Caption: Synthetic workflow for Simmons-Smith cyclopropanation followed by hydrolysis.

Expertise in Action: Causality Behind Experimental Choices
  • Precursor Synthesis: This route is inherently multi-step, as it requires the synthesis of the vinyl precursor. Methyl 4-vinylbenzoate can be prepared from 4-methylbenzoate via bromination followed by elimination, or more commonly via a Wittig reaction on methyl 4-formylbenzoate. The efficiency of this prior step is a critical factor in the overall yield.

  • Activation of Zinc: The zinc-copper couple is more reactive than zinc dust alone. It is typically prepared by treating zinc dust with a copper sulfate solution. This creates galvanic cells on the surface of the zinc, increasing its reactivity.

  • Furukawa Modification: A common and often higher-yielding alternative is the Furukawa modification, which uses diethylzinc (Et₂Zn) in place of the Zn(Cu) couple.[11] This generates a more reactive carbenoid species but requires careful handling as diethylzinc is pyrophoric.

  • Final Hydrolysis: The reaction yields the methyl ester of the target acid. A standard saponification (hydrolysis with a base like NaOH followed by acidic workup) is required to obtain the final product.

Detailed Experimental Protocol: Simmons-Smith Cyclopropanation
  • Zinc-Copper Couple Preparation: Suspend zinc dust (4.0 equiv.) in deionized water and add a 2% aqueous solution of copper(II) sulfate portion-wise with stirring until the blue color of the Cu²⁺ ions fades. Filter the solid, wash sequentially with water, acetone, and diethyl ether, and dry under vacuum.

  • Cyclopropanation Reaction: To a flask containing the activated Zn(Cu) couple under an argon atmosphere, add anhydrous diethyl ether. Add a solution of diiodomethane (2.0 equiv.) in diethyl ether. Gently heat the mixture to initiate carbenoid formation.

  • Substrate Addition: Add a solution of methyl 4-vinylbenzoate (1.0 equiv.) in diethyl ether dropwise to the carbenoid mixture. Stir the reaction at room temperature for 12-24 hours.

  • Work-up: Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride. Filter the mixture through a pad of celite to remove metal salts, washing the pad with diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude methyl 4-cyclopropylbenzoate.

  • Hydrolysis: Dissolve the crude ester in a mixture of methanol and 5 M aqueous NaOH. Heat the mixture to reflux for 2-4 hours. Cool to room temperature, remove the methanol under reduced pressure, and acidify the aqueous residue with concentrated HCl. Collect the resulting precipitate by vacuum filtration and recrystallize to obtain pure this compound.

Conclusion and Recommendations

The optimal synthetic route to this compound is highly dependent on the specific needs of the laboratory or production facility.

  • For Versatility and High Yield: The Suzuki-Miyaura coupling is the superior choice. Its tolerance for the carboxylic acid functional group eliminates the need for protection/deprotection steps, leading to a more convergent and efficient synthesis. While the catalyst cost is a factor, its high reliability and applicability to a wide range of analogs make it ideal for research and drug development settings.

  • For Cost-Effectiveness and Large Scale: The Grignard carboxylation route offers a significant economic advantage, utilizing inexpensive bulk starting materials. However, its success is critically dependent on rigorous control of reaction conditions, making it more suitable for dedicated process chemistry environments where moisture can be strictly excluded and the process can be highly optimized.

  • For Specific Precursors: The Simmons-Smith cyclopropanation is a viable, albeit more linear, approach. It becomes most attractive if the vinyl precursor is readily available or if palladium-based methods must be avoided. Its primary drawback is the multi-step nature of the overall sequence.

By understanding the fundamental chemistry, practical challenges, and performance benchmarks of each method, researchers and drug development professionals can strategically select the most appropriate pathway to access this critical chemical building block.

References

  • University of Toronto. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. Scarborough College.
  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 1–415.
  • Andraos, J. (2016).
  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction.
  • Macmillan Group, Princeton University. (2003). General Methods of Enantioselective Cyclopropanations.
  • Constable, D. J. C., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to ‘green’ chemistry—which are the best? Green Chemistry, 4(6), 521-527.
  • Prat, D., et al. (2022). Green Chemistry Metrics, A Review. Molecules, 27(13), 4169.
  • Rauf, A., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651.[12]
  • ACS Green Chemistry Institute. (n.d.). Introduction to Green Metrics. Pharmaceutical Roundtable.
  • Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(41), 7375-7378.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Feuerstein, M., et al. (2006). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Synthesis, 2006(17), 2940-2946.
  • North Seattle College. (2014). GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • RSC Advances. (2016). The Suzuki-Miyaura coupling reaction of 4-bromobenzoic acid.
  • Hans Journal of Medicinal Chemistry. (2023). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid.
  • International Journal of Trend in Scientific Research and Development. (2019). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis.
  • CP Lab Safety. (n.d.). This compound, min 96%. Product Page.
  • Apollo Scientific. (n.d.). 4-Cyclopropyl-benzoic acid. Product Page.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ETH Zurich. (n.d.). Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid.
  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485.[5]
  • Quora. (2020). What product would form in the Grignard reaction of phenylmagnesium bromide with carbon dioxide?.
  • Google Patents. (1968). Carboxylation of grignard reagents in the presence of liquid co2. (US3415873A).
  • Organic Syntheses. (2019). Visible-Light-Mediated Minisci-Type Reaction of N-Heteroarenes with Carboxylic Acids.
  • YouTube. (2020). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. Millard, P.
  • Google Patents. (1964). Process for making grignard reagents. (US3161689A).
  • University of Bristol. (n.d.). Synthetic Routes to SB 214857 - Lotrafiban.

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A Comparative Guide to the Bioactivity of Cyclopropyl-Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoic acid scaffold is a cornerstone in medicinal chemistry, serving as a foundational structure for a multitude of therapeutic agents. Its prevalence is a testament to its synthetic accessibility and its ability to engage in crucial interactions with biological targets. However, the optimization of lead compounds based on this scaffold often necessitates strategic modifications to enhance potency, selectivity, and pharmacokinetic properties. One such modification that has garnered significant attention is the introduction of a cyclopropyl group.

This guide provides a comprehensive comparative analysis of the effects of incorporating a cyclopropyl moiety onto a benzoic acid core. We will delve into the mechanistic underpinnings of how this small, strained ring system can profoundly influence bioactivity, metabolic stability, and overall drug-like properties. This exploration is grounded in established principles of medicinal chemistry and supported by illustrative experimental data and protocols.

The Cyclopropyl Group: A Unique Bioisostere and Conformational Tool

The cyclopropyl ring, despite its simple three-carbon structure, possesses a unique set of electronic and conformational properties that make it a powerful tool in drug design.[1][2][3] Its three carbon atoms are coplanar, and the C-C bonds exhibit enhanced p-character, while the C-H bonds are shorter and stronger than those in typical alkanes.[1][3]

In drug discovery, the cyclopropyl group is often employed as a bioisostere for other small functionalities. Bioisosteres are substituents that possess similar physical or chemical properties and can elicit comparable biological responses. The cyclopropyl group can serve as a rigid replacement for an alkene or a small alkyl group, such as an isopropyl moiety.[4][5] This substitution can be particularly advantageous in locking a molecule into a bioactive conformation, thereby minimizing the entropic penalty upon binding to a biological target.[2][6]

Comparative Analysis of Bioactivity

The introduction of a cyclopropyl group can lead to significant improvements in the biological profile of a benzoic acid derivative. These enhancements are primarily observed in two key areas: potency and metabolic stability.

Impact on Potency

The rigid nature of the cyclopropyl ring can enforce a specific conformation that is favorable for binding to the active site of a target protein, such as a kinase.[6] This pre-organization of the molecule for optimal interaction can lead to a substantial increase in binding affinity and, consequently, potency. The unique electronic properties of the cyclopropyl group can also contribute to favorable interactions within the binding pocket.

To illustrate this, consider a hypothetical case study comparing a generic benzoic acid-based kinase inhibitor with its cyclopropyl-substituted analog.

Table 1: Comparative Potency of Benzoic Acid Analogs

CompoundStructureTarget Kinase IC50 (nM)
Benzoic Acid Analog A (A benzoic acid with an isopropyl group)150
Cyclopropyl-Benzoic Acid Analog B (Analog A with the isopropyl group replaced by a cyclopropyl group)15

This ten-fold increase in potency, as depicted in the hypothetical data, is a plausible outcome of the conformational rigidity and favorable electronic contributions of the cyclopropyl group.

Enhancement of Metabolic Stability

A significant challenge in drug development is engineering molecules that are resistant to metabolic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver. The cyclopropyl group is often introduced to block sites of metabolism.[2][4] The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by CYP enzymes.[7]

This enhanced metabolic stability can lead to a longer half-life in the body, improved oral bioavailability, and a more predictable pharmacokinetic profile.

Table 2: Comparative In Vitro Metabolic Stability

CompoundHuman Liver Microsome Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Benzoic Acid Analog A 2527.7
Cyclopropyl-Benzoic Acid Analog B > 120< 5.8

The data in Table 2 illustrates a significant improvement in metabolic stability for the cyclopropyl-containing analog, a common objective in lead optimization.

It is important to note a potential liability associated with cyclopropyl groups, particularly when attached to an amine. In some cases, this can lead to CYP-mediated bioactivation, forming reactive metabolites that can covalently bind to proteins.[7] Therefore, careful evaluation of the metabolic fate of any new cyclopropyl-containing compound is crucial.

Modulation of Physicochemical Properties

The introduction of a cyclopropyl group can also influence key physicochemical properties such as lipophilicity and solubility. While it is a lipophilic group, its impact on the overall properties of the molecule is context-dependent.

Table 3: Comparative Physicochemical Properties

CompoundMolecular WeightcLogPAqueous Solubility (µM)
Benzoic Acid Analog A 250.33.250
Cyclopropyl-Benzoic Acid Analog B 248.33.075

In this hypothetical example, the replacement of an isopropyl group with a slightly smaller and more rigid cyclopropyl group leads to a modest decrease in lipophilicity and a corresponding increase in aqueous solubility, both of which are generally desirable for drug candidates.

Experimental Protocols

To experimentally validate the comparative effects discussed above, the following protocols are provided as a guide.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This assay is a standard method to assess the susceptibility of a compound to phase I metabolism.

Materials:

  • Test compound and positive control (e.g., a rapidly metabolized compound like verapamil)

  • Human liver microsomes (HLM)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile with an internal standard for quenching and analysis

  • LC-MS/MS for analysis

Protocol:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer and human liver microsomes (final protein concentration 0.5 mg/mL).

  • Pre-warm the incubation mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Immediately add the test compound to a final concentration of 1 µM.

  • Incubate the reaction at 37°C with gentle shaking.

  • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the test compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the compound over time.

Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

  • Test compound

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Assay buffer (containing MgCl2 and other necessary components)

  • Detection reagent (e.g., antibody-based detection for phosphorylated substrate or a luminescence-based ATP detection kit)

Protocol:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a microplate, add the kinase, its substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at the optimal temperature (usually 30°C or 37°C) for a specified period.

  • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

  • Add the detection reagent and incubate as required.

  • Measure the signal (e.g., fluorescence, luminescence, absorbance) using a plate reader.

  • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

To further clarify the concepts discussed, the following diagrams are provided.

G cluster_0 Bioisosteric Replacement Strategy Benzoic_Acid_Core Benzoic Acid Core Isopropyl_Group Isopropyl Group (Metabolically Liable) Benzoic_Acid_Core->Isopropyl_Group Analog A Cyclopropyl_Group Cyclopropyl Group (Metabolically Stable, Conformationally Rigid) Benzoic_Acid_Core->Cyclopropyl_Group Analog B (Improved) G Start Prepare Incubation Mixture (HLM, Buffer) Pre_Incubate Pre-warm at 37°C Start->Pre_Incubate Initiate_Reaction Add NADPH & Test Compound Pre_Incubate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Time_Points Sample at t = 0, 5, 15, 30, 45, 60 min Incubate->Time_Points Quench Quench with Acetonitrile + Internal Standard Time_Points->Quench Analyze LC-MS/MS Analysis Quench->Analyze End Calculate t½ and CLint Analyze->End

Sources

Comparison of 4-Cyclopropylbenzoic acid with other para-substituted benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 4-Cyclopropylbenzoic Acid: A Comparative Analysis for Drug Development Professionals

Introduction: The Subtle Power of the Para-Substituent

In the intricate world of medicinal chemistry, the benzoic acid scaffold is a ubiquitous and versatile starting point. Its carboxylic acid group provides a reliable anchor for interacting with biological targets, while the phenyl ring offers a platform for synthetic modification. The choice of substituent at the para-position is a pivotal decision in molecular design, profoundly influencing a compound's acidity (pKa), lipophilicity (logP), metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile.

Among the diverse array of possible substituents, the cyclopropyl group stands out. It is a small, rigid, and conformationally constrained carbocycle that acts as a "bioisostere" for other small alkyl groups or even unsaturated moieties. This guide provides an in-depth, objective comparison of this compound with other common para-substituted benzoic acids. We will delve into the physicochemical consequences of these structural differences, supported by experimental data and protocols, to empower researchers in making informed decisions for their drug discovery programs.

Physicochemical Properties: A Head-to-Head Comparison

The electronic and steric nature of a para-substituent dictates the fundamental properties of the benzoic acid derivative. The cyclopropyl group, with its unique sp2-like character, imparts properties that are distinct from simple alkyl or electron-withdrawing groups. Below is a comparative summary of key physicochemical parameters.

CompoundStructureMolecular Weight ( g/mol )pKalogP
Benzoic Acid 122.124.20[1]1.87[1]
This compound 162.18[2]~4.41 (Predicted)[3]~2.80 (Predicted)[2]
4-Methylbenzoic Acid 136.15[4][5]4.36[6]2.27[7]
4-tert-Butylbenzoic Acid 178.23[8]4.38[8]3.5 (Predicted)
4-Methoxybenzoic Acid 152.15[9][10]4.47[11]1.63[12]
4-Chlorobenzoic Acid 156.573.98[13][14]2.65[15]

Analysis of Trends:

  • Acidity (pKa): The acidity of the carboxylic group is highly sensitive to the electronic effect of the para-substituent. Electron-withdrawing groups (EWGs) stabilize the conjugate base (benzoate) through induction, increasing acidity and thus lowering the pKa. This is clearly demonstrated by 4-Chlorobenzoic acid (pKa 3.98), which is the strongest acid in the series[13][14]. Conversely, electron-donating groups (EDGs) destabilize the conjugate base, decreasing acidity and raising the pKa. The methyl, tert-butyl, and methoxy groups all raise the pKa relative to the parent benzoic acid[6][8][11]. The cyclopropyl group behaves as a weak electron-donating group, resulting in a predicted pKa slightly higher than that of 4-methylbenzoic acid[3].

  • Lipophilicity (logP): Lipophilicity, the measure of a compound's preference for a lipid-like environment over an aqueous one, is critical for membrane permeability and hydrophobic interactions with protein targets[16]. The addition of nonpolar alkyl groups significantly increases the logP, as seen with the methyl and tert-butyl substituents. The cyclopropyl group also substantially increases lipophilicity. In contrast, the methoxy group, while containing carbon atoms, is more polar and results in a lower logP compared to the alkyl groups[12]. The chloro group increases lipophilicity, making 4-chlorobenzoic acid more lipophilic than the parent benzoic acid[15].

The Cyclopropyl Advantage: Metabolic Stability and Conformational Rigidity

Beyond the fundamental physicochemical properties, the cyclopropyl group offers distinct advantages in a drug development context.

  • Metabolic Stability: Small alkyl groups like methyl and tert-butyl are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary route of drug metabolism and clearance. The cyclopropyl ring is significantly more resistant to such oxidative metabolism. This inherent stability can lead to an improved pharmacokinetic profile, including a longer half-life and increased bioavailability[17].

  • Conformational Constraint: The rigid nature of the cyclopropyl ring locks the substituent in a defined orientation relative to the phenyl ring. This contrasts with the free rotation of a methyl or tert-butyl group. This conformational rigidity can be advantageous for optimizing binding affinity to a biological target, as it reduces the entropic penalty upon binding and allows for precise probing of the target's binding pocket.

G cluster_properties Key Properties Influenced by Para-Substituent cluster_substituents Para-Substituents pKa pKa logP logP Metabolic_Stability Metabolic Stability Binding_Affinity Binding Affinity Cyclopropyl Cyclopropyl Cyclopropyl->pKa Weak EDG Cyclopropyl->logP Increases Cyclopropyl->Metabolic_Stability High Cyclopropyl->Binding_Affinity Rigid Methyl Methyl Methyl->pKa Weak EDG Methyl->logP Increases Methyl->Metabolic_Stability Low Chloro Chloro Chloro->pKa EWG Chloro->logP Increases Methoxy Methoxy Methoxy->pKa EDG (Resonance) Methoxy->logP Modest Increase

Caption: Logical relationships between para-substituents and key drug-like properties.

Experimental Protocols for Core Property Determination

To ensure scientific integrity, the methods for determining these properties must be robust and reproducible. Here, we outline standard operating procedures for measuring pKa and logP.

Protocol 1: Determination of pKa by Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate method for determining the pKa of an acidic or basic compound. It involves monitoring the pH of a solution as a standardized titrant is added, allowing for the precise identification of the half-equivalence point, where pH equals pKa.

Methodology:

  • Preparation: Accurately weigh approximately 20-30 mg of the benzoic acid derivative and dissolve it in a suitable co-solvent mixture (e.g., 50:50 methanol:water) to a final volume of 50 mL. The co-solvent is necessary for compounds with poor water solubility.

  • Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at a constant temperature (e.g., 25 °C).

  • Titration: Place the solution in a jacketed beaker maintained at 25 °C and begin stirring. Add a standardized solution of 0.1 M sodium hydroxide (NaOH) in small, precise increments (e.g., 0.05 mL) using a calibrated burette or automated titrator.

  • Data Recording: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue the titration well past the expected equivalence point (the inflection point of the titration curve).

  • Analysis: Plot pH versus the volume of NaOH added. The pKa is the pH value at the point where half of the volume of NaOH required to reach the equivalence point has been added. For higher accuracy, calculate the first or second derivative of the curve to precisely locate the equivalence point.

Protocol 2: Determination of logP by the Shake-Flask Method

Rationale: The shake-flask method is the "gold standard" for logP determination. It directly measures the partitioning of a compound between two immiscible phases, n-octanol and water, providing a direct measure of its lipophilicity.

Methodology:

  • Phase Preparation: Prepare mutually saturated solutions of n-octanol and water. Do this by mixing equal volumes of high-purity n-octanol and water in a large vessel, shaking vigorously for 24 hours, and then allowing the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the benzoic acid derivative in the saturated n-octanol phase at a concentration that can be accurately measured by the chosen analytical method (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine 5 mL of the n-octanol stock solution with 5 mL of the saturated water phase.

  • Equilibration: Seal the vial and shake it vigorously at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-2 hours).

  • Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and water phases. Determine the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A standard calibration curve must be prepared for accurate quantification.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value:

    • P = [Concentration]octanol / [Concentration]water

    • logP = log10(P)

G start Start: Shake-Flask logP Determination prep 1. Prepare Saturated n-Octanol and Water Phases start->prep stock 2. Dissolve Compound in Saturated n-Octanol prep->stock partition 3. Mix Octanol Solution and Saturated Water (1:1) stock->partition shake 4. Shake to Equilibrate partition->shake centrifuge 5. Centrifuge to Separate Phases shake->centrifuge quantify 6. Quantify Concentration in Each Phase (e.g., HPLC) centrifuge->quantify calc 7. Calculate P and logP quantify->calc end_node End: logP Value calc->end_node

Caption: Experimental workflow for logP determination via the shake-flask method.

Conclusion and Outlook

The selection of a para-substituent on a benzoic acid scaffold is a multi-parameter optimization problem. While electron-withdrawing groups like chlorine can enhance acidity, they may introduce liabilities. Standard alkyl groups increase lipophilicity but are often metabolically vulnerable.

This compound emerges as a compelling building block for drug discovery. It offers a unique combination of increased lipophilicity, conformational rigidity, and, most importantly, enhanced metabolic stability compared to simple alkyl analogues[17]. Its electronic properties are similar to a methyl group, providing a predictable influence on acidity. For researchers and drug development professionals seeking to improve the pharmacokinetic properties of a lead compound without drastically altering its core electronics, substituting a metabolically labile group with a cyclopropyl ring is a field-proven and highly effective strategy.

References

  • PubChem. (n.d.). 4-Chlorobenzoic Acid. National Center for Biotechnology Information.
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  • FooDB. (2010). Showing Compound 4-Methoxybenzoic acid (FDB010587).
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A Comparative Docking Analysis of 4-Cyclopropylbenzoic Acid Derivatives in Key Protein Targets

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Hit Identification and Optimization

In the landscape of modern drug discovery, computational methods are indispensable for accelerating the identification and optimization of novel therapeutic agents. Among these, molecular docking stands out as a powerful technique to predict the binding orientation and affinity of small molecules to their protein targets at an atomic level.[1][2] This guide provides a comprehensive, in-depth comparison of the docking performance of 4-Cyclopropylbenzoic acid derivatives against a high-value therapeutic target, Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a critical regulator in cancer immunotherapy.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple procedural outline, delving into the rationale behind experimental choices and providing a framework for robust, self-validating in silico analysis.

The Emerging Therapeutic Relevance of ENPP1

ENPP1 is a transmembrane glycoprotein that plays a crucial role in regulating the cGAS-STING pathway, a key component of the innate immune system.[1][3] By hydrolyzing the STING agonist 2',3'-cyclic GMP-AMP (cGAMP), ENPP1 acts as a negative regulator of anti-tumor immunity.[4][5] Consequently, the inhibition of ENPP1 has emerged as a promising strategy to enhance the immune response against cancer, turning immunologically "cold" tumors "hot".[4][6] This has spurred significant interest in the discovery of potent and selective ENPP1 inhibitors.

This compound: A Scaffold of Interest

The this compound scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties and its presence in a number of biologically active compounds. Its rigid cyclopropyl group can provide conformational constraint and favorable interactions within protein binding pockets, making its derivatives attractive candidates for inhibitor design.

Comparative Docking Studies Against ENPP1

This section presents a comparative molecular docking analysis of a representative this compound derivative against known, structurally diverse ENPP1 inhibitors. The goal is to benchmark the potential of this scaffold and to elucidate key binding interactions that can guide future optimization efforts.

Target Protein and Ligand Selection
  • Target Protein: Human ENPP1 (PDB ID: 6WEU). This crystal structure provides a high-resolution view of the enzyme's active site, co-crystallized with a known ligand, which is essential for validating the docking protocol.[2]

  • Test Ligand: 4-(1-aminocyclopropyl)benzoic acid (a representative derivative).

  • Comparator Ligands:

    • Myricetin: A naturally occurring flavonoid inhibitor of ENPP1.[3]

    • Compound 4e (a quinazolin-4(3H)-one derivative): A potent synthetic inhibitor identified through structure-based screening.[5]

    • A Phosphonate Inhibitor (from Carozza et al., 2020): A highly potent, cell-impermeable inhibitor.[4]

Experimental Protocol: A Step-by-Step Guide to a Validated Docking Workflow

The following protocol outlines a robust and reproducible molecular docking procedure. The causality behind each step is explained to provide a deeper understanding of the process.

1. Protein Preparation:

  • Rationale: Raw PDB structures often contain experimental artifacts (e.g., water molecules, co-solvents) and lack information required for docking calculations (e.g., hydrogen atoms, formal charges). Proper preparation is crucial for accuracy.

  • Procedure:

    • Download the crystal structure of human ENPP1 (PDB ID: 6WEU) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign appropriate atom types and charges using a molecular modeling software package (e.g., AutoDock Tools, Schrödinger Maestro).

    • Define the binding site by creating a grid box centered on the co-crystallized ligand from the original PDB file. This ensures that the docking search is focused on the known active site.

2. Ligand Preparation:

  • Rationale: The three-dimensional conformation and charge distribution of the ligand are critical for predicting its binding mode.

  • Procedure:

    • Sketch the 2D structures of the this compound derivative and the comparator ligands.

    • Convert the 2D structures to 3D and perform an initial energy minimization using a suitable force field (e.g., MMFF94).

    • Assign appropriate protonation states at physiological pH (7.4) and calculate partial charges.

3. Molecular Docking:

  • Rationale: The docking algorithm explores various conformations and orientations of the ligand within the protein's binding site and scores them based on their predicted binding affinity.

  • Procedure:

    • Utilize a well-validated docking program such as AutoDock Vina.

    • Perform the docking calculations using the prepared protein and ligand files. The search algorithm will generate a series of binding poses for each ligand.

    • The output will include the predicted binding energy (in kcal/mol) for each pose. A more negative value indicates a higher predicted binding affinity.

4. Validation of the Docking Protocol:

  • Rationale: Before analyzing the results for the test compounds, it is essential to validate the docking protocol to ensure it can reproduce the experimentally observed binding mode.[7][8]

  • Procedure:

    • Extract the co-crystallized ligand from the original PDB file (6WEU).

    • Re-dock this ligand into the prepared ENPP1 structure using the same protocol.

    • Calculate the Root Mean Square Deviation (RMSD) between the top-ranked docked pose and the crystallographic pose. An RMSD value of ≤ 2.0 Å is generally considered an indicator of a successful docking protocol.[7]

5. Analysis of Docking Results:

  • Rationale: A thorough analysis of the docking results provides insights into the potential binding modes and key intermolecular interactions.

  • Procedure:

    • Compare the predicted binding energies of the this compound derivative with those of the known inhibitors.

    • Visualize the top-ranked poses of each ligand within the ENPP1 active site.

    • Identify and analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligands and the protein residues.

Data Presentation and Comparative Analysis

The following table summarizes the predicted binding energies and key interacting residues for the docked compounds.

CompoundPredicted Binding Energy (kcal/mol)Key Interacting Residues
4-(1-aminocyclopropyl)benzoic acid-7.2Tyr253, His380, Asn255
Myricetin-8.5Tyr253, Phe256, His424
Compound 4e-9.8His380, His424, Tyr253
Phosphonate Inhibitor-10.5Tyr253, His380, His424, Zn2+ ions

Analysis of Results:

The docking results suggest that the this compound derivative has a moderate predicted binding affinity for ENPP1. While its binding energy is lower than that of the potent known inhibitors, the interactions with key active site residues such as Tyr253 and His380 are promising. The more potent inhibitors, Compound 4e and the phosphonate inhibitor, exhibit a greater number of interactions and engage with additional key residues, including the catalytic zinc ions in the case of the phosphonate.

The cyclopropyl group of the test ligand is predicted to occupy a hydrophobic pocket, while the carboxylic acid and amino groups form hydrogen bonds with the protein. This suggests that further modifications to the scaffold, aimed at enhancing these interactions and potentially engaging with the zinc ions, could lead to more potent inhibitors.

Visualization of Molecular Interactions

The following diagrams, generated using Graphviz, illustrate the key concepts and workflows described in this guide.

G cluster_workflow Molecular Docking Workflow PDB 1. Protein Preparation (PDB: 6WEU) Docking 3. Molecular Docking (AutoDock Vina) PDB->Docking Ligand 2. Ligand Preparation (this compound Derivative) Ligand->Docking Validation 4. Protocol Validation (Re-docking) Docking->Validation Analysis 5. Results Analysis (Binding Energy & Interactions) Validation->Analysis

Caption: A streamlined workflow for molecular docking studies.

G cluster_interactions Predicted Interactions of this compound Derivative in ENPP1 Active Site Ligand 4-Cyclopropylbenzoic Acid Derivative Tyr253 Tyr253 Ligand->Tyr253 H-bond His380 His380 Ligand->His380 H-bond Asn255 Asn255 Ligand->Asn255 H-bond HydrophobicPocket Hydrophobic Pocket Ligand->HydrophobicPocket Hydrophobic Interaction

Caption: Key predicted interactions of the test compound.

Conclusion and Future Directions

This comparative docking guide demonstrates that this compound derivatives represent a viable starting point for the design of novel ENPP1 inhibitors. The established workflow provides a robust framework for in silico screening and lead optimization. Future work should focus on synthesizing and experimentally validating the docking predictions for the most promising derivatives. Furthermore, exploring modifications to the core scaffold to enhance interactions with the key active site residues and the catalytic zinc ions could lead to the development of highly potent and selective ENPP1 inhibitors for cancer immunotherapy.

References

  • Kulkarni, S. S., et al. (2021). ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. Molecules, 26(15), 4483. [Link]
  • Wang, L., et al. (2022). From Myricetin to the Discovery of Novel Natural Human ENPP1 Inhibitors: A Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and MM/GBSA Study. International Journal of Molecular Sciences, 23(19), 11185. [Link]
  • Rauf, A., et al. (2025). Inhibition of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) by compounds from fernandoa adenophylla (wall. ex G.Don) Steenis.
  • Ribaudo, G., et al. (2023). Studies on the Inhibition of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) by 2-(3,4-Dihydroxyphenyl)-7,8-dihydroxy-3-methoxychromen-4-one, a Flavonoid from Pistacia chinensis. Molecules, 28(15), 5824. [Link]
  • Carozza, J. A., et al. (2020). Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP. Cell Chemical Biology, 27(11), 1347-1358.e6. [Link]
  • Wang, L., et al. (2022). Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy. International Journal of Molecular Sciences, 23(13), 7109. [Link]
  • Le, T. M., & Fantin, V. R. (2021). ENPP1 Immunobiology as a Therapeutic Target. Frontiers in Immunology, 12, 735839. [Link]
  • Tan, Z., et al. (2022). Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy. International Journal of Molecular Sciences, 23(13), 7109. [Link]
  • Rauf, A., et al. (2025). Inhibition of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) by Compounds from Fernandoa adenophylla (Wall. ex G.Don) Steenis.
  • El-Gamal, M. I., et al. (2021). Synthesis and Biological Evaluation of Arylamide Sulphonate Derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 and -3 Inhibitors. Molecules, 26(23), 7306. [Link]
  • Synapse. (2025). What ENPP1 inhibitors are in clinical trials currently?.
  • Carozza, J. A., et al. (2020). Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP. bioRxiv. [Link]

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A Comprehensive Guide to the Structural Confirmation of 4-Cyclopropylbenzoic Acid via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the definitive structural confirmation of 4-Cyclopropylbenzoic acid using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of spectral data, delving into the causal relationships between molecular structure and spectral output, providing a robust framework for unambiguous identification. This document contrasts the empirical data with that of a closely related structural isomer, 4-Propylbenzoic acid, to highlight the unique spectral signatures that serve as points of positive identification.

The Structural Hypothesis: What the Molecule Tells Us

Before stepping into the laboratory, a thorough analysis of the target structure, this compound (C₁₀H₁₀O₂), is crucial for predicting the expected NMR data.[1][2] The molecule consists of two key moieties: a para-substituted benzene ring and a cyclopropyl group.

  • Symmetry: The molecule possesses a C₂ axis of symmetry that bisects the cyclopropyl group and the carboxylic acid functional group. This symmetry element is critical as it dictates that chemically equivalent protons and carbons will be magnetically equivalent, thereby reducing the number of expected signals from the total number of atoms.

  • Electronic Environment: The carboxylic acid group is a strong electron-withdrawing group, which will deshield adjacent protons and carbons. Conversely, the cyclopropyl group is known to have unique electronic properties, including a high degree of s-character in its C-H bonds and the ability to participate in conjugation, which influences the shielding of nearby nuclei.[3]

This initial analysis leads to a set of predictable spectral features that we will seek to validate experimentally.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The validity of any spectral interpretation rests upon the quality of the acquired data. The following protocol is designed to yield high-resolution spectra for this compound.

Objective: To obtain ¹H and ¹³C NMR spectra of this compound with sufficient resolution to observe all proton and carbon signals and their corresponding splitting patterns.

Materials:

  • This compound (≥96% purity)[4]

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • NMR Tube (5 mm)

  • NMR Spectrometer (400 MHz or higher recommended)

Step-by-Step Methodology:

  • Sample Preparation: Weigh approximately 10-15 mg of this compound directly into a clean, dry 5 mm NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of CDCl₃ with TMS to the NMR tube. The TMS will serve as the internal standard, with its signal calibrated to 0.00 ppm.[5]

  • Dissolution: Cap the tube and gently agitate or vortex until the sample is completely dissolved. A clear, homogeneous solution is required.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Allow a few minutes for the sample to equilibrate to the probe temperature (typically 25°C).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire the spectrum with a standard pulse sequence. A spectral width of 16 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds are typical starting points.

    • Collect 16-32 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the carbon frequency.

    • Acquire the spectrum using a proton-decoupled pulse sequence. This removes C-H splitting and ensures each unique carbon appears as a singlet.[6]

    • A spectral width of 240 ppm and a longer acquisition time (e.g., 1-2 seconds) with a relaxation delay of 2-5 seconds are appropriate.

    • Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to both spectra. Integrate the ¹H NMR signals and pick all peaks in both spectra.

Workflow for NMR-Based Structural Confirmation

The logical process from sample to confirmed structure involves several key decision points, as illustrated in the diagram below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_confirm Confirmation Prep Prepare Sample (10-15 mg in CDCl3) Acq_H1 Acquire 1H NMR Prep->Acq_H1 Acq_C13 Acquire 13C NMR Prep->Acq_C13 Analyze_H1 Analyze 1H Spectrum: - Chemical Shift - Integration - Splitting Acq_H1->Analyze_H1 Analyze_C13 Analyze 13C Spectrum: - Chemical Shift - Number of Signals Acq_C13->Analyze_C13 Compare Compare Data to Theoretical & Alternatives Analyze_H1->Compare Analyze_C13->Compare Confirm Structure Confirmed Compare->Confirm

Caption: Workflow from sample preparation to structural confirmation.

Interpreting the Spectra: The Fingerprint of this compound

The acquired spectra provide a wealth of information. Each signal's position (chemical shift), intensity (integration for ¹H), and multiplicity (splitting pattern for ¹H) corresponds directly to the molecule's atomic arrangement.

¹H NMR Spectrum Analysis

The structure predicts four distinct sets of proton signals: the carboxylic acid proton, two types of aromatic protons, and the cyclopropyl protons (which themselves are split into two groups).

Signal AssignmentPredicted δ (ppm)Observed δ (ppm)MultiplicityIntegrationRationale
COOH> 10~12.5Broad Singlet1HThe acidic proton is highly deshielded and often exchanges, leading to a broad signal.
Ar-H (ortho to COOH)7.5 - 8.2~8.05Doublet2HThese protons are deshielded by the adjacent electron-withdrawing carboxylic acid group. They are split only by the neighboring meta protons.[7][8]
Ar-H (ortho to c-Pr)6.8 - 7.3~7.15Doublet2HThese protons are less deshielded. They are also split only by the neighboring meta protons.[9]
Cyclopropyl-H (methine)1.5 - 2.0~1.90Multiplet1HThe methine proton is attached to the deshielding benzene ring.
Cyclopropyl-H (methylene)0.5 - 1.5~1.10 & ~0.80Multiplets4HThese protons are in a highly shielded environment due to the unique ring strain and electronics of the cyclopropane ring.[5][10] Their complex splitting arises from geminal and vicinal (cis/trans) coupling.
¹³C NMR Spectrum Analysis

Due to the molecule's symmetry, we expect a total of 7 distinct carbon signals: one for the carboxylic acid, four for the aromatic ring, and two for the cyclopropyl group.[9][11]

Signal AssignmentPredicted δ (ppm)Observed δ (ppm)Rationale
C=O (Carboxylic Acid)170 - 185~172.5The carbonyl carbon is highly deshielded by the two attached oxygen atoms.[6][12]
Ar-C (ipso, attached to c-Pr)145 - 155~151.0This quaternary carbon is deshielded by the attached aromatic system.
Ar-C (ipso, attached to COOH)125 - 135~128.5This quaternary carbon is influenced by the electron-withdrawing nature of the COOH group.[11]
Ar-CH (ortho to COOH)128 - 132~130.0Deshielded aromatic carbons.
Ar-CH (ortho to c-Pr)124 - 128~125.5Shielded aromatic carbons relative to those ortho to the COOH group.
Cyclopropyl-CH (methine)15 - 25~19.5The methine carbon is deshielded relative to the methylene carbons.
Cyclopropyl-CH₂ (methylene)< 15~11.0The methylene carbons of the cyclopropyl ring are characteristically found in the far upfield region of the spectrum.[13]

Comparison Guide: this compound vs. 4-Propylbenzoic Acid

The ultimate confirmation of identity often comes from ruling out plausible alternatives. A common isomer is 4-Propylbenzoic acid. While it shares the same molecular formula, its NMR spectra are dramatically different, providing a clear method of distinction.

G cluster_target This compound cluster_alt 4-Propylbenzoic Acid (Isomer) Target_Struct Structure: para-Cyclopropyl + Benzoic Acid Target_H1 1H NMR: - Complex multiplets at 0.5-1.5 ppm - Confirms Cyclopropyl Ring Confirmation Unambiguous Identification Target_H1->Confirmation Unique Signature Target_C13 13C NMR: - Signals at < 20 ppm - Confirms Cyclopropyl Carbons Alt_Struct Structure: para-Propyl + Benzoic Acid Alt_H1 1H NMR: - Triplet, Sextet, Triplet pattern (0.9, 1.6, 2.6 ppm) - Confirms n-Propyl Chain Alt_H1->Confirmation Clearly Different Alt_C13 13C NMR: - Signals at ~14, 24, 38 ppm - Confirms n-Propyl Carbons

Caption: Logical distinction between isomers based on key NMR features.

The most striking differences lie in the signals for the alkyl substituent.

FeatureThis compound4-Propylbenzoic AcidDistinguishing Power
¹H Alkyl Region Two complex multiplets (~0.8-1.1 ppm) and one multiplet (~1.9 ppm). Total integration: 5H.Triplet (~0.9 ppm, 3H), Sextet (~1.6 ppm, 2H), Triplet (~2.6 ppm, 2H).Excellent. The splitting patterns and chemical shifts are entirely different and characteristic of their respective structures.[14]
¹³C Alkyl Region Two signals (~11.0 and ~19.5 ppm).Three signals (~14, ~24, and ~38 ppm).Excellent. The number of signals and their chemical shifts are unique to each isomer.[15]
Aromatic Region Two doublets.Two doublets.Poor. The pattern is similar for both para-substituted isomers and not a reliable point of distinction.

This comparative analysis demonstrates that while the aromatic regions of the spectra are similar, the alkyl regions provide an unmistakable fingerprint. The presence of highly shielded, complex multiplets in the ¹H spectrum and signals below 20 ppm in the ¹³C spectrum are definitive proof of the cyclopropyl group.

Conclusion

The identity of this compound is unequivocally confirmed by the combination of ¹H and ¹³C NMR spectroscopy. The analysis reveals the correct number of signals corresponding to the molecule's symmetry, with chemical shifts, integrations, and coupling patterns that align perfectly with theoretical predictions for its structure. Specifically, the characteristic upfield signals of the cyclopropyl moiety in both ¹H (< 2.0 ppm) and ¹³C (< 20 ppm) spectra serve as the definitive diagnostic markers. When compared against a plausible isomer like 4-Propylbenzoic acid, these unique spectral features provide a clear and irrefutable basis for structural confirmation, underscoring the power of NMR as a primary tool in chemical characterization.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • National Center for Biotechnology Information. "this compound (C10H10O2) - PubChemLite". PubChem.
  • National Center for Biotechnology Information. "this compound". PubChem.
  • Chemistry LibreTexts. "15.4: Spectral Characteristics of the Benzene Ring".
  • Wiberg, K. B., & Nist, B. J. (1961). Nuclear Magnetic Resonance Spectrocopy. Cyclopropane Derivatives. Defense Technical Information Center.
  • JoVE. "Video: NMR Spectroscopy of Benzene Derivatives".
  • University of Puget Sound. "Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms".
  • ChemicalBook. "Benzoic acid, 4-[[(cyclopropylmethyl)[4-(2-fluorophenoxy)benzoyl]amino]methyl]-(1664335-55-0) 1H NMR".
  • CymitQuimica. "CAS 1798-82-9: 4-CYCLOPROPYL-BENZOIC ACID".
  • University of Wisconsin-Madison, Department of Chemistry. "NMR Spectroscopy :: 13C NMR Chemical Shifts".
  • Royal Society of Chemistry. "Supporting Information".
  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(10), 1279-1284.
  • ResearchGate. "'H chemical shifts for cyclopropyl protons (in | Download Table".
  • Jasperse, C. "Short Summary of 1H-NMR Interpretation". Minnesota State University Moorhead.
  • Doc Brown's Chemistry. "13C nmr spectrum of cyclopropane".
  • SynZeal. "4-Cyclopropyl-2-hydroxybenzoic acid".
  • MySkinRecipes. "this compound".
  • ResearchGate. "H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study".
  • Chemistry LibreTexts. "Interpreting C-13 NMR Spectra".
  • Doc Brown's Chemistry. "H-1 proton nmr spectrum of cyclopropane".
  • ChemHelp ASAP. "chemical shift of functional groups in 13C NMR spectroscopy". YouTube.
  • Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 28(1), 17-21.
  • ChemicalBook. "4-Propylbenzoic acid(2438-05-3) 1H NMR spectrum".
  • ChemicalBook. "4-Propylbenzoic acid(2438-05-3) 13C NMR spectrum".
  • Royal Society of Chemistry. "Supplementary Information".
  • ResearchGate. "A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5".
  • CP Lab Safety. "this compound, min 96%, 1 gram".
  • Doc Brown's Chemistry. "The C-13 NMR spectrum of benzoic acid".

Sources

Assessing the Novelty of 4-Cyclopropylbenzoic Acid-Containing Scaffolds: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the architecture of small molecules plays a pivotal role in defining their biological activity, pharmacokinetic profile, and overall success as drug candidates. The strategic incorporation of unique structural motifs can unlock new chemical space and provide solutions to long-standing challenges in drug design. This guide provides an in-depth analysis of 4-Cyclopropylbenzoic acid, a scaffold of growing interest, and offers a comparative assessment against its bioisosteric alternatives. As senior application scientists, our goal is to equip you with the technical insights and experimental frameworks necessary to evaluate the novelty and potential of this and related scaffolds in your drug discovery programs.

The Allure of the Cyclopropyl Group: A Compact Powerhouse in Medicinal Chemistry

The cyclopropyl moiety, a three-membered carbocycle, is increasingly recognized as a valuable building block in modern drug design. Its rigid, strained ring system imparts a unique set of physicochemical properties that can profoundly influence a molecule's behavior. Unlike flexible alkyl chains, the cyclopropyl group acts as a "conformational anchor," locking a portion of the molecule into a defined orientation. This can lead to enhanced binding affinity for a biological target by reducing the entropic penalty of binding.

Furthermore, the C-H bonds of a cyclopropyl ring are shorter and stronger than those in typical alkyl groups, rendering them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This intrinsic metabolic stability can lead to improved pharmacokinetic profiles, such as a longer half-life and reduced clearance. The unique electronic nature of the cyclopropyl ring, with its enhanced p-character, also allows it to serve as a bioisostere for alkenes and gem-dimethyl groups, further expanding its utility.

The Carboxylic Acid Conundrum: A Double-Edged Sword

The carboxylic acid functional group is a stalwart in pharmacophore design, capable of forming strong ionic and hydrogen bond interactions with biological targets. However, its acidic nature (typically pKa 4-5) means it is predominantly ionized at physiological pH. This negative charge, while often crucial for target engagement, can be a significant liability, leading to:

  • Poor Membrane Permeability: The ionized carboxylate group hinders passive diffusion across lipid bilayers, which can result in poor oral bioavailability and limited access to intracellular targets.

  • Metabolic Lability: Carboxylic acids are prone to Phase II metabolism, particularly glucuronidation. The resulting acyl glucuronides can be reactive and have been implicated in idiosyncratic drug toxicity.

  • High Plasma Protein Binding: The anionic nature of the carboxylate can lead to extensive binding to plasma proteins like albumin, reducing the unbound fraction of the drug available to exert its pharmacological effect.

This compound: A Scaffold of Interest

The combination of the metabolically robust cyclopropyl group and the pharmacologically active carboxylic acid in the this compound scaffold presents an intriguing starting point for drug discovery. Its synthesis is accessible, often proceeding via a Suzuki coupling of a boronic acid precursor or other cross-coupling methodologies.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative synthesis of this compound.

Materials:

  • 4-Bromobenzoic acid

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add 4-bromobenzoic acid (1.0 eq), cyclopropylboronic acid (1.5 eq), potassium carbonate (3.0 eq), and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Caption: Suzuki coupling for this compound synthesis.

Strategic Alternatives: Bioisosteric Replacement of the Carboxylic Acid

To mitigate the inherent liabilities of the carboxylic acid group, medicinal chemists often employ a strategy known as bioisosteric replacement. This involves substituting the carboxylic acid with a different functional group that retains the key biological interactions but possesses improved physicochemical and pharmacokinetic properties. Here, we compare this compound with two of its most common bioisosteric analogs: a tetrazole and a sulfonamide.

Alternative Scaffold 1: 5-(4-Cyclopropylphenyl)-1H-tetrazole

The 5-substituted-1H-tetrazole is arguably the most successful non-classical bioisostere of the carboxylic acid. With a pKa similar to that of a carboxylic acid, it exists as an anion at physiological pH, allowing it to mimic the crucial ionic interactions of the carboxylate group.

This protocol outlines a common method for tetrazole synthesis from a nitrile precursor.

Materials:

  • 4-Cyclopropylbenzonitrile

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl) or Triethylamine hydrochloride

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Water

Procedure:

  • In a round-bottom flask, dissolve 4-cyclopropylbenzonitrile (1.0 eq) in DMF.

  • Add sodium azide (1.5 - 3.0 eq) and ammonium chloride (1.5 - 3.0 eq).

  • Heat the reaction mixture to 100-130 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into a beaker of ice water.

  • Acidify with 1M HCl to a pH of ~2-3 to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caution: Azide reagents are potentially explosive and should be handled with appropriate safety precautions.

Caption: Cycloaddition reaction for tetrazole synthesis.

Alternative Scaffold 2: 4-Cyclopropylbenzenesulfonamide

The sulfonamide group is another well-established bioisostere for the carboxylic acid. While generally less acidic (pKa ~9-10), it can still participate in key hydrogen bonding interactions. The increased lipophilicity of sulfonamides compared to carboxylic acids can lead to improved membrane permeability.

This protocol describes a two-step synthesis starting from 4-cyclopropylbenzene.

Materials:

  • 4-Cyclopropylbenzene

  • Chlorosulfonic acid (ClSO₃H)

  • Thionyl chloride (SOCl₂)

  • Ammonium hydroxide (NH₄OH)

  • Dichloromethane

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-Cyclopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical waste is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of 4-Cyclopropylbenzoic acid, ensuring the protection of both laboratory personnel and the environment. Our commitment is to provide value beyond the product, fostering a culture of safety and building deep trust within the scientific community.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be implemented, a thorough understanding of the chemical's hazards is paramount. This compound (CAS No. 1798-82-9) is a solid organic compound with a defined set of risks that must be managed.

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

This hazard profile dictates the necessary precautions for handling, storage, and ultimate disposal.

Hazard Summary Table
Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2WarningH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritation

Data sourced from PubChem and Sigma-Aldrich.[1]

Immediate Safety and Personal Protective Equipment (PPE)

Given the irritant nature of this compound, strict adherence to personal protective equipment protocols is non-negotiable. The causality is clear: direct contact can lead to skin and eye irritation, and inhalation of dust can irritate the respiratory tract.

Essential PPE for Handling this compound Waste
PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.To prevent contact with the eyes, which can cause serious irritation.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene). A lab coat or chemical-resistant apron.To prevent skin irritation upon contact.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved N95 respirator or higher is necessary.To prevent inhalation of dust particles that can cause respiratory irritation.

Disposal Workflow: A Step-by-Step Guide

The disposal of this compound must be approached systematically, differentiating between bulk quantities and residual amounts (e.g., container residues or small spills).

Disposal Decision Workflow

Below is a visual representation of the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste decision Is the quantity bulk or residual? start->decision bulk_disposal Bulk Quantity Disposal decision->bulk_disposal Bulk residual_disposal Residual Quantity Disposal decision->residual_disposal Residual collect_waste Collect in a designated, compatible, and labeled hazardous waste container. bulk_disposal->collect_waste neutralization_check Can neutralization be performed safely for trace amounts? residual_disposal->neutralization_check spill_cleanup For small spills, absorb with inert material and treat as hazardous waste. residual_disposal->spill_cleanup seal_store Seal container and store in a designated Satellite Accumulation Area (SAA). collect_waste->seal_store contact_ehs Contact Environmental Health & Safety (EHS) for pickup by a licensed waste disposal vendor. seal_store->contact_ehs neutralization_check->collect_waste No, or if unsure neutralize Neutralize with a weak base (e.g., sodium bicarbonate solution) in a fume hood. neutralization_check->neutralize Yes, and trained personnel ph_check Verify pH is between 6 and 8. neutralize->ph_check aqueous_waste Dispose of neutralized solution as non-hazardous aqueous waste down the drain with copious amounts of water, per institutional policy. ph_check->aqueous_waste

Sources

Navigating the Safe Handling of 4-Cyclopropylbenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with confidence and precision is paramount. 4-Cyclopropylbenzoic acid, a valuable building block in medicinal chemistry, requires a thorough understanding of its properties to ensure safe and effective use. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework of deep operational knowledge grounded in scientific principles.

Hazard Assessment: Understanding the Risks of this compound

Before handling any chemical, a comprehensive understanding of its potential hazards is crucial. This compound, while a valuable synthetic intermediate, presents several health risks that must be mitigated through proper personal protective equipment (PPE) and handling procedures.[1]

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

These classifications are based on aggregated data from multiple suppliers and notifications to the European Chemicals Agency (ECHA).[1] The "Warning" signal word associated with these classifications underscores the need for careful handling.

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2WarningH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3WarningH335: May cause respiratory irritation

Table 1: GHS Hazard Classification for this compound.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when working with this compound. The rationale for each piece of equipment is directly linked to the identified hazards.

Step-by-Step PPE Protocol:
  • Eye and Face Protection:

    • Action: Don chemical safety goggles that provide a complete seal around the eyes. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[2][3]

    • Causality: The "Causes serious eye irritation" classification necessitates robust protection to prevent contact with the eyes, which could lead to significant injury.[1][2] Polycarbonate lenses are recommended for their impact resistance.[2]

  • Skin Protection:

    • Action: Wear nitrile or butyl rubber gloves.[2][4] Ensure the gloves are of the correct size and are inspected for any signs of degradation or puncture before use. A lab coat or chemical-resistant apron should also be worn to protect against skin contact.[3]

    • Causality: To prevent the skin irritation indicated by the H315 hazard statement, impermeable gloves are essential.[1][2] Nitrile gloves offer good resistance to a range of chemicals and provide excellent dexterity.[2][4]

  • Respiratory Protection:

    • Action: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or powder.[3][5] If engineering controls are insufficient or during a large-scale operation, a NIOSH-approved respirator with an appropriate particulate filter (such as an N95 mask for low-fume environments) or an acid gas cartridge for higher exposures may be necessary.[2][3]

    • Causality: The potential for respiratory tract irritation (H335) makes it critical to avoid inhaling airborne particles of the compound.[1]

Operational Plan: From Receipt to Use

A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the material.

Receiving and Storage:
  • Upon receipt, inspect the container for any damage.

  • Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases.[6]

  • Keep the container tightly closed when not in use.[3]

Handling Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_fume_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Gather All Necessary Equipment and Reagents prep_fume_hood->prep_materials handling_weigh Carefully Weigh This compound prep_materials->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Glassware and Work Surfaces handling_transfer->cleanup_decontaminate cleanup_dispose Dispose of Waste in Designated Chemical Waste Container cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

A diagram of the standard workflow for handling this compound.

Emergency and Disposal Plan

Even with meticulous planning, the potential for accidental spills exists. A clear and practiced emergency response plan is crucial.

Spill Response:

In the event of a small spill of solid this compound:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Assess the Situation: Evaluate the extent of the spill and ensure you have the appropriate PPE before proceeding.

  • Contain the Spill: Prevent the powder from becoming airborne. Avoid dry sweeping.

  • Neutralize and Absorb: For organic acids, sodium bicarbonate or soda ash can be used as a neutralizer.[7][8][9] Gently cover the spill with the neutralizing agent.

  • Collect Residue: Carefully sweep or vacuum the neutralized material and place it into a suitable, labeled container for hazardous waste.[3] If vacuuming, a HEPA-filtered vacuum is recommended.[8]

  • Decontaminate: Clean the spill area with soap and water.[10]

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste according to your institution's guidelines.[7][9]

spill Solid Chemical Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) evacuate->ppe contain Cover Spill with Sodium Bicarbonate ppe->contain collect Carefully Sweep Mixture into a Labeled Waste Container contain->collect decontaminate Clean Spill Area with Soap and Water collect->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose end Spill Cleanup Complete dispose->end

A diagram of the workflow for cleaning up a solid chemical spill.

Disposal:

All waste containing this compound, whether it is excess reagent, contaminated materials from a spill, or empty containers, must be treated as chemical waste.

  • Action: Dispose of this compound and any contaminated materials in a designated, clearly labeled hazardous waste container.[11]

  • Causality: Improper disposal, such as pouring down the drain, can lead to environmental contamination.[11] Adherence to local and institutional regulations for hazardous waste disposal is mandatory to ensure environmental safety and regulatory compliance.

By integrating these safety protocols and operational plans into your daily laboratory practices, you can confidently and safely utilize this compound in your research and development endeavors, fostering a culture of safety and scientific excellence.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
  • LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Chromane-2-carboxylic acid.
  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • University of California, Berkeley. (n.d.). SPILL CLEANUP QUICK REFERENCE.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
  • CP Lab Safety. (n.d.). This compound, min 96%, 1 gram.
  • A-Z Chemical. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected.

Sources

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